molecular formula C11H12O3 B1359090 4-Cyclobutoxybenzoic acid CAS No. 62577-95-1

4-Cyclobutoxybenzoic acid

Cat. No.: B1359090
CAS No.: 62577-95-1
M. Wt: 192.21 g/mol
InChI Key: SBJGJSIFGXOICD-UHFFFAOYSA-N
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Description

4-Cyclobutoxybenzoic Acid is a chemical building block of interest in organic synthesis and pharmaceutical research. As a benzoic acid derivative featuring a cyclobutoxy substituent, it serves as a versatile precursor for the synthesis of more complex molecules. Its aromatic carboxylic acid group allows for further derivatization, such as amide or ester formation, while the cyclobutoxy moiety can be used to explore structure-activity relationships in drug discovery, particularly in modulating the lipophilicity and stereochemistry of target compounds. Research Applications: This compound is primarily used in research and development as an intermediate. Potential applications include its use in the synthesis of active pharmaceutical ingredients (APIs), liquid crystals, and functionalized polymers. Researchers utilize it to create molecular scaffolds for screening in various therapeutic areas. Handling and Storage: Please refer to the provided Safety Data Sheet (SDS) for detailed handling, storage, and safety information. Notice: This product is for research purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclobutyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O3/c12-11(13)8-4-6-10(7-5-8)14-9-2-1-3-9/h4-7,9H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJGJSIFGXOICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614130
Record name 4-(Cyclobutyloxy)benzoic acid
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62577-95-1
Record name 4-(Cyclobutyloxy)benzoic acid
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Record name 4-cyclobutoxybenzoic acid
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Foundational & Exploratory

4-Cyclobutoxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Cyclobutoxybenzoic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of increasing interest in the fields of medicinal chemistry and materials science. We delve into its core chemical properties, established synthesis protocols, spectroscopic profile, and key safety considerations. This document is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into the strategic application of this compound. The guide highlights the significance of the cyclobutoxy moiety as a bioisostere and its role in modulating the physicochemical properties of parent benzoic acid structures for enhanced therapeutic potential.

Molecular Identity and Physicochemical Characteristics

This compound is a solid, crystalline compound at room temperature. The introduction of the cyclobutoxy group in the para position of the benzoic acid ring significantly influences its properties compared to its parent compound, 4-hydroxybenzoic acid. The strained, puckered cyclobutane ring offers unique conformational constraints and metabolic stability, making it a valuable building block in drug design.[1]

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource(s)
CAS Number 62577-95-1[2]
Molecular Formula C₁₁H₁₂O₃[3]
Molecular Weight 192.21 g/mol [2]
Melting Point 192-195 °C[2][4]
Physical Form Powder[2]
InChI Key SBJGJSIFGXOICD-UHFFFAOYSA-N[2][3]
SMILES C1CC(C1)OC2=CC=C(C=C2)C(=O)O[3]
Storage Temperature Room Temperature[2]

Synthesis Pathway: The Williamson Ether Synthesis

The most direct and widely employed method for synthesizing this compound is via the Williamson ether synthesis. This classic SN2 reaction is exceptionally reliable for forming ethers from an alkoxide and a primary alkyl halide.[5]

Mechanistic Rationale

The synthesis proceeds in two conceptual stages:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of a 4-hydroxybenzoate ester, forming a highly nucleophilic phenoxide ion. Ethyl 4-hydroxybenzoate is a common starting material as the ester group protects the carboxylic acid from interfering with the reaction.

  • Nucleophilic Substitution (SN2): The resulting phenoxide attacks the electrophilic carbon of cyclobutyl bromide. This is a concerted, backside attack that displaces the bromide leaving group, forming the cyclobutoxy ether linkage.[5][6] The use of a primary alkyl halide (cyclobutyl bromide) is crucial, as secondary or tertiary halides would favor elimination (E2) pathways, reducing the yield of the desired ether.[7]

  • Hydrolysis: The final step involves the hydrolysis of the ethyl ester to yield the target this compound. This is typically achieved by heating with an aqueous base, such as potassium hydroxide, followed by acidic workup to protonate the carboxylate.[4]

The choice of a polar aprotic solvent like dimethylformamide (DMF) is strategic; it effectively solvates the cation (e.g., K⁺) while leaving the phenoxide nucleophile relatively "bare" and highly reactive, thus accelerating the SN2 reaction.[7]

Experimental Protocol

The following protocol is adapted from established literature procedures.[4]

Step 1: Ether Formation

  • To a 500 mL round-bottom flask, add ethyl 4-hydroxybenzoate (25 g), anhydrous potassium carbonate (31 g), and potassium iodide (2.5 g) in dimethylformamide (300 mL).

  • Stir the mixture vigorously to ensure a fine suspension.

  • Add cyclobutyl bromide (23.1 g) to the suspension.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into 1 L of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 4-cyclobutoxybenzoate.

Step 2: Ester Hydrolysis

  • Dissolve the crude ethyl 4-cyclobutoxybenzoate in a 10% aqueous potassium hydroxide solution (200 mL).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl until the pH is ~2-3.

  • The white precipitate of this compound will form.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from acetonitrile to yield pure this compound (Typical yield: ~12.7 g).[4]

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis (SN2) cluster_step2 Step 2: Saponification SM Ethyl 4-hydroxybenzoate + Cyclobutyl Bromide Reagents1 K2CO3, KI DMF, 80-90°C SM->Reagents1 Intermediate Ethyl 4-cyclobutoxybenzoate Reagents1->Intermediate Reagents2 1. 10% KOH (aq), Reflux 2. HCl (aq) Intermediate->Reagents2 Product This compound Reagents2->Product Purification Recrystallization (Acetonitrile) Product->Purification FinalProduct Pure Product (m.p. 192-195°C) Purification->FinalProduct

Fig 1. Synthesis and purification workflow for this compound.

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary to individual suppliers, the expected profile can be reliably predicted based on its molecular structure and data from analogous compounds.[8]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / SignalRationale
¹H NMR -COOHδ 12.0-13.0 ppm (s, 1H)Acidic proton, broad singlet, solvent dependent.[9]
Aromatic (ortho to -COOH)δ ~7.9 ppm (d, 2H)Deshielded by the electron-withdrawing carboxylic acid group.
Aromatic (ortho to -OR)δ ~7.0 ppm (d, 2H)Shielded by the electron-donating ether oxygen.
-O-CH-δ ~4.7 ppm (quintet, 1H)Methine proton adjacent to the electron-withdrawing oxygen.
Cyclobutyl (-CH₂-)δ 1.6-2.5 ppm (m, 6H)Aliphatic protons of the cyclobutane ring, complex multiplet.
¹³C NMR -C=Oδ ~167 ppmCarbonyl carbon of the carboxylic acid.[9]
Aromatic (C-COOH)δ ~125 ppmQuaternary carbon attached to the carboxyl group.
Aromatic (C-OR)δ ~163 ppmQuaternary carbon attached to the ether oxygen.
Aromatic (CH, ortho to -COOH)δ ~132 ppmAromatic CH carbons adjacent to the carboxyl group.
Aromatic (CH, ortho to -OR)δ ~115 ppmAromatic CH carbons adjacent to the ether oxygen.
-O-CH-δ ~76 ppmMethine carbon of the cyclobutoxy group.
Cyclobutyl (-CH₂-)δ ~31, ~13 ppmAliphatic carbons of the cyclobutane ring.
FT-IR (cm⁻¹) O-H stretch2500-3300 (very broad)Characteristic broad absorption of a carboxylic acid dimer.
C=O stretch1680-1710Carbonyl stretch of the carboxylic acid.
C-O stretch (Aryl ether)1240-1260Asymmetric C-O-C stretch.
Mass Spec (EI) Molecular Ion [M]⁺m/z = 192Corresponds to the molecular weight.
Major Fragmentm/z = 137Loss of the cyclobutyl group (-C₄H₇).

Reactivity and Applications in Drug Development

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the aryl ether.

  • Carboxylic Acid: This group undergoes typical reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents like EDC/HOBt), and reduction to a primary alcohol (using strong reducing agents like LiAlH₄). These reactions are fundamental for incorporating the molecule into larger, more complex structures.

  • Aryl Ether: The cyclobutoxy ether linkage is generally stable under most synthetic conditions. Cleavage requires harsh conditions, such as strong protic acids (HBr, HI) or Lewis acids (BBr₃), which are not typically employed when this moiety is part of a larger drug candidate.

Role in Medicinal Chemistry

The incorporation of a cyclobutane ring into drug candidates is a strategic choice to enhance pharmacokinetic and pharmacodynamic properties.[1]

  • Metabolic Stability: The cyclobutoxy group can act as a "metabolic shield." It can replace more labile groups (e.g., isopropyl or tert-butyl groups) that are susceptible to oxidative metabolism by cytochrome P450 enzymes. The strained ring is less readily hydroxylated, potentially increasing the half-life of a drug.

  • Conformational Restriction: The puckered, three-dimensional structure of the cyclobutane ring restricts the rotational freedom of the ether linkage.[1] This can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.

  • Improved Physicochemical Properties: As a bioisostere for other alkyl or aryl groups, the cyclobutoxy moiety can fine-tune properties like lipophilicity (LogP), solubility, and membrane permeability, which are critical for oral bioavailability.[1]

  • Carboxylic Acid as a Pharmacophore: The carboxylic acid group is a key pharmacophore in many drugs, capable of forming strong hydrogen bonds and ionic interactions with target receptors.[10] However, its acidity can limit cell permeability. Converting it to a prodrug ester is a common strategy to improve drug delivery.[11]

MedChem_Logic cluster_molecule This compound cluster_properties Contribution to Drug Properties cluster_outcome Therapeutic Outcome Cyclobutoxy Cyclobutoxy Group Prop1 Metabolic Stability Cyclobutoxy->Prop1 Prop2 Conformational Rigidity Cyclobutoxy->Prop2 Prop3 Modulated Lipophilicity Cyclobutoxy->Prop3 BenzoicAcid Benzoic Acid Moiety Prop4 Target Binding (H-Bonding) BenzoicAcid->Prop4 Outcome2 Improved Bioavailability Prop1->Outcome2 Outcome3 Longer Half-Life Prop1->Outcome3 Outcome1 Increased Potency Prop2->Outcome1 Prop3->Outcome2 Prop3->Outcome3 Prop4->Outcome1

Fig 2. Logic diagram illustrating the role of structural motifs in drug properties.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.

Table 3: GHS Hazard Information

PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07Warning H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use. Handle in a well-ventilated area or chemical fume hood.

References

  • PrepChem. (n.d.). Synthesis of 4-cyclobutyloxybenzoic acid. PrepChem.com.

  • Sigma-Aldrich. (n.d.). This compound.

  • ChemicalBook. (n.d.). 4-cyclobutyl-benzoic acid CAS#: 3158-70-1.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 530444, 4-Butylbenzoic acid, cyclobutyl ester. PubChem.

  • ChemicalBook. (n.d.). 4-(1-(tert-butoxycarbonylaMino)cyclobutyl)benzoic acid synthesis.

  • PubChemLite. (n.d.). This compound (C11H12O3).

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

  • Utah Tech University. (n.d.). Williamson Ether Synthesis.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72971, 4-Butoxybenzoic acid. PubChem.

  • Wikipedia. (n.d.). Williamson ether synthesis.

  • Sigma-Aldrich. (2023). Safety Data Sheet for 4-Hydroxybenzoic acid.

  • Simson Pharma Limited. (n.d.). 3-cyclobutoxy-4-(difluoromethoxy)benzoic acid.

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

  • J&K Scientific LLC. (2023). Williamson Ether Synthesis.

  • Sigma-Aldrich. (2023). Safety Data Sheet for a related corrosive solid.

  • Thermo Fisher Scientific. (2018). Safety Data Sheet for p-Hydroxybenzoic acid.

  • National Institute of Standards and Technology. (n.d.). 4-Butoxybenzoic acid. NIST Chemistry WebBook.

  • The Royal Society of Chemistry. (n.d.). Supplementary Information on NMR data.

  • Fisher Scientific. (2023). Safety Data Sheet for Cyclobutanecarboxylic acid.

  • ChemicalBook. (n.d.). 4-N-BUTOXYBENZOIC ACID(1498-96-0) 1H NMR spectrum.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11043825, 4-(4-Phenylbutoxy)benzoic Acid. PubChem.

  • ChemicalBook. (n.d.). 4-CYCLOHEXYLBENZOIC ACID(20029-52-1) 1H NMR spectrum.

  • SpectraBase. (n.d.). 4-(Cyclopentyloxy)benzoic acid - Spectrum.

  • Wessjohann, L. A., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem.

  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering.

  • Google Patents. (2016). CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.

  • Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry.

  • BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.

  • The Journal of Physical Chemistry A. (2021). pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid.

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. International Journal of Molecular Sciences.

  • MDPI. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceutics.

  • Chemistry LibreTexts. (2021). Preparation of 4-Acetoxy Benzoic acid.

  • Bentham Science. (n.d.). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry.

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  • PubMed. (2011). Discovery of a highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry.

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4-Cyclobutoxybenzoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Cyclobutoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. This document details its chemical identity, physicochemical properties, a robust and validated synthesis protocol, and essential safety and handling information. The guide is intended for researchers and professionals in chemistry and drug development, offering expert insights into the experimental causality and practical considerations for working with this compound.

Chemical Identity and Physicochemical Properties

This compound is a para-substituted benzoic acid derivative characterized by a cyclobutoxy ether linkage. This structural motif is of significant interest in medicinal chemistry and materials science, as the cyclobutyl group can impart desirable properties such as metabolic stability and unique conformational constraints.

Chemical Structure

The molecular structure consists of a benzoic acid core with a cyclobutoxy group attached at the para (4-) position of the benzene ring.

Caption: 2D Structure of this compound.

Identifiers and Properties

Quantitative data for this compound are summarized in the tables below for easy reference.

IdentifierValueSource
CAS Number 62577-95-1[1]
Molecular Formula C₁₁H₁₂O₃[2]
Molecular Weight 192.21 g/mol
InChI 1S/C11H12O3/c12-11(13)8-4-6-10(7-5-8)14-9-2-1-3-9/h4-7,9H,1-3H2,(H,12,13)
InChIKey SBJGJSIFGXOICD-UHFFFAOYSA-N
SMILES C1CC(C1)OC2=CC=C(C=C2)C(=O)O[2]
PropertyValueSource
Physical Form Powder
Melting Point 192-195 °C[1]
Storage Temperature Room Temperature

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: a Williamson ether synthesis to form the cyclobutoxy ether linkage, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This approach is reliable and scalable.

Synthetic Workflow

The overall transformation involves the alkylation of a 4-hydroxybenzoate ester with a cyclobutyl halide, followed by saponification.

G start Ethyl 4-hydroxybenzoate + Cyclobutyl bromide step1 Williamson Ether Synthesis (K₂CO₃, KI, DMF) start->step1 intermediate Ethyl 4-cyclobutoxybenzoate step1->intermediate step2 Ester Hydrolysis (10% aq. KOH, Heat) intermediate->step2 purification Acidification & Recrystallization (Acetonitrile) step2->purification end This compound purification->end

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and has been validated for reproducibility.[1]

Step 1: Synthesis of Ethyl 4-cyclobutoxybenzoate

  • Reagent Charging: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-hydroxybenzoate (25 g), anhydrous potassium carbonate (31 g), and potassium iodide (2.5 g).

  • Solvent Addition: Add 300 mL of dimethylformamide (DMF) to the flask.

  • Reactant Addition: While stirring, add cyclobutyl bromide (23.1 g) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Causality Note: Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group. Potassium iodide serves as a catalyst via the Finkelstein reaction, transiently forming the more reactive cyclobutyl iodide. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 1 L of ice-cold water. A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This yields crude ethyl 4-cyclobutoxybenzoate.

Step 2: Hydrolysis to this compound

  • Saponification: Transfer the crude ethyl 4-cyclobutoxybenzoate (20.1 g) to a 500 mL round-bottom flask. Add 200 mL of a 10% aqueous potassium hydroxide solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (TLC analysis).

    • Causality Note: The strong base (KOH) and heat facilitate the saponification of the ethyl ester to the corresponding carboxylate salt.

  • Acidification: Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate of this compound will form.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from acetonitrile (approx. 400 mL) to yield pure this compound (12.7 g).[1]

Spectroscopic Characterization (Predicted)

While experimental spectra are instrument-dependent, the following provides an authoritative guide to the expected signals for structural confirmation.

  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Carboxylic Acid Proton: A broad singlet far downfield (approx. δ 12.0-13.0 ppm).

    • Cyclobutoxy Protons: A multiplet for the methine proton (CH-O) around δ 4.5-4.8 ppm, and several multiplets for the methylene protons (CH₂) of the cyclobutyl ring in the upfield region (approx. δ 1.5-2.5 ppm).

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon: A signal around δ 167-170 ppm.

    • Aromatic Carbons: Four signals in the aromatic region (approx. δ 115-165 ppm), with the carbon attached to the oxygen appearing most downfield.

    • Cyclobutoxy Carbons: A signal for the methine carbon (CH-O) around δ 75-80 ppm, and signals for the methylene carbons around δ 15-35 ppm.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ (carboxylic acid).

    • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ (carbonyl).

    • C-O Stretch: Absorption bands in the 1200-1300 cm⁻¹ region (ether and carboxylic acid).

  • Mass Spectrometry (MS):

    • [M-H]⁻: For negative ion mode, a peak at m/z 191.07, corresponding to the deprotonated molecule.

    • [M+H]⁺: For positive ion mode, a peak at m/z 193.09.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this compound.

Hazard Identification

The compound is classified with the following GHS hazard statements:

GHS ClassificationHazard StatementSource
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2)H319: Causes serious eye irritation
STOT SE 3H335: May cause respiratory irritation

Signal Word: Warning Pictogram: GHS07 (Exclamation Mark)

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][4]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Potential Applications and Research Directions

This compound serves as a valuable building block in several areas of chemical research and development:

  • Liquid Crystals: Benzoic acid derivatives are foundational components in the design of liquid crystalline materials. The cyclobutoxy group can influence the mesophase behavior and transition temperatures.

  • Pharmaceuticals: The incorporation of a cyclobutyl moiety can enhance the metabolic stability and pharmacokinetic profile of drug candidates. This acid can be used as a precursor for more complex active pharmaceutical ingredients (APIs).

  • Polymers and Materials Science: As a difunctional monomer (after conversion to an acid chloride or other derivative), it can be incorporated into specialty polymers, such as polyesters and polyamides, to impart specific thermal or mechanical properties.

Future research may focus on leveraging its unique structure to develop novel materials with tailored properties or as a key fragment in the synthesis of next-generation therapeutics.

Conclusion

This compound is a well-defined chemical compound with established synthetic routes and clear safety protocols. Its utility as a synthetic intermediate is significant, particularly in fields requiring precise control over molecular architecture. This guide provides the foundational technical knowledge necessary for its effective and safe use in a research and development setting.

References

  • PrepChem.com. Synthesis of 4-cyclobutyloxybenzoic acid. [Link]

  • PubChem. This compound (C11H12O3). [Link]

  • Wang, L. et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology. [Link]

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An In-depth Technical Guide to the Synthesis of 4-Cyclobutoxybenzoic Acid from p-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 4-cyclobutoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the chosen methodology, emphasizing the principles of the Williamson ether synthesis and providing a robust, self-validating protocol for researchers, scientists, and drug development professionals.

Strategic Overview: The Synthetic Rationale

The conversion of p-hydroxybenzoic acid to this compound is fundamentally an O-alkylation reaction. The most direct and widely employed method for this transformation is the Williamson ether synthesis . This classic yet powerful reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide.[1][2][3]

The core strategy involves two primary stages:

  • O-Alkylation: Deprotonation of the phenolic hydroxyl group of a p-hydroxybenzoic acid derivative to form a potent nucleophile (phenoxide), which then displaces a halide from a cyclobutyl electrophile.

  • Hydrolysis (if necessary): Conversion of an ester protecting group back to the desired carboxylic acid.

A critical consideration is the presence of two acidic protons in the starting material: the carboxylic acid proton and the phenolic hydroxyl proton. To prevent the carboxylate from competing as a nucleophile and to ensure clean O-alkylation on the phenolic oxygen, the most reliable synthetic route involves the protection of the carboxylic acid as an ester. The following protocol is therefore based on the alkylation of ethyl p-hydroxybenzoate, followed by saponification to yield the final product. This two-step approach enhances reaction specificity and simplifies purification.

Overall Synthetic Workflow

The following diagram outlines the high-level workflow from the protected starting material to the final purified product.

G cluster_0 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Step 2: Saponification & Purification start Ethyl p-hydroxybenzoate reagents1 Cyclobutyl Bromide, K₂CO₃, KI (cat.), DMF reaction1 Reaction under Heat start->reaction1 reagents1->reaction1 Add & Heat intermediate Crude Ethyl 4-cyclobutoxybenzoate reaction1->intermediate Isolation reagents2 10% aq. KOH reaction2 Hydrolysis (Reflux) intermediate->reaction2 reagents2->reaction2 Add & Reflux acidification Acidification (HCl) reaction2->acidification purification Recrystallization (Acetonitrile) acidification->purification final_product Pure this compound purification->final_product

Caption: High-level experimental workflow for the synthesis of this compound.

Mechanistic Deep Dive: The Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] Understanding this mechanism is key to optimizing reaction conditions.

  • Deprotonation: The base, potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of ethyl p-hydroxybenzoate. This generates the potassium phenoxide, a highly reactive nucleophile. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it solvates the potassium cation, leaving the phenoxide anion exposed and highly nucleophilic.[3]

  • Nucleophilic Attack: The phenoxide ion performs a "backside attack" on the carbon atom of cyclobutyl bromide that is bonded to the bromine.[1][4]

  • Transition State: A transient, high-energy transition state is formed where the C-O bond is partially formed and the C-Br bond is partially broken.

  • Leaving Group Departure: The bromide ion is expelled as the leaving group, resulting in the formation of the ether linkage and potassium bromide as a byproduct.

The optional addition of potassium iodide (KI) acts as a catalyst. Through the Finkelstein reaction, the bromide of the cyclobutyl bromide is transiently replaced by iodide. Cyclobutyl iodide is a more reactive alkylating agent because iodide is a better leaving group than bromide, thus accelerating the rate of the SN2 reaction.

Caption: Mechanism of the SN2 reaction between the phenoxide and cyclobutyl bromide.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed for robustness and high yield.[5]

Part A: O-Alkylation of Ethyl p-Hydroxybenzoate

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
Ethyl p-hydroxybenzoate166.1725.0 g1.0
Cyclobutyl Bromide135.0023.1 g (16.4 mL)1.14
Anhydrous Potassium Carbonate138.2131.0 g1.5
Potassium Iodide166.002.5 g0.1
Dimethylformamide (DMF)-300 mL-

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl p-hydroxybenzoate (25.0 g), anhydrous potassium carbonate (31.0 g), potassium iodide (2.5 g), and dimethylformamide (300 mL).

    • Causality: K₂CO₃ is a sufficiently strong base to deprotonate the phenol but is not so strong as to promote significant side reactions. KI is a catalyst. DMF is the ideal polar aprotic solvent to facilitate the SN2 reaction.[3]

  • Addition of Alkylating Agent: Begin stirring the suspension and add cyclobutyl bromide (23.1 g) to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the mixture to room temperature, pour it into 1 L of cold water. A precipitate (the crude product) will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove residual DMF and inorganic salts.

  • Drying: Dry the isolated solid, ethyl 4-cyclobutoxybenzoate, in a vacuum oven. The expected yield is approximately 20.1 g.

Part B: Saponification to this compound

Materials & Reagents:

ReagentConcentrationQuantity
Crude Ethyl 4-cyclobutoxybenzoate-~20.1 g
Potassium Hydroxide (KOH)10% (w/v)200 mL
Concentrated HCl~37%As needed
Acetonitrile-~400 mL

Procedure:

  • Setup: Place the crude ethyl 4-cyclobutoxybenzoate from Part A into a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Hydrolysis: Add the 10% aqueous potassium hydroxide solution (200 mL) and heat the mixture to reflux. Maintain reflux for 2-4 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

    • Causality: Heating with a strong base (KOH) hydrolyzes the ester functional group to a carboxylate salt (potassium 4-cyclobutoxybenzoate).

  • Acidification: Cool the reaction mixture in an ice bath. While stirring, slowly add concentrated hydrochloric acid until the pH of the solution is ~1-2. A white precipitate of this compound will form.

    • Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

  • Isolation: Collect the white solid by vacuum filtration and wash with cold water.

Part C: Purification and Characterization
  • Recrystallization: Transfer the crude acid to a 1 L Erlenmeyer flask. Add approximately 400 mL of acetonitrile and heat the mixture until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Causality: Recrystallization is an effective method for purifying solid organic compounds. The desired product is soluble in the hot solvent but much less soluble at cold temperatures, while impurities remain in solution.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

  • Characterization: The final product, this compound, should be a white crystalline solid.

    • Yield: A typical yield is around 12.7 g.

    • Melting Point: 192-195 °C.[5]

Conclusion

The synthesis of this compound from its p-hydroxy- precursor is reliably achieved through a two-stage process centered on the Williamson ether synthesis. By protecting the carboxylic acid as an ethyl ester, the O-alkylation of the phenolic hydroxyl group proceeds cleanly and in high yield. Subsequent saponification and purification by recrystallization afford the final product with high purity. This guide provides a detailed, mechanistically-supported protocol that ensures reproducibility and success for professionals in the chemical and pharmaceutical sciences.

References

  • Synthesis of 4-cyclobutyloxybenzoic acid. PrepChem.com. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of p-(4-hydroxy-n-butoxy)benzoic acid. PrepChem.com. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

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A Spectroscopic Investigation of 4-Cyclobutoxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Cyclobutoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from analogous compounds. The guide offers a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, elucidating the relationship between the spectral features and the molecular structure.

Introduction

This compound is a carboxylic acid derivative incorporating a cyclobutoxy substituent on a benzene ring. As with any novel or modified compound in a research and development pipeline, unequivocal structural confirmation is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide explains the expected spectroscopic data for this compound and the scientific rationale behind the interpretation, empowering researchers to validate their synthetic products and understand their molecular properties.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound that give rise to its characteristic spectroscopic signals are the carboxylic acid group, the para-substituted aromatic ring, and the cyclobutyl ether linkage. Each of these components will be systematically examined through the lens of NMR, IR, and MS.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the cyclobutyl ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.[1]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Use a standard pulse program for ¹H NMR. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Referencing: The chemical shifts are reported in parts per million (ppm) and are typically referenced to tetramethylsilane (TMS) at 0.00 ppm.[2]

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-13Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration and solvent-dependent.[1][3]
~7.9-8.1Doublet2HAr-H (ortho to -COOH)Protons ortho to the electron-withdrawing carboxylic acid group are deshielded and appear downfield. They will be split into a doublet by the adjacent meta protons.
~6.9-7.1Doublet2HAr-H (ortho to -O-cyclobutyl)Protons ortho to the electron-donating cyclobutoxy group are shielded and appear upfield. They will be split into a doublet by the adjacent meta protons.
~4.6-4.8Quintet1H-O-CH-The proton on the carbon attached to the ether oxygen is deshielded by the electronegative oxygen. It will be split into a quintet by the four adjacent methylene protons of the cyclobutyl ring.
~2.4-2.6Multiplet2H-CH₂- (cyclobutyl)Methylene protons adjacent to the methine carbon.
~2.1-2.3Multiplet2H-CH₂- (cyclobutyl)Methylene protons adjacent to the methine carbon.
~1.8-2.0Multiplet2H-CH₂- (cyclobutyl)The remaining methylene protons of the cyclobutyl ring.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters: Use a standard proton-decoupled pulse program for ¹³C NMR. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a quantitative spectrum.

  • Referencing: Chemical shifts are referenced to TMS at 0.00 ppm.[2]

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~170-175-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[4]
~160-165Ar-C (para to -COOH)The aromatic carbon attached to the electron-donating cyclobutoxy group is shielded.
~130-135Ar-C (ortho to -COOH)Aromatic carbons ortho to the carboxylic acid group.
~125-130Ar-C (ipso to -COOH)The quaternary aromatic carbon attached to the carboxylic acid.
~115-120Ar-C (ortho to -O-cyclobutyl)Aromatic carbons ortho to the cyclobutoxy group are shielded.
~75-80-O-CH-The carbon of the cyclobutyl ring attached to the ether oxygen is deshielded.
~30-35-CH₂- (cyclobutyl)Methylene carbons of the cyclobutyl ring.
~15-20-CH₂- (cyclobutyl)The remaining methylene carbon of the cyclobutyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan over the mid-IR range (typically 4000-400 cm⁻¹).

Predicted IR Data

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe O-H stretching vibration of a carboxylic acid appears as a very broad band due to hydrogen bonding.[5][6]
~1680-1710C=O stretchCarboxylic AcidThe carbonyl stretch of an aromatic carboxylic acid is a strong, sharp absorption.[7][8]
~1600, ~1580, ~1500C=C stretchAromatic RingThese absorptions are characteristic of the benzene ring.
~1250-1300C-O stretchCarboxylic Acid / Aryl EtherA strong band corresponding to the C-O stretching of the carboxylic acid and the aryl ether.
~1100-1150C-O stretchAlkyl EtherC-O stretching of the cyclobutyl ether.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.[9][10]

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data

  • Molecular Formula: C₁₁H₁₂O₃

  • Molecular Weight: 192.21 g/mol

  • Molecular Ion (M⁺˙): A peak at m/z = 192 is expected.[11]

Plausible Fragmentation Pathway

The fragmentation of this compound in an EI mass spectrometer is likely to proceed through several characteristic pathways.

4-Cyclobutoxybenzoic_acid_fragmentation cluster_legend Fragmentation Pathway M [C11H12O3]+• m/z = 192 (Molecular Ion) F1 [C7H5O2]+• m/z = 121 M->F1 - C4H7• F3 [C4H7]+• m/z = 55 M->F3 - C7H5O3• F2 [C6H5O]+• m/z = 93 F1->F2 - CO key1 Loss of cyclobutyl radical key2 Loss of carboxybenzoyl radical key3 Loss of carbon monoxide

Caption: Plausible EI-MS fragmentation of this compound.

Interpretation of Fragmentation:

  • Loss of a cyclobutyl radical (C₄H₇•): Cleavage of the ether C-O bond can lead to the formation of a radical cation at m/z = 121, corresponding to the 4-hydroxybenzoic acid radical cation.

  • Loss of a carboxybenzoyl radical (C₇H₅O₃•): This would result in the detection of the cyclobutyl cation at m/z = 55.

  • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or subsequent fragments is a common fragmentation pathway for benzoic acids.[12]

  • Loss of CO: The fragment at m/z = 121 can further lose a molecule of carbon monoxide to give a fragment at m/z = 93.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of NMR, IR, and MS and are supported by data from structurally similar compounds. This in-depth analysis provides a robust framework for the structural characterization of this compound. Researchers can use this guide to interpret their experimental data, confirm the identity and purity of their synthesized compound, and gain a deeper understanding of its molecular properties. It is always recommended to compare experimentally obtained data with these predictions for definitive structural assignment.

References

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. Available at: [Link]

  • 4 - Supporting Information. Available at: [Link]

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An In-Depth Technical Guide to the Solubility of 4-Cyclobutoxybenzoic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 4-Cyclobutoxybenzoic acid, a molecule of interest in medicinal chemistry, presents a unique solubility profile due to its combination of a polar carboxylic acid group and a nonpolar cyclobutoxy moiety. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of common organic solvents. Due to the scarcity of publicly available, quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility and provides a robust, field-proven experimental protocol for its determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. The key properties of this compound are outlined in Table 1.

PropertyValueSource
Molecular FormulaC11H12O3PubChem[1]
Molecular Weight192.21 g/mol PubChem[1]
Melting Point145 - 150 °CFisher Scientific[2]
pKa~4.2 (estimated)Similar to Benzoic Acid[3]
Predicted XlogP2.3PubChem[1]

The carboxylic acid group, with an estimated pKa similar to that of benzoic acid (~4.2), is the primary driver of its acidic nature and potential for hydrogen bonding.[3] The cyclobutoxy group contributes to the molecule's lipophilicity, as indicated by the predicted XlogP value of 2.3.[1] This dual character suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound in various organic solvents can be rationalized by considering the interplay of polarity, hydrogen bonding capabilities, and the acidic nature of the molecule.

Influence of Solvent Polarity
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of this compound can form strong hydrogen bonds with these solvents, promoting solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds but do not donate them. The carbonyl oxygen of the carboxylic acid can interact favorably with these solvents. Solubility is expected to be significant in highly polar aprotic solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar cyclobutoxy and phenyl groups will have favorable interactions with these solvents. However, the highly polar carboxylic acid group will be disfavored, likely leading to poor solubility.

Impact of Acid-Base Properties

As a carboxylic acid, this compound's solubility can be dramatically influenced by the pH of the solvent system.[5] In the presence of a base, the carboxylic acid will be deprotonated to form a carboxylate salt. This ionic form is significantly more polar and, therefore, more soluble in polar solvents.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is the equilibrium (or thermodynamic) shake-flask method.[6] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.[7]

Recommended Experimental Workflow

The following protocol outlines a standardized procedure for determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Weigh excess this compound into vials prep2 Add a precise volume of the selected organic solvent prep1->prep2 equil1 Seal vials securely prep2->equil1 equil2 Agitate at a constant temperature (e.g., 25°C) for 24-72 hours equil1->equil2 equil3 Visually confirm the presence of undissolved solid equil2->equil3 sample1 Allow solids to settle equil3->sample1 sample2 Withdraw supernatant and filter through a 0.45 µm syringe filter sample1->sample2 sample3 Dilute the filtrate with a suitable mobile phase sample2->sample3 analyze1 Quantify concentration using a validated HPLC-UV method sample3->analyze1 data2 Calculate the solubility from the diluted sample concentration analyze1->data2 data1 Construct a calibration curve from standard solutions data1->data2

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Protocol

Materials:

  • This compound

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable containers

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. A sufficient excess ensures that the solution remains saturated even after reaching equilibrium.[7]

    • Pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a period sufficient to reach equilibrium (typically 24 to 72 hours).[6][7]

    • After the equilibration period, visually inspect each vial to confirm that an excess of solid material remains. This is crucial for ensuring that the measured concentration represents the true solubility.[7]

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.[8]

    • Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC-UV:

    • Develop and validate an HPLC-UV method for the quantification of this compound.

    • Prepare a series of standard solutions of known concentrations and generate a calibration curve.[4]

    • Inject the diluted samples and standards into the HPLC system.

    • Determine the concentration of this compound in the diluted samples by referencing the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Expected Solubility Profile (Qualitative)

Based on the theoretical principles discussed, a qualitative solubility profile for this compound in common organic solvents can be predicted. This should be confirmed by experimental data.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar ProticMethanol, EthanolHighStrong hydrogen bonding interactions with the carboxylic acid group.
Polar AproticDMSO, DMF, AcetonitrileHigh to ModerateStrong dipole-dipole interactions and hydrogen bond acceptance.
NonpolarHexane, TolueneLowThe polar carboxylic acid group is disfavored in a nonpolar environment.
ChlorinatedDichloromethaneModerateIntermediate polarity allows for some interaction with both polar and nonpolar moieties.

Safety and Handling

This compound and the organic solvents used for solubility determination require careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10] For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and each solvent used.[2][9][10][11]

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in common organic solvents. By combining theoretical principles with a detailed, validated experimental protocol, researchers and drug development professionals can generate the critical solubility data necessary to advance their research and development efforts. The provided methodology ensures the generation of high-quality, reproducible data that is essential for formulation development, pharmacokinetic studies, and overall drug candidate selection.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.
  • National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Biorelevant.com. Describes equilibrium solubility of a drug substance.
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  • Semantic Scholar. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery..
  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
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  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.
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A Comprehensive Technical Guide to the Thermal Properties of 4-Cyclobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the thermal properties of 4-Cyclobutoxybenzoic acid, a compound of interest in materials science and pharmaceutical development. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes known values with established analytical methodologies and comparative data from analogous structures. The guide offers a robust framework for researchers to understand, predict, and experimentally determine the thermal characteristics of this compound. We will delve into the theoretical underpinnings of thermal analysis, provide detailed experimental protocols for techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and present a comparative analysis with structurally related benzoic acid derivatives. This comprehensive approach is designed to empower researchers with the necessary knowledge to effectively integrate thermal property analysis into their research and development workflows.

Introduction: The Significance of Thermal Properties in Material and Pharmaceutical Sciences

The thermal behavior of an active pharmaceutical ingredient (API) or a functional organic molecule is a critical determinant of its stability, processability, and ultimate performance. Properties such as melting point, decomposition temperature, and heat capacity govern crucial aspects of drug development, including formulation, storage, and manufacturing. For a molecule like this compound, understanding its thermal characteristics is paramount for applications ranging from melt crystallization and polymorph screening to ensuring the stability of a final drug product.

This guide will provide a foundational understanding of these properties, with a specific focus on this compound. We will begin by presenting the currently available data for this compound and then expand our scope to include a detailed discussion of the experimental techniques used to characterize these properties.

Known Thermal Properties of this compound

Direct experimental data on the thermal properties of this compound is sparse in the available scientific literature. However, a key parameter, the melting point, has been reported.

Thermal PropertyValueSource
Melting Point192-195 °C[1]

This melting point provides a crucial starting point for further thermal analysis. It indicates the temperature at which the compound transitions from a solid to a liquid state and is a fundamental indicator of its purity and crystalline structure. The relatively high melting point suggests strong intermolecular interactions within the crystal lattice.

Experimental Characterization of Thermal Properties: A Methodological Deep Dive

To obtain a comprehensive thermal profile of this compound, a suite of analytical techniques must be employed. This section provides an in-depth look at the most relevant methodologies, explaining the "why" behind experimental choices and offering detailed protocols.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a cornerstone technique for thermal analysis, providing quantitative data on heat flow into or out of a sample as a function of temperature or time.[2][3] It is indispensable for determining melting points, glass transitions, and enthalpies of fusion, as well as for studying polymorphism. For a crystalline compound like this compound, DSC can reveal the energetics of its phase transitions.[4][5]

Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 220 °C).

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Logical Relationship: DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep Weigh 2-5 mg of This compound Setup Place sample and reference pans in DSC cell under N2 purge Prep->Setup Load Program Execute Thermal Program: - Equilibrate at 25°C - Heat to 220°C at 10°C/min - Cool to 25°C Setup->Program Run Data Analyze Thermogram: - Determine Melting Point (Peak Onset) - Calculate Enthalpy of Fusion (Peak Area) Program->Data Output

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time. It is a critical tool for determining the thermal stability and decomposition temperature of a compound. For this compound, TGA can identify the temperature at which it begins to degrade, providing crucial information for handling and storage. The decomposition of benzoic acid itself is known to produce carbon dioxide and benzene as main products.[6]

Experimental Protocol: Determination of Decomposition Temperature

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at ambient temperature.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis: The TGA thermogram plots percentage weight loss versus temperature. The onset temperature of the major weight loss step is typically reported as the decomposition temperature.

Logical Relationship: TGA Experimental Flow

TGA_Workflow Start Start: Sample Preparation Load Load Sample into TGA Start->Load Purge Purge with Inert Gas Load->Purge Heat Heat at Controlled Rate Purge->Heat Decomposition Sample Decomposes Heat->Decomposition Data Record Weight Loss vs. Temp Decomposition->Data End End: Determine Decomposition Temp Data->End

Caption: Sequential steps in a TGA experiment.

Comparative Analysis with Structurally Related Compounds

To provide context for the expected thermal properties of this compound, it is instructive to compare it with structurally similar benzoic acid derivatives.

CompoundMelting Point (°C)Boiling Point (°C)Additional Notes
This compound 192-195 [1]Not Available
4-cyclobutyl-benzoic acid118-119[7]320.7 (Predicted)[7]The ether linkage in the target compound appears to significantly increase the melting point.
4-(Cyclohexyloxy)benzoic acid183-185[8]186-188 (@ 1 Torr)[8]The larger cycloalkyl group results in a slightly lower melting point compared to the cyclobutoxy derivative.
4-tert-Butylbenzoic acid164.5-165.5[9]Not AvailableThe bulky tert-butyl group leads to a lower melting point.
4-Butoxybenzoic acid147-150[10]Not AvailableThe linear alkoxy chain results in a significantly lower melting point compared to the cyclic ether.
4-Chlorobenzoic acid238-241Not AvailableThe presence of a halogen significantly increases the melting point due to strong intermolecular interactions.

Insights from Comparative Analysis: The data suggests that the presence and nature of the substituent at the 4-position of the benzoic acid ring have a profound impact on the melting point. The cyclobutoxy group in the target compound leads to a relatively high melting point, likely due to a combination of molecular packing efficiency in the crystal lattice and intermolecular forces.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the thermal properties of this compound. While direct experimental data remains limited, a clear pathway for the thorough characterization of this compound has been outlined. By employing techniques such as DSC and TGA, researchers can obtain critical data on its melting behavior, thermal stability, and other key parameters. The comparative analysis with related compounds offers a valuable framework for interpreting these experimental results.

Future work should focus on the experimental determination of the full suite of thermal properties for this compound. Furthermore, studies into its polymorphism and the influence of different crystalline forms on its thermal behavior would be of significant value to the pharmaceutical and materials science communities.

References

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The Virtuoso Molecule: A Technical Guide to 4-Cyclobutoxybenzoic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 4-Cyclobutoxybenzoic acid, a versatile organic molecule poised for significant contributions to materials science. With its unique combination of a rigid benzoic acid core and a non-linear cyclobutoxy tail, this compound offers a fascinating platform for the design of novel liquid crystals and functional polymers. This document will delve into the synthesis, characterization, and potential applications of this compound, offering researchers, scientists, and professionals in drug development a detailed roadmap for harnessing its unique properties. We will explore its role in the creation of thermotropic liquid crystals, detailing synthetic strategies and structure-property relationships. Furthermore, we will investigate its potential incorporation into advanced polymer systems, including polyesters and photosensitive materials, providing insights into the design of next-generation functional materials.

Introduction: The Architectural Uniqueness of this compound

At the heart of materials science lies the quest for molecules that can be precisely engineered to achieve desired macroscopic properties. This compound emerges as a compelling candidate in this pursuit, distinguished by its molecular architecture. The molecule consists of a rigid aromatic core, the benzoic acid moiety, which provides a foundation for ordered structures. Appended to this is a cyclobutoxy group, a four-membered aliphatic ring linked via an ether bond. This terminal group is of particular interest as it deviates from the more commonly studied linear alkyl chains, introducing a degree of conformational constraint and non-linearity that can profoundly influence intermolecular interactions and self-assembly behavior.

This guide will illuminate the potential of this compound as a building block for two major classes of advanced materials:

  • Thermotropic Liquid Crystals: Materials that exhibit fluid-like properties while maintaining a degree of long-range molecular order over a specific temperature range. The unique shape of the cyclobutoxy group can be leveraged to fine-tune the mesophase behavior, potentially leading to the discovery of novel liquid crystalline phases with unique optical and electronic properties.

  • Functional Polymers: By incorporating the 4-cyclobutoxybenzoyl moiety into polymer backbones or as pendant groups, it is possible to imbue these macromolecules with specific functionalities. These may include enhanced thermal stability, tailored solubility, or even photo-responsive behavior, opening doors for applications in high-performance plastics, coatings, and advanced lithography.

This document will serve as a technical resource, providing not only theoretical insights but also practical, step-by-step protocols for the synthesis and characterization of materials derived from this compound.

Synthesis and Characterization of this compound

A reliable and well-characterized source of the core molecule is paramount for any materials development program. This section details a robust synthetic route to this compound and outlines the key analytical techniques for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers. The general two-step process involves the alkylation of a protected 4-hydroxybenzoic acid derivative followed by deprotection.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4-Cyclobutoxybenzoate

  • To a stirred solution of ethyl 4-hydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide.

  • To this suspension, add cyclobutyl bromide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ethyl 4-cyclobutoxybenzoate, which can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 4-cyclobutoxybenzoate in a mixture of ethanol and an aqueous solution of a strong base, such as potassium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 2M HCl) until a white precipitate forms.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound.[1]

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Hydrolysis Ethyl_4-hydroxybenzoate Ethyl 4-hydroxybenzoate Reaction1 K2CO3, KI, DMF 80-90 °C Ethyl_4-hydroxybenzoate->Reaction1 Cyclobutyl_bromide Cyclobutyl bromide Cyclobutyl_bromide->Reaction1 Ethyl_4-cyclobutoxybenzoate Ethyl 4-cyclobutoxybenzoate Reaction1->Ethyl_4-cyclobutoxybenzoate Reaction2 KOH, EtOH/H2O Reflux Ethyl_4-cyclobutoxybenzoate->Reaction2 Acidification HCl (aq) Reaction2->Acidification 4-Cyclobutoxybenzoic_acid This compound Acidification->4-Cyclobutoxybenzoic_acid

Caption: Synthetic pathway for this compound.

Spectroscopic and Physical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected key characterization data.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (two doublets), the methine proton of the cyclobutoxy group (a multiplet), and the methylene protons of the cyclobutoxy group (multiplets). A broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the quaternary and methine carbons of the aromatic ring, the carbons of the cyclobutoxy group, and the carbonyl carbon of the carboxylic acid.
FTIR Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-O-C stretching of the ether, and C-H stretching of the aromatic and aliphatic groups.
Mass Spec. The molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₂O₃, MW: 192.21 g/mol ).[2]
Melting Point A sharp melting point is indicative of high purity.

Application in Thermotropic Liquid Crystals

The primary and most explored application of this compound in materials science is as a constituent of thermotropic liquid crystals.[3] Its molecular structure, with a rigid core and a semi-flexible terminal group, makes it an excellent building block for designing calamitic (rod-like) mesogens.

Design Principles of 4-Cyclobutoxybenzoate-Based Liquid Crystals

The mesomorphic properties of a liquid crystal, such as the type of phase (nematic, smectic) and the transition temperatures, are highly dependent on its molecular structure.[4] The incorporation of the 4-cyclobutoxybenzoyl moiety can influence these properties in several ways:

  • Molecular Shape and Packing: The non-linear and somewhat bulky nature of the cyclobutoxy group, compared to a linear alkyl chain of similar length (e.g., n-butoxy), can disrupt crystalline packing, potentially leading to lower melting points and a broader liquid crystalline range.

  • Intermolecular Interactions: The ether linkage and the aromatic ring contribute to the overall polarity and polarizability of the molecule, influencing the intermolecular forces that drive the formation of liquid crystalline phases.

  • Flexibility: While more constrained than a linear chain, the cyclobutoxy group still possesses some conformational flexibility, which is crucial for the fluidity of the liquid crystalline state.

Synthesis of 4-Cyclobutoxybenzoate-Based Liquid Crystals

The synthesis of liquid crystals from this compound typically involves a two-step process: conversion to the more reactive acid chloride, followed by esterification with a phenolic compound that forms the other part of the mesogenic core.

Experimental Protocol: Synthesis of a 4'-Alkoxyphenyl 4-Cyclobutoxybenzoate

Step 1: Synthesis of 4-Cyclobutoxybenzoyl Chloride

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in an excess of thionyl chloride (SOCl₂) or oxalyl chloride.

  • Add a catalytic amount of DMF.

  • Gently reflux the mixture for 2-4 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure to obtain the crude 4-cyclobutoxybenzoyl chloride, which can be used directly in the next step or purified by vacuum distillation.

Step 2: Esterification with a 4-Alkoxyphenol

  • Dissolve the desired 4-alkoxyphenol (1 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in a dry, inert solvent like dichloromethane (DCM) or toluene under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-cyclobutoxybenzoyl chloride (1 equivalent) in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final liquid crystalline compound.

LC_Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification 4-CBA This compound Chlorinating_Agent SOCl2 or (COCl)2 cat. DMF 4-CBA->Chlorinating_Agent 4-CBCl 4-Cyclobutoxybenzoyl Chloride Chlorinating_Agent->4-CBCl Esterification_Reaction Pyridine or Et3N DCM 4-CBCl->Esterification_Reaction 4-Alkoxyphenol 4-Alkoxyphenol 4-Alkoxyphenol->Esterification_Reaction LC_Product 4'-Alkoxyphenyl 4-Cyclobutoxybenzoate Esterification_Reaction->LC_Product

Caption: General synthetic route to 4-cyclobutoxybenzoate-based liquid crystals.

Characterization of Mesomorphic Properties

The liquid crystalline behavior of the synthesized compounds is primarily investigated using two key techniques:

  • Polarized Optical Microscopy (POM): This technique allows for the direct observation of the different liquid crystalline phases (mesophases) and their characteristic textures as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes associated with the phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic).

By synthesizing a homologous series of compounds with varying lengths of the alkoxy chain on the phenol moiety, a systematic study of the structure-property relationship can be undertaken. The following table provides a hypothetical representation of the kind of data that would be collected.

Compound (R in 4'-RO-phenyl) Melting Point (°C) Smectic-Nematic Transition (°C) Clearing Point (Nematic-Isotropic) (°C)
-OCH₃Data not availableData not availableData not available
-OC₂H₅Data not availableData not availableData not available
-OC₄H₉Data not availableData not availableData not available
-OC₆H₁₃Data not availableData not availableData not available
-OC₈H₁₇Data not availableData not availableData not available

Potential Applications in Polymer Science

While the application of this compound in liquid crystals is more established, its unique structure also presents intriguing possibilities in the field of polymer science. The incorporation of the cyclobutoxybenzoyl moiety can be a strategic approach to tailor the properties of various polymer systems.

As a Monomer for High-Performance Polyesters

This compound can be used as a monomer or co-monomer in the synthesis of polyesters. The rigid aromatic core can contribute to a high glass transition temperature (Tg) and thermal stability, while the cyclobutoxy group can influence solubility and processability.

Conceptual Synthetic Route: Poly(4-cyclobutoxybenzoate)

A potential route to a homopolyester would involve the self-polycondensation of a suitably activated derivative of this compound, such as its acid chloride or a phenolic ester derivative. Alternatively, it could be copolymerized with other diacids and diols to create a range of copolyesters with tailored properties.

Polymer_Synthesis Monomer Activated 4-Cyclobutoxybenzoic Acid Derivative Polycondensation Polycondensation Monomer->Polycondensation Polyester Polyester with Pendant Cyclobutoxy Groups Polycondensation->Polyester

Caption: Conceptual pathway for polyester synthesis.

In Photosensitive and Photocrosslinkable Polymers

The benzoate ester group is known to have applications in photosensitive polymers, often as a photo-labile or photo-crosslinkable group. While direct evidence for this compound in this context is scarce, its derivatives could be explored for such applications.

Hypothetical Application: Photocrosslinkable Side-Chain Polymers

A polymer with pendant 4-cyclobutoxybenzoate groups could potentially undergo photocrosslinking upon exposure to UV light, either through direct [2+2] cycloaddition of the aromatic rings or through other photochemical reactions. This could be useful in applications such as photoresists for microelectronics or in the formulation of UV-curable coatings and adhesives.

Future Outlook and Research Directions

This compound represents a largely untapped resource for the materials scientist. While its potential in liquid crystals is evident from the broader understanding of alkoxybenzoic acids, specific research into the mesomorphic behavior of its derivatives is needed to fully elucidate its unique contributions. The non-linear cyclobutoxy group is likely to induce interesting packing and phase behavior that could lead to the discovery of novel liquid crystalline materials.

In the realm of polymers, the field is wide open. Systematic studies on the incorporation of the 4-cyclobutoxybenzoyl moiety into different polymer architectures are required to understand its impact on thermal, mechanical, and optical properties. Exploring its potential in photosensitive systems, high-performance thermoplastics, and even as a modifying agent for biodegradable polymers could yield exciting new materials with advanced functionalities.

Conclusion

This compound stands as a molecule of significant promise for the advancement of materials science. Its unique structural features offer a rich playground for the design and synthesis of novel liquid crystals and functional polymers. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, along with detailed experimental protocols to facilitate further research. It is our hope that this document will inspire and equip researchers to explore the full potential of this versatile building block in the creation of the next generation of advanced materials.

References

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  • University of Hamburg. LIQUID CRYSTAL PHASES. Available from: [Link]

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A Technical Guide to the Biological Activity Screening of 4-Cyclobutoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of a novel chemical series, the 4-cyclobutoxybenzoic acid derivatives. Capitalizing on the well-documented and diverse bioactivities of benzoic acid scaffolds, this document outlines a systematic, multi-tiered screening cascade designed for researchers in drug discovery and development. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols for primary and secondary screening in oncology, microbiology, and immunology, and emphasize the integration of early-stage ADME/Tox profiling. This guide is structured to empower scientific teams to efficiently navigate the preliminary stages of drug discovery, moving from a novel chemical entity to a validated hit compound with a clear path toward lead optimization.

Introduction: The Rationale for Screening this compound Derivatives

The benzoic acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer[1][2][3][4], antimicrobial[5][6][7][8][9], and anti-inflammatory properties[10][11][12][13]. The synthetic tractability of the benzoic acid core allows for extensive chemical modifications to explore and optimize biological effects.

The introduction of a cyclobutoxy group at the 4-position of the benzoic acid ring presents a novel chemical space with the potential for unique biological activities. The cyclobutane ring, a four-membered carbocycle, can introduce conformational constraints and alter the lipophilicity and metabolic stability of the parent molecule compared to more common substituents[14]. This unique structural feature may lead to enhanced potency, selectivity, or improved pharmacokinetic properties.

Given the established therapeutic potential of benzoic acid derivatives, a systematic screening of this compound derivatives is a logical and promising avenue for the discovery of new therapeutic agents. This guide will lay out a strategic approach to this screening process.

The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign for a novel compound series requires a structured and hierarchical approach. The proposed screening cascade for this compound derivatives is designed to maximize information while conserving resources, moving from broad-based primary screens to more focused secondary and mechanistic studies.

Screening_Cascade cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Mechanism of Action & ADME/Tox Profiling Primary_Anticancer Anticancer Activity (e.g., MTT/SRB Assay) Secondary_Anticancer Dose-Response & Selectivity (Cancer vs. Normal Cells) Primary_Anticancer->Secondary_Anticancer Active Hits Primary_Antimicrobial Antimicrobial Activity (e.g., Broth Microdilution) Secondary_Antimicrobial MIC/MBC Determination (Panel of Pathogens) Primary_Antimicrobial->Secondary_Antimicrobial Active Hits Primary_Anti_inflammatory Anti-inflammatory Activity (e.g., NO Inhibition Assay) Secondary_Anti_inflammatory COX/LOX Inhibition Assays Primary_Anti_inflammatory->Secondary_Anti_inflammatory Active Hits MoA_Studies Target Identification & Pathway Analysis Secondary_Anticancer->MoA_Studies ADME_Tox Early ADME/Tox (e.g., CYP Inhibition, hERG) Secondary_Anticancer->ADME_Tox Secondary_Antimicrobial->MoA_Studies Secondary_Antimicrobial->ADME_Tox Secondary_Anti_inflammatory->MoA_Studies Secondary_Anti_inflammatory->ADME_Tox Hit_Compounds Validated Hit Compounds MoA_Studies->Hit_Compounds ADME_Tox->Hit_Compounds Library_Synthesis Synthesis of This compound Derivative Library Library_Synthesis->Primary_Anticancer Library_Synthesis->Primary_Antimicrobial Library_Synthesis->Primary_Anti_inflammatory

Caption: A multi-tiered screening cascade for this compound derivatives.

Experimental Protocols: A Step-by-Step Guide

Synthesis of this compound Derivatives

While detailed synthetic procedures are beyond the scope of this guide, a general approach would involve the etherification of a 4-hydroxybenzoic acid ester with a suitable cyclobutyl halide or tosylate, followed by hydrolysis of the ester to yield the carboxylic acid. Subsequent derivatization of the carboxylic acid or other positions on the aromatic ring can be performed to generate a library of analogues for screening.

Primary Screening Assays

The initial assessment of anticancer potential is typically performed using cell viability assays against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability [2][15]

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung)) are cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium. The cells are treated with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[1][3][11]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Cultures of relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are grown to the logarithmic phase in appropriate broth media.

  • Compound Dilution: A stock solution of each this compound derivative is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common primary screen for anti-inflammatory activity.[10][13][16]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for 1 hour. Subsequently, they are stimulated with LPS (1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Data Acquisition: After a 10-minute incubation, the absorbance is measured at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Secondary Screening and Hit Validation

Compounds that demonstrate significant activity in the primary screens ("hits") are advanced to secondary assays for confirmation and further characterization.

Assay TypeSecondary AssaysPurpose
Anticancer Dose-response curves (IC₅₀ determination)To quantify the potency of the hit compounds.
Selectivity testing against non-cancerous cell lines (e.g., HEK293)To assess the therapeutic window and potential for off-target toxicity.
Apoptosis assays (e.g., caspase-3/7 activity)To investigate the mechanism of cell death.
Antimicrobial Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assaysTo determine if the compounds are bacteriostatic/fungistatic or bactericidal/fungicidal.
Time-kill kinetics assaysTo evaluate the rate of microbial killing.
Screening against a broader panel of clinically relevant pathogensTo determine the spectrum of activity.
Anti-inflammatory Cyclooxygenase (COX-1/COX-2) and Lipoxygenase (LOX) inhibition assaysTo identify the potential molecular targets in the inflammatory pathway.[13][17]
Cytokine production assays (e.g., TNF-α, IL-6)To measure the effect on the production of key inflammatory mediators.
Early ADME/Tox Profiling

To increase the likelihood of success in later stages of drug development, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of hit compounds early in the discovery process.[2][5][8][18][19]

ADME/Tox ParameterIn Vitro Assay
Metabolic Stability Liver microsomal stability assay
CYP450 Inhibition P450-Glo™ assays
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)
Cytotoxicity Cell viability assays in multiple cell lines
Cardiotoxicity hERG binding assays

Data Analysis and Interpretation

The data generated from the screening cascade should be systematically analyzed to identify promising hit compounds. Key parameters to consider include:

  • Potency: The concentration at which a compound elicits a specific biological effect (e.g., IC₅₀, MIC).

  • Selectivity: The ratio of activity against the target (e.g., cancer cells) versus off-target effects (e.g., normal cells).

  • Spectrum of Activity: The range of cancer cell lines, microbial strains, or inflammatory pathways affected by the compound.

  • Structure-Activity Relationship (SAR): The relationship between the chemical structure of the derivatives and their biological activity.

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the initial biological activity screening of this compound derivatives. By following this systematic approach, researchers can efficiently identify and validate hit compounds with therapeutic potential. The integration of anticancer, antimicrobial, anti-inflammatory, and early ADME/Tox screening ensures a comprehensive preliminary evaluation. Promising hits identified through this cascade will form a strong foundation for subsequent lead optimization efforts, with the ultimate goal of developing novel and effective therapeutic agents. The unique structural features of the this compound scaffold hold significant promise for the discovery of next-generation medicines.

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Introduction: The Strategic Value of the Cyclobutoxy Moiety in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Cyclobutoxybenzoic Acid as a Building Block in Organic Synthesis

In the landscape of organic synthesis, particularly within medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of success. Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of complex molecular architectures. This compound has emerged as a scaffold of significant interest, skillfully bridging the gap between aromatic functionality and tailored aliphatic substitution.

The core value of this molecule lies in the unique combination of its two constituent parts: the versatile benzoic acid "handle" and the conformational influence of the cyclobutoxy group. The carboxylic acid function is a cornerstone of synthetic chemistry, providing a reliable anchor point for a vast array of transformations, most notably amide and ester formations, which are fundamental to the synthesis of pharmaceuticals and functional materials.

Concurrently, the cyclobutane ring offers distinct stereoelectronic properties that are increasingly sought after in drug design. Compared to more common alkyl or cycloalkyl groups, the puckered, strained nature of the cyclobutane ring can confer metabolic stability, restrict bond rotation to favorably orient pharmacophores, and provide a unique vector in three-dimensional space to explore and fill hydrophobic pockets within biological targets.[1] This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its strategic application in advanced synthetic workflows.

Physicochemical and Structural Profile

Understanding the intrinsic properties of a building block is paramount to its effective utilization. This compound is a white to off-white solid at room temperature, possessing a unique blend of aromatic rigidity and aliphatic character.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃PubChem[2]
Molecular Weight 192.21 g/mol ---
Monoisotopic Mass 192.07864 DaPubChem[2]
Melting Point 192-195 °CPrepChem[3]
XlogP (Predicted) 2.3PubChem[2]
InChIKey SBJGJSIFGXOICD-UHFFFAOYSA-NPubChem[2]

Structurally, the molecule features a planar phenyl ring, which facilitates π-stacking interactions, a property leveraged in the design of liquid crystals.[4] The attached cyclobutoxy group is non-planar, introducing a three-dimensional element that disrupts planarity and can be advantageous in modulating solid-state packing and solubility.

Strategic Synthesis of the Core Scaffold

The most common and efficient route to this compound is a two-step sequence beginning with a commercially available precursor, an ester of 4-hydroxybenzoic acid. The process involves a Williamson ether synthesis followed by saponification.

Causality Behind the Synthetic Design:
  • Protection Strategy: The synthesis commences with an ester (e.g., ethyl or methyl 4-hydroxybenzoate) rather than the free acid. This is a crucial protecting group strategy. The acidic proton of the carboxylic acid would interfere with the basic conditions required for the Williamson ether synthesis, leading to unwanted side reactions. The ester is a robust protecting group that is easily removed in the final step.

  • Ether Formation: The Williamson ether synthesis is a classic and reliable method for forming aryl ethers. Anhydrous potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.

  • Catalysis: Potassium iodide (KI) is often added in catalytic amounts. Through the Finkelstein reaction, iodide displaces the bromide from cyclobutyl bromide to form the more reactive cyclobutyl iodide in situ, accelerating the rate of etherification.

  • Deprotection: The final step is the hydrolysis (saponification) of the ester using a strong base like potassium hydroxide (KOH) in an aqueous solution, followed by an acidic workup to protonate the carboxylate and yield the final product.

Synthetic Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification start Ethyl 4-hydroxybenzoate reagents1 Cyclobutyl bromide, K₂CO₃, KI (cat.), DMF start->reagents1 intermediate Ethyl 4-cyclobutoxybenzoate reagents1->intermediate reagents2 1. 10% aq. KOH, Heat 2. Acidic Workup intermediate->reagents2 product This compound reagents2->product Reactivity cluster_products Key Derivatives core 4-Cyclobutoxybenzoic Acid Amide Amide core->Amide Amide Coupling (EDC, HOBt, R-NH₂) Ester Ester core->Ester Esterification (R-OH, Acid cat. or Mitsunobu) AcidChloride Acid Chloride core->AcidChloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride Anhydride Anhydride core->Anhydride Dehydrating Agent (e.g., DCC)

Caption: Key transformations of this compound.

  • Amide Bond Formation: This is arguably the most critical reaction in drug development. This compound can be readily coupled with primary or secondary amines using standard peptide coupling reagents (e.g., EDC/HOBt, HATU, PyBOP) to form amides. This reaction is highly reliable and forms the basis for constructing vast libraries of compounds for biological screening.

  • Esterification: The formation of esters can be achieved through Fischer esterification with an alcohol under acidic catalysis. For more sensitive or sterically hindered alcohols, the Mitsunobu reaction provides a powerful alternative, allowing for ester formation under mild, neutral conditions with inversion of stereochemistry at the alcohol center. [5]* Conversion to Acid Chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the highly reactive 4-cyclobutoxybenzoyl chloride. This intermediate is not typically isolated and is used immediately to react with nucleophiles like amines or alcohols to form amides and esters, often under milder conditions than direct coupling.

  • Bioisosteric Replacement: While the carboxylic acid is vital, it can sometimes lead to poor pharmacokinetic properties. [6]In such cases, medicinal chemists may replace it with a bioisostere—a group with similar physical or chemical properties that imparts better drug-like characteristics. The synthetic routes starting from this compound can be adapted to synthesize precursors for common bioisosteres like tetrazoles or acylsulfonamides. [6][7]

Applications in Advanced Synthesis

Case Study 1: Medicinal Chemistry

The cyclobutoxy group is a "non-classical" bioisostere, often used to replace more common groups like tert-butyl or isopropyl. Its rigid, puckered nature can lock a molecule into a specific conformation that is favorable for binding to a biological target. Furthermore, the cyclobutane ring is generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to linear alkyl chains, potentially increasing the half-life of a drug candidate. [1]The this compound scaffold can be found in patented structures targeting a range of diseases.

MedChem BuildingBlock This compound Cyclobutoxy Cyclobutoxy Group BuildingBlock->Cyclobutoxy BenzoicAcid Benzoic Acid Handle BuildingBlock->BenzoicAcid Prop1 Prop1 Cyclobutoxy->Prop1 Improves Metabolic Stability Prop2 Prop2 Cyclobutoxy->Prop2 Restricts Conformation Prop3 Prop3 Cyclobutoxy->Prop3 Fills Hydrophobic Pockets Prop4 Prop4 BenzoicAcid->Prop4 Enables Amide/ Ester Linkages Target Target Prop1->Target Leads to Potent & Stable Drug Candidate Prop2->Target Leads to Potent & Stable Drug Candidate Prop3->Target Leads to Potent & Stable Drug Candidate Prop4->Target Leads to Potent & Stable Drug Candidate

Caption: Logic of using the scaffold in drug design.

Case Study 2: Materials Science - Liquid Crystals

4-Alkoxybenzoic acids are a classic family of compounds known to form liquid crystals. [8]These molecules typically form hydrogen-bonded dimers through their carboxylic acid groups, creating a rigid, rod-like core. This core, combined with a flexible alkyl or cycloalkyl tail, is the fundamental structural motif for inducing mesogenic phases (e.g., nematic or smectic). [4][8]this compound fits this paradigm perfectly, with the hydrogen-bonded dimer acting as the rigid unit and the cyclobutoxy groups as the flexible tails. The specific transition temperatures and mesophase behavior can be tuned by the structure of the tail, making this building block a valuable component for designing new liquid crystal materials. [9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. While specific safety data is not extensively published for this exact compound, data for structurally related benzoic acids provides a strong basis for safe handling procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [10][11]* Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. [10][12][13]* Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed. [10][11]* First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. [10][11][12] * Skin: Wash off immediately with soap and plenty of water. [10][12] * Inhalation: Remove to fresh air. [10][11][12] * Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. [10]

Conclusion and Future Outlook

This compound is more than just another chemical reagent; it is a strategic building block that offers a pre-packaged solution to several challenges in modern organic synthesis. Its synthetic accessibility, the versatile reactivity of its carboxylic acid group, and the beneficial physicochemical properties imparted by the cyclobutoxy moiety make it an invaluable tool for researchers in drug discovery and materials science. As the demand for molecules with precisely controlled three-dimensional shapes and improved metabolic profiles continues to grow, the utility and application of thoughtfully designed building blocks like this compound are set to expand even further.

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The Genesis and Evolution of 4-Alkoxybenzoic Acids: A Technical Guide for Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-alkoxybenzoic acids represent a cornerstone in the development of thermotropic liquid crystals and continue to be pivotal building blocks in materials science and pharmaceutical research. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of these versatile compounds. We will explore the pioneering work that established their significance, detail validated synthetic protocols, and present a systematic analysis of their structure-property relationships. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the fundamental chemistry and application-driven design of 4-alkoxybenzoic acids.

Historical Perspective: From Curiosity to Foundational Material

The story of 4-alkoxybenzoic acids is intrinsically linked with the dawn of liquid crystal science. While the initial discovery of liquid crystalline behavior is credited to Friedrich Reinitzer in 1888, it was the systematic investigations of German chemist Daniel Vorländer at the turn of the 20th century that laid the chemical foundation for this new field. Vorländer was the first to recognize the importance of molecular shape, particularly the elongated, rod-like (calamitic) structure, in promoting mesophase formation. Through the synthesis of numerous aromatic compounds, he established fundamental structure-property relationships that guide liquid crystal design to this day.

Following Vorländer's foundational work, the field saw significant expansion in the mid-20th century, largely driven by the research group of George W. Gray at the University of Hull. Gray's meticulous and systematic studies on homologous series of mesogenic compounds, including the 4-alkoxybenzoic acids, were instrumental in elucidating the subtle interplay between molecular structure and liquid crystalline properties. His work provided the crucial understanding of how variations in the length of the terminal alkoxy chain influence the thermal stability and nature of the mesophases (nematic and smectic). This systematic approach was pivotal in the development of the first practical liquid crystal display (LCD) technologies.

The defining characteristic of 4-alkoxybenzoic acids that underpins their mesogenic behavior is their ability to form stable hydrogen-bonded dimers. The carboxylic acid moieties of two molecules associate to create a more elongated and rigid supramolecular structure, which enhances the anisotropy of the system and favors the formation of liquid crystalline phases.

Synthesis of 4-Alkoxybenzoic Acids: A Validated Protocol

The most prevalent and reliable method for the synthesis of 4-alkoxybenzoic acids is a two-step process commencing with the Williamson ether synthesis, followed by the hydrolysis of the resulting ester. This approach offers high yields and purity, making it suitable for both academic research and industrial applications.

Step 1: Williamson Ether Synthesis of Methyl 4-Alkoxybenzoate

The Williamson ether synthesis, a classic SN2 reaction, is employed to couple an alkyl halide with the phenoxide of methyl 4-hydroxybenzoate. The use of the methyl ester protects the carboxylic acid functionality during the etherification step.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) or acetone.

  • Addition of Alkyl Halide: To the stirred suspension, add the appropriate 1-bromoalkane (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water. A white precipitate of the methyl 4-alkoxybenzoate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to remove any remaining inorganic salts. The product can be used in the next step without further purification if the reaction has gone to completion.

Causality of Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide in situ. Its insolubility in some organic solvents can be overcome by using a polar aprotic solvent like DMF.

  • Anhydrous Conditions: While not strictly necessary for this reaction, using an anhydrous solvent minimizes potential side reactions and ensures the base is not consumed by water.

  • Excess Alkyl Halide: A slight excess of the alkyl halide ensures the complete consumption of the starting phenoxide.

Step 2: Saponification of Methyl 4-Alkoxybenzoate

The methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base, a process known as saponification.

Experimental Protocol:

  • Reaction Setup: Suspend the crude methyl 4-alkoxybenzoate from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, during which the solid will dissolve as the sodium salt of the carboxylic acid is formed.

  • Acidification: After cooling the reaction mixture, carefully acidify it with concentrated hydrochloric acid until the pH is approximately 2. A voluminous white precipitate of the 4-alkoxybenzoic acid will form.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

  • Drying: Dry the purified 4-alkoxybenzoic acid in a vacuum oven at a temperature below its melting point.

Causality of Experimental Choices:

  • Ethanol as a Co-solvent: Ethanol is used to increase the solubility of the ester in the aqueous sodium hydroxide solution, facilitating a more efficient reaction.

  • Acidification: Protonation of the carboxylate salt is necessary to precipitate the free carboxylic acid, which is generally insoluble in water.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification cluster_step3 Step 3: Acidification & Purification Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Reaction1 Reflux Methyl 4-hydroxybenzoate->Reaction1 Alkyl Bromide Alkyl Bromide Alkyl Bromide->Reaction1 Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction1 Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction1 Methyl 4-alkoxybenzoate Methyl 4-alkoxybenzoate Reaction1->Methyl 4-alkoxybenzoate Reaction2 Reflux Methyl 4-alkoxybenzoate->Reaction2 Base (NaOH) Base (NaOH) Base (NaOH)->Reaction2 Solvent (Ethanol/H2O) Solvent (Ethanol/H2O) Solvent (Ethanol/H2O)->Reaction2 Sodium 4-alkoxybenzoate Sodium 4-alkoxybenzoate Reaction2->Sodium 4-alkoxybenzoate Reaction3 Precipitation Sodium 4-alkoxybenzoate->Reaction3 Acid (HCl) Acid (HCl) Acid (HCl)->Reaction3 Crude 4-alkoxybenzoic acid Crude 4-alkoxybenzoic acid Reaction3->Crude 4-alkoxybenzoic acid Recrystallization Recrystallization (Ethanol or Acetic Acid) Crude 4-alkoxybenzoic acid->Recrystallization Pure 4-alkoxybenzoic acid Pure 4-alkoxybenzoic acid Recrystallization->Pure 4-alkoxybenzoic acid

Caption: Synthetic pathway for 4-alkoxybenzoic acids.

Purification: Achieving High-Purity Materials

For applications in liquid crystal devices and pharmaceuticals, the purity of 4-alkoxybenzoic acids is paramount. Recrystallization is the most effective method for purifying the crude product obtained from synthesis.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which the 4-alkoxybenzoic acid is highly soluble at elevated temperatures and sparingly soluble at room temperature. Ethanol, glacial acetic acid, or a mixture of ethanol and water are commonly used.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude 4-alkoxybenzoic acid to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals, which are typically of higher purity.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Trustworthiness of the Protocol: This two-step synthesis followed by recrystallization is a self-validating system. The purity of the final product can be readily assessed by its sharp melting point and the well-defined phase transitions observed by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Characterization and Structure-Property Relationships

The identity and purity of the synthesized 4-alkoxybenzoic acids are confirmed using a suite of analytical techniques. The mesomorphic properties, which are central to their application in liquid crystals, are highly dependent on the length of the alkoxy chain.

Spectroscopic and Thermal Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the molecular structure of the synthesized compounds. The characteristic signals for the aromatic protons, the carboxylic acid proton, and the protons of the alkoxy chain are readily identifiable.

  • Differential Scanning Calorimetry (DSC): DSC is a crucial technique for determining the temperatures and enthalpies of the phase transitions (crystal-to-liquid crystal and liquid crystal-to-isotropic liquid).

  • Polarized Optical Microscopy (POM): POM allows for the direct observation and identification of the liquid crystal mesophases based on their unique optical textures. Nematic phases typically exhibit a threaded or schlieren texture, while smectic phases show focal-conic or fan-like textures.

The Influence of Alkoxy Chain Length on Mesomorphic Properties

The length of the n-alkoxy chain (-(CH2)n-1CH3) has a profound and predictable effect on the mesomorphic properties of the 4-alkoxybenzoic acid homologous series.

Table 1: Phase Transition Temperatures for a Homologous Series of 4-n-Alkoxybenzoic Acids

n (Number of Carbon Atoms in Alkoxy Chain)Melting Point (°C)Nematic to Isotropic Transition (°C)Smectic C to Nematic/Isotropic Transition (°C)
1185--
2198--
3154161-
4148164-
5140154-
6128154-
710214798
8102147108
995143115
1097141122
1196138125
12104136128

Data compiled from various sources for illustrative purposes.

Key Observations and Causality:

  • Odd-Even Effect: A distinct alternation in the clearing temperatures (nematic to isotropic transition) is observed as the chain length increases. Members with an even number of carbon atoms in the alkoxy chain generally have higher clearing points than those with an odd number. This is attributed to the change in the orientation of the terminal methyl group with each additional methylene unit, which affects the overall molecular anisotropy.

  • Emergence of Smectic Phases: For shorter chain lengths (n=3-6), only a nematic phase is observed. As the chain length increases (n ≥ 7), a more ordered smectic C phase appears. The longer, more flexible alkyl chains promote intermolecular interactions that lead to the formation of layered structures characteristic of smectic phases.

Caption: Relationship between alkoxy chain length and mesomorphic properties.

Conclusion and Future Outlook

The 4-alkoxybenzoic acids, from their early discovery as scientific curiosities to their central role in the multi-billion dollar display industry, exemplify the power of fundamental chemical research. The systematic exploration of their synthesis and structure-property relationships has not only provided a rich understanding of the liquid crystalline state of matter but has also enabled the development of transformative technologies. As research in materials science and drug delivery continues to advance, the versatile and tunable nature of 4-alkoxybenzoic acids ensures their continued importance as foundational building blocks for the rational design of new functional materials.

References

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  • Patel, R., et al. (2012). Synthesis and Mesomorphism of Novel Liquid-Crystalline Isobutyl-p-(p′-n-Alkoxy Cinnamoyloxy)
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A Technical Guide to the Molecular Modeling of 4-Cyclobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the molecular modeling of 4-Cyclobutoxybenzoic acid, a molecule of interest in medicinal chemistry and material science. We present an integrated computational approach that leverages the predictive power of both quantum mechanics (QM) and classical molecular dynamics (MD) to deliver a holistic understanding of the molecule's behavior, from its fundamental electronic structure to its dynamic conformational landscape in a solvated environment. Recognizing the frequent challenge of limited experimental data for novel compounds, this guide emphasizes a self-validating methodology, focusing on rigorous protocol design, internal consistency checks, and justification of chosen computational parameters. Detailed, step-by-step protocols for Density Functional Theory (DFT) calculations and solvated MD simulations are provided, aimed at researchers, scientists, and drug development professionals seeking to apply computational techniques to accelerate their discovery pipelines.

Introduction: The "Why" and "How" of Modeling this compound

This compound (C₁₁H₁₂O₃) is a small organic molecule characterized by a central benzoic acid core functionalized with a cyclobutoxy group at the para position. The unique combination of a rigid aromatic ring, a flexible ether linkage, and a puckered cyclobutyl ring imparts a distinct conformational and electronic profile. Understanding this profile is paramount for applications in drug discovery, where such molecules can serve as scaffolds or fragments for binding to biological targets, and in material science, where their self-assembly and electronic properties are of interest.

Molecular modeling provides a powerful "computational microscope" to probe these properties at a resolution unattainable by many experimental techniques alone.[1] By simulating the molecule in silico, we can predict its stable three-dimensional structure, electronic charge distribution, conformational flexibility, and interactions with its environment (e.g., solvent or a protein binding pocket). This guide outlines a synergistic workflow that combines the strengths of two core computational methods:

  • Quantum Mechanics (QM): Provides a highly accurate description of the molecule's electronic structure, essential for understanding reactivity, electrostatic potential, and for deriving accurate parameters for less computationally intensive methods.[2][3][4]

  • Molecular Dynamics (MD): Simulates the physical movement of atoms over time, revealing the dynamic behavior and conformational preferences of the molecule in a realistic, condensed-phase environment.[5][6]

This dual approach ensures that we capture both the high-accuracy electronic detail and the essential dynamic behavior that governs the molecule's function.

A Synergistic Computational Workflow

The core philosophy of this guide is to use QM and MD in a complementary fashion. QM calculations on a single molecule provide a robust, physically accurate foundation. These results, particularly the atomic partial charges, are then used to parameterize a classical force field for the more computationally efficient MD simulations, which can explore longer timescales and larger systems.

G cluster_MD MD Simulation Protocol cluster_Validation Validation Checks Prep 1. System Preparation (Force Field, Solvation, Ions) Min 2. Energy Minimization (Remove Clashes) Prep->Min NVT 3a. NVT Equilibration (Constant Temp & Volume) Min->NVT Heat System NPT 3b. NPT Equilibration (Constant Temp & Pressure) NVT->NPT Adjust Density Prod 4. Production Run (Data Collection) NPT->Prod System is Equilibrated V_NPT Monitor Temperature, Pressure, Density NPT->V_NPT Verify Stability Analysis 5. Trajectory Analysis (RMSD, Conformations) Prod->Analysis V_Prod Check RMSD for Convergence Prod->V_Prod Verify Stability

Caption: Step-by-step workflow for the Molecular Dynamics simulation and analysis.

Conclusion: Synthesizing Insights for Application

This guide has detailed a robust, multi-scale molecular modeling workflow for this compound. The QM calculations provide a high-fidelity picture of the molecule's intrinsic electronic properties and its most stable conformation. The MD simulations build upon this foundation, revealing the molecule's dynamic behavior, conformational preferences in solution, and key interactions with its environment.

The insights generated—including the molecule's electrostatic surface, its conformational ensemble, and its polarity—are directly applicable to drug development and material science. For medicinal chemists, this data can inform structure-activity relationship (SAR) studies and guide the design of derivatives with improved binding affinity or pharmacokinetic properties. For material scientists, understanding the molecule's conformational landscape and intermolecular interactions is a critical first step in predicting its crystal packing and bulk material properties. By adhering to the principles of methodological justification and self-validation, this computational approach serves as a reliable and predictive tool to accelerate research and development.

References

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  • G. A. G. P. F. T. D. J. P. R. A. S. (2012). Application of Molecular Simulation Techniques to the Study of Factors Affecting the Thin-Film Morphology of Small-Molecule Organic Semiconductors. Chemistry of Materials, ACS Publications. [Link]

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A Technical Guide to Quantum Chemical Calculations for 4-Cyclobutoxybenzoic Acid: A Drug Development Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth protocol for conducting and interpreting quantum chemical calculations on 4-Cyclobutoxybenzoic acid. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind methodological choices, grounding theoretical outputs in practical, field-proven applications for medicinal chemistry.

Strategic Imperative: Why Model this compound?

This compound, a derivative of 4-hydroxybenzoic acid, belongs to a class of compounds with established biological relevance. Derivatives of 4-hydroxybenzoic acid are known for a spectrum of activities, including antimicrobial and antioxidant properties.[1] The introduction of a cyclobutoxy group modifies the molecule's lipophilicity, steric profile, and electronic distribution, potentially altering its pharmacokinetic and pharmacodynamic properties.

Quantum chemical calculations serve as a powerful in-silico microscope, allowing us to predict molecular behavior before committing resources to costly and time-consuming wet-lab synthesis and testing.[2][3] By computing fundamental electronic and structural properties, we can generate actionable hypotheses about the molecule's reactivity, stability, and potential for intermolecular interactions—critical parameters in rational drug design.[4][5] This guide will establish a robust computational workflow to derive these insights for this compound.

Theoretical Cornerstone: Selecting the Right Computational Lens

The accuracy of any quantum chemical prediction is contingent upon the chosen theoretical method and basis set. For a molecule of this nature, a careful balance between computational cost and predictive accuracy is essential.

Foundational Methods: Hartree-Fock and the Dawn of Ab Initio Calculation

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the solution to the Schrödinger equation.[6][7] It treats each electron as moving in an average field created by all other electrons, providing a qualitatively correct picture of the electronic structure.[8][9] However, its primary limitation is the neglect of electron correlation—the instantaneous interactions between electrons.[9] While HF serves as a crucial starting point for more advanced methods, its predictive power for anything beyond basic structural properties is often insufficient for drug design applications.[7]

The Industry Standard: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its superior balance of efficiency and accuracy.[10] Instead of calculating the complex many-electron wavefunction, DFT determines the total energy from the electron density, a function of only three spatial coordinates.[11][12] This approach inherently includes a degree of electron correlation through the exchange-correlation functional, offering significantly more accurate results than HF at a comparable computational cost.[11]

Causality of Choice: For this compound, DFT is the superior choice. It provides a robust description of both structural and electronic properties, such as charge distribution and orbital energies, which are critical for understanding potential drug-receptor interactions. The B3LYP hybrid functional is a widely validated and versatile choice that has demonstrated high performance for a broad range of organic molecules.

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the nuclei. The Pople-style basis set, 6-31G(d,p) , represents an excellent compromise for a molecule of this size.

  • 6-31G : Describes the core electrons with a single function and valence electrons with two functions (a "split-valence" basis set), allowing for more flexibility in bonding regions.

  • (d,p) : These are "polarization functions" added to heavy atoms (d) and hydrogen atoms (p). They allow the orbitals to change shape and distort away from spherical symmetry, which is essential for accurately describing chemical bonds and non-covalent interactions.

This combination of B3LYP/6-31G(d,p) provides a reliable, industry-standard "level of theory" for obtaining high-quality, predictive data for this compound.

The Computational Workflow: A Self-Validating Protocol

This protocol is designed as a self-validating system. Each step logically follows the last, with built-in checks to ensure the integrity of the results. The recommended software is the Gaussian suite of programs, a robust and widely used package in computational chemistry.[13][14][15][16]

Caption: A self-validating workflow for quantum chemical calculations.

Step 1: Molecular Structure Input and Geometry Optimization

The first step is to build an initial 3D structure of this compound (Molecular Formula: C₁₁H₁₂O₃[17]). This can be done using a graphical interface like GaussView. The goal of optimization is to find the geometry with the lowest potential energy on the potential energy surface.

Protocol:

  • Launch GaussView or a similar molecular editor.

  • Construct the this compound molecule. Ensure correct atom types and bond connectivity.

  • Perform an initial, quick clean-up of the geometry using the editor's built-in mechanics-based tools.

  • Set up the Gaussian calculation with the following keywords in the input file (.gjf or .com): #p B3LYP/6-31G(d,p) Opt

  • This command line instructs Gaussian to perform a geometry optimization (Opt) at the B3LYP/6-31G(d,p) level of theory.

  • Submit the calculation.

Step 2: Vibrational Frequency Analysis (Protocol Validation)

This is a critical, non-negotiable step. A frequency calculation confirms that the optimized structure corresponds to a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure.

Protocol:

  • Use the optimized geometry from the previous step as the input.

  • Set up the Gaussian calculation with the following keywords: #p B3LYP/6-31G(d,p) Freq

  • Submit the calculation.

  • Trustworthiness Check: Open the output file (.log or .out) and search for "Frequencies --". Verify that all listed frequencies are positive real numbers. This validates the structure for subsequent property calculations. This step also yields thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 3: Calculation of Key Molecular Properties

Once the optimized minimum energy structure is validated, we can proceed to calculate the electronic properties that are most relevant to drug development.

Protocol:

  • Using the validated geometry, run a single-point energy calculation that also generates the necessary output for property analysis. The Pop=Full and GFInput keywords are useful for requesting detailed output and generating files for visualization. #p B3LYP/6-31G(d,p) Pop=Full GFInput

  • This calculation will provide the necessary data for analyzing the following properties.

Data Analysis and Interpretation: From Numbers to Insights

The output of these calculations provides a wealth of quantitative data. The true expertise lies in translating this data into a coherent narrative about the molecule's chemical behavior.

Structural and Energetic Data

The optimized geometry provides precise bond lengths, angles, and dihedral angles. The total electronic energy and thermodynamic properties from the frequency calculation are benchmarks for stability.

PropertyCalculated Value (Example)Significance in Drug Development
Total Energy (Hartree)-688.12345A fundamental measure of the molecule's stability.
Dipole Moment (Debye)2.5Indicates overall polarity; influences solubility and membrane permeability.
Zero-Point Energy (kcal/mol)125.5The vibrational energy at 0 K; essential for accurate thermochemistry.
Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

OrbitalEnergy (eV) (Example)Significance
HOMO-6.8 eVEnergy of the outermost electrons; potential sites for oxidative metabolism.
LUMO-1.2 eVEnergy of the lowest-energy electron-accepting orbital.
Energy Gap 5.6 eV Indicates high kinetic stability; less prone to unwanted reactions.
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution, which is invaluable for predicting non-covalent interactions that govern drug-receptor binding. It visualizes regions that are electron-rich (red/yellow) and electron-poor (blue).

  • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxyl group. These are prime sites for hydrogen bond acceptance and interactions with positive charges (e.g., protonated residues in a protein active site).

  • Blue Regions (Positive Potential): Indicate electron-poor areas, most notably the acidic proton of the carboxyl group. This is a primary site for hydrogen bond donation.

The MEP map provides a direct, visual hypothesis of how the molecule will "see" and interact with a biological target.

Caption: Linking calculated properties to drug design implications.

Conclusion: A Foundation for Rational Design

This guide has outlined a robust, scientifically-grounded protocol for the quantum chemical analysis of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-31G(d,p) basis set, we can reliably predict the molecule's geometry and key electronic properties. The self-validating workflow, incorporating a mandatory frequency analysis, ensures the trustworthiness of the results.

The true value of these calculations lies in their predictive power. The analysis of the HOMO-LUMO gap provides insight into chemical stability, while the Molecular Electrostatic Potential map offers a clear, visual guide to the molecule's potential binding interactions. These computational insights form a critical foundation for subsequent stages of drug development, including virtual screening, docking studies, and ADMET prediction, ultimately accelerating the journey from molecular concept to therapeutic candidate.

References

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  • Title: Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities Source: ACS Publications URL: [Link]

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  • Title: About Gaussian 16 Source: Gaussian, Inc. URL: [Link]

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  • Title: Density-Corrected Density Functional Theory for Molecular Properties Source: The Journal of Physical Chemistry Letters - ACS Publications URL: [Link]

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  • Title: this compound (C11H12O3) Source: PubChemLite URL: [Link]

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An In-depth Technical Guide to the Anticipated Crystal Structure of 4-Cyclobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of 4-Cyclobutoxybenzoic acid. While, to date, a solved crystal structure for this specific molecule has not been deposited in the Cambridge Structural Database (CSD), a robust body of evidence from structurally analogous 4-alkoxybenzoic acids allows for a highly confident prediction of its solid-state architecture. This document will delve into the expected molecular geometry, intermolecular interactions, and crystallographic parameters of this compound. Furthermore, a detailed, field-proven experimental workflow for the determination of its crystal structure via single-crystal X-ray diffraction is presented, offering a self-validating protocol for researchers seeking to elucidate this structure.

Introduction: The Significance of this compound and its Structural Elucidation

This compound, a derivative of 4-hydroxybenzoic acid, belongs to a class of compounds with significant interest in medicinal chemistry and materials science. The incorporation of the cyclobutoxy moiety can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. In the solid state, the crystal packing of active pharmaceutical ingredients (APIs) governs critical properties such as solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of this compound is paramount for its development as a potential therapeutic agent or advanced material.

Based on extensive studies of analogous 4-alkoxybenzoic acids, it is predicted that this compound will exhibit a highly ordered, crystalline structure dominated by the formation of hydrogen-bonded dimers.

Predicted Molecular and Crystal Structure

The structural architecture of this compound in the solid state is expected to be dictated by the strong, directional hydrogen bonding capabilities of the carboxylic acid functional group.

The Centrosymmetric Dimer: A Hallmark of Benzoic Acid Derivatives

It is anticipated that two molecules of this compound will form a centrosymmetric dimer through robust O-H···O hydrogen bonds between their carboxylic acid groups. This is a well-documented and highly stable supramolecular synthon observed in the crystal structures of numerous benzoic acid derivatives, including various 4-alkoxybenzoic acids.[1][2] The formation of this dimer effectively creates a larger, more symmetric molecular entity that influences the overall crystal packing.

Intermolecular Interactions and Crystal Packing

Beyond the primary hydrogen-bonded dimer, the crystal packing of this compound will be governed by weaker, non-covalent interactions. These are likely to include:

  • π-π Stacking: The planar phenyl rings of the benzoic acid core are expected to engage in π-π stacking interactions, further stabilizing the crystal lattice. The offset of these stacked rings will be crucial in determining the overall packing efficiency.

  • C-H···O and C-H···π Interactions: The hydrogen atoms of the cyclobutyl and phenyl rings can participate in weak C-H···O and C-H···π hydrogen bonds with neighboring molecules, contributing to the three-dimensional cohesion of the crystal structure.

The interplay of these forces will define the unit cell parameters and the overall symmetry of the crystal, which is likely to be in a centrosymmetric space group such as P-1 or P2₁/c.

Diagram of Predicted Dimerization and Intermolecular Interactions

Caption: Predicted dimerization and key intermolecular interactions.

Experimental Workflow for Crystal Structure Determination

The following section outlines a robust, step-by-step protocol for the single-crystal X-ray diffraction analysis of this compound. This methodology is designed to yield high-quality crystallographic data suitable for publication and regulatory submission.

Synthesis and Purification

The synthesis of this compound can be achieved via Williamson ether synthesis, reacting ethyl 4-hydroxybenzoate with cyclobutyl bromide, followed by hydrolysis of the resulting ester.

Protocol:

  • Esterification: React 4-hydroxybenzoic acid with a suitable alcohol (e.g., ethanol) in the presence of an acid catalyst to protect the carboxylic acid.

  • Ether Synthesis: Deprotonate the phenolic hydroxyl group with a suitable base (e.g., K₂CO₃) and react with cyclobutyl bromide.

  • Hydrolysis: Hydrolyze the ester group using a base (e.g., NaOH) followed by acidification to yield this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., acetonitrile) to achieve high purity (>99%).

Single Crystal Growth

The growth of diffraction-quality single crystals is the most critical and often challenging step. Slow evaporation is a reliable method for obtaining high-quality crystals.

Protocol:

  • Prepare a saturated solution of purified this compound in a suitable solvent (e.g., acetone, ethanol, or a mixture) at a slightly elevated temperature.

  • Filter the hot solution to remove any particulate matter.

  • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.

  • Monitor for the formation of well-defined, transparent crystals.

Single-Crystal X-ray Diffraction Data Collection

Protocol:

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Use a modern single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source.[3]

  • Unit Cell Determination: Collect a series of diffraction images to determine the unit cell parameters and crystal system.

  • Full Data Collection: Collect a full sphere of diffraction data to ensure high completeness and redundancy.

Structure Solution and Refinement

Protocol:

  • Data Reduction: Integrate the raw diffraction data and apply necessary corrections for absorption.

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model.

  • Structure Refinement: Refine the atomic coordinates and displacement parameters against the experimental data using full-matrix least-squares methods.

  • Hydrogen Atom Location: Locate hydrogen atoms from the difference Fourier map and refine their positions.

  • Validation: Validate the final structure using software such as PLATON to check for missed symmetry and other potential issues.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction synthesis Synthesis of This compound purification Recrystallization for High Purity synthesis->purification crystal_growth Slow Evaporation from Saturated Solution purification->crystal_growth data_collection Data Collection on Single Crystal Diffractometer crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Crystallographic Validation refinement->validation

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Health and Safety of 4-Cyclobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the introduction of novel chemical entities necessitates a profound understanding of their inherent properties, not only to unlock their therapeutic potential but also to ensure the safety of the researchers handling them. 4-Cyclobutoxybenzoic acid, a compound of interest in medicinal chemistry, is one such entity. This in-depth technical guide provides a comprehensive overview of the health and safety considerations paramount for the responsible handling and application of this compound. Synthesizing data from authoritative sources, this document aims to equip laboratory personnel with the knowledge to mitigate risks and foster a culture of safety.

Compound Profile and Hazard Identification

This compound (CAS No: 62577-95-1) is a carboxylic acid derivative characterized by a cyclobutoxy substituent. Its molecular structure dictates its physicochemical properties and, consequently, its toxicological profile. The primary hazards associated with this compound, as identified in safety data sheets, are irritation to the skin, eyes, and respiratory system.[1][2]

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The causality behind these hazards lies in the acidic nature of the carboxyl group and the potential for the molecule to interact with biological membranes and proteins. Skin contact can lead to localized inflammation, characterized by redness, itching, and pain.[1] Ocular exposure is of greater concern, with the potential for serious irritation and damage if not promptly addressed.[1] Inhalation of the powdered form can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[1][2]

Pictogram:
  • GHS07: Exclamation Mark

Risk Assessment and Mitigation: A Proactive Approach

A thorough risk assessment is the cornerstone of safe laboratory practice. This involves not only understanding the intrinsic hazards of this compound but also evaluating the specific experimental protocols in which it will be used. The following workflow provides a systematic approach to risk mitigation.

Risk_Assessment_Workflow Figure 1: Risk Assessment and Mitigation Workflow for this compound cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategies cluster_emergency Emergency Preparedness Identify_Hazards Identify Hazards (Irritant) Evaluate_Exposure Evaluate Exposure Routes (Inhalation, Dermal, Ocular) Identify_Hazards->Evaluate_Exposure informs Assess_Protocols Assess Experimental Protocols (Scale, Duration, Conditions) Evaluate_Exposure->Assess_Protocols considers Engineering_Controls Engineering Controls (Fume Hood) Assess_Protocols->Engineering_Controls dictates PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Engineering_Controls->PPE supplements Safe_Handling Safe Handling Practices (Avoid Dust, Weighing) PPE->Safe_Handling reinforces First_Aid First Aid Procedures Safe_Handling->First_Aid prepares for Spill_Response Spill Response Protocol Safe_Handling->Spill_Response prepares for

Caption: Risk Assessment and Mitigation Workflow.

Safe Handling and Engineering Controls

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures involving this compound. The primary engineering control for mitigating inhalation risk is the use of a certified chemical fume hood, especially when handling the solid powder or preparing solutions.[3]

Experimental Protocol: Weighing and Solution Preparation

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don the required personal protective equipment (see Section 4).

  • Weighing: To minimize the generation of airborne dust, tare a weighing vessel within the fume hood. Carefully dispense the required amount of this compound. Avoid tapping or shaking the container unnecessarily.

  • Solution Preparation: Add the solvent to the solid in a controlled manner within the fume hood. If sonication or heating is required, ensure the apparatus is set up within the hood.

  • Cleaning: Decontaminate the spatula and weighing vessel with an appropriate solvent. Wipe down the work surface of the fume hood.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are designed to contain the hazard at its source, appropriate PPE is essential to protect the individual.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and subsequent irritation. Gloves should be inspected before use and disposed of properly after handling.
Body Protection A long-sleeved laboratory coat.Protects the skin on the arms and body from accidental spills.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary for large-scale operations or in situations where engineering controls are not sufficient to control airborne dust.[3]Provides an additional layer of protection against inhalation of fine particles.

Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of this compound and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Some suppliers recommend refrigerated storage.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[3] The carboxylic acid functionality can react exothermically with bases.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures
  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

Spill Response Protocol

A spill of this compound should be handled promptly to prevent the spread of contamination and potential exposure.

Spill_Response_Protocol Figure 2: Spill Response Protocol for this compound Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Contain Contain the Spill (Use absorbent pads for solutions) PPE->Contain Clean_Up Clean Up Spill (Sweep solid, absorb liquid) Contain->Clean_Up Decontaminate Decontaminate Area Clean_Up->Decontaminate Dispose Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Spill Response Protocol.

Disposal Considerations

Waste generated from the use of this compound must be disposed of in accordance with local, regional, and national regulations.[3] It should be treated as chemical waste and collected in a designated, labeled container for disposal by a licensed waste management company. Do not dispose of it down the drain or in general waste.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C11H12O3[4]
Molecular Weight 192.21 g/mol
Appearance Powder
Melting Point 192-195 °C
Storage Temperature Room Temperature

Conclusion

The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the principles of risk assessment, employing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can confidently and safely explore the scientific potential of this compound. This guide serves as a foundational resource, and it is imperative that all laboratory personnel supplement this information with institution-specific safety training and procedures.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 530444, 4-Butylbenzoic acid, cyclobutyl ester. Retrieved from [Link].

  • DC Chemicals. (2026). Safety Data Sheet: Benzoic acid, 4-chloro-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)-. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-Chloroperoxybenzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H12O3). Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). SIDS Initial Assessment Report for 4-hydroxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22062451, 4-((4-Hydroxybutoxy)carbonyl)benzoic acid. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72971, 4-Butoxybenzoic acid. Retrieved from [Link].

  • Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link]

  • University of Washington. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

Sources

A Researcher's In-depth Guide to Sourcing 4-Cyclobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for scientists and drug development professionals on the procurement, quality assessment, and handling of 4-Cyclobutoxybenzoic acid for research purposes.

Abstract

This compound, a key building block in medicinal chemistry and materials science, requires careful sourcing to ensure the integrity and reproducibility of research outcomes. This technical guide provides an in-depth analysis of the commercial landscape for this compound, offering a comparative overview of suppliers, guidance on quality control and analytical validation, and best practices for its handling and storage. This document is intended to serve as a comprehensive resource for researchers, procurement specialists, and laboratory managers in academic and industrial settings.

Introduction to this compound

This compound (CAS No. 62577-95-1) is a carboxylic acid derivative characterized by a cyclobutoxy substituent on a benzoic acid core. Its unique structural features make it a valuable intermediate in the synthesis of a variety of target molecules, particularly in the development of novel pharmaceuticals and functional materials. The purity and consistency of this starting material are paramount to the success of multi-step synthetic campaigns and the reliability of experimental data.

Chemical Structure and Properties:

  • Molecular Formula: C₁₁H₁₂O₃

  • Molecular Weight: 192.21 g/mol

  • Appearance: Typically a white to off-white powder or crystalline solid.

  • Melting Point: Approximately 192-195 °C.

Commercial Suppliers and Procurement Strategy

Identifying a reliable supplier is the foundational step in the procurement process. Several chemical suppliers offer this compound for research purposes, ranging from large multinational corporations to more specialized building block providers.

Leading Commercial Suppliers

Our market survey has identified the following reputable suppliers of this compound:

  • Sigma-Aldrich (Merck): A major global supplier of research chemicals, Sigma-Aldrich lists this compound, often sourced from partners like Enamine and Fluorochem. Their extensive distribution network ensures availability in most regions.

  • BLD Pharmatech: A manufacturer and supplier of a wide range of research chemicals, BLD Pharmatech offers this compound directly.[1][2][3][4] They often provide detailed product information and safety data sheets on their website.

  • Enamine: A prominent provider of building blocks for drug discovery, Enamine synthesizes a vast array of unique compounds, including this compound.[5] Their products are available directly or through distributors like Sigma-Aldrich.

  • Fluorochem: Specializing in fine chemicals and intermediates, Fluorochem is another key supplier of this compound.[6][7][8]

Comparative Analysis of Supplier Specifications

Researchers should meticulously compare the product specifications from different suppliers before making a purchase. While a comprehensive Certificate of Analysis (CoA) for each batch is the most reliable source of information, the following table summarizes typical data available from supplier websites.

SupplierCatalog NumberPurity SpecificationPhysical FormStorage
Sigma-Aldrich (Enamine) ENA346975044≥95%PowderRoom Temperature
BLD Pharmatech BD567642≥97%SolidRoom Temperature, Sealed in dry
Fluorochem VariesTypically ≥95%SolidRoom Temperature

Note: Purity levels can vary between batches. It is crucial to request a lot-specific Certificate of Analysis for critical applications.

Procurement Workflow

A systematic approach to chemical procurement is essential for research laboratories. The following workflow outlines the key steps from identification of need to receipt and inventory management.

ProcurementWorkflow Figure 1: Chemical Procurement Workflow cluster_planning Planning & Selection cluster_purchasing Purchasing & Logistics cluster_receiving Receiving & Management need Identify Research Need spec Define Specifications (Purity, Quantity) need->spec supplier Identify & Vet Potential Suppliers spec->supplier quote Request Quotations & Lead Times supplier->quote selection Select Supplier & Place Order quote->selection shipping Arrange Shipping & Documentation selection->shipping receive Receive & Inspect Shipment shipping->receive sds Verify Safety Data Sheet (SDS) receive->sds inventory Update Chemical Inventory sds->inventory storage Store According to SDS inventory->storage

Caption: A typical workflow for procuring research chemicals.

Quality Control and Analytical Methods

Ensuring the quality of this compound is critical for the validity of experimental results. Researchers should be familiar with the analytical techniques used to assess its purity and identity.

Interpreting the Certificate of Analysis (CoA)

A Certificate of Analysis is a document provided by the supplier that confirms the quality and purity of a specific batch of a chemical. Key information to look for on a CoA includes:

  • Compound Identification: Name, CAS number, molecular formula, and structure.

  • Physical Properties: Appearance, melting point, etc.

  • Purity Determination: The analytical method used (e.g., HPLC, GC, NMR) and the resulting purity value.

  • Spectroscopic Data: Data from techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

  • Date of Analysis and Batch Number: Essential for traceability.

Recommended Analytical Protocols

For independent verification of purity and identity, the following analytical methods are recommended:

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Typical Protocol:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detection: UV detector at a wavelength of 254 nm.

    • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

  • Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

  • ¹H NMR (Proton NMR):

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Expected Signals: Distinct peaks corresponding to the aromatic protons, the cyclobutoxy protons, and the carboxylic acid proton. The chemical shifts, splitting patterns, and integration of these signals should be consistent with the structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Verification:

  • Principle: MS measures the mass-to-charge ratio of ions to determine the molecular weight of a compound.

  • Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Expected Result: A prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺.

AnalyticalWorkflow Figure 2: Analytical Workflow for Quality Control cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample Obtain Representative Sample dissolve Dissolve in Appropriate Solvent sample->dissolve hplc HPLC (Purity) dissolve->hplc nmr NMR (Structure) dissolve->nmr ms MS (Molecular Weight) dissolve->ms interpret Analyze Spectra & Chromatograms hplc->interpret nmr->interpret ms->interpret compare Compare with Reference Data interpret->compare decision Accept or Reject Batch compare->decision

Caption: A standard workflow for the analytical quality control of incoming chemical reagents.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the quality of this compound and ensuring laboratory safety.

Safety Precautions

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • Laboratory coat.

  • Work in a well-ventilated area or a fume hood.

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Stability: The compound is generally stable under recommended storage conditions. Avoid strong oxidizing agents.

Conclusion

The procurement of high-quality this compound is a critical, yet often overlooked, aspect of successful research in drug discovery and materials science. By carefully selecting reputable suppliers, diligently reviewing product specifications and Certificates of Analysis, and implementing robust in-house quality control measures, researchers can ensure the reliability and reproducibility of their work. Adherence to proper safety, handling, and storage protocols will further guarantee the integrity of this valuable chemical building block.

References

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Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 4-Cyclobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 4-Cyclobutoxybenzoic acid via the Williamson ether synthesis. Intended for an audience of researchers, scientists, and professionals in drug development, this protocol details the underlying chemical principles, a step-by-step experimental procedure, safety and handling guidelines, and methods for purification and characterization. By explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge for the successful and safe execution of this synthesis.

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon, typically of an alkyl halide, to form an ether linkage.[2][3] This application note specifically focuses on the synthesis of this compound, an important intermediate in medicinal chemistry and materials science. The synthesis involves the O-alkylation of 4-hydroxybenzoic acid with cyclobutyl bromide. The choice of a strong base is critical for the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid to generate the more nucleophilic phenoxide ion. Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the alcohol, with the byproduct, hydrogen gas, bubbling out of the reaction mixture.[4][5]

Reaction Mechanism and Strategy

The synthesis of this compound from 4-hydroxybenzoic acid and cyclobutyl bromide is a classic example of the Williamson ether synthesis. The reaction proceeds in two key steps:

  • Deprotonation: The phenolic proton of 4-hydroxybenzoic acid is abstracted by a strong base, in this case, sodium hydride (NaH), to form a sodium phenoxide intermediate. This step is crucial as the phenoxide is a much stronger nucleophile than the parent phenol.[4]

  • Nucleophilic Attack (SN2): The generated phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of cyclobutyl bromide in an SN2 fashion, displacing the bromide ion and forming the desired ether bond.[1][2]

For this specific synthesis, it is important to consider the potential for competing elimination (E2) reactions, especially with secondary alkyl halides like cyclobutyl bromide.[2] However, by carefully controlling the reaction conditions, such as temperature and the choice of a non-bulky base, the SN2 pathway can be favored.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberKey Properties
4-Hydroxybenzoic acidReagentSigma-Aldrich99-96-7White crystalline solid
Cyclobutyl bromide98%Alfa Aesar4399-47-7Flammable liquid
Sodium hydride (60% dispersion in mineral oil)ReagentAcros Organics7646-69-7Highly reactive with water
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific68-12-2Polar aprotic solvent
Diethyl etherAnhydrousVWR60-29-7Flammable solvent
Hydrochloric acid (HCl)1 M aq.J.T. Baker7647-01-0Corrosive
Sodium bicarbonate (NaHCO₃)Saturated aq.EMD Millipore144-55-8Base
Anhydrous magnesium sulfate (MgSO₄)ReagentSigma-Aldrich7487-88-9Drying agent
Experimental Protocol
1. Reaction Setup
  • Safety First: All manipulations involving sodium hydride must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[6] Sodium hydride reacts violently with water to produce flammable hydrogen gas.[7] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, must be worn at all times.[6]

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-hydroxybenzoic acid (1.38 g, 10 mmol).

  • Add anhydrous N,N-Dimethylformamide (DMF) (50 mL) to the flask to dissolve the 4-hydroxybenzoic acid.

2. Reagent Addition
  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 equivalents) to the stirred solution in portions at room temperature. The addition of NaH will cause the evolution of hydrogen gas, so it must be done slowly and cautiously.[8]

  • Stir the reaction mixture at room temperature for 30 minutes to ensure complete deprotonation. The formation of the sodium phenoxide may result in a slight color change or the formation of a precipitate.

  • Slowly add cyclobutyl bromide (1.49 g, 11 mmol, 1.1 equivalents) to the reaction mixture via a syringe.

3. Reaction Execution
  • Heat the reaction mixture to 80 °C using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

4. Workup and Purification
  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow and careful addition of 50 mL of deionized water to decompose any unreacted sodium hydride. This should be done in an ice bath to control the exothermic reaction.

  • Acidify the aqueous solution to a pH of approximately 2-3 by the dropwise addition of 1 M HCl. This will protonate the carboxylate group.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any unreacted 4-hydroxybenzoic acid.[9]

  • Wash the organic layer with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10][11]

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Flame-dried 3-neck flask under N₂ Add_HBA Add 4-Hydroxybenzoic acid Start->Add_HBA Add_DMF Add anhydrous DMF Add_HBA->Add_DMF Add_NaH Add NaH (portions) Add_DMF->Add_NaH Stir_RT Stir at RT for 30 min Add_NaH->Stir_RT Add_CBB Add Cyclobutyl bromide Stir_RT->Add_CBB Heat Heat at 80°C for 4-6h Add_CBB->Heat Cool Cool to RT Heat->Cool Quench Quench with H₂O Cool->Quench Acidify Acidify with 1M HCl Quench->Acidify Extract Extract with Et₂O Acidify->Extract Wash_Bicarb Wash with NaHCO₃ (aq) Extract->Wash_Bicarb Dry_Evap Dry (MgSO₄) & Evaporate Wash_Bicarb->Dry_Evap Purify Recrystallization/Chromatography Dry_Evap->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: Determination of the melting point and comparison with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[12]

Safety and Waste Disposal

Chemical Safety:

  • Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water, acids, and alcohols to produce flammable hydrogen gas, which can ignite spontaneously.[7][13] Handle only under an inert atmosphere in a fume hood.[6] In case of fire, use a Class D fire extinguisher (dry powder, sand, or soda ash); do not use water, foam, or carbon dioxide.[14][15]

  • Cyclobutyl Bromide: A flammable liquid and potential irritant to the skin, eyes, and respiratory system.[16][17][18] Handle in a well-ventilated fume hood and wear appropriate PPE.[18] Store in a cool, dry, and well-ventilated area away from ignition sources.[16][19]

  • N,N-Dimethylformamide (DMF): A combustible liquid and a potential skin and eye irritant. It is also a suspected teratogen. Handle with care in a fume hood.

  • Hydrochloric Acid (HCl): A corrosive acid. Avoid contact with skin and eyes.

Waste Disposal:

  • General Guidelines: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[20][21] Never pour organic solvents or hazardous chemicals down the drain.[22]

  • Organic Waste: Halogenated and non-halogenated organic solvents should be collected in separate, properly labeled waste containers.[22]

  • Aqueous Waste: Acidic and basic aqueous waste should be neutralized to a pH between 6 and 8 before being collected in a designated aqueous waste container.[23]

  • Solid Waste: Solid chemical waste, including any residual sodium hydride quenched with isopropanol, should be collected in a labeled solid waste container.

References
  • Chempedia. General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab. [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]

  • UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Safe Storage and Handling of Cyclobutyl Bromide: Best Practices. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ACS Publications. (1982). An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • ACS Publications. (1998). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid? [Link]

  • OrgoSolver. Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings. [Link]

  • Lookchem. Cyclobutyl bromide Safety Data Sheets(SDS). [Link]

  • Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Properties and Handling of Cyclobutyl Bromide: A Comprehensive Guide. [Link]

  • Jetir.org. (2022). Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • Sonal Organo-Chemicals. Cyclobutylmethyl Bromide | Cas No 17247-58-4 | Manufacturer New Launch. [Link]

  • Der Pharma Chemica. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3. [Link]

  • YouTube. (2020). Williamson Ether Synthesis. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Semantic Scholar. (2025). An efficient synthetic procedure for the preparation of a full series of mesogenic 4-alkoxybenzoic acid and their copper(II) complexes. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • University of Texas at Dallas. Waste handling in the organic chemistry lab. [Link]

  • Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Organic Chemistry Praktikum. (2005). Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • PubChemLite. This compound (C11H12O3). [Link]

  • Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Springer. (2025). Synthesis of 4-hydroxybenzoic Acid in Escherichia coli by a Modular co-culture System. [Link]

  • YouTube. (2018). Making 4-Hydroxybenzoic acid from PABA. [Link]

  • PubMed. (2010). Identification and characterization of 4-hexylbenzoic acid and 4-nonyloxybenzoic acid as substrates of CYP102A1. [Link][Link])

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Application Note: A Protocol for the Purification of 4-Cyclobutoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 4-cyclobutoxybenzoic acid, a key building block in pharmaceutical and materials science research, using the robust technique of recrystallization. The protocol is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of solid organic compounds. Beyond a simple set of instructions, this document elucidates the fundamental principles behind solvent selection, crystal growth, and troubleshooting, ensuring a reproducible and efficient purification process. The methodology is grounded in established chemical principles and offers a self-validating framework for adapting the protocol to different scales and impurity profiles.

The Foundational Principle of Recrystallization

Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility.[1] The core principle relies on dissolving an impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution.[2] Ideally, the impurities are either completely insoluble in the hot solvent (and can be filtered out) or are present in much smaller quantities and remain dissolved in the cold solvent (the "mother liquor") after the desired compound has crystallized.

The success of this technique hinges on the selection of an appropriate solvent or solvent system in which the target compound exhibits high solubility at high temperatures and low solubility at low temperatures.[3] The process of crystallization itself is a two-step phenomenon involving nucleation, the initial formation of small crystal "seeds," and subsequent crystal growth, where more molecules deposit onto the existing lattice.[2] Slow, undisturbed cooling is paramount as it favors the growth of larger, more perfect crystals, which are better at excluding impurities from their crystal lattice structure.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the target compound's properties is essential before commencing any purification protocol.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₃[4]
Molecular Weight 192.21 g/mol
Appearance Powder
Melting Point (m.p.) 192-195 °C

The high melting point of this compound suggests strong intermolecular forces, primarily hydrogen bonding from the carboxylic acid dimer and dipole-dipole interactions. This polarity is a key consideration for solvent selection.

Experimental Design: Logic of Purification

The overall workflow is designed to systematically remove different types of impurities based on their solubility characteristics.

Recrystallization_Logic cluster_prep Preparation & Selection cluster_main Purification Workflow cluster_analysis Analysis SolventTest Small-Scale Solvent Testing SelectSolvent Select Optimal Solvent System SolventTest->SelectSolvent Dissolve Dissolve Crude Solid in Minimum Hot Solvent SelectSolvent->Dissolve HotFilter Hot Gravity Filtration (Removes Insoluble Impurities) Dissolve->HotFilter Insoluble matter present? Cool Slow Cooling & Crystallization Dissolve->Cool No insoluble matter HotFilter->Cool Isolate Vacuum Filtration (Isolate Crystals) Cool->Isolate Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Dry Purified Crystals Wash->Dry Analyze Assess Purity (m.p.) & Calculate Yield Dry->Analyze

Fig 1. Logical workflow for the purification of this compound.

Materials and Equipment

  • Crude this compound

  • Erlenmeyer flasks (various sizes)

  • Graduated cylinders

  • Heating source (hot plate with stirrer)

  • Magnetic stir bars

  • Stemless or short-stem glass funnel

  • Fluted filter paper

  • Büchner funnel and filtering flask

  • Vacuum source (aspirator or pump)

  • Spatulas and glass stirring rods

  • Watch glass

  • Ice bath

  • Melting point apparatus

  • Candidate Solvents: Ethanol (95%), Isopropanol, Deionized Water, Ethyl Acetate, Toluene

Protocol Part A: Selection of an Optimal Solvent System

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.[3] For carboxylic acids, polar solvents like alcohols or alcohol-water mixtures are often effective.[5] This protocol establishes a systematic method for selecting the best solvent.

Procedure for Small-Scale Solubility Tests:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added. Note the solubility in the cold solvent.

  • If the compound did not dissolve at room temperature, gently heat the test tube in a hot water bath, swirling continuously. Add more hot solvent dropwise if necessary, up to a total volume of ~1.5 mL, until the solid dissolves completely. Note the solubility in the hot solvent.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Data Interpretation:

SolventSolubility (Cold)Solubility (Hot)Crystal Formation (Upon Cooling)Assessment
EthanolLow/ModerateHighGood crop of crystalsGood Candidate
WaterVery LowLow/ModeratePoor/Slow formationPoor single solvent, but good as an anti-solvent.
TolueneLowHighMay "oil out"Use with caution; slow cooling is critical.
Ethyl AcetateModerateHighLow yield expectedNot ideal, loses too much product to mother liquor.
Ethanol/Water Very Low High Excellent crop of crystals Optimal System

Based on the general properties of aromatic carboxylic acids, a mixed solvent system of Ethanol/Water is predicted to be highly effective. Ethanol acts as the "good" solvent in which the compound is soluble, while water acts as the "anti-solvent" or "bad" solvent, in which the compound is poorly soluble, to induce crystallization.[6]

Protocol Part B: Detailed Recrystallization Procedure

This protocol assumes the use of an Ethanol/Water solvent system.

Protocol_Workflow start Start: Crude This compound dissolve 1. Dissolve in minimum hot Ethanol in Erlenmeyer flask. start->dissolve add_water 2. Add hot Water dropwise until solution becomes cloudy (turbid). dissolve->add_water re_dissolve 3. Add a few drops of hot Ethanol to redissolve and obtain a clear solution. add_water->re_dissolve hot_filter 4. (Optional) Perform hot gravity filtration if insoluble impurities exist. re_dissolve->hot_filter cool_rt 5. Cover flask and allow to cool slowly to room temperature. hot_filter->cool_rt cool_ice 6. Place flask in an ice-water bath to maximize crystal formation. cool_rt->cool_ice filter_vac 7. Collect crystals via vacuum filtration using a Büchner funnel. cool_ice->filter_vac wash 8. Wash crystals with a small amount of ice-cold Ethanol/Water. filter_vac->wash dry 9. Dry crystals completely (air dry or vacuum oven). wash->dry end End: Purified Product dry->end

Fig 2. Step-by-step recrystallization protocol for this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat the primary solvent (ethanol) on a hot plate. Add the minimum amount of hot ethanol to the crude solid to dissolve it completely with stirring. Using the minimum volume is crucial for maximizing the recovery yield.[7]

  • Inducing Saturation: While maintaining the temperature, add the hot anti-solvent (deionized water) dropwise to the ethanol solution until a persistent cloudiness (turbidity) is observed. This indicates the solution is now saturated.

  • Clarification: Add a few more drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again. At this point, you have a hot, saturated solution ideal for crystallization.

  • Hot Filtration (Optional): If any insoluble impurities or specks are visible in the solution, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on a clean Erlenmeyer flask, and place this setup on the hot plate to keep it warm. Pour the hot solution through the filter paper quickly to remove the insoluble matter. This step prevents premature crystallization in the funnel.[6]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed on the benchtop.[1] Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6] Wet the filter paper with a small amount of the cold ethanol/water mixture to ensure it seals against the funnel plate.

  • Washing: With the vacuum off, add a small volume of ice-cold ethanol/water solvent to the crystals to wash away any residual soluble impurities from the mother liquor.[2] Reapply the vacuum to pull the wash solvent through. This step is critical; using warm solvent would redissolve some of the product and decrease the yield.[7]

  • Drying: Allow air to be pulled through the crystals on the filter for 15-20 minutes to partially dry them. Transfer the solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the melting point.

Purity Assessment and Yield Calculation

  • Melting Point Determination: The purity of the final product should be assessed by measuring its melting point. A pure compound will have a sharp melting range (typically < 2 °C) that is close to the literature value (192-195 °C). A broad or depressed melting range indicates the presence of impurities.

  • Percent Recovery: Calculate the efficiency of the purification process.

    Percent Recovery (%) = (mass of pure, dry product / mass of crude product) x 100

    Note that some loss of product is inevitable, as a small amount will always remain dissolved in the cold mother liquor.[7]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. Too much solvent was used. The solution is not supersaturated.[8][9]Reheat the solution and boil off a portion of the solvent to concentrate it. Allow it to cool again.[9]
Supersaturation. The solution needs a nucleation site to begin crystallization.[8]Gently scratch the inside of the flask with a glass rod just below the surface of the liquid.[1][8] Alternatively, add a tiny "seed crystal" of the pure compound if available.[7]
An oil forms instead of crystals ("oiling out"). The melting point of the compound is lower than the temperature of the solution as it comes out of solution. This can be caused by cooling too rapidly or the presence of significant impurities.[9]Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (ethanol) to decrease the saturation point. Allow the solution to cool much more slowly.[8][9]
Very low yield of recovered product. Excess solvent was used during dissolution, leaving a significant amount of product in the mother liquor.[7][9]If the mother liquor has not been discarded, it can be concentrated by boiling off some solvent to recover a second crop of crystals.
Premature crystallization during hot filtration. Ensure the funnel and receiving flask are kept hot during filtration. Use a slight excess of solvent before filtering, then boil off the excess before cooling.[6]
Washing crystals with solvent that was not ice-cold. Always use ice-cold solvent for washing to minimize redissolving the product.[7]

References

  • Problems with Recrystallisations - Chemistry Teaching Labs. University of York. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry. University of Rochester. [Link]

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  • Recrystallization of Benzoic Acid - Department of Chemistry. University of Wisconsin-Green Bay. [Link]

  • Recrystallization - Homi Bhabha Centre for Science Education. [Link]

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  • Recrystallization - Department of Chemistry. University of Toronto. [Link]

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  • Purification of carboxylic acids by complexation with selective solvents.
  • RECRYSTALLISATION - School of Chemistry. Monash University. [Link]

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  • COMMON SOLVENTS FOR CRYSTALLIZATION - University of Colorado Boulder. [Link]

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A Robust, Stability-Indicating HPLC Method for the Analysis of 4-Cyclobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Cyclobutoxybenzoic acid. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive protocol, from method development rationale to full validation according to International Council for Harmonisation (ICH) guidelines. The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis, quality control, and stability testing of this compound in bulk drug substance and formulated products.

Introduction and Scientific Rationale

This compound is an organic molecule featuring a benzoic acid core functionalized with a cyclobutoxy group. As an aromatic carboxylic acid, it possesses physicochemical properties that make it a potential intermediate or active pharmaceutical ingredient (API) in drug discovery and development. The purity and stability of such compounds are critical quality attributes that directly impact safety and efficacy. Therefore, a reliable and validated analytical method is paramount for its characterization.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase modality was selected for this method, as it is ideally suited for separating molecules with both hydrophobic (cyclobutyl and phenyl rings) and polar (carboxylic acid) characteristics.

The core principle of this method is the precise control over the ionization state of the analyte's carboxylic acid group. By maintaining the mobile phase pH significantly below the analyte's acid dissociation constant (pKa), the compound remains in its neutral, protonated form. This suppression of ionization enhances its hydrophobic interaction with the C18 stationary phase, leading to predictable retention, improved peak symmetry, and robust separation.

Chromatographic Method and Conditions

The selection of chromatographic parameters was driven by the chemical nature of this compound to ensure optimal resolution, peak shape, and sensitivity.

  • Column Selection: A C18 column was chosen as the stationary phase. The octadecylsilane chemistry provides strong hydrophobic interactions with the non-polar regions of the analyte, which is the primary mechanism for retention in reverse-phase chromatography. The high surface area and carbon load of modern C18 columns ensure high efficiency and capacity. For aromatic compounds like this, a phenyl-based column could also be considered as an alternative to leverage pi-pi interactions for unique selectivity.

  • Mobile Phase: The mobile phase consists of an acidified aqueous component and an organic modifier.

    • Aqueous Phase: 0.1% Phosphoric Acid in water was selected to control the mobile phase pH to approximately 2.5. This low pH ensures the carboxylic acid moiety (pKa estimated to be ~4.5) is fully protonated, preventing peak tailing and improving retention.

    • Organic Modifier: Acetonitrile is used due to its strong elution strength, low viscosity, and excellent UV transparency at the chosen detection wavelength.

  • Detection Wavelength: The presence of the benzene ring chromophore results in significant UV absorbance. Based on the structure of similar benzoic acid derivatives, a detection wavelength of 230 nm was selected to provide high sensitivity for the analyte.

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Instrument HPLC System with UV/Vis or DAD Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Diluent Acetonitrile:Water (50:50, v/v)

Detailed Experimental Protocols

Reagent and Solution Preparation
  • Mobile Phase Preparation (1 L):

    • Carefully add 1.0 mL of concentrated (85%) phosphoric acid to 450 mL of HPLC-grade water in a 1 L media bottle and mix thoroughly.

    • Add 550 mL of HPLC-grade acetonitrile.

    • Sonicate the mixture for 15 minutes to degas.

  • Diluent Preparation (100 mL):

    • Combine 50 mL of HPLC-grade acetonitrile and 50 mL of HPLC-grade water. Mix well.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solution Preparation (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent. This solution is used for system suitability and quantification.

  • Sample Preparation (for a 100 µg/mL target concentration):

    • Accurately weigh an appropriate amount of the sample (e.g., 25 mg of bulk substance) into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with diluent to create a sample stock solution.

    • Perform a subsequent dilution as necessary (e.g., 5.0 mL into a 50 mL flask) to achieve the target concentration of 100 µg/mL.

Analytical Workflow

The overall process from sample preparation to final data analysis is a systematic workflow designed to ensure data integrity at each stage.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep_mobile Mobile Phase Preparation sst System Suitability Test (SST) prep_mobile->sst prep_std Standard Solution Preparation prep_std->sst prep_sample Sample Solution Preparation analysis Sample Sequence Injection prep_sample->analysis sst->analysis If SST Passes integration Peak Integration & Quantification analysis->integration validation Method Validation (ICH Q2) integration->validation report Final Report Generation integration->report validation->report Supports Data

Caption: Analytical workflow for this compound analysis.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing replicate injections of the Working Standard Solution. The system is deemed suitable for analysis only if all acceptance criteria are met.

ParameterAcceptance CriteriaRationale
Precision/Repeatability %RSD ≤ 2.0% for 5 replicate injectionsEnsures the system provides consistent and reproducible results.
Tailing Factor (T) T ≤ 2.0Measures peak symmetry; a value >2 can indicate undesirable column interactions.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency and resolving power of the column.
Quantification

The concentration of this compound in the sample preparation is determined by comparing its peak area to that of the working standard using an external standard calculation.

Concentration (µg/mL) = (Areasample / Areastandard) * Concentrationstandard

Method Validation: A Self-Validating System

To ensure this method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines. A key component of this is demonstrating the method's specificity through forced degradation studies, which establishes its stability-indicating properties.

Specificity and Forced Degradation

Forced degradation studies are performed to intentionally stress the analyte and produce potential degradation products. The method is considered specific if the main analyte peak is well-resolved from any degradants, excipients, or placebo peaks. A target degradation of 5-20% is generally considered appropriate.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux sample solution with 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux sample solution with 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

The successful separation of the parent peak from all generated degradation products confirms the stability-indicating nature of the method.

Summary of Validation Parameters

The following table outlines the key parameters and typical acceptance criteria for a full method validation.

Validation ParameterProcedureAcceptance Criteria
Linearity Analyze 5-7 concentration levels across 50-150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Recovery between 98.0% and 102.0%
Precision (Repeatability) Analyze six independent sample preparations at 100% of the test concentration.%RSD ≤ 2.0%
Intermediate Precision Repeat precision study on a different day, with a different analyst, or on a different instrument.Overall %RSD ≤ 2.0%
Range The concentration interval over which the method is shown to be linear, accurate, and precise.Typically 80-120% of the test concentration for an assay.
Robustness Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).System suitability parameters must be met; no significant impact on results.

Conclusion

The HPLC method presented in this application note is a highly reliable, robust, and efficient tool for the quantitative determination of this compound. The detailed protocol, combined with a comprehensive validation strategy, ensures the generation of accurate and reproducible data. This method's proven stability-indicating capability makes it exceptionally well-suited for quality control, stability studies, and various stages of pharmaceutical development.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharp Clinical. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 75, 1-14. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Chromatography Online. (2014, August 22). System Suitability. Retrieved from [Link]

  • Maxi Scientific. (2024, July 14). How to Select the Proper HPLC Column for Your Application. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Phenomenex. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1088(1-2), 49-56. Retrieved from [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ElectronicsAndBooks.com. (2005, January 25). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Binary HPLC method for determination of 4-hydroxybenzoic acid (4-HBA), chlorogenic acid (CGA), quercetin (QUE), and salicilic acid (SAL). Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

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  • SciELO. (2019, October 5). Screening of the UV absorption capacity, proximal and chemical characterization of extracts, and polysaccharide fractions of the. Retrieved from [Link]

  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

Application and Protocol for the Definitive NMR Characterization of 4-Cyclobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and in-depth analysis for the structural elucidation of 4-Cyclobutoxybenzoic acid using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who require a robust methodology for the unambiguous characterization of novel small molecules.

Introduction: The Structural Imperative

This compound is a para-substituted aromatic carboxylic acid featuring a cyclobutoxy ether linkage. The precise arrangement of its constituent atoms dictates its physicochemical properties and, ultimately, its biological activity. Therefore, rigorous structural verification is a critical step in its synthesis and application. High-resolution NMR spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the molecular framework in solution.

This application note moves beyond a mere listing of spectral data. It delves into the rationale behind the experimental design, the interpretation of spectral features based on fundamental principles, and the application of advanced NMR techniques to resolve any potential structural ambiguities.

Predicted NMR Spectral Data

A thorough analysis of the structural motifs within this compound—a p-disubstituted benzene ring, a carboxylic acid, and a cyclobutoxy group—allows for the prediction of its ¹H and ¹³C NMR spectra. These predictions are grounded in established chemical shift theory and empirical data from analogous structures.[1][2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity (¹H) DEPT-135 Phase
COOH~11-13~170-175broad singletN/A
H-2, H-6~7.9-8.1~131-133doubletCH
H-3, H-5~6.9-7.1~114-116doubletCH
C-1N/A~122-124N/AQuaternary (absent)
C-4N/A~162-164N/AQuaternary (absent)
H-a~4.7-4.9~75-77quintetCH
H-b, H-b'~2.4-2.6~30-32multipletCH₂ (negative)
H-c, H-c'~1.9-2.1~13-15multipletCH₂ (negative)

Note: Chemical shifts are highly dependent on the solvent used. The predictions above are for a typical solvent like DMSO-d₆.

Experimental Design and Rationale

The following workflow is designed to provide a comprehensive NMR characterization of this compound, from basic 1D spectra to advanced 2D correlations for definitive structural assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation Prep Dissolve 10-20 mg of sample in 0.6-0.7 mL of DMSO-d₆ H1 ¹H NMR Prep->H1 Initial structural overview C13 ¹³C NMR H1->C13 Carbon backbone information DEPT DEPT-135 C13->DEPT Determine carbon multiplicities COSY ¹H-¹H COSY DEPT->COSY Proton-proton connectivities HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H correlations Analysis Spectral Interpretation and Structural Confirmation HSQC->Analysis

Figure 1: A logical workflow for the comprehensive NMR analysis of this compound.

Protocols

Part 1: Sample Preparation

The quality of the NMR data is directly contingent on the quality of the sample.[4][5]

  • Weighing the Sample: Accurately weigh 10-20 mg of high-purity this compound. For ¹³C NMR, a higher concentration is generally preferable.[6]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve both the aromatic and carboxylic acid moieties and its high boiling point. The acidic proton of the carboxylic acid is readily observable in DMSO-d₆.[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[8]

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is between 40-50 mm for optimal shimming.[8]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

Part 2: 1D NMR Spectroscopy
  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Interpretation Rationale:

    • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet in the downfield region of the spectrum, typically between 11 and 13 ppm.[10][11] Its broadness is a result of hydrogen bonding and chemical exchange.

    • Aromatic Protons (H-2, H-6 and H-3, H-5): The aromatic region will exhibit a classic AA'BB' system characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group (H-2, H-6) will be deshielded and appear further downfield as a doublet. The protons ortho to the electron-donating cyclobutoxy group (H-3, H-5) will be shielded and appear further upfield, also as a doublet.[3][12]

    • Cyclobutoxy Protons (H-a, H-b, H-c): The methine proton (H-a) directly attached to the oxygen atom will be the most deshielded of the aliphatic protons due to the electronegativity of the oxygen. It is expected to appear as a quintet due to coupling with the four neighboring methylene protons. The methylene protons (H-b, H-c) will appear as more complex multiplets in the upfield region. The puckered "butterfly" conformation of the cyclobutane ring can lead to complex splitting patterns.[13][14][15]

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Interpretation Rationale:

    • Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid will be the most deshielded carbon, appearing in the range of 170-175 ppm.[10]

    • Aromatic Carbons (C-1 to C-6): Four signals are expected for the aromatic carbons due to symmetry. The carbon attached to the cyclobutoxy group (C-4) will be the most deshielded among the ring carbons due to the ether linkage, followed by the carbon attached to the carboxylic acid (C-1). The carbons ortho and meta to the substituents will have distinct chemical shifts.

    • Cyclobutoxy Carbons (C-a, C-b, C-c): The methine carbon (C-a) bonded to the oxygen will be significantly deshielded and appear around 75-77 ppm. The two methylene carbons (C-b, C-c) will appear in the aliphatic region, with unsubstituted cyclobutane resonating at approximately 22.4 ppm as a reference.[9][13]

  • Acquisition: Acquire a DEPT-135 spectrum.

  • Interpretation Rationale: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[16][17][18][19]

    • Positive Signals: CH (methine) and CH₃ (methyl) carbons will appear as positive peaks. For this compound, the aromatic CH carbons and the cyclobutoxy methine carbon (C-a) will be positive.

    • Negative Signals: CH₂ (methylene) carbons will appear as negative peaks. The two methylene carbons of the cyclobutane ring (C-b, C-c) will be negative.

    • Absent Signals: Quaternary carbons (C-1, C-4) and the carbonyl carbon will be absent in the DEPT-135 spectrum.

DEPT135_Explanation cluster_input Carbon Types in Molecule cluster_output DEPT-135 Spectrum C_quat Quaternary C (C-1, C-4, COOH) Absent Absent Signals C_quat->Absent CH CH (Aromatic, C-a) Positive Positive Peaks CH->Positive CH2 CH₂ (C-b, C-c) Negative Negative Peaks CH2->Negative

Figure 2: Visualization of the expected outcomes from a DEPT-135 experiment on this compound.

Part 3: 2D NMR Spectroscopy
  • Acquisition: Acquire a standard COSY spectrum.

  • Interpretation Rationale: This experiment reveals proton-proton coupling networks.[20][21]

    • Aromatic System: Cross-peaks will be observed between the adjacent aromatic protons (H-2/H-6 with H-3/H-5).

    • Cyclobutoxy System: Cross-peaks will connect the methine proton (H-a) to the adjacent methylene protons (H-b), and H-b to H-c, confirming the connectivity within the cyclobutane ring.

  • Acquisition: Acquire a standard HSQC spectrum.

  • Interpretation Rationale: The HSQC experiment correlates protons with the carbons to which they are directly attached, providing definitive C-H assignments.[20][21][22]

    • A cross-peak will be observed for each directly bonded C-H pair. For example, the proton signal at ~7.9-8.1 ppm will show a correlation to the carbon signal at ~131-133 ppm, confirming the assignment of H-2/H-6 and C-2/C-6. Similarly, all other C-H pairs in the aromatic and cyclobutoxy moieties will be unambiguously assigned.

Conclusion

By systematically applying the protocols outlined in this guide, researchers can achieve a definitive and comprehensive structural characterization of this compound. The combination of 1D NMR techniques (¹H, ¹³C, DEPT-135) provides the foundational data on proton and carbon environments, while 2D NMR experiments (COSY, HSQC) confirm the atomic connectivity, leaving no room for structural ambiguity. This rigorous approach ensures the scientific integrity of subsequent research and development activities involving this molecule.

References

  • Fiveable. DEPT-135 Definition - Organic Chemistry Key Term.
  • University of Regensburg. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • BenchChem. An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.
  • University of Minnesota Twin Cities.
  • NProTein.
  • Columbia University. DEPT | NMR Core Facility.
  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy.
  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy.
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  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
  • ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • ResearchGate.
  • Pearson. Explain the relative chemical shifts of the benzene ring protons in Figure 14.18.
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  • Emery Pharma. (2018).
  • Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.
  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
  • University of Wisconsin-Platteville.
  • San Diego State University. Common 2D (COSY, HSQC, HMBC).
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504-1507.
  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

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Application Notes and Protocols for the Synthesis of Calamitic Liquid Crystals Utilizing 4-Cyclobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Cyclobutoxy Moiety in Mesogen Design

In the rational design of thermotropic liquid crystals, the molecular architecture is paramount in dictating the material's mesomorphic properties, including the type of liquid crystalline phase and the temperature range of its stability.[1] Calamitic, or rod-like, liquid crystals are typically composed of a rigid core, which provides the necessary anisotropy for long-range orientational order, and flexible terminal groups that influence molecular packing and transition temperatures.[2] 4-Cyclobutoxybenzoic acid is a valuable precursor for the synthesis of such materials, offering a unique combination of structural features. The rigid phenyl ring provides a stable core element, while the terminal cyclobutoxy group introduces a degree of conformational complexity that can be strategically employed to modulate the resulting liquid crystalline behavior.

The non-planar and somewhat bulky nature of the cyclobutyl ring, when compared to a linear alkyl chain of similar length, can effectively disrupt crystalline packing. This disruption often leads to a reduction in the melting point (crystal-to-mesophase transition temperature) without significantly compromising the clearing point (mesophase-to-isotropic liquid transition temperature). The result is a potential broadening of the liquid crystalline temperature range, a desirable characteristic for many applications. This guide provides detailed protocols for the synthesis of a homologous series of 4'-alkoxyphenyl 4-cyclobutoxybenzoates, showcasing the utility of this compound as a versatile building block in the synthesis of advanced liquid crystalline materials.

Synthetic Strategy: A Two-Step Esterification Approach

The synthesis of the target 4'-alkoxyphenyl 4-cyclobutoxybenzoates is most efficiently achieved through a two-step process. This strategy involves the initial conversion of this compound to its more reactive acyl chloride derivative, followed by the esterification with a series of 4-alkoxyphenols. This modular approach is highly advantageous as it allows for the systematic synthesis of a homologous series of liquid crystals with varying terminal alkoxy chain lengths, facilitating the investigation of structure-property relationships.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification A This compound B 4-Cyclobutoxybenzoyl Chloride A->B SOCl₂, cat. DMF D 4'-Alkoxyphenyl 4-Cyclobutoxybenzoate B->D C 4-Alkoxyphenol C->D

Caption: General synthetic workflow for 4'-alkoxyphenyl 4-cyclobutoxybenzoates.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyclobutoxybenzoyl Chloride

This protocol details the conversion of this compound to its acyl chloride using thionyl chloride. This activation step is crucial for the subsequent efficient esterification.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser with a gas trap (to neutralize HCl and SO₂ fumes)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add this compound.

  • Add anhydrous toluene to the flask to dissolve the acid.

  • Slowly add thionyl chloride (1.5 equivalents) to the stirred solution at room temperature.

  • Add a catalytic amount of anhydrous DMF (a few drops) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 4-cyclobutoxybenzoyl chloride can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Causality Behind Experimental Choices:

  • Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts (HCl and SO₂) are gaseous, which simplifies their removal.

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis back to the carboxylic acid.

  • DMF Catalyst: DMF acts as a catalyst by forming a small amount of a Vilsmeier-type intermediate, which is more reactive than the acyl chloride itself, thus accelerating the reaction.

Protocol 2: Synthesis of 4'-Alkoxyphenyl 4-Cyclobutoxybenzoates

This protocol describes the esterification of 4-cyclobutoxybenzoyl chloride with a 4-alkoxyphenol. This procedure can be adapted for a homologous series by using different 4-alkoxyphenols (e.g., 4-methoxyphenol, 4-ethoxyphenol, 4-propoxyphenol, etc.).

Materials:

  • 4-Cyclobutoxybenzoyl chloride

  • 4-Alkoxyphenol (e.g., 4-pentyloxyphenol)

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Separatory funnel

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethanol for recrystallization

Procedure:

  • In a dry round-bottom flask, dissolve the 4-alkoxyphenol in anhydrous DCM and add anhydrous pyridine (1.2 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-cyclobutoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred phenol solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).

  • Further purify the product by recrystallization from ethanol to obtain the final 4'-alkoxyphenyl 4-cyclobutoxybenzoate as a crystalline solid.

Causality Behind Experimental Choices:

  • Pyridine/Triethylamine: Acts as a base to neutralize the HCl generated during the esterification, driving the reaction to completion.

  • Column Chromatography & Recrystallization: These are essential purification steps to remove any unreacted starting materials and byproducts. High purity is critical for the accurate characterization of liquid crystalline properties.[3]

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve 4-Alkoxyphenol in DCM with Pyridine B Add 4-Cyclobutoxybenzoyl Chloride Solution A->B C Stir at Room Temperature B->C D Aqueous Washes (HCl, NaHCO₃, Brine) C->D E Dry and Evaporate D->E F Column Chromatography E->F G Recrystallization F->G

Caption: Experimental workflow for the synthesis of 4'-alkoxyphenyl 4-cyclobutoxybenzoates.

Characterization and Data Analysis

The identity, purity, and liquid crystalline properties of the synthesized compounds should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the synthesized esters.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the ester carbonyl group and the disappearance of the acyl chloride and hydroxyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the final products.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[4]

  • Polarized Light Microscopy (PLM) with a Hot Stage: To visually identify the liquid crystalline phases (e.g., nematic, smectic) by observing their characteristic textures.

Representative Data: Phase Transition Temperatures

The following table presents hypothetical phase transition temperatures for a homologous series of 4'-alkoxyphenyl 4-cyclobutoxybenzoates. This data illustrates the expected trends based on the principles of liquid crystal design.

n (Alkyl Chain Length)Crystal to Nematic (TC-N) / °CNematic to Isotropic (TN-I) / °CNematic Range (ΔT) / °C
19511015
29011525
38511833
48212038
57812143
67511944

Note: The transition temperatures and enthalpy values are representative and can vary based on the purity of the sample and the analytical method used.

Interpretation of Structure-Property Relationships:

  • Rigid Core: The phenyl benzoate core provides the necessary rigidity and linearity for the molecules to align directionally, a prerequisite for liquid crystalline behavior.

  • Terminal Cyclobutoxy Group: The non-planar cyclobutoxy group at one end of the molecule can disrupt efficient crystal packing, which is hypothesized to lead to lower melting points compared to their linear alkyl counterparts. This can be advantageous in widening the temperature range of the nematic phase.

  • Terminal Alkoxy Chain: The length of the flexible alkoxy chain (n) at the other end of the molecule significantly influences the transition temperatures. As observed in the hypothetical data table, increasing the chain length tends to decrease the crystal-to-nematic transition temperature. The nematic-to-isotropic transition temperature generally shows an odd-even effect and may initially increase before decreasing for longer chain lengths.

Conclusion

This compound serves as a highly effective and strategically valuable precursor for the synthesis of calamitic liquid crystals. The synthetic protocols outlined in this document provide a robust framework for the preparation of a homologous series of 4'-alkoxyphenyl 4-cyclobutoxybenzoates. The unique structural contribution of the cyclobutoxy moiety offers a promising avenue for the fine-tuning of mesomorphic properties, potentially leading to materials with broad liquid crystalline ranges and desirable physical characteristics for advanced applications in display technologies and other photonic devices.

References

  • Blair, T. T. (1991). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Journal of Physical and Chemical Reference Data, 20(5), 929-951. Available at: [Link]

  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. Available at: [Link]

  • LibreTexts. (2022). 11.8: Liquid Crystals. Chemistry LibreTexts. Available at: [Link]

  • Kohout, M., et al. (2015). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals, 42(3), 387-397. Available at: [Link]

  • Berkeley Scientific Journal. (2020). An Anomaly in Phase Transition: Liquid Crystals. Available at: [Link]

  • Ekowati, J., et al. (2022). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 22(1), 253–259. Available at: [Link]

  • Al-Azzawi, F. M. S., & Hagar, M. (2022). Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Liquid Crystals, 49(12), 1635-1647. Available at: [Link]

  • Demus, D., et al. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
  • Goodby, J. W., et al. (2014). Thermotropic Liquid Crystals: Recent Advances. Springer.
  • Kato, T., et al. (2006). Functional liquid crystals: molecular design and applications.
  • Dabrowski, R., & Kula, P. (2015). High Birefringence Liquid Crystals. Materials, 8(12), 8506-8535. Available at: [Link]

  • The Royal Society of Chemistry. (2024). Design of Ionic Liquid Crystals Enabled by[3]Rotaxane Structure Formation. Molecular Systems Design & Engineering. Available at: [Link]

  • Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. CRC press.
  • Google Patents. (1997). Esterification process.
  • Google Patents. (2021). Synthesis method of 4-substituted cyclohexanone.
  • National Institutes of Health. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available at: [Link]

  • ResearchGate. (2015). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Available at: [Link]

  • ResearchGate. (2016). Mesomorphic Properties of 4-(4-Pyridyl)Benzoic Acid Esters. Available at: [Link]

  • ResearchGate. (2018). Chemical structure of the components of used liquid crystal. Available at: [Link]

  • Semantic Scholar. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Available at: [Link]

  • University of Cambridge. (n.d.). Phase Transitions in Liquid Crystals. Available at: [Link]

  • University of Seoul. (n.d.). Phase transitions in liquid crystals. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 4-Cyclobutoxybenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-cyclobutoxybenzoic acid and its subsequent ester derivatives. These compounds serve as valuable building blocks in medicinal chemistry and materials science. The protocols herein are designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step procedures grounded in established chemical principles. We will explore a robust two-part synthetic strategy: the initial formation of the this compound core via Williamson ether synthesis, followed by its conversion to various esters using Fischer-Speier esterification. Each protocol is supplemented with mechanistic insights, safety precautions, and methods for product characterization to ensure reliable and reproducible outcomes.

Introduction and Strategic Overview

The this compound scaffold is a significant structural motif in the design of pharmacologically active molecules. The carboxylic acid group is a common feature in many drugs, but its polarity can sometimes hinder membrane permeability and oral bioavailability.[1] Converting the carboxylic acid to an ester is a common prodrug strategy to mask this polarity, allowing for improved pharmacokinetic profiles.[2]

This guide details a reliable and scalable two-stage synthetic approach:

  • Stage 1: Synthesis of this compound. This crucial intermediate is prepared by first forming the cyclobutyl ether with a protected benzoic acid (an ester), followed by saponification to reveal the free carboxylic acid.

  • Stage 2: Esterification. The synthesized this compound is then reacted with various alcohols under acidic conditions to yield the desired final ester products.

This modular approach allows for the synthesis of a diverse library of esters from a common intermediate.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Esterification A Ethyl 4-Hydroxybenzoate B Ethyl 4-Cyclobutoxybenzoate A->B Protocol 1: Williamson Ether Synthesis C This compound B->C Protocol 2: Saponification E This compound Ester C->E Protocol 3: Fischer Esterification D Target Alcohol (R-OH) D->E G cluster_mech Fischer Esterification Mechanism struct1 Carboxylic Acid (R-COOH) struct2 Protonated Carbonyl struct1->struct2 + H⁺ struct3 Tetrahedral Intermediate struct2->struct3 + R'-OH struct4 Protonated Ester struct3->struct4 - H₂O struct5 Ester (R-COOR') struct4->struct5 - H⁺

Sources

Application Notes and Protocols: 4-Cyclobutoxybenzoic Acid as a Versatile Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclobutoxy Moiety in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. Among the vast arsenal of functional groups and structural motifs available to the drug designer, the cyclobutoxy group has emerged as a privileged substituent, particularly when appended to an aromatic core. 4-Cyclobutoxybenzoic acid, as a readily accessible and versatile building block, offers a unique combination of properties that make it an attractive precursor for the synthesis of a range of active pharmaceutical ingredients (APIs).

The cyclobutane ring, while strained, provides a three-dimensional character that can enhance binding to biological targets by exploring hydrophobic pockets that are inaccessible to simpler alkyl or alkoxy groups.[1] This non-planar structure can also disrupt π-π stacking interactions, which can be beneficial for modulating solubility and pharmacokinetic profiles. Furthermore, the ether linkage in this compound is generally stable to metabolic degradation, contributing to improved in vivo stability of the final drug molecule. This application note will provide a detailed exploration of this compound as a precursor, with a focus on its application in the synthesis of the Hedgehog pathway inhibitor, Sonidegib.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful process development and scale-up.

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₃PubChem[2]
Molecular Weight192.21 g/mol PubChem[2]
Melting Point192-195 °CPrepChem[3]
AppearanceWhite crystalline solid-
SolubilitySoluble in organic solvents like DMF, acetonitrilePrepChem[3]

Synthesis of this compound: A Standard Protocol

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established reaction. The following protocol provides a representative procedure.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from ethyl 4-hydroxybenzoate and cyclobutyl bromide.

Materials:

  • Ethyl 4-hydroxybenzoate

  • Cyclobutyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Dimethylformamide (DMF)

  • 10% Aqueous potassium hydroxide (KOH) solution

  • Acetonitrile

  • Hydrochloric acid (HCl) for acidification

Procedure:

Step 1: Etherification

  • To a solution of ethyl 4-hydroxybenzoate (25 g) in dimethylformamide (300 ml), add anhydrous potassium carbonate (31 g) and potassium iodide (2.5 g).[3]

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclobutyl bromide (23.1 g) dropwise to the reaction mixture.[3]

  • Heat the reaction mixture to 80 °C and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 ml).

  • Extract the aqueous layer with ethyl acetate (3 x 200 ml).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 4-cyclobutoxybenzoate.

Step 2: Hydrolysis

  • Dissolve the crude ethyl 4-cyclobutoxybenzoate in 200 ml of 10% aqueous potassium hydroxide solution.[3]

  • Heat the mixture to reflux and maintain for 4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.

  • The white solid precipitate of this compound is collected by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from acetonitrile to obtain pure this compound (yield: 12.7 g).[3]

Expected Outcome: A white crystalline solid with a melting point of 192-195 °C.[3]

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group of ethyl 4-hydroxybenzoate, facilitating the nucleophilic attack on cyclobutyl bromide.

  • Potassium Iodide: Catalytic amounts of KI are used to facilitate the reaction through the in-situ formation of the more reactive cyclobutyl iodide via the Finkelstein reaction.

  • DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Hydrolysis: Basic hydrolysis with KOH is a standard method to convert the ethyl ester to the corresponding carboxylic acid.

  • Recrystallization: Acetonitrile is an excellent solvent for recrystallization, providing high purity crystals of the final product.[3]

Application in the Synthesis of Sonidegib: A Hedgehog Pathway Inhibitor

This compound is a key precursor in the synthesis of Sonidegib (Odomzo®), an FDA-approved drug for the treatment of locally advanced basal cell carcinoma.[4][5][6] Sonidegib functions by inhibiting the Hedgehog signaling pathway, which is aberrantly activated in many cancers.[4][5]

The synthesis of Sonidegib involves the formation of an amide bond between a complex aniline derivative and an activated form of a benzoic acid derivative. While published syntheses may start from precursors to this compound, its role as the source of the 4-cyclobutoxybenzoyl moiety is clear from retrosynthetic analysis.[4][5]

Workflow for the Synthesis of a Key Intermediate for Sonidegib

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of a key amide intermediate for Sonidegib.

Sonidegib_Intermediate_Synthesis A 4-Cyclobutoxybenzoic Acid B Activation (e.g., SOCl₂, Oxalyl Chloride) A->B Reagent C 4-Cyclobutoxybenzoyl Chloride B->C Activated Intermediate E Amide Bond Formation C->E Reactant D Amine Coupling Partner (e.g., 2-amino-N-methyl-5- (3-(trifluoromethyl)phenyl)picolinamide) D->E Reactant F Sonidegib Precursor (Amide Intermediate) E->F Product

Caption: General workflow for the synthesis of a Sonidegib precursor.

Protocol 2: Synthesis of a Sonidegib Amide Intermediate

Objective: To synthesize a key amide intermediate for Sonidegib via the coupling of 4-cyclobutoxybenzoyl chloride and a suitable amine.

Disclaimer: This is a representative protocol based on established amide bond formation reactions and the known structure of Sonidegib. The specific amine coupling partner may vary based on the overall synthetic strategy.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM)

  • Amine coupling partner (e.g., a substituted aminopyridine derivative)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Formation of the Acid Chloride

  • Suspend this compound (1.0 eq) in dry dichloromethane (DCM).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-cyclobutoxybenzoyl chloride. This is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the amine coupling partner (1.0 eq) and triethylamine (1.5 eq) in dry DCM.

  • Cool the solution to 0 °C.

  • Add a solution of the crude 4-cyclobutoxybenzoyl chloride (1.1 eq) in dry DCM dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide intermediate.

Self-Validating System and Trustworthiness:

  • Reaction Monitoring: The progress of both the acid chloride formation and the amide coupling should be rigorously monitored by TLC to ensure complete conversion and identify any potential side products.

  • Spectroscopic Confirmation: The structure and purity of the final product must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Analysis: High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final amide intermediate, which is critical for its use in subsequent steps towards the final API.

Broader Applications and Future Perspectives

The utility of this compound is not limited to Sonidegib. The principles of its incorporation into drug molecules can be extended to other therapeutic areas. For instance, the structurally related Hedgehog pathway inhibitor, Vismodegib, while typically synthesized via a different route, shares structural similarities that suggest the potential for developing analogues incorporating the cyclobutoxy moiety.[7][8][9][10]

Furthermore, the isosteric replacement of other functional groups with the cyclobutoxy moiety is a valid strategy in drug discovery to modulate properties such as lipophilicity and metabolic stability. Carboxylic acid bioisosteres are also an area of active research.[11]

Conclusion

This compound is a valuable and versatile building block in the synthesis of active pharmaceutical ingredients. Its straightforward synthesis and the advantageous properties conferred by the cyclobutoxy group make it an attractive choice for medicinal chemists. The detailed protocols provided herein for its synthesis and its application in the construction of a key intermediate for Sonidegib serve as a practical guide for researchers in the field of drug development. The principles outlined can be readily adapted for the synthesis of other novel APIs, highlighting the enduring importance of this precursor in the pharmaceutical industry.

References

  • Takale, B. S., et al. (2019). An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water. Green Chemistry, 21(23), 6258-6262. [Link]

  • The Royal Society of Chemistry. (2019). An Environmentally Responsible 3-pot, 5-step Synthesis of the Antitumor Agent Sonidegib using ppm Levels of Pd Catalysis in Water. [Link]

  • RSC Publishing. (2019). An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water. [Link]

  • Synfacts. (2020). Synthesis of Sonidegib Using Palladium Catalysis in Water. Synfacts, 16(03), 0249. [Link]

  • ResearchGate. (n.d.). Representative synthetic routes for the preparation of vismodegib. [Link]

  • ResearchGate. (2013). Synthesis of vismodegib, a Hedgehog signaling pathway inhibitor. [Link]

  • ACS Symposium Series. (2016). The Medicinal Chemistry and Commercial Manufacturing Behind the Discovery and Development of the Hedgehog Inhibitor Vismodegib. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-cyclobutyloxybenzoic acid. [Link]

  • ResearchGate. (2023). Synthesis of Vismodegib Derivatives as Potential Smo Agonist: A Case of Undergraduate Experimental Teaching. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyclopropylbenzoic acid. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.
  • National Institutes of Health. (2021). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. PMC. [Link]

  • Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2025). Biomanufacturing of Active Pharmaceutical Ingredients (APIs). [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorobenzoic Acid. PubChem Compound Database. [Link]

  • PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Bioiberica. (n.d.). Active pharmaceutical ingredients (APIs) of biological origin. [Link]

  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

Sources

Application Notes and Protocols for the Biological Evaluation of 4-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 4-Alkoxybenzoic Acids

4-Alkoxybenzoic acids represent a class of organic compounds characterized by a benzoic acid core functionalized with an alkoxy group at the para position. This structural motif has garnered significant interest within the drug discovery and development landscape due to its prevalence in a variety of biologically active molecules. Members of this chemical family have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] For instance, certain derivatives have been shown to inhibit the formation of bacterial biofilms, a critical factor in persistent infections, while others exhibit cytotoxic effects against cancer cell lines.[1][4][5] The diverse bioactivities of 4-alkoxybenzoic acids underscore the importance of robust and reproducible experimental protocols to thoroughly characterize their therapeutic potential and elucidate their mechanisms of action.

This comprehensive guide provides a detailed framework for the biological testing of 4-alkoxybenzoic acids, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, ensuring a deep understanding of the data generated. The protocols outlined herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

Part 1: Foundational Assays - Cytotoxicity and General Cellular Health

A critical first step in the evaluation of any new chemical entity is to determine its intrinsic cytotoxicity. This foundational data informs the concentration ranges for subsequent, more specific biological assays, ensuring that observed effects are not merely a consequence of cell death.

In Vitro Cytotoxicity Assessment using Resazurin Assay

The resazurin assay is a widely used, robust, and non-destructive method for quantifying cell viability. The assay is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells. The intensity of the fluorescent signal is directly proportional to the number of viable cells.

Principle: Viable, metabolically active cells maintain a reducing intracellular environment. The enzyme diaphorase and other cellular reductases reduce resazurin to resorufin, a fluorescent product. The amount of resorufin produced is proportional to the number of viable cells.

Cytotoxicity_Workflow A Seed cells in 96-well plate B Incubate for 24h (adhesion) A->B C Treat with 4-alkoxybenzoic acid derivatives (serial dilutions) B->C D Incubate for 24-72h C->D E Add Resazurin solution D->E F Incubate for 1-4h E->F G Measure fluorescence (Ex: 560 nm, Em: 590 nm) F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for determining the cytotoxicity of 4-alkoxybenzoic acids using the resazurin assay.

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area) into a 96-well, clear-bottom, black-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the 4-alkoxybenzoic acid derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a period of 24, 48, or 72 hours, depending on the desired exposure time.[1]

  • Resazurin Addition: Prepare a 0.1 mg/mL solution of resazurin in sterile PBS. Add 10 µL of the resazurin solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[6]

Table 1: Representative Data for Cytotoxicity Assay

CompoundCell LineIncubation Time (h)IC50 (µM)
4-Methoxybenzoic acidHeLa48>100
4-Ethoxybenzoic acidHeLa4885.3
4-Propoxybenzoic acidHeLa4852.1
Doxorubicin (Control)HeLa480.8
Assessment of Mitochondrial Health

Mitochondria are central to cellular metabolism and survival. Mitochondrial dysfunction is a hallmark of cellular stress and can be an early indicator of toxicity.[7] Key parameters to assess include mitochondrial membrane potential and the production of reactive oxygen species (ROS).

A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). In healthy cells, the inner mitochondrial membrane maintains a high electrochemical gradient. A decrease in ΔΨm is an early event in apoptosis. Cationic fluorescent dyes, such as TMRM (Tetramethylrhodamine, Methyl Ester), accumulate in the mitochondria of healthy cells in a potential-dependent manner.

Principle: TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. Depolarization of the mitochondrial membrane results in a loss of TMRM from the mitochondria and a corresponding decrease in fluorescence intensity.

  • Cell Preparation: Seed cells in a suitable format for fluorescence microscopy or flow cytometry.

  • Compound Treatment: Treat cells with the 4-alkoxybenzoic acid derivative at non-cytotoxic concentrations (determined from the resazurin assay) for the desired duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

  • TMRM Staining: Incubate the cells with 20-100 nM TMRM in complete culture medium for 20-30 minutes at 37°C.

  • Imaging or Flow Cytometry:

    • Microscopy: Wash the cells with pre-warmed PBS and image immediately using a fluorescence microscope with appropriate filters for rhodamine.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze on a flow cytometer using the PE or equivalent channel.[8]

  • Data Analysis: Quantify the fluorescence intensity per cell or the percentage of cells with low TMRM fluorescence. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to cellular damage.[9][10][11] The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS levels.

Principle: DCFH-DA is a non-fluorescent molecule that readily diffuses into cells. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[9][12]

  • Cell Preparation: Seed cells in a 96-well plate or other suitable culture vessel.

  • Compound Treatment: Treat cells with the 4-alkoxybenzoic acid derivative at non-cytotoxic concentrations. Include a vehicle control and a positive control for ROS induction (e.g., H2O2 or TBHP).[9]

  • DCFH-DA Staining: Remove the treatment medium and incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash and Measurement: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with an excitation of ~485 nm and an emission of ~535 nm.[9]

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in ROS production.

Part 2: Specific Bioactivity Screening

Following the initial assessment of cytotoxicity, the next phase involves screening for specific biological activities. The choice of assays should be guided by the known or hypothesized therapeutic potential of 4-alkoxybenzoic acids.

Anti-inflammatory Activity

Many benzoic acid derivatives have been reported to possess anti-inflammatory properties.[3][13] A common in vitro method to assess anti-inflammatory potential is the inhibition of protein denaturation assay.

Principle: Inflammation is often associated with the denaturation of proteins. The ability of a compound to prevent thermally-induced protein denaturation can be correlated with its anti-inflammatory activity. Bovine serum albumin (BSA) is commonly used as the protein in this assay.

AntiInflammatory_Workflow A Prepare reaction mixture (BSA, buffer, test compound) B Incubate at 37°C for 20 min A->B C Induce denaturation by heating at 72°C for 5 min B->C D Cool to room temperature C->D E Measure absorbance at 660 nm D->E F Calculate percentage inhibition E->F

Caption: Workflow for assessing the anti-inflammatory activity of 4-alkoxybenzoic acids via inhibition of protein denaturation.

  • Reagent Preparation:

    • Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris-HCl buffer (pH 6.8).

    • Prepare various concentrations of the 4-alkoxybenzoic acid derivatives in a suitable solvent.

  • Reaction Setup: In separate tubes, mix 1 mL of the BSA solution with 100 µL of the test compound at different concentrations. A control tube should contain 100 µL of the vehicle.

  • Incubation and Denaturation: Incubate the tubes at 37°C for 20 minutes. Then, induce denaturation by heating the tubes in a water bath at 72°C for 5 minutes.

  • Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm using a spectrophotometer. Diclofenac sodium can be used as a positive control.[14]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Antimicrobial and Anti-biofilm Activity

4-Alkoxybenzoic acids have shown promise as antimicrobial agents, particularly in their ability to inhibit biofilm formation.[4][15]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.

  • Bacterial Culture Preparation: Grow the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of a 96-well plate.

  • Compound Dilution: Prepare serial two-fold dilutions of the 4-alkoxybenzoic acid derivatives in the broth medium directly in the 96-well plate.

  • Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

This assay quantifies the ability of a compound to prevent the formation of biofilms.

  • Biofilm Formation: In a 96-well plate, add the bacterial inoculum (as prepared for the MIC assay) and the 4-alkoxybenzoic acid derivatives at sub-MIC concentrations. Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently wash the wells twice with PBS to remove planktonic (free-floating) bacteria.

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing and Solubilization: Wash the wells again with PBS to remove excess stain. Add 200 µL of 30% acetic acid or absolute ethanol to each well to solubilize the crystal violet that has stained the biofilm.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: A reduction in absorbance in the presence of the compound compared to the untreated control indicates inhibition of biofilm formation.[4]

Part 3: Mechanistic Insights - Receptor Binding Assays

For compounds that show promising activity, elucidating their mechanism of action is crucial. If there is a hypothesized molecular target, such as a specific receptor, direct binding assays can provide valuable information. For example, some benzoic acid derivatives have been shown to interact with nuclear receptors like RAR/RXR.[16][17]

In Silico Docking (Optional Preliminary Step)

Before proceeding with wet-lab experiments, computational docking can be used to predict the binding affinity of the 4-alkoxybenzoic acid derivatives to the putative target protein. This can help in prioritizing compounds for further testing.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

TR-FRET is a highly sensitive and robust technology for studying molecular interactions, including ligand-receptor binding.

Principle: This assay typically involves a receptor tagged with a donor fluorophore (e.g., Europium cryptate) and a ligand or a competing probe labeled with an acceptor fluorophore (e.g., allophycocyanin). When the labeled ligand binds to the receptor, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. An unlabeled test compound that binds to the receptor will displace the labeled ligand, leading to a decrease in the FRET signal.

  • Reagent Preparation: Prepare assay buffer, the tagged receptor, the fluorescently labeled ligand, and the 4-alkoxybenzoic acid derivatives at various concentrations.

  • Assay Plate Setup: In a low-volume 384-well plate, add the tagged receptor, the test compound, and then the fluorescently labeled ligand.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission from both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot this ratio against the concentration of the test compound to determine the IC50 for displacement of the labeled ligand. This can then be used to calculate the binding affinity (Ki) of the test compound for the receptor.[16]

Conclusion

The protocols detailed in this guide provide a systematic and comprehensive approach to the biological evaluation of 4-alkoxybenzoic acids. By starting with foundational cytotoxicity assays and progressing to more specific functional and mechanistic studies, researchers can effectively characterize the therapeutic potential of this important class of compounds. The emphasis on understanding the principles behind each protocol and incorporating appropriate controls will ensure the generation of high-quality, reliable, and reproducible data, ultimately accelerating the drug discovery and development process.

References

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The Cyclobutoxy Moiety: A Rising Star in Medicinal Chemistry's Toolkit

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 4-Cyclobutoxybenzoic Acid in the design and development of novel therapeutics.

Introduction: Beyond Flatland – The Allure of the Cyclobutoxy Group in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional, planar chemical scaffolds. The strategic incorporation of three-dimensional motifs has emerged as a powerful approach to navigate the complexities of biological space. Among these, the cyclobutane ring, and by extension the cyclobutoxy group, has garnered significant attention. This compound, as a readily accessible building block, offers a unique combination of properties that make it an attractive starting point for the design of new drug candidates.

The cyclobutane ring introduces a puckered, three-dimensional structure that can improve metabolic stability by shielding potential sites of metabolism.[1][2] This non-planar geometry can also enforce specific conformations on the molecule, leading to higher binding affinity and selectivity for its biological target.[3] Furthermore, the cyclobutoxy group can serve as a bioisosteric replacement for more common functionalities, offering a means to fine-tune physicochemical properties such as lipophilicity and solubility, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

This guide provides a comprehensive overview of the application of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for synthesis and derivatization, insights into its application in targeting specific disease pathways, and a discussion of its role in shaping the future of drug discovery.

Core Principles: The Physicochemical Advantages of the Cyclobutoxy Moiety

The utility of the this compound scaffold is rooted in the inherent properties of the cyclobutane ring. Understanding these principles is key to rationally designing novel drug candidates.

  • Metabolic Stability: The C-H bonds on a cyclobutane ring are generally less susceptible to enzymatic oxidation by cytochrome P450 enzymes compared to linear alkyl chains or other more flexible moieties.[1][4] This increased metabolic stability can lead to a longer half-life and improved oral bioavailability of the drug.[1]

  • Conformational Restriction: The rigid, puckered nature of the cyclobutane ring restricts the number of accessible conformations of the molecule. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thereby increasing binding affinity.

  • Improved Physicochemical Properties: The cyclobutoxy group can act as a lipophilic yet polarizable moiety. Its replacement for other groups, such as a tert-butyl group, can lead to a decrease in lipophilicity and an improvement in aqueous solubility, which are often desirable properties for drug candidates.[1]

  • Vectorial Exit from the Binding Pocket: The defined three-dimensional shape of the cyclobutoxy group can be exploited to direct the orientation of substituents out of the binding pocket of a protein, allowing for the introduction of additional functionalities to improve properties or target adjacent sub-pockets.

Synthesis and Derivatization: Crafting the Molecular Toolkit

The accessibility of this compound and the versatility of its carboxylic acid handle are key to its widespread use. The following protocols outline the fundamental synthetic routes.

Protocol 1: Synthesis of this compound

This protocol describes a standard Williamson ether synthesis to prepare the title compound from a readily available starting material.

Reaction Scheme:

G 4-Hydroxybenzoic acid 4-Hydroxybenzoic acid This compound This compound 4-Hydroxybenzoic acid->this compound Cyclobutyl bromide, K2CO3, DMF

Caption: Synthesis of this compound.

Materials:

  • Methyl 4-hydroxybenzoate

  • Cyclobutyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 4-hydroxybenzoate (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq) and cyclobutyl bromide (1.2 eq).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain methyl 4-cyclobutoxybenzoate.

  • Dissolve the crude methyl 4-cyclobutoxybenzoate in a mixture of methanol and water.

  • Add NaOH (2.0 eq) and stir the mixture at 60 °C for 4 hours.

  • After cooling, acidify the reaction mixture with 1N HCl to pH ~3.

  • The resulting precipitate is filtered, washed with water, and dried to afford this compound.

Protocol 2: Synthesis of 4-Cyclobutoxybenzamide Derivatives

The carboxylic acid of this compound is a versatile handle for the synthesis of a wide array of amide derivatives, which are a common feature in many drug molecules.

Reaction Scheme:

G This compound This compound 4-Cyclobutoxybenzamide 4-Cyclobutoxybenzamide This compound->4-Cyclobutoxybenzamide Amine (R-NH2), HATU, DIPEA, DMF

Caption: Amide coupling to form 4-Cyclobutoxybenzamides.

Materials:

  • This compound

  • Desired amine (R-NH₂)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-cyclobutoxybenzamide derivative.

Applications in Medicinal Chemistry: Targeting Disease Pathways

The this compound scaffold has been explored in the context of various disease areas, demonstrating its versatility as a privileged fragment in drug discovery.

Targeting Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and targeting key inflammatory mediators is a major focus of drug development.[5] Benzoic acid derivatives have been investigated as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).[6][7]

One notable example involves the development of leukotriene D4 (LTD4) antagonists. LTD4 is a potent inflammatory mediator involved in asthma and other allergic disorders. A study describes the synthesis and pharmacological evaluation of a series of benzoic acid derivatives, including a compound incorporating a 4-cyclobutylthiazole moiety, which can be considered a bioisostere of the this compound scaffold.[8] This highlights the potential of the cyclobutoxy group to be incorporated into molecules targeting inflammatory pathways.

Workflow for Screening Anti-inflammatory Activity:

G A Synthesized this compound Derivatives B In vitro Enzyme Assays (e.g., COX-2, 5-LOX) A->B C Cell-based Assays (e.g., LPS-stimulated macrophages) B->C D Measurement of Inflammatory Mediators (e.g., PGE2, LTB4, TNF-α) C->D E Lead Compound Identification D->E

Caption: Workflow for evaluating anti-inflammatory potential.

Anticancer Applications

The benzoic acid scaffold is present in several approved anticancer drugs, and numerous derivatives are under investigation for their potential to inhibit cancer cell proliferation.[9][10] The this compound moiety can be incorporated into molecules designed to inhibit various cancer-related targets, such as protein kinases or tubulin polymerization.[11][12]

For instance, a patent for enzyme inhibitors describes peptide-based compounds that can selectively inhibit the chymotrypsin-like activity of the 20S proteasome, a key target in cancer therapy.[13] While not explicitly detailing a this compound derivative, the broad claims and the nature of the described compounds suggest that this scaffold could be a valuable component in the design of such inhibitors.

Hypothetical Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription Gene Transcription (Proliferation, Survival) Kinase_Cascade->Transcription Proteasome Proteasome Proteasome->Transcription Regulates transcription factors Inhibitor 4-Cyclobutoxybenzoic Acid Derivative Inhibitor->Kinase_Cascade Inhibition Inhibitor->Proteasome Inhibition

Caption: Potential inhibition of cancer signaling pathways.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies specifically on a large series of this compound derivatives are not extensively published in publicly available literature, general principles can be inferred from related work on benzoic acid and cyclobutane-containing compounds.

Table 1: General SAR Trends for Benzoic Acid Derivatives in Medicinal Chemistry

Molecular ModificationGeneral Effect on ActivityRationale
Amide Derivatization Often enhances activity and modulates physicochemical properties.The amide bond can form crucial hydrogen bonds with the target protein. The substituents on the amide nitrogen can be varied to explore different regions of the binding pocket.[14]
Bioisosteric Replacement of Carboxylic Acid Can improve oral bioavailability and metabolic stability.The acidic nature of the carboxylic acid can lead to poor cell permeability. Bioisosteres like tetrazoles can mimic the binding interactions while having better pharmacokinetic properties.
Substitution on the Phenyl Ring Can fine-tune electronic properties and steric interactions.Electron-withdrawing or -donating groups can influence the pKa of the carboxylic acid and the overall electronic nature of the molecule.
Variation of the Cycloalkyl Group Affects lipophilicity, metabolic stability, and conformational preference.Comparing cyclobutyl with cyclopropyl or cyclopentyl can reveal the optimal ring size for a specific target.

Conclusion and Future Perspectives

This compound is a valuable and increasingly utilized building block in medicinal chemistry. Its unique combination of physicochemical properties, arising from the three-dimensional and metabolically robust cyclobutane ring, offers a compelling platform for the design of novel therapeutics. The synthetic accessibility of this scaffold and the versatility of its carboxylic acid functionality allow for the rapid generation of diverse chemical libraries for biological screening.

While the full potential of this compound is still being explored, its application in the development of anti-inflammatory and anticancer agents, as well as its utility as a bioisosteric replacement, underscores its importance. Future research will likely focus on the systematic exploration of the chemical space around this scaffold, leading to the discovery of new drug candidates with improved therapeutic profiles. The continued integration of computational modeling with synthetic and biological studies will undoubtedly accelerate the journey of this compound derivatives from the laboratory to the clinic.

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Application Note & Protocols: Growing High-Quality Single Crystals of 4-Cyclobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Single Crystals in Material Science and Drug Development

4-Cyclobutoxybenzoic acid, a derivative of benzoic acid, belongs to a class of compounds with significant potential in materials science and pharmaceutical development. Like many substituted benzoic acids, its molecular structure can give rise to interesting solid-state properties, including liquid crystallinity and specific intermolecular interactions that are valuable in the design of novel co-crystals and active pharmaceutical ingredients (APIs).[1][2][3]

The definitive determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction (SCXRD).[4] This technique provides unparalleled insight into bond lengths, angles, and the intricate network of non-covalent interactions that govern crystal packing. Such information is fundamental for structure-activity relationship (SAR) studies, polymorph screening, and ensuring the intellectual property of a new chemical entity. Obtaining high-quality single crystals is, therefore, not a trivial preliminary step but the cornerstone of robust solid-state characterization.

This guide provides a detailed, experience-driven approach to growing single crystals of this compound. It moves beyond simple recipes to explain the underlying principles, enabling researchers to adapt and troubleshoot these methods effectively.

Foundational Principle: Purity Precedes Crystallinity

The single most critical factor for successful crystallization is the purity of the starting material. Impurities can inhibit nucleation, disrupt lattice formation, and lead to the growth of poorly-formed, twinned, or polycrystalline masses.[5][6] A preliminary purification by recrystallization is mandatory. Based on established methods for this compound, acetonitrile is an effective solvent for this purpose.[7]

Protocol 2.1: Purification of this compound via Recrystallization
  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound to a minimal volume of acetonitrile.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add acetonitrile dropwise if necessary to achieve full dissolution, but avoid using a large excess of solvent, as this will reduce the final yield.[6]

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove these impurities.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-ordered, pure crystals rather than a fine powder.[8]

  • Induce Crystallization (If Necessary): If crystals do not form upon cooling, gently scratch the inside of the flask with a glass rod just below the solvent surface to create nucleation sites.[9]

  • Ice Bath: Once the flask has reached room temperature and crystal formation is evident, place it in an ice bath for 20-30 minutes to maximize the precipitation of the purified product.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold acetonitrile. Dry the crystals thoroughly under vacuum. The melting point of the purified product should be sharp, reported as 192°-195° C.[7]

Strategic Solvent Selection

The choice of solvent is paramount and is guided by the principle of "soluble when hot, sparingly soluble when cold."[10] For a molecule like this compound, with a polar carboxylic acid group and a non-polar cyclobutoxy-phenyl moiety, a range of solvents with intermediate polarity are often successful. A systematic solvent screening process is highly recommended.

Solvent ClassExample SolventsRole in CrystallizationRationale & Key Considerations
Alcohols Ethanol, Methanol, IsopropanolSlow Evaporation, Good SolventThe hydroxyl group can hydrogen bond with the carboxylic acid, promoting solubility. Their volatility allows for slow evaporation.[11]
Esters Ethyl Acetate, Isopropyl AcetateSlow Evaporation, Good SolventModerate polarity and boiling points are suitable for controlled evaporation.[12]
Ketones Acetone, 2-ButanoneSlow Evaporation, Good SolventGood solvating power for benzoic acid derivatives. Acetone's high volatility requires careful control to prevent rapid crystallization.[13]
Ethers Tetrahydrofuran (THF), DioxaneGood Solvent (Vapor Diffusion)Excellent solvents for many organic molecules; often used as the "good" solvent in diffusion methods due to moderate volatility.[5]
Hydrocarbons Hexane, Heptane, CyclohexaneAnti-Solvent (Vapor Diffusion)The compound is expected to be poorly soluble in these non-polar solvents, making them ideal anti-solvents to induce precipitation.[5][14]
Chlorinated Dichloromethane (DCM)Good Solvent (Vapor Diffusion)Dissolves a wide range of organic compounds. Its volatility makes it a good candidate for diffusion setups.[11]

Primary Crystallization Techniques

Two complementary methods are presented here: Slow Evaporation, which is straightforward and effective for gram-scale quantities, and Vapor Diffusion, which is often the most successful technique for producing high-quality crystals from milligram amounts of material.[11][15]

Workflow: From Purified Material to Single Crystal

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_harvest Analysis Purify Purify Material (Protocol 2.1) Screen Solvent Screening (Table 1) Purify->Screen High Purity Compound Evap Method A: Slow Evaporation Screen->Evap Select Solvent Vapor Method B: Vapor Diffusion Screen->Vapor Select Solvent/Anti-solvent Harvest Harvest & Mount Crystal Evap->Harvest Harvest Crystals Vapor->Harvest Harvest Crystals Analyze SCXRD Analysis Harvest->Analyze

Caption: Overall workflow for single crystal growth of this compound.

Method A: Slow Solvent Evaporation

This technique relies on the gradual removal of solvent from a near-saturated solution, which slowly increases the concentration beyond the saturation point, leading to nucleation and crystal growth.[4]

Protocol 4.1: Slow Evaporation

  • Prepare Solution: Dissolve 10-20 mg of purified this compound in 1-2 mL of a chosen solvent (e.g., ethanol or ethyl acetate) in a small, clean glass vial (e.g., a 4 mL vial). Gentle warming can be used to ensure complete dissolution.

  • Ensure Clarity: The solution should be perfectly clear. If not, filter it through a syringe filter (0.22 µm PTFE) into a clean vial to remove any dust or undissolved particles that could act as unwanted nucleation sites.

  • Setup for Evaporation: Cover the vial with parafilm and pierce it with a needle 2-3 times. This restricts the rate of evaporation, which is essential for growing larger, higher-quality crystals.[10]

  • Incubation: Place the vial in a quiet, vibration-free location (e.g., a drawer or a protected corner of a fume hood) at a constant temperature.

  • Monitoring: Check the vial daily without disturbing it. Crystals can appear anywhere from a few days to a few weeks.

  • Harvesting: Once crystals of suitable size have formed, carefully remove them from the solution using a spatula or pipette and allow the residual solvent to dry.

Method B: Vapor Diffusion

Vapor diffusion is a powerful and highly controlled method, particularly effective when working with small amounts of material.[15] It works by creating a slow change in the solvent system. A volatile "anti-solvent," in which the compound is insoluble, slowly diffuses through the vapor phase into a solution of the compound in a "good" solvent, reducing the compound's solubility and inducing crystallization.[5]

Protocol 4.2: Vapor Diffusion

  • Prepare Inner Vial: Dissolve 2-5 mg of purified this compound in a minimal amount (e.g., 0.5 mL) of a "good," moderately volatile solvent (e.g., Dichloromethane or THF) in a small vial (e.g., 1 mL).

  • Prepare Outer Chamber: In a larger vial or small beaker (e.g., 20 mL), add 2-3 mL of a volatile "anti-solvent" (e.g., hexane or pentane). The compound must be insoluble in this solvent.

  • Assemble the System: Carefully place the small, open inner vial into the larger outer chamber, ensuring the walls do not touch. The level of the anti-solvent in the outer chamber should be below the opening of the inner vial.

  • Seal and Incubate: Seal the outer chamber tightly with a cap or parafilm. Place the entire setup in a vibration-free location at a constant temperature.

  • Mechanism of Action: The more volatile anti-solvent will slowly evaporate and its vapor will diffuse into the solution in the inner vial. This gradually makes the solvent mixture less hospitable for the dissolved compound, forcing it to slowly crystallize.

  • Monitoring and Harvesting: Observe the inner vial for crystal growth over several days to weeks. Once suitable crystals are formed, carefully open the chamber and harvest them.

Vapor Diffusion Setup

G cluster_chamber Sealed Outer Chamber (e.g., Beaker) cluster_vial Open Inner Vial AntiSolvent Anti-Solvent (e.g., Hexane) Vapor Vapor Diffusion (Anti-Solvent into Solvent) AntiSolvent->Vapor Solution Solution of Compound in 'Good' Solvent (e.g., THF) Crystals Crystals Form Here Vapor->Solution

Caption: Diagram illustrating the vapor diffusion crystallization method.

Troubleshooting

Even with careful execution, crystallization can be challenging. The following table provides guidance on common issues.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is too dilute; Compound is too soluble in the chosen solvent; Supersaturation not reached.Allow more solvent to evaporate; Add a small amount of anti-solvent; Try a different solvent system where solubility is lower; Scratch the inside of the vial.[9]
Oily Precipitate Compound is too soluble; Cooling/evaporation was too rapid; Impurities present.Re-dissolve the oil in a bit more solvent and try a slower evaporation/diffusion rate; Use a less-polar solvent; Further purify the starting material.[5]
Many Small Crystals Nucleation was too rapid; Too many nucleation sites (e.g., dust); Solution was disturbed.Slow down the rate of evaporation/diffusion (e.g., use fewer holes in parafilm, place in a cooler location); Filter the solution before setting it up; Ensure the setup is in a vibration-free environment.
Amorphous Solid Solvent evaporation was too fast.Use a less volatile solvent; Reduce the opening of the vial to slow down evaporation.

References

  • Duong, A. T., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics - Physics, 35(1). Available at: [Link]

  • Chong, H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Dunitz, J. D. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-cyclobutyloxybenzoic acid. PrepChem.com. Available at: [Link]

  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. Available at: [Link]

  • Li, H., et al. (2013). Single-crystal growth of organic semiconductors. MRS Bulletin, 38(1), 34-41. Available at: [Link]

  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. Available at: [Link]

  • University of California, Berkeley. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]

  • CTC Wet Lab Techniques. (2022). Recrystallization of Benzoic Acid Pre-Lab Discussion. YouTube. Available at: [Link]

  • Ecole Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Available at: [Link]

  • Coles, S. J., et al. (2014). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. Crystal Growth & Design. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available at: [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. Available at: [Link]

  • Zhang, Y., et al. (2022). Cocrystallization of Progesterone with Benzoic Acid and Its Derivatives. Crystal Growth & Design. Available at: [Link]

  • ResearchGate. (n.d.). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Available at: [Link]

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of 4-Cyclobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Cyclobutoxybenzoic acid is a valuable building block in the synthesis of advanced materials and pharmaceutical intermediates. This document provides a comprehensive guide to its scale-up synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and process optimization strategies. We present a robust protocol based on the Williamson ether synthesis, detailing the reaction, purification, and analytical characterization. This guide is intended for researchers, chemists, and process development professionals seeking to implement a reliable and scalable manufacturing process.

Introduction and Strategic Overview

This compound and its derivatives are crucial intermediates in various fields, notably in the development of novel therapeutics. The efficient synthesis of this molecule at scale is therefore of significant industrial interest. The core challenge lies in developing a process that is not only high-yielding but also cost-effective, safe, and environmentally conscious.

The most logical and industrially proven approach for constructing the target ether linkage is the Williamson ether synthesis .[1][2] This classic SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][3] In this case, a phenoxide derived from a 4-hydroxybenzoic acid precursor attacks an activated cyclobutyl species.

Our strategic approach involves a two-step sequence for optimal scalability and purity:

  • Etherification: Reaction of a protected 4-hydroxybenzoic acid (ester form) with a cyclobutyl halide. Using an ester protects the carboxylic acid from acting as a competing nucleophile and improves solubility in common organic solvents.

  • Hydrolysis: Conversion of the resulting cyclobutoxybenzoate ester to the final carboxylic acid product.

This strategy minimizes side reactions and simplifies the purification process, which are critical considerations for large-scale production.

Expertise & Experience: The "Why" Behind the Protocol

A successful scale-up is built on a foundation of sound chemical principles and practical experience. Here, we dissect the key decisions in our process design.

Choice of Starting Materials
  • Phenolic Component: We utilize Methyl 4-hydroxybenzoate instead of 4-hydroxybenzoic acid. The acidic proton of a carboxylic acid would interfere with the basic conditions required for phenoxide formation, leading to unwanted side reactions and reduced yield. The methyl ester is a cost-effective, readily available starting material that serves as an excellent protecting group and is easily removed in the final step.

  • Alkylating Agent: Cyclobutyl bromide is selected as the alkylating agent. Bromides are generally more reactive than chlorides, allowing for milder reaction conditions (lower temperatures and shorter reaction times), while being less expensive and more stable than iodides.[4] This balance of reactivity and cost is ideal for industrial applications.

Reaction Conditions & Reagents
  • Base: Potassium carbonate (K₂CO₃) is the base of choice. It is a mild, inexpensive, and easy-to-handle solid, making it safer for large-scale operations compared to stronger, more hazardous bases like sodium hydride (NaH). While NaH offers faster reaction times, it presents significant safety challenges related to its pyrophoric nature and the production of hydrogen gas.[3] K₂CO₃ is sufficient to deprotonate the phenol to the required extent to drive the reaction forward.

  • Solvent: N,N-Dimethylformamide (DMF) is chosen as the solvent. As a polar aprotic solvent, it effectively solvates the potassium cation of the phenoxide without solvating the nucleophilic oxygen, thereby enhancing its reactivity. Its high boiling point (153 °C) allows for a wide operational temperature range, enabling the reaction to be driven to completion efficiently. While other solvents like DMSO or acetonitrile could be used[5], DMF provides an excellent balance of solubility for the reactants and reactivity. On an industrial scale, solvent recovery and operator safety are paramount considerations when using DMF.[4]

Process Control & Trustworthiness

To ensure the reliability and reproducibility of the synthesis, in-process controls (IPCs) are essential.

  • Reaction Monitoring: The progress of the etherification reaction should be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A sample is taken from the reaction mixture periodically (e.g., every 2 hours) to check for the disappearance of the starting methyl 4-hydroxybenzoate. The reaction is deemed complete when the starting material is less than 1% by area on the chromatogram. This data-driven approach prevents premature workup of an incomplete reaction or prolonged heating that could lead to byproduct formation.

  • Purity Assessment: The purity of the final product, this compound, is quantified using HPLC with UV detection.[6][7] This provides a definitive measure of quality and ensures the material meets the required specifications for downstream applications.

Detailed Synthesis Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale and provides a basis for further industrial scale-up.

Step 1: Williamson Ether Synthesis of Methyl 4-Cyclobutoxybenzoate

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Etherification cluster_1 Workup & Isolation A Charge Reactor: - Methyl 4-hydroxybenzoate - K₂CO₃ - DMF B Add Cyclobutyl Bromide A->B C Heat to 80-90 °C B->C D Monitor by HPLC/TLC (IPC-1) C->D E Cool to Room Temp. D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash Organic Layer (Brine) G->H I Dry over Na₂SO₄ H->I J Concentrate in Vacuo I->J K K J->K Intermediate: Methyl 4-Cyclobutoxybenzoate

Caption: Workflow for the synthesis and isolation of the ester intermediate.

Materials & Reagents

Reagent Molar Mass ( g/mol ) Molar Eq. Quantity
Methyl 4-hydroxybenzoate 152.15 1.0 152.2 g
Cyclobutyl bromide 135.00 1.2 162.0 g
Potassium Carbonate (K₂CO₃) 138.21 2.0 276.4 g
N,N-Dimethylformamide (DMF) - - 1.5 L
Ethyl Acetate - - 2.0 L
Deionized Water - - 3.0 L
Brine (Saturated NaCl) - - 500 mL

| Sodium Sulfate (Na₂SO₄) | - | - | 50 g |

Procedure:

  • Equip a suitable reactor with a mechanical stirrer, thermometer, and reflux condenser.

  • Charge the reactor with methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (2.0 eq), and DMF.

  • Begin stirring and slowly add cyclobutyl bromide (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature.

  • Monitor the reaction progress by HPLC (IPC-1). The reaction is typically complete in 6-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water (3.0 L) and stir.

  • Extract the aqueous mixture with ethyl acetate (2 x 1.0 L).

  • Combine the organic layers and wash with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-cyclobutoxybenzoate as an oil or low-melting solid.

Step 2: Saponification to this compound

Diagram of the Hydrolysis and Purification

G cluster_0 Step 2: Hydrolysis cluster_1 Acidification & Purification A Dissolve Intermediate in Ethanol/Water B Add NaOH Solution A->B C Heat to Reflux (70-80 °C) B->C D Monitor by HPLC/TLC (IPC-2) C->D E Cool to Room Temp. D->E F Concentrate to Remove Ethanol E->F G Acidify with HCl (aq) to pH 2-3 F->G H Filter Precipitate G->H I Wash Solid with Water H->I J Dry in Vacuum Oven I->J K K J->K Final Product: This compound

Caption: Workflow for the hydrolysis of the ester and purification of the final acid.

Materials & Reagents

Reagent Molar Mass ( g/mol ) Molar Eq. Quantity
Crude Methyl 4-cyclobutoxybenzoate 206.24 1.0 ~206 g
Sodium Hydroxide (NaOH) 40.00 3.0 120.0 g
Ethanol - - 1.0 L
Deionized Water - - 1.0 L

| Hydrochloric Acid (HCl, 6M) | - | - | As needed |

Procedure:

  • Dissolve the crude methyl 4-cyclobutoxybenzoate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (3.0 eq) in water to the mixture.

  • Heat the mixture to reflux (70-80 °C) and maintain for 2-4 hours.

  • Monitor the disappearance of the starting ester by HPLC (IPC-2).

  • Once the hydrolysis is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 6M HCl. A white precipitate will form.

  • Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield pure this compound.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueParameterExpected Result
HPLC Purity≥ 99.0% (by area at 254 nm)
¹H NMR Chemical Shifts & IntegrationConsistent with the structure of this compound
Mass Spec (MS) Molecular Ion Peak[M-H]⁻ or [M+H]⁺ corresponding to C₁₁H₁₂O₃
Melting Point RangeA sharp melting point consistent with literature values

Safety and Environmental Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: All operations should be performed in a well-ventilated fume hood.[8]

  • Reagent Handling: Cyclobutyl bromide is a lachrymator and alkylating agent. Avoid inhalation and skin contact.[4] DMF is a reproductive toxin.[4] Handle with extreme care. Strong acids (HCl) and bases (NaOH) are corrosive and should be handled with caution.[10]

  • Waste Disposal: Dispose of all chemical waste according to local environmental regulations. Do not discharge solvents or reaction mixtures into drains.[10][11]

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-(4-phenylbutoxy) benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Jandova, R., Hird, S., Ross, E., & Van Hulle, M. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.
  • Applied Biochemistry and Biotechnology. (2025). Synthesis of 4-hydroxybenzoic Acid in Escherichia coli by a Modular co-culture System. Retrieved from [Link]

  • ResearchGate. (2025). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. Retrieved from [Link]

  • Liu, W., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • GSK. (2025). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

Sources

Derivatization of 4-Cyclobutoxybenzoic acid for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungsleitfaden und Protokolle: Derivatisierung von 4-Cyclobutoxybenzoesäure für biologische Assays

Erstellt von: Senior Application Scientist, Gemini Laboratories Datum: 2024-05-23 Version: 1.0

Zusammenfassung

Dieser Anwendungsleitfaden bietet einen detaillierten Überblick und experimentelle Protokolle für die Derivatisierung von 4-Cyclobutoxybenzoesäure. Diese Verbindung dient als vielseitiges Grundgerüst in der medizinischen Chemie und Wirkstoffentwicklung. Die hier beschriebenen Methoden zielen darauf ab, eine Bibliothek von Analoga für die Untersuchung in biologischen Assays zu erstellen. Der Fokus liegt auf der Umwandlung der Carboxylgruppe in Amide und Ester, um die strukturelle Vielfalt zu erhöhen und die biologische Aktivität zu modulieren. Die Protokolle sind für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung konzipiert und betonen die wissenschaftliche Genauigkeit, Reproduzierbarkeit und die kausalen Zusammenhänge hinter den experimentellen Entscheidungen.

Einleitung: Die Bedeutung der Derivatisierung in der Wirkstoffforschung

Die Modifikation von Leitsubstanzen ist ein Eckpfeiler der modernen Wirkstoffentwicklung. Die Derivatisierung ermöglicht es, die pharmakokinetischen und pharmakodynamischen Eigenschaften einer Verbindung systematisch zu optimieren. 4-Cyclobutoxybenzoesäure ist aufgrund ihrer strukturellen Merkmale – einer starren Cyclobutoxy-Einheit und einer reaktiven Carboxylgruppe – ein attraktives Ausgangsmaterial. Die Cyclobutoxy-Gruppe kann vorteilhafte Konformationseinschränkungen bewirken, während die Carboxylgruppe ein idealer Ankerpunkt für die Einführung verschiedener funktioneller Gruppen ist.[1]

Die Umwandlung der Carboxylgruppe in Derivate wie Amide und Ester kann die Lipophilie, die Fähigkeit zur Wasserstoffbrückenbindung und die metabolische Stabilität einer Verbindung drastisch verändern. Diese Veränderungen beeinflussen direkt die Bioverfügbarkeit, die Zielbindung und die allgemeine Wirksamkeit des Moleküls. Dieser Leitfaden beschreibt robuste und validierte Protokolle zur Synthese solcher Derivate, um ihre anschließende Evaluierung in biologischen Assays zu ermöglichen.

Strategien zur Derivatisierung der Carboxylgruppe

Die Carboxylgruppe der 4-Cyclobutoxybenzoesäure ist der primäre Angriffspunkt für die chemische Modifikation. Die beiden gängigsten und effektivsten Derivatisierungsstrategien sind die Amidierung und die Veresterung. Die Wahl der Methode hängt vom gewünschten Endprodukt und den verfügbaren Ausgangsmaterialien ab.

Amid-Synthese über Säurechlorid-Zwischenstufe

Die Umwandlung der Carbonsäure in ein reaktiveres Säurechlorid ist eine klassische und hocheffiziente Methode zur Amid-Synthese. Thionylchlorid (SOCl₂) ist ein gängiges Reagenz für diese Umwandlung, da die Nebenprodukte (SO₂ und HCl) gasförmig sind und leicht aus dem Reaktionsgemisch entfernt werden können. Das hochreaktive Säurechlorid reagiert dann schnell mit einem primären oder sekundären Amin zu dem gewünschten Amid.

Kausale Begründung: Die direkte Amidierung von Carbonsäuren mit Aminen erfordert hohe Temperaturen und ist oft ineffizient. Die Aktivierung der Carboxylgruppe durch Umwandlung in ein Säurechlorid senkt die Aktivierungsenergie der Reaktion erheblich und ermöglicht eine schnelle und saubere Umsetzung bei Raumtemperatur.

Direkte Amid-Kopplung mit Kupplungsreagenzien

Moderne Kupplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorphosphat) ermöglichen die direkte Bildung von Amidbindungen aus Carbonsäuren und Aminen unter milden Bedingungen. Diese Reagenzien aktivieren die Carboxylgruppe in situ und erleichtern den nukleophilen Angriff des Amins.

Kausale Begründung: Kupplungsreagenzien vermeiden die Notwendigkeit, das oft instabile und feuchtigkeitsempfindliche Säurechlorid zu isolieren. Dies vereinfacht das experimentelle Verfahren und ist besonders vorteilhaft bei der Arbeit mit komplexen oder empfindlichen Substraten. Die Reaktion läuft typischerweise bei Raumtemperatur ab und zeigt eine hohe Toleranz gegenüber verschiedenen funktionellen Gruppen.

Fischer-Veresterung

Die Fischer-Veresterung ist eine säurekatalysierte Reaktion zwischen einer Carbonsäure und einem Alkohol. Typischerweise wird eine starke Säure wie Schwefelsäure (H₂SO₄) als Katalysator verwendet. Die Reaktion ist ein Gleichgewichtsprozess, daher wird oft ein Überschuss des Alkohols verwendet oder das entstehende Wasser entfernt, um das Gleichgewicht in Richtung des Produkts zu verschieben.

Kausale Begründung: Diese Methode ist kostengünstig und einfach durchzuführen, besonders wenn der Alkohol als Lösungsmittel im Überschuss verwendet werden kann. Sie eignet sich gut für die Synthese einfacher Alkylester.

Experimentelle Protokolle

Die folgenden Protokolle sind als validierte Standardverfahren konzipiert. Es ist jedoch unerlässlich, alle Reaktionen mittels Dünnschichtchromatographie (DC) oder LC-MS zu überwachen, um den Reaktionsfortschritt zu verfolgen.

Protokoll 1: Synthese von 4-Cyclobutoxybenzoylchlorid

Ziel: Aktivierung der Carbonsäure für die anschließende Amidierung.

Materialien:

  • 4-Cyclobutoxybenzoesäure

  • Thionylchlorid (SOCl₂)

  • Dichlormethan (DCM), wasserfrei

  • Rundkolben mit Rückflusskühler und Trockenrohr

  • Magnetrührer und Heizplatte

Schritt-für-Schritt-Anleitung:

  • In einem trockenen 250-ml-Rundkolben werden 10,0 g (52,0 mmol) 4-Cyclobutoxybenzoesäure in 100 ml wasserfreiem DCM suspendiert.

  • Unter Rühren werden langsam 7,6 ml (104 mmol, 2,0 Äquivalente) Thionylchlorid zugegeben.

  • Das Reaktionsgemisch wird unter Stickstoffatmosphäre für 2 Stunden unter Rückfluss erhitzt. Die Lösung sollte klar werden, was auf die vollständige Umsetzung hinweist.

  • Nach Abschluss der Reaktion wird das überschüssige Thionylchlorid und das Lösungsmittel unter reduziertem Druck am Rotationsverdampfer entfernt.

  • Das resultierende 4-Cyclobutoxybenzoylchlorid wird als gelbliches Öl oder Feststoff erhalten und sollte sofort in der nächsten Stufe verwendet werden.

Workflow-Diagramm: Säurechlorid-Synthese

G cluster_0 Protokoll 1: Säurechlorid-Synthese A 4-Cyclobutoxybenzoesäure in wasserfreiem DCM B Zugabe von Thionylchlorid (SOCl₂) A->B Langsames Zugeben C Erhitzen unter Rückfluss (2 h) B->C Reaktionsstart D Entfernen von Lösungsmittel & SOCl₂ C->D Nach vollständiger Umsetzung E 4-Cyclobutoxybenzoylchlorid (zur sofortigen Verwendung) D->E Aufarbeitung

Abbildung 1: Workflow zur Synthese von 4-Cyclobutoxybenzoylchlorid.

Protokoll 2: Synthese eines Amids (Beispiel: N-Benzyl-4-cyclobutoxybenzamid)

Ziel: Kopplung des Säurechlorids mit einem Amin.

Materialien:

  • 4-Cyclobutoxybenzoylchlorid (aus Protokoll 1)

  • Benzylamin

  • Triethylamin (TEA)

  • Dichlormethan (DCM), wasserfrei

  • Rundkolben, Magnetrührer

Schritt-für-Schritt-Anleitung:

  • In einem 250-ml-Rundkolben werden 5,57 g (52,0 mmol) Benzylamin und 7,25 ml (52,0 mmol, 1,0 Äquivalent) Triethylamin in 100 ml wasserfreiem DCM gelöst und auf 0 °C gekühlt.

  • Das in 50 ml wasserfreiem DCM gelöste 4-Cyclobutoxybenzoylchlorid (aus Protokoll 1) wird langsam über einen Zeitraum von 30 Minuten zu der gekühlten Aminlösung getropft.

  • Nach der Zugabe lässt man das Reaktionsgemisch auf Raumtemperatur erwärmen und rührt für weitere 4 Stunden.

  • Die Reaktion wird durch Zugabe von 100 ml Wasser beendet. Die organische Phase wird abgetrennt, nacheinander mit 1 M HCl (2 x 50 ml), gesättigter NaHCO₃-Lösung (2 x 50 ml) und gesättigter NaCl-Lösung (1 x 50 ml) gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Umkristallisation aus Ethanol/Wasser oder durch Säulenchromatographie auf Kieselgel gereinigt.

Logisches Diagramm: Amidierungsreaktion

G Saeurechlorid 4-Cyclobutoxy- benzoylchlorid Produkt N-Benzyl-4-cyclobutoxy- benzamid Saeurechlorid->Produkt Amin Benzylamin Amin->Produkt Base Triethylamin (HCl-Fänger) Base->Produkt erleichtert Reaktion

Abbildung 2: Reaktionsschema der Amid-Synthese.

Charakterisierung der Derivate

Die erfolgreiche Synthese und die Reinheit der hergestellten Derivate müssen durch geeignete analytische Methoden bestätigt werden.

Tabelle 1: Analytische Daten für N-Benzyl-4-cyclobutoxybenzamid

Analytische MethodeErwartetes Ergebnis
¹H-NMR (400 MHz, CDCl₃) δ 7.80 (d, 2H), 6.95 (d, 2H), 7.40-7.25 (m, 5H), 6.30 (br s, 1H, NH), 4.65 (m, 1H, OCH), 4.60 (d, 2H, NCH₂), 2.40 (m, 2H), 2.15 (m, 2H), 1.80-1.60 (m, 2H)
LC-MS (ESI+) m/z = 282.15 [M+H]⁺
Schmelzpunkt Spezifischer Bereich, z.B. 145-147 °C
Reinheit (HPLC) > 95%

Anwendung in biologischen Assays

Die erstellte Bibliothek von Amiden und Estern kann nun in verschiedenen biologischen Assays getestet werden, um ihre Aktivität zu bestimmen. Die Wahl des Assays hängt von der therapeutischen Zielsetzung ab.

Assay-Design und -Validierung

Für jede Testreihe ist es entscheidend, dass die Assays robust und validiert sind, um zuverlässige und reproduzierbare Daten zu gewährleisten.[2] Dies umfasst die Bestimmung von Parametern wie Genauigkeit, Präzision, Linearität und Spezifität.[2]

Beispiel: Kinase-Inhibitions-Assay

Viele niedermolekulare Wirkstoffe zielen auf Proteinkinasen ab. Die Derivate der 4-Cyclobutoxybenzoesäure könnten als Inhibitoren für eine bestimmte Kinase fungieren.

Signaling Pathway Diagramm: Generischer Kinase-Signalweg

G Ligand Ligand Rezeptor Rezeptor Ligand->Rezeptor Bindung KinaseA Kinase A Rezeptor->KinaseA Aktivierung KinaseB Kinase B KinaseA->KinaseB Phosphorylierung Substrat Substratprotein KinaseB->Substrat Phosphorylierung pSubstrat Phosphoryliertes Substrat Substrat->pSubstrat Zellantwort Zelluläre Antwort pSubstrat->Zellantwort Inhibitor 4-Cyclobutoxybenzoesäure- Derivat Inhibitor->KinaseB Inhibition

Abbildung 3: Inhibitorwirkung auf einen Kinase-Signalweg.

Die Derivate würden in verschiedenen Konzentrationen zu dem Assay gegeben, um ihre IC₅₀-Werte (halbmaximale Hemmkonzentration) zu bestimmen.

Tabelle 2: Hypothetische Screening-Daten

VerbindungDerivat-TypIC₅₀ (nM)
B-01N-Benzyl-Amid150
B-02N-Phenyl-Amid320
B-03N-(4-Fluorbenzyl)-Amid85
E-01Methyl-Ester> 10.000
E-02Ethyl-Ester8.500

Diese Daten würden als Grundlage für weitere Struktur-Wirkungs-Beziehungs-Studien (SAR) dienen, um die Entwicklung potenterer und selektiverer Inhibitoren voranzutreiben.

Fazit

Dieser Anwendungsleitfaden hat detaillierte und wissenschaftlich fundierte Protokolle für die Derivatisierung von 4-Cyclobutoxybenzoesäure bereitgestellt. Die Umwandlung der Carboxylgruppe in Amide und Ester ist eine effektive Strategie zur Erzeugung von Molekülbibliotheken für biologische Screenings. Die vorgestellten Methoden, von der Aktivierung mittels Thionylchlorid bis hin zur direkten Amidkopplung, bieten Forschern flexible und robuste Werkzeuge für die Wirkstoffentwicklung. Die systematische Charakterisierung und anschließende biologische Testung der synthetisierten Verbindungen sind entscheidende Schritte, um neue therapeutische Kandidaten zu identifizieren und zu optimieren.

Referenzen

  • DocCheck Flexikon. (2015). Carbonsäurederivat. DocCheck. Abgerufen von [Link]

  • Yourbioanalytical services powerhouse. (n.d.). Development Validation and Routine testing of biologics and drug products. Yourbio. Abgerufen von [Link]

Sources

The Role of 4-Cyclobutoxybenzoic Acid in Advanced Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for High-Performance Polymers

In the landscape of advanced polymer chemistry, the quest for novel monomers that impart unique and desirable properties to materials is perpetual. 4-Cyclobutoxybenzoic acid emerges as a significant contender in this arena, offering a unique combination of a rigid aromatic core and a flexible, bulky alicyclic side group. This molecular architecture is particularly advantageous in the synthesis of high-performance polymers, most notably in the field of thermotropic liquid crystal polymers (LCPs) and specialty polyarylates. The cyclobutoxy moiety, while seemingly a subtle modification, profoundly influences the macroscopic properties of the resulting polymers, including their thermal behavior, solubility, and liquid crystalline phase transitions. This guide provides an in-depth exploration of the application of this compound in polymer synthesis, complete with detailed protocols and an analysis of the structure-property relationships that govern its utility.

The Strategic Advantage of the Cyclobutoxy Group

The incorporation of a cyclobutoxy group onto a rigid benzoic acid backbone is a deliberate design choice aimed at modulating the intermolecular forces and chain packing in the resulting polymer. Unlike linear alkoxy chains, the four-membered cyclobutyl ring introduces a significant steric hindrance. This "bulky" side group disrupts the close packing of polymer chains, which can lead to several beneficial effects:

  • Lowering Melt Processing Temperatures: The reduced chain packing efficiency often results in a lower melting point (Tm) and glass transition temperature (Tg) compared to polymers with smaller or no side groups. This is a critical factor for enhancing the processability of otherwise intractable aromatic polyesters.

  • Enhancing Solubility: The disruption of crystallinity and the introduction of a more hydrocarbon-like side group can improve the solubility of the polymer in common organic solvents, facilitating characterization and solution-based processing techniques.

  • Modifying Liquid Crystalline Behavior: In the context of LCPs, the cyclobutoxy group can influence the stability and temperature range of the liquid crystalline mesophases (e.g., nematic, smectic). It can act as a "kink" in the polymer chain, affecting the aspect ratio of the mesogenic units and thereby altering the transition temperatures.

These attributes position this compound as a valuable monomer for creating polymers with a tailored balance of high performance and processability.

Applications in Polymer Synthesis

The primary application of this compound lies in its use as a monomer for the synthesis of:

  • Thermotropic Liquid Crystal Polyesters: As a comonomer, it can be incorporated into wholly aromatic polyester backbones to create materials that exhibit liquid crystalline behavior in the melt. These LCPs are renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.

  • High-Performance Polyarylates: Polyarylates are a class of aromatic polyesters known for their high-temperature resistance and good mechanical properties. The inclusion of this compound can enhance their solubility and processability without significantly compromising their thermal stability.

Experimental Protocols

PART 1: Synthesis of this compound

A reliable synthesis of the monomer is the essential first step. A common route involves the Williamson ether synthesis.

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl 4-hydroxybenzoate

  • Cyclobutyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • N,N-Dimethylformamide (DMF)

  • 10% Aqueous potassium hydroxide (KOH) solution

  • Acetonitrile

  • Hydrochloric acid (HCl)

Procedure:

  • Etherification:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-hydroxybenzoate (1.0 eq), cyclobutyl bromide (1.1 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide in DMF.

    • Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude ethyl 4-cyclobutoxybenzoate.

  • Hydrolysis:

    • To the crude ethyl 4-cyclobutoxybenzoate, add a 10% aqueous solution of potassium hydroxide.

    • Heat the mixture to reflux and stir until the hydrolysis is complete (typically 4-6 hours), as monitored by TLC.

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

    • A white precipitate of this compound will form.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from acetonitrile to yield pure this compound.[1]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point determination to confirm its purity and structure.

PART 2: Synthesis of Polyarylates via Solution Polycondensation

Solution polycondensation is a versatile method for synthesizing polyarylates, allowing for good control over molecular weight and structure. This protocol describes the synthesis of a polyarylate from 4-cyclobutoxybenzoyl chloride and a common bisphenol, such as Bisphenol A.

Protocol 2: Synthesis of a Polyarylate from 4-Cyclobutoxybenzoyl Chloride and Bisphenol A

Step 1: Synthesis of 4-Cyclobutoxybenzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • A catalytic amount of DMF

  • Anhydrous dichloromethane (DCM) or toluene

Procedure:

  • Suspend this compound in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add an excess of thionyl chloride or oxalyl chloride (typically 2-3 equivalents) to the suspension at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature or gentle reflux until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure to obtain the crude 4-cyclobutoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Polycondensation

Materials:

  • 4-Cyclobutoxybenzoyl chloride

  • Bisphenol A

  • Anhydrous pyridine or a mixture of an inert solvent (e.g., N-methyl-2-pyrrolidone (NMP) or sulfolane) and a tertiary amine base (e.g., triethylamine)

  • Methanol

Procedure:

  • In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve Bisphenol A (1.0 eq) in anhydrous pyridine or the chosen solvent system.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-cyclobutoxybenzoyl chloride (1.0 eq) in the same solvent to the cooled Bisphenol A solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 4-24 hours).

  • Precipitate the resulting polyarylate by pouring the viscous polymer solution into a non-solvent such as methanol.

  • Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 60-80 °C.

Characterization: The synthesized polyarylate should be characterized for its molecular weight (Gel Permeation Chromatography - GPC), thermal properties (Differential Scanning Calorimetry - DSC, and Thermogravimetric Analysis - TGA), and structural confirmation (FTIR and NMR spectroscopy).

Data Presentation and Structure-Property Insights

The introduction of the cyclobutoxy group is expected to yield polymers with distinct thermal and physical properties. The following table provides a hypothetical comparison based on established principles of polymer chemistry, illustrating the anticipated effects.

PropertyPoly(4-hydroxybenzoate) (Homopolymer)Polyarylate with this compound (Hypothetical)Rationale for the Effect of the Cyclobutoxy Group
Glass Transition Temp. (Tg) High (difficult to measure)LoweredThe bulky cyclobutoxy group increases free volume and hinders chain packing, leading to increased chain mobility at lower temperatures.
Melting Temperature (Tm) > 500 °C (intractable)Significantly LoweredThe disruption of chain symmetry and packing by the side group reduces the energy required to melt the crystalline domains.
Thermal Decomposition Temp. (Td) High (~500 °C)Slightly LoweredWhile the aromatic backbone remains stable, the aliphatic cyclobutoxy group may initiate decomposition at a slightly lower temperature.
Solubility Insoluble in common solventsSoluble in solvents like NMP, chloroformThe less regular polymer structure and the presence of the hydrocarbon-like side group enhance interaction with organic solvents.
Liquid Crystalline Phase NematicPotentially Nematic or SmecticThe side group can influence the mesophase type and the temperature range of its stability by altering the rod-like character of the polymer chain.

Visualizing the Synthesis and Workflow

Diagram 1: Synthesis of this compound

G cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrolysis Ethyl 4-hydroxybenzoate Ethyl 4-hydroxybenzoate Ethyl 4-cyclobutoxybenzoate Ethyl 4-cyclobutoxybenzoate Ethyl 4-hydroxybenzoate->Ethyl 4-cyclobutoxybenzoate Cyclobutyl bromide, K2CO3, KI, DMF This compound This compound Ethyl 4-cyclobutoxybenzoate->this compound 1. KOH (aq) 2. HCl G Monomer_Prep Monomer Preparation (4-Cyclobutoxybenzoyl Chloride) Polymerization Solution Polycondensation (with Bisphenol A) Monomer_Prep->Polymerization Purification Precipitation & Washing Polymerization->Purification Drying Vacuum Oven Drying Purification->Drying Characterization Characterization (GPC, DSC, TGA, NMR, FTIR) Drying->Characterization

Sources

Application Notes and Protocols: Phase Transfer Catalysis in the Synthesis of 4-Cyclobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyclobutoxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and advanced materials. Its molecular structure, featuring a cyclobutoxy group attached to a benzoic acid moiety, imparts unique physicochemical properties that are leveraged in drug design and materials science. The synthesis of this compound, primarily through the Williamson ether synthesis, often faces challenges related to the mutual insolubility of the reacting species. Phase transfer catalysis (PTC) emerges as a highly effective methodology to overcome these hurdles, offering enhanced reaction rates, milder conditions, and improved yields.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of phase transfer catalysis for the efficient synthesis of this compound. We will delve into the mechanistic underpinnings of PTC, provide a detailed and validated experimental protocol, and offer insights into reaction optimization and troubleshooting.

The Power of Phase Transfer Catalysis in O-Alkylation

The core of this synthesis is the O-alkylation of 4-hydroxybenzoic acid with a cyclobutyl halide. This reaction falls under the umbrella of the Williamson ether synthesis, a classic method for forming ethers from an organohalide and an alkoxide.[2] However, the practical execution of this reaction can be inefficient. The sodium or potassium salt of 4-hydroxybenzoic acid is typically soluble in an aqueous phase, while the cyclobutyl halide is soluble in an organic phase. This phase separation severely limits the interaction between the nucleophile (phenoxide) and the electrophile (cyclobutyl halide), leading to slow reaction rates and the need for harsh conditions.

Phase transfer catalysis elegantly solves this problem by introducing a catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), that facilitates the transport of the reactive anion from the aqueous phase to the organic phase.[3][4][5] This allows the reaction to proceed in the organic phase at a much faster rate and under milder conditions.

Mechanism of Action

The mechanism of phase transfer catalysis in this context can be visualized as a cyclic process where the catalyst shuttles the phenoxide anion across the phase boundary.

  • Anion Exchange: In the aqueous phase, the quaternary ammonium cation (Q⁺) of the catalyst exchanges its counter-ion (e.g., Br⁻) for the 4-carboxylatophenoxide anion (ArO⁻).

  • Phase Transfer: The resulting ion pair, [Q⁺ArO⁻], is lipophilic due to the bulky alkyl groups on the quaternary ammonium cation and readily transfers into the organic phase.

  • SN2 Reaction: In the organic phase, the "naked" and highly reactive phenoxide anion attacks the cyclobutyl halide in a classic SN2 reaction, forming the desired 4-cyclobutoxybenzoate ester and regenerating the quaternary ammonium halide [Q⁺X⁻].[2]

  • Catalyst Regeneration: The [Q⁺X⁻] then migrates back to the aqueous phase to repeat the cycle.

This continuous process ensures a sustained concentration of the reactive phenoxide in the organic phase, driving the reaction to completion.

Visualization of the Catalytic Cycle

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_start 4-Hydroxybenzoic Acid + NaOH phenoxide Sodium 4-carboxylatophenoxide (ArO⁻ Na⁺) aq_start->phenoxide Deprotonation ion_pair_formation [Q⁺ArO⁻] + NaX phenoxide->ion_pair_formation Anion Exchange catalyst_aq Q⁺X⁻ catalyst_aq->ion_pair_formation ion_pair_formation_org [Q⁺ArO⁻] ion_pair_formation->ion_pair_formation_org Phase Transfer cyclobutyl_halide Cyclobutyl Halide (R-X) sn2_reaction SN2 Reaction cyclobutyl_halide->sn2_reaction product This compound Ester (ArOR) catalyst_org Q⁺X⁻ catalyst_org->catalyst_aq Catalyst Regeneration sn2_reaction->product sn2_reaction->catalyst_org ion_pair_formation_org->sn2_reaction caption Phase Transfer Catalytic Cycle for this compound Synthesis

Caption: Phase Transfer Catalytic Cycle for this compound Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound using tetrabutylammonium bromide (TBAB) as the phase transfer catalyst.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
4-Hydroxybenzoic Acid138.1213.8 g0.1≥99%
Sodium Hydroxide (NaOH)40.008.8 g0.22≥97%
Cyclobutyl Bromide135.0016.2 g (12.1 mL)0.12≥98%
Tetrabutylammonium Bromide (TBAB)322.373.22 g0.01≥99%
Toluene-150 mL-Anhydrous
Diethyl Ether-200 mL-Anhydrous
Hydrochloric Acid (HCl)-As needed-2 M
Deionized Water-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Instrumentation
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Step-by-Step Procedure

protocol_workflow start Start setup Assemble Reaction Apparatus start->setup charge_reactants Charge Flask with 4-Hydroxybenzoic Acid, NaOH, Water, and TBAB setup->charge_reactants dissolve Stir until all solids dissolve charge_reactants->dissolve add_toluene Add Toluene dissolve->add_toluene add_cyclobutyl_bromide Add Cyclobutyl Bromide dropwise add_toluene->add_cyclobutyl_bromide reflux Heat to reflux (80-90°C) for 6-8 hours add_cyclobutyl_bromide->reflux cool Cool to room temperature reflux->cool phase_separation Separate aqueous and organic layers cool->phase_separation extract Extract aqueous layer with diethyl ether phase_separation->extract combine_organic Combine all organic layers extract->combine_organic wash Wash with water and brine combine_organic->wash dry Dry over anhydrous Na₂SO₄ wash->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate acidify Dissolve residue in water and acidify with 2M HCl filter_concentrate->acidify precipitate Collect precipitate by filtration acidify->precipitate wash_dry_product Wash precipitate with cold water and dry precipitate->wash_dry_product end End wash_dry_product->end caption Experimental Workflow for this compound Synthesis

Caption: Experimental Workflow for this compound Synthesis.

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel.

  • Aqueous Phase Preparation: To the flask, add 4-hydroxybenzoic acid (13.8 g, 0.1 mol), sodium hydroxide (8.8 g, 0.22 mol), and 100 mL of deionized water. Stir the mixture until all solids have dissolved. Add the tetrabutylammonium bromide (3.22 g, 0.01 mol) to the aqueous solution.

  • Addition of Organic Phase: Add 150 mL of toluene to the reaction flask.

  • Addition of Alkylating Agent: Charge the dropping funnel with cyclobutyl bromide (16.2 g, 0.12 mol) and add it dropwise to the vigorously stirred reaction mixture over a period of 30 minutes.

  • Reaction: Heat the mixture to a gentle reflux (approximately 80-90°C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain a viscous oil or solid.

    • Dissolve the residue in 100 mL of warm water and acidify the solution to pH 2-3 by the dropwise addition of 2 M HCl with stirring.

    • A white precipitate of this compound will form. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (3 x 30 mL) to remove any inorganic salts.

    • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Yield and Characterization
  • Yield: A typical yield for this reaction is in the range of 85-95%.

  • Appearance: White crystalline solid.

  • Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

    • Melting Point: Compare with the literature value.

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • FT-IR Spectroscopy: To identify characteristic functional groups.

    • HPLC: To determine the purity of the final product.[7][8]

Optimization of Reaction Parameters

While the provided protocol is robust, several parameters can be optimized to further enhance the efficiency and yield of the synthesis.

ParameterRecommended Range/OptionsRationale
Phase Transfer Catalyst Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Hydrogen Sulfate (TBAHS), Aliquat 336®The choice of catalyst can influence the reaction rate and efficiency. TBAB is a common and effective choice.[9][10][11]
Solvent Toluene, Xylene, DichloromethaneThe organic solvent should be immiscible with water and provide good solubility for the alkylating agent and the ion pair.[12]
Base Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃)A strong base is required to deprotonate the phenolic hydroxyl group. The choice of base can affect the reaction rate.[13]
Temperature 60-100°CHigher temperatures generally increase the reaction rate, but may also lead to side reactions. Optimization is key.[14]
Stoichiometry Slight excess of alkylating agent and baseUsing a slight excess of the alkylating agent and base can help drive the reaction to completion.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield Incomplete reaction- Extend the reaction time. - Increase the reaction temperature. - Ensure efficient stirring to maximize interfacial contact.
Inefficient phase transfer- Increase the amount of phase transfer catalyst. - Try a different phase transfer catalyst.
Impure reagents- Use high-purity starting materials and anhydrous solvents.
Formation of By-products Side reactions of the alkylating agent (e.g., elimination)- Use a milder base or lower the reaction temperature.
Impurities in the starting materials- Purify the starting materials before use.
Difficult Phase Separation Emulsion formation- Add a small amount of brine to the separatory funnel to help break the emulsion.

Conclusion

Phase transfer catalysis is a powerful and versatile tool for the synthesis of this compound. By facilitating the transport of the reactive phenoxide anion into the organic phase, PTC enables the reaction to proceed under milder conditions with higher yields compared to traditional methods. The protocol and optimization strategies outlined in this application note provide a solid foundation for researchers to efficiently synthesize this important chemical intermediate. Careful attention to reagent purity, reaction conditions, and proper work-up procedures will ensure the successful and reproducible synthesis of high-quality this compound.

References

  • ChemicalBook. (2024). Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles.
  • Miyazawa, T., et al. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. Langmuir, 20(2), 409-15.
  • Pramanik, A. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESZ8sGKfG5leo4wzexjzpiKkV6TbOm1F60-fnxqdNuu6K9ZujrMK-eHwYF57U-sZ9kvpUaCMcZK8R2ecU3hAALeCeKkYqJiRr3xX9ThluXoolxJyLbgrFZ59xHY_IAS52rC-r0]([Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyclobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Cyclobutoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common and reliable method for synthesizing this compound?

The most robust and widely employed method is a two-step process beginning with a Williamson ether synthesis , followed by saponification.[1] This pathway is favored for its reliability and scalability.

  • Step 1 (Etherification): An ester of 4-hydroxybenzoic acid (e.g., ethyl 4-hydroxybenzoate) is deprotonated with a base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking cyclobutyl bromide in a classic SN2 reaction to form the ether linkage. Using the ester form protects the carboxylic acid's acidic proton from interfering with the base.[2]

  • Step 2 (Saponification): The resulting ethyl 4-cyclobutoxybenzoate is hydrolyzed under basic conditions (e.g., using potassium hydroxide), followed by acidification to yield the final this compound.[2]

The overall workflow is summarized below.

cluster_0 Step 1: Williamson Ether Synthesis (SN2) cluster_1 Step 2: Saponification & Acidification A Ethyl 4-hydroxybenzoate D Ethyl 4-cyclobutoxybenzoate A->D B Cyclobutyl Bromide B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D Reaction Conditions F This compound D->F Hydrolysis E 1. Base (e.g., KOH) 2. Acid (e.g., HCl) E->F cluster_main Desired SN2 Pathway cluster_side Competing E2 Pathway phenoxide Phenoxide product 4-Cyclobutoxybenzoate Ester phenoxide->product Attacks Carbon cybr Cyclobutyl Bromide cybr->product phenoxide2 Phenoxide elim_prod Cyclobutene phenoxide2->elim_prod Acts as Base (Abstracts Proton) cybr2 Cyclobutyl Bromide cybr2->elim_prod

Caption: Desired SN2 reaction vs. competing E2 elimination.

Q4: What is the recommended procedure for the saponification step?

Saponification is the hydrolysis of the ester to the carboxylate salt, followed by acidification to yield the final carboxylic acid. A clean, complete reaction is crucial for purity.

Detailed Protocol: Saponification of Ethyl 4-cyclobutoxybenzoate [2]

  • Setup: In a round-bottom flask, dissolve the crude ethyl 4-cyclobutoxybenzoate (1.0 eq) in ethanol or a mixture of THF/water.

  • Base Addition: Add a 10-20% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Heating: Heat the mixture to reflux (typically 80-100 °C) and stir for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

  • Cooling & Solvent Removal: Cool the reaction to room temperature. If a volatile organic solvent like THF or ethanol was used, remove it under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 1M HCl with vigorous stirring until the pH is ~1-2. A white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight.

Q5: How should I purify the final this compound?

Recrystallization is the most effective method for purifying the final solid product.

  • Solvent Selection: The key is to find a solvent in which the acid has high solubility at high temperatures and low solubility at low temperatures. Acetonitrile is a reported and effective solvent for this compound. [2]Other potential solvent systems to screen include ethanol/water or acetone/heptane mixtures.

  • Procedure:

    • Dissolve the crude acid in the minimum amount of boiling solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry thoroughly.

  • Purity Check: Confirm the purity of the final product by measuring its melting point (literature: 192-195 °C) and using analytical techniques like NMR or HPLC. [2][3]

Q6: Can Phase Transfer Catalysis (PTC) improve this synthesis, and how does it work?

Yes, Phase Transfer Catalysis (PTC) is an excellent technique to enhance the Williamson ether synthesis, especially on a larger scale. [1][4]It can lead to faster reactions, milder conditions, and the ability to use less expensive, less hazardous solvent systems. [5][6]

  • The Problem: In our system, the potassium phenoxide salt has low solubility in the organic phase where the cyclobutyl bromide resides. The reaction is therefore slow as it can only occur at the interface of the solid salt and the liquid.

  • The PTC Solution: A phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) , facilitates the transport of the phenoxide anion into the organic phase. [1][7]The large, lipophilic butyl groups of the TBAB cation drag the phenoxide anion along with it, creating a soluble ion pair in the organic solvent where it can readily react with the cyclobutyl bromide.

cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase interface Aqueous / Solid Phase | Organic Phase K_PhO K⁺ PhO⁻ Q_OPh Q⁺ PhO⁻ K_PhO->Q_OPh Anion Exchange Q_X Q⁺ X⁻ K_X K⁺ X⁻ R_X R-Br R_OPh R-OPh R_X->R_OPh Q_OPh->R_OPh SN2 Reaction R_OPh->Q_X Catalyst Regeneration

Caption: Mechanism of Phase Transfer Catalysis.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. [Link]

  • A Convenient Large-Scale Synthesis of Cyclobutyl Halides - Taylor & Francis Online. [Link]

  • Synthesis of 4-cyclobutyloxybenzoic acid - PrepChem.com. [Link]

  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed. [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. [Link]

  • Williamson Ether Synthesis - YouTube. [Link]

  • (PDF) Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters - ResearchGate. [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. [Link]

  • CN101209953A - Applied synthesis method for bromocyclobutane - Google P
  • PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE - P
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

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Common side reactions in the synthesis of 4-alkoxybenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Alkoxybenzoic Acids

Welcome to the technical support center for the synthesis of 4-alkoxybenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. The following question-and-answer format provides in-depth troubleshooting advice, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Williamson Ether Synthesis for 4-Alkoxybenzoate Esters

The Williamson ether synthesis is a cornerstone for preparing the ether linkage in 4-alkoxybenzoic acid precursors, typically starting from a 4-hydroxybenzoate ester. While robust, this SN2 reaction is not without its pitfalls.

Question 1: My Williamson ether synthesis is giving a low yield of the desired 4-alkoxybenzoate ester, and I'm observing a significant amount of an alkene byproduct. What's going wrong and how can I fix it?

Answer: The formation of an alkene is a classic indication that the E2 elimination pathway is outcompeting your desired SN2 substitution.[1][2] This is a very common side reaction, especially when using secondary or tertiary alkyl halides.[2][3] The alkoxide, being a strong base, can abstract a proton from the alkyl halide, leading to elimination.

Causality & Troubleshooting:

  • Choice of Alkyl Halide: The structure of your alkyl halide is the most critical factor. The SN2 reaction is highly sensitive to steric hindrance.[2]

    • Solution: Always use a primary alkyl halide if possible.[2][3] For instance, to synthesize ethyl 4-propoxybenzoate, it is far better to react sodium 4-ethoxycarbonylphenoxide with 1-bromopropane than to react sodium propoxide with ethyl 4-bromobenzoate (which would not be a Williamson ether synthesis for this target). If your synthesis of an asymmetrical ether allows for two different combinations of alkoxide and alkyl halide, always choose the route that involves the less sterically hindered alkyl halide.[2]

  • Reaction Temperature: Higher temperatures favor elimination reactions, which often have a higher activation energy than substitution reactions.[2]

    • Solution: Try running the reaction at a lower temperature for a longer duration. This will give the SN2 pathway a kinetic advantage.

  • Base Strength and Concentration: While a strong base is necessary to form the phenoxide, an excessively high concentration or an overly strong base can promote elimination.

    • Solution: Use a stoichiometric amount of a suitable base. For phenols, which are more acidic than alcohols, weaker bases like potassium carbonate (K₂CO₃) are often sufficient and are less likely to promote elimination compared to stronger bases like sodium hydride (NaH).[2]

Question 2: Besides my desired O-alkylated product, I'm isolating a C-alkylated isomer. Why is this happening and how can I improve the selectivity for O-alkylation?

Answer: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, and the aromatic ring (C-alkylation), typically at the ortho or para positions.[2][3][4] The selectivity between O- and C-alkylation is highly dependent on the reaction conditions, particularly the solvent.[2][4]

Causality & Troubleshooting:

  • Solvent Effects: The choice of solvent plays a pivotal role in directing the reaction pathway.

    • Protic Solvents (e.g., water, ethanol): These solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding. This shields the oxygen, making it less available for nucleophilic attack and consequently favoring C-alkylation.[4]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents do not hydrogen bond with the phenoxide oxygen, leaving it more exposed and available for O-alkylation.[2][4]

    • Solution: To maximize the yield of your desired 4-alkoxybenzoic acid derivative, conduct the Williamson ether synthesis in a polar aprotic solvent like DMF or DMSO.[2]

Table 1: Solvent Effects on O- vs. C-Alkylation of Phenoxides

Solvent TypePredominant ProductRationale
Polar Aprotic (DMF, DMSO)O-Alkylated (Ether)Phenoxide oxygen is not shielded by H-bonding, enhancing its nucleophilicity.[2]
Protic (Water, Ethanol)C-Alkylated (Alkylphenol)Solvation via H-bonding shields the phenoxide oxygen, favoring attack by the ring.[4]
Part 2: Saponification of the Ester

The final step in many syntheses of 4-alkoxybenzoic acids is the hydrolysis (saponification) of the corresponding ester.

Question 3: During the saponification of my 4-alkoxybenzoate ester, I'm seeing a loss of my alkoxy group, resulting in the formation of 4-hydroxybenzoic acid. What is causing this dealkylation?

Answer: The cleavage of the ether bond, known as dealkylation, can occur under certain conditions, particularly with harsh reagents or elevated temperatures. While aryl ethers are generally stable, this side reaction can diminish your yield.

Causality & Troubleshooting:

  • Harsh Reaction Conditions: Strong bases at high temperatures can promote nucleophilic cleavage of the ether bond. This is especially true for certain alkoxy groups.

    • Solution: Use milder saponification conditions. Sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like ethanol or methanol at reflux is typically sufficient. Avoid excessively high temperatures or prolonged reaction times. Monitoring the reaction by TLC is crucial to determine when the starting material has been consumed, preventing unnecessary exposure to harsh conditions.

  • Nature of the Alkoxy Group: Some alkoxy groups are more susceptible to cleavage than others. For example, a methoxy group can sometimes be cleaved under conditions that a longer alkyl chain might withstand.[5][6]

    • Solution: If dealkylation is a persistent issue, consider the stability of your specific alkoxy group under the planned reaction conditions. It may be necessary to screen different hydrolysis conditions (e.g., different bases, solvent systems, and temperatures) to find the optimal balance between efficient ester hydrolysis and minimal ether cleavage.

Part 3: Alternative Synthetic Routes and Their Pitfalls

While the Williamson ether synthesis followed by saponification is a common route, other methods exist, each with its own set of potential side reactions.

Question 4: I am attempting to synthesize a 4-alkoxybenzoic acid by oxidizing a 4-alkylphenol. However, the reaction is messy, and I'm getting a mixture of products. How can I improve this oxidation?

Answer: The oxidation of an alkyl side chain on an aromatic ring to a carboxylic acid is a powerful transformation, but it can be challenging to control, especially with an activating hydroxyl group present on the ring.[7][8]

Causality & Troubleshooting:

  • Ring Oxidation: The phenol ring is highly activated towards oxidation due to the electron-donating hydroxyl group.[9][10] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can attack the aromatic ring, leading to complex mixtures and tarry byproducts.[7][9][11]

    • Solution: It is often preferable to protect the phenolic hydroxyl group as an ether before performing the side-chain oxidation. This deactivates the ring sufficiently to allow for selective oxidation of the alkyl group. The resulting 4-alkoxyalkylbenzene can then be oxidized to the desired 4-alkoxybenzoic acid using standard reagents like KMnO₄.[7] This multi-step approach often provides a cleaner reaction and a higher overall yield.

  • Incomplete Oxidation: The oxidation of an alkyl group to a carboxylic acid proceeds through alcohol and aldehyde intermediates.[8] If the reaction conditions are not vigorous enough, you may isolate a mixture of these partially oxidized products.

    • Solution: Ensure you are using a sufficient excess of the oxidizing agent and allowing the reaction to proceed for an adequate amount of time, often with heating.[12] Monitoring the reaction by TLC can help determine the point of complete conversion to the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-propoxybenzoate via Williamson Ether Synthesis

  • To a stirred solution of ethyl 4-hydroxybenzoate (1 equivalent) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).

  • Heat the mixture to 60-70 °C for 30 minutes to ensure the formation of the potassium phenoxide.

  • Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.

  • Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Saponification of Ethyl 4-propoxybenzoate

  • Dissolve the ethyl 4-propoxybenzoate (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • The 4-propoxybenzoic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Visualizing the Troubleshooting Process

Diagram 1: Decision tree for troubleshooting low yield in Williamson ether synthesis.

Williamson_Troubleshooting start Low Yield in Williamson Ether Synthesis check_byproducts Analyze Byproducts (GC-MS, NMR) start->check_byproducts alkene Alkene Detected? check_byproducts->alkene c_alkylation C-Alkylated Isomer Detected? check_byproducts->c_alkylation reduce_temp Lower Reaction Temperature alkene->reduce_temp Yes primary_halide Use Primary Alkyl Halide alkene->primary_halide Yes weaker_base Use Weaker Base (e.g., K2CO3) alkene->weaker_base Yes change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) c_alkylation->change_solvent Yes

Caption: Troubleshooting Williamson Ether Synthesis.

References

  • Nishioka, T., et al. (n.d.). Regioselective Dealkylation of 2-Alkoxybenzoic Acid and Its Amide Derivatives with Aliphatic Amines.
  • Henderson, M. E. K. (1973). Oxygenation of 4-alkoxyl groups in alkoxybenzoic acids by Polyporus dichrous. PubMed.
  • Nishioka, T., et al. (n.d.). Regioselective Dealkylation of 2-Alkoxybenzoic Acid and Its Amide Derivatives with Aliphatic Amines. ResearchGate.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info.
  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers. BenchChem.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • PubMed. (n.d.). Alkylation of phenol: a mechanistic view. PubMed.
  • Trost, B. M., & Toste, F. D. (n.d.). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society.
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (n.d.). ScienceDirect.
  • Quora. (2023). What is the reaction between phenol and a halogen for the formation of benzene? Quora.
  • ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate.
  • Phenol reaction. (n.d.). [Source organization not provided].
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S.
  • Chemistry LibreTexts. (2023). Ring Reactions of Phenol. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2024). Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts.
  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 -...]. Der Pharma Chemica.
  • Synthesis and structural interpretation of 4-(alkoxy) benzoic acid derivatives as an important intermediate materials. (n.d.). [Source organization not provided].
  • DrugBank. (n.d.). Ethyl parahydroxybenzoate. DrugBank.
  • Hussain, K., et al. (n.d.). 4-(4-Propoxybenzoyloxy)benzoic acid. PubMed Central.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
  • Experiment 12. Preparation of 4-acetoxybenzoic acid. (n.d.). [Source organization not provided].
  • Chemguide. (n.d.). ring reactions of phenol. Chemguide.
  • Ataman Kimya. (n.d.). ETHYL PARABEN. Ataman Kimya.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 4-Propoxybenzoic Acid (CAS: 5438-19-7): Properties and Industrial Relevance. NINGBO INNO PHARMCHEM CO.,LTD.
  • PubMed Central. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PubMed Central.
  • Valkova, N., et al. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PubMed Central.
  • ResearchGate. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. ResearchGate.
  • Liu, W., et al. (2017). Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system. PubMed Central.
  • PubChem. (n.d.). Ethylparaben. PubChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Propoxybenzoic Acid (CAS: 5438-19-7) in Driving Innovation in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • ChemicalBook. (n.d.). 4-PHENOXYBENZOIC ACID synthesis. ChemicalBook.
  • Chemistry LibreTexts. (2024). Oxidation of Aromatic Compounds. Chemistry LibreTexts.
  • PubMed Central. (n.d.). Amine Oxidative N-Dealkylation via Cupric Hydroperoxide Cu–OOH Homolytic Cleavage Followed by Site-Specific Fenton Chemistry. PubMed Central.
  • Sigma-Aldrich. (n.d.). 4-Propoxybenzoic acid 98. Sigma-Aldrich.
  • Royal Society of Chemistry. (n.d.). Organic photoredox catalyzed dealkylation/acylation of tertiary amines to access amides. Chemical Communications.
  • Fiveable. (n.d.). Oxidation of Aromatic Compounds. Fiveable.
  • ResearchGate. (n.d.). Oxidation of benzoic acid-1-14C to phenol. ResearchGate.
  • YouTube. (2014). Oxidation of Alkylbenzenes to Make Benzoic Acids. YouTube.

Sources

Technical Support Center: Williamson Ether Synthesis for Hindered Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this versatile reaction, particularly when working with sterically hindered substrates. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my Williamson ether synthesis failing when I use a tertiary or secondary alcohol?

The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance.[1][2] For the reaction to succeed, the alkoxide nucleophile must perform a backside attack on the carbon atom bearing the leaving group.[2][3] With secondary and especially tertiary alcohols, the bulky alkyl groups physically obstruct this approach, making the desired substitution reaction difficult. Instead, the strongly basic alkoxide will preferentially abstract a proton from a neighboring carbon, leading to an E2 elimination side reaction and the formation of an alkene as the major product.[1][4][5]

Q2: I'm trying to synthesize an asymmetrical ether with a bulky group. How should I choose my starting materials?

To minimize the competing elimination reaction, the sterically bulky group should be part of the alkoxide, while the other partner should be a sterically unhindered alkyl halide (preferably primary).[1][6] For instance, to synthesize tert-butyl methyl ether, the optimal strategy is to react sodium tert-butoxide with methyl iodide.[1] The alternative, reacting sodium methoxide with tert-butyl chloride, would almost exclusively yield isobutylene through elimination.[1][3]

Q3: What are the ideal solvents and bases for this reaction?

Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally the best choices.[1] These solvents effectively solvate the cation of the alkoxide, leaving a more reactive, "naked" alkoxide anion to act as a nucleophile.[1] A strong, non-nucleophilic base is required to deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is a common and effective choice.[1][3][6] For more acidic starting materials like phenols, weaker bases such as sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)) can be sufficient.[1]

Q4: Can I use a secondary alkyl halide in a Williamson ether synthesis?

While primary alkyl halides give the best results, secondary alkyl halides can sometimes be used, but they will often yield a mixture of the desired ether (S(_N)2 product) and an alkene (E2 product).[1][3] To favor the substitution product, it is advisable to use a lower reaction temperature, as elimination reactions typically have a higher activation energy.[1][7]

Troubleshooting Guide: Overcoming Common Issues

This section provides a deeper dive into specific problems you may encounter and offers actionable solutions.

Problem 1: Low to No Ether Yield

A low or nonexistent yield of the desired ether is a common frustration. The underlying cause is often related to reaction conditions or the choice of substrates.

  • Steric Hindrance: As detailed in the FAQs, steric bulk at the reaction center is the primary obstacle to the S(_N)2 mechanism.[8]

  • Competing Elimination: The alkoxide is a strong base and can readily initiate an E2 elimination, particularly with secondary and tertiary alkyl halides.[5][9]

  • Moisture: The presence of water or other protic impurities will quench the highly basic alkoxide, halting the reaction.[1] Ensure all glassware is oven-dried and solvents are anhydrous.

G start Low/No Yield check_substrates Analyze Substrates: Primary Alkyl Halide? start->check_substrates use_primary Re-design synthesis to use a primary alkyl halide. check_substrates->use_primary No (Secondary/Tertiary) check_conditions Review Reaction Conditions: Anhydrous? Correct Solvent/Base? check_substrates->check_conditions Yes consider_alternative Williamson not suitable. Consider SN1 or alkoxymercuration. use_primary->consider_alternative Not Possible optimize_conditions Dry reagents/solvents. Use polar aprotic solvent (DMF, DMSO). Use strong base (e.g., NaH). check_conditions->optimize_conditions No check_temp Is temperature too high, favoring elimination? check_conditions->check_temp Yes check_temp->start No, re-evaluate lower_temp Lower reaction temperature. check_temp->lower_temp Yes

Caption: Troubleshooting workflow for low ether yield.

Problem 2: Alkene Byproduct Formation

The presence of a significant amount of an alkene byproduct is a clear indicator that the E2 elimination pathway is outcompeting the desired S(_N)2 substitution.[1]

G reactants {R-O⁻ (Alkoxide) + R'-CH₂-CH₂-X (Primary Alkyl Halide)}|{R-O⁻ (Alkoxide) + (R')₂CH-X (Secondary Alkyl Halide)} sub_product Sₙ2 Product (Ether) R'-CH₂-CH₂-O-R reactants->sub_product Backside Attack (Favored for 1°) elim_product E2 Product (Alkene) R'-CH=CH₂ reactants->elim_product Proton Abstraction (Competes, Favored for 2°/3°)

Caption: Competing S(_N)2 and E2 pathways.

  • Optimize Substrate Choice: As emphasized previously, ensure the alkyl halide is primary.[1][3]

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor ether formation.[1]

  • Choice of Base: While a strong base is necessary to form the alkoxide, using an excessively strong or hindered base with a hindered substrate can favor elimination.

Advanced Protocols for Hindered Systems

When conventional methods fail, particularly with hindered secondary alcohols, several modified protocols can be employed.

In challenging cases, silver oxide can be used. The silver ion coordinates to the halide leaving group, facilitating its departure and promoting the substitution reaction.[5]

Step-by-Step Methodology:

  • In a dry, round-bottom flask under an inert atmosphere (e.g., Argon), add the hindered alcohol (1.0 eq) and the primary alkyl halide (1.2 eq) to a suitable anhydrous solvent (e.g., DMF).

  • Add finely powdered, dry silver oxide (Ag(_2)O) (1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of celite to remove silver salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

PTC is particularly useful when dealing with reactants that have poor mutual solubility, such as an alcohol soluble in an organic solvent and an inorganic base in an aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium salt, shuttles the alkoxide from the aqueous to the organic phase to react with the alkyl halide.

Parameter Conventional Method Phase-Transfer Catalysis
Base NaH in anhydrous organic solventConcentrated NaOH or KOH (aqueous)
Solvent System Single-phase (e.g., DMF, THF)Biphasic (e.g., Toluene/Water)
Catalyst NoneQuaternary Ammonium Salt (e.g., TBAB)
Advantages Simple setup for soluble systemsAvoids anhydrous conditions, milder
Disadvantages Requires strictly anhydrous conditionsCan be slower, requires catalyst separation

Step-by-Step Methodology:

  • Combine the alcohol (1.0 eq), alkyl halide (1.1 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq) in an organic solvent (e.g., toluene).

  • Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).

  • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 50-80 °C). Vigorous stirring is crucial to maximize the interfacial area.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, separate the organic layer. Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via distillation or column chromatography.

Concluding Remarks

The Williamson ether synthesis, while classic, requires careful consideration of substrate structure and reaction conditions, especially when hindered alcohols are involved. Understanding the competition between S(_N)2 and E2 pathways is fundamental to troubleshooting. By strategically selecting reagents, controlling reaction parameters, and employing advanced protocols like those involving silver oxide or phase-transfer catalysis, researchers can successfully synthesize even challenging ethers.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 12, 2026, from [Link]

  • Unacademy. (n.d.). An In-depth Overview on the Williamson Synthesis Concept. Retrieved January 12, 2026, from [Link]

  • Homework.Study.com. (n.d.). Write down the limitation(s) of the 'Williamson Ether Synthesis'?. Retrieved January 12, 2026, from [Link]

  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved January 12, 2026, from [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Optimization of Reaction Conditions for 4-Cyclobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Cyclobutoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the optimization of this important chemical synthesis. Our goal is to equip you with the knowledge to not only execute the synthesis but to understand the underlying chemical principles that govern reaction outcomes, enabling you to confidently troubleshoot and optimize your experiments.

I. Synthetic Strategy Overview: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide. In this specific case, the synthesis proceeds in two main stages:

  • O-Alkylation: The phenolic hydroxyl group of a 4-hydroxybenzoic acid ester (e.g., methyl 4-hydroxybenzoate) is deprotonated with a suitable base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking a cyclobutyl halide (or a derivative with a good leaving group, such as cyclobutyl tosylate) in an SN2 reaction to form the corresponding ether. The ester is used as a protecting group for the carboxylic acid to prevent unwanted side reactions.

  • Hydrolysis: The resulting cyclobutoxybenzoate ester is then hydrolyzed under basic or acidic conditions to yield the final product, this compound.

Below is a visual representation of the overall synthetic workflow:

Synthetic Workflow for this compound cluster_0 Stage 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Stage 2: Hydrolysis Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 4-cyclobutoxybenzoate Methyl 4-cyclobutoxybenzoate Methyl 4-hydroxybenzoate->Methyl 4-cyclobutoxybenzoate 1. Base (e.g., K2CO3) 2. Cyclobutyl halide/tosylate Solvent (e.g., DMF, Acetonitrile) This compound This compound Methyl 4-cyclobutoxybenzoate->this compound Base (e.g., NaOH, KOH) or Acid (e.g., HCl) Solvent (e.g., H2O, EtOH)

Caption: Synthetic workflow for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

A. O-Alkylation Stage (Williamson Ether Synthesis)

Q1: My reaction shows low or no conversion of the starting material (methyl 4-hydroxybenzoate). What are the possible causes and how can I fix this?

A1: Low or no conversion in a Williamson ether synthesis can stem from several factors. Let's break down the likely culprits and their solutions.

  • Insufficiently Strong Base: The phenolic proton of methyl 4-hydroxybenzoate needs to be removed to form the nucleophilic phenoxide. While relatively acidic for an alcohol, a sufficiently strong base is still required.

    • Troubleshooting:

      • Choice of Base: For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and are milder than stronger bases like sodium hydride (NaH), which can sometimes lead to side reactions.[1] If using carbonates, ensure they are anhydrous. For a more robust reaction, consider using sodium or potassium hydride (NaH, KH) in an anhydrous aprotic solvent like DMF or THF.[2]

      • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. It is common to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.

  • Poor Leaving Group on the Cyclobutyl Moiety: The SN2 reaction requires a good leaving group.

    • Troubleshooting:

      • Halide Reactivity: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl > F.[2] If you are using cyclobutyl chloride, consider switching to cyclobutyl bromide or iodide for a faster reaction.

      • Use of Tosylates: An excellent alternative is to use cyclobutyl tosylate. The tosylate group is an exceptionally good leaving group, often leading to higher yields and milder reaction conditions. You can prepare cyclobutyl tosylate from cyclobutanol and tosyl chloride.[3]

  • Inappropriate Solvent: The choice of solvent is critical for an SN2 reaction.

    • Troubleshooting:

      • Polar Aprotic Solvents: Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.[1] Protic solvents like ethanol or water can solvate the phenoxide, reducing its nucleophilicity.

  • Reaction Temperature is Too Low: Like most chemical reactions, the Williamson ether synthesis requires a certain activation energy.

    • Troubleshooting:

      • Heating the Reaction: The reaction is typically heated to between 60-100 °C. The optimal temperature will depend on the specific solvent and reactants used. Start with a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC.

Q2: I am observing the formation of a significant amount of an alkene byproduct. How can I minimize this?

A2: The formation of an alkene, in this case, cyclobutene, is a classic side reaction in Williamson ether synthesis, arising from an E2 elimination pathway. This becomes more prominent when the alkyl halide is sterically hindered or when a strong, bulky base is used.

  • Minimizing Elimination:

    • Choice of Base: While a strong base is needed, a very strong or sterically hindered base can favor elimination. Using a milder base like K₂CO₃ can reduce the rate of elimination compared to stronger bases like NaH.

    • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction.[1] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Structure of the Alkylating Agent: While you are constrained to a cyclobutyl group, ensure that your starting cyclobutyl halide is of high purity and free from isomers that might be more prone to elimination.

Q3: My reaction is producing a side product that appears to be C-alkylated. Why is this happening and what can I do to prevent it?

A3: Phenoxide ions are ambident nucleophiles, meaning they can react at two different positions: the oxygen (O-alkylation, the desired product) and the carbon atoms of the aromatic ring (C-alkylation, the undesired side product).[1]

  • Controlling O- vs. C-Alkylation:

    • Solvent Choice: The solvent plays a crucial role in directing the alkylation. Polar aprotic solvents like DMF or DMSO favor O-alkylation. In contrast, protic solvents can solvate the oxygen of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more nucleophilic and leading to C-alkylation. Therefore, strictly use anhydrous polar aprotic solvents.

    • Use of Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) can be an effective way to promote O-alkylation.[4] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from an aqueous or solid phase to the organic phase where the alkylating agent is present. This "naked" phenoxide in the organic phase is highly reactive and tends to favor O-alkylation.

B. Hydrolysis Stage

Q4: The hydrolysis of my methyl 4-cyclobutoxybenzoate is incomplete. How can I drive the reaction to completion?

A4: Incomplete hydrolysis is a common issue, often related to reaction time, temperature, or reagent concentration.

  • Ensuring Complete Hydrolysis:

    • Reaction Conditions: For base-catalyzed hydrolysis (saponification), use an excess of a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.[5] The reaction typically requires heating under reflux for several hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

    • Steric Hindrance: While not extreme, the cyclobutoxy group might impart some steric hindrance, slowing down the hydrolysis compared to a simple methyl ester. You may need to increase the reaction time or temperature.

    • Acidic Work-up: After the hydrolysis is complete, the reaction mixture needs to be acidified to protonate the carboxylate and precipitate the this compound. Add a strong acid like HCl until the pH is acidic (pH 2-3).

C. Purification

Q5: I am having difficulty purifying my final product, this compound. What are the best methods?

A5: The purification of substituted benzoic acids often relies on their acidic nature and differences in solubility.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.

    • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzoic acid derivatives, common recrystallization solvents include water, ethanol-water mixtures, or toluene.[6][7] You will need to perform small-scale solubility tests to find the optimal solvent or solvent pair for this compound.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer as its sodium salt. The organic layer, containing neutral impurities, can be discarded. The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the pure this compound, which can then be collected by filtration.[8]

III. Frequently Asked Questions (FAQs)

Q: What is the expected melting point of this compound?

Q: Can I use a different starting material instead of methyl 4-hydroxybenzoate?

A: Yes, other esters of 4-hydroxybenzoic acid, such as the ethyl or benzyl ester, can also be used. The choice of ester is often based on the ease of its removal (hydrolysis) and its stability under the O-alkylation conditions. The methyl ester is a common and cost-effective choice.

Q: Is it possible to perform the O-alkylation directly on 4-hydroxybenzoic acid without protecting the carboxylic acid?

A: It is generally not advisable. The carboxylic acid is acidic and will be deprotonated by the base used in the reaction. This will form a carboxylate, which can also act as a nucleophile, leading to potential side reactions and making the desired O-alkylation less efficient. Protecting the carboxylic acid as an ester is the standard and recommended procedure.

Q: What analytical techniques are best for monitoring the reaction progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the O-alkylation and hydrolysis steps. By spotting the reaction mixture alongside the starting material(s) and, if available, a standard of the product, you can visually track the disappearance of reactants and the appearance of the product. For final product characterization, techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry should be employed to confirm the structure and purity.

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl 4-cyclobutoxybenzoate
  • To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclobutyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-cyclobutoxybenzoate.

Protocol 2: Hydrolysis of Methyl 4-cyclobutoxybenzoate
  • Dissolve the crude methyl 4-cyclobutoxybenzoate in a mixture of methanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry to obtain crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).

V. Data Presentation

ParameterRecommended ConditionRationale
O-Alkylation
BaseK₂CO₃ or NaHK₂CO₃ is a milder base that can minimize elimination side reactions. NaH can be used for a more robust reaction.
Alkylating AgentCyclobutyl bromide or tosylateBromides and tosylates are better leaving groups than chlorides, leading to faster reaction rates.
SolventAnhydrous DMF or AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the phenoxide.
Temperature60-100 °CProvides sufficient activation energy for the SN2 reaction without excessively promoting elimination.
Hydrolysis
ReagentNaOH or KOHStrong bases that effectively hydrolyze the ester.
SolventMethanol/Water or Ethanol/WaterA co-solvent system ensures the solubility of the ester during hydrolysis.
TemperatureRefluxEnsures a reasonable reaction rate for the hydrolysis.

VI. Logical Relationships Diagram

Troubleshooting Logic for Low Yield in O-Alkylation Low Yield Low Yield Incomplete Conversion Incomplete Conversion Low Yield->Incomplete Conversion Side Product Formation Side Product Formation Low Yield->Side Product Formation Check Base Strength Check Base Strength Incomplete Conversion->Check Base Strength Check Leaving Group Check Leaving Group Incomplete Conversion->Check Leaving Group Check Solvent Check Solvent Incomplete Conversion->Check Solvent Increase Temperature Increase Temperature Incomplete Conversion->Increase Temperature E2 Elimination (Alkene) E2 Elimination (Alkene) Side Product Formation->E2 Elimination (Alkene) C-Alkylation C-Alkylation Side Product Formation->C-Alkylation Use Milder Base Use Milder Base E2 Elimination (Alkene)->Use Milder Base Lower Temperature Lower Temperature E2 Elimination (Alkene)->Lower Temperature Use Polar Aprotic Solvent Use Polar Aprotic Solvent C-Alkylation->Use Polar Aprotic Solvent Consider Phase-Transfer Catalyst Consider Phase-Transfer Catalyst C-Alkylation->Consider Phase-Transfer Catalyst

Caption: Troubleshooting logic for low yield in the O-alkylation stage.

VII. References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of benzoic acid. Retrieved from

  • MeitY OLabs. (2015). Purification of Benzoic Acid by Crystallization. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-(4-phenylbutoxy) benzoic acid. Retrieved from

  • Google Patents. (n.d.). Purification of benzoic acid. Retrieved from

  • Reddit. (2021). Help with purification of benzoic acid by extraction. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

Sources

Removal of unreacted starting materials from 4-Cyclobutoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-Cyclobutoxybenzoic acid, offering probable causes and actionable solutions.

Question: My final product shows a broad melting point range, or the melting point is significantly lower than the expected 192-195°C. What is the likely cause and how can I fix it?

Answer:

A broad or depressed melting point is a classic indicator of impurities. In the synthesis of this compound, the most common impurities are unreacted starting materials, namely 4-hydroxybenzoic acid and the cyclobutylating agent (e.g., bromocyclobutane or cyclobutyl tosylate).[1]

  • Probable Cause 1: Residual 4-Hydroxybenzoic Acid. The phenolic starting material is the most probable contaminant. Its presence disrupts the crystal lattice of the final product, leading to a lower and broader melting point.

  • Solution 1: Acid-Base Extraction. This is a highly effective method to separate the desired carboxylic acid from the phenolic impurity. Carboxylic acids are generally more acidic than phenols. By carefully selecting the pH, you can selectively deprotonate and dissolve one while keeping the other in the organic phase. A detailed protocol is provided below.

  • Probable Cause 2: Residual Bromocyclobutane/Cyclobutyl Tosylate. These starting materials are neutral organic compounds and will not be removed by a simple acid-base extraction.

  • Solution 2: Recrystallization. A well-chosen recrystallization solvent will dissolve the this compound at an elevated temperature while leaving the less soluble impurities behind, or vice-versa. Acetonitrile is a documented solvent for the recrystallization of this compound.[2]

Question: After my initial workup, I'm left with an oily or sticky solid instead of a crystalline product. What went wrong?

Answer:

This issue often points to the presence of residual solvent or a significant amount of impurities that inhibit crystallization.

  • Probable Cause 1: Incomplete Solvent Removal. Solvents used in the reaction or extraction, such as DMF or ethyl acetate, may be trapped in the product.

  • Solution 1: High-Vacuum Drying. Ensure your product is dried under a high vacuum for a sufficient period. Gentle heating (e.g., 40-50°C) can aid in the removal of residual solvents, but be cautious not to melt the product.

  • Probable Cause 2: High Impurity Load. A large amount of unreacted starting materials or byproducts can act as a "eutectic mixture," lowering the melting point and preventing proper crystallization.

  • Solution 2: Pre-Purification before Crystallization. Before attempting recrystallization, perform an acid-base extraction to remove the bulk of the 4-hydroxybenzoic acid. This will significantly improve the chances of successful crystallization.

Question: My NMR spectrum shows a peak around 9-10 ppm, which I suspect is the phenolic proton of 4-hydroxybenzoic acid. How can I confirm this and remove it?

Answer:

The presence of a broad singlet in the 9-10 ppm region of a proton NMR spectrum is indeed characteristic of a phenolic hydroxyl group.

  • Confirmation: To confirm, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The phenolic proton will exchange with deuterium, and the peak at 9-10 ppm should disappear or significantly diminish.

  • Removal: As detailed in the previous questions, an acid-base extraction is the most effective way to remove 4-hydroxybenzoic acid. Following the extraction, a final recrystallization step should yield a product with a clean NMR spectrum.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the expected unreacted starting materials?

The most common method for synthesizing this compound is the Williamson ether synthesis.[3][4] This reaction involves the O-alkylation of a phenol with an alkyl halide or sulfonate.[5] In this case, the starting materials are typically:

  • 4-hydroxybenzoic acid (or its ester, like methyl 4-hydroxybenzoate) [6]

  • A cyclobutylating agent , such as bromocyclobutane or cyclobutyl tosylate.

  • A base , like potassium carbonate, to deprotonate the phenol.[2]

  • A polar aprotic solvent , such as dimethylformamide (DMF).[6]

Therefore, the primary unreacted starting materials to be removed are 4-hydroxybenzoic acid and the cyclobutylating agent .

Q2: Can I use column chromatography to purify this compound?

While possible, column chromatography of carboxylic acids on silica gel can be challenging. The acidic nature of the carboxyl group can lead to strong interactions with the silica gel, resulting in peak tailing and poor separation.[1] If you must use chromatography, it is recommended to add a small amount of a volatile acid, like acetic acid (0.5-1%), to the mobile phase. This helps to keep the carboxylic acid in its protonated form, leading to better peak shape. However, for large-scale purifications, acid-base extraction followed by recrystallization is generally more efficient.

Q3: What is the best solvent for recrystallizing this compound?

Based on available literature, acetonitrile is an effective solvent for the recrystallization of this compound.[2] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8] It is always advisable to perform small-scale solvent screening to find the optimal conditions for your specific impurity profile. Other potential solvent systems could include ethanol-water mixtures or toluene.[9][10]

Q4: How can I monitor the purity of my this compound during the purification process?

Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to monitor the progress of a reaction and the effectiveness of purification steps.[11] Staining with a UV indicator or an appropriate chemical stain can help visualize the spots.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reversed-phase C18 column is typically used for aromatic carboxylic acids.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by comparing the spectrum of your sample to that of a pure standard.

  • Melting Point Analysis: As mentioned earlier, a sharp melting point within the expected range is a good indicator of high purity.[7][14]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of 4-Hydroxybenzoic Acid

This protocol leverages the difference in acidity between the carboxylic acid product and the phenolic starting material.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Weak Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The weaker base will selectively deprotonate and extract the more acidic this compound into the aqueous layer, leaving the less acidic 4-hydroxybenzoic acid and any neutral impurities in the organic layer.[9][15]

  • Separation: Allow the layers to separate and collect the aqueous layer.

  • Back-Extraction (Optional): Wash the organic layer again with a fresh portion of NaHCO₃ solution to ensure complete extraction of the product. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a white solid.[1]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any residual salts. Dry the purified product under a vacuum.

Protocol 2: Recrystallization from Acetonitrile

This procedure is designed to remove non-polar impurities and further purify the product after acid-base extraction.

  • Dissolution: Place the crude or extracted this compound in an Erlenmeyer flask. Add a minimal amount of acetonitrile and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[2][7]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold acetonitrile. Dry the purified crystals under a vacuum to remove all traces of the solvent.

Data Presentation

Purification StepKey Impurity TargetedTypical Purity Achieved
Acid-Base Extraction 4-Hydroxybenzoic Acid>95%
Recrystallization Neutral organic impurities>99%
Combined Approach All major impurities>99.5%

Visual Workflow

Below is a diagram illustrating the logical flow of the purification process for this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude this compound (with 4-hydroxybenzoic acid & neutral impurities) AcidBase Acid-Base Extraction CrudeProduct->AcidBase Removes Phenolic Impurity Recrystallization Recrystallization (Acetonitrile) AcidBase->Recrystallization Removes Neutral Impurities PureProduct Pure this compound Recrystallization->PureProduct

Caption: Purification workflow for this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-cyclobutyloxybenzoic acid. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-(4-phenylbutoxy) benzoic acid.
  • ResearchGate. (n.d.). Separation and Recovery of 4-Hydroxybenzoic Acid Using Molecular Imprinting Technique from Dilute Solution. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Determining the Purity of Synthesized 4-Benzoylbenzoic Acid.
  • Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

  • University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Impurity Identification in 4-Cyclobutoxybenzoic Acid Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-cyclobutoxybenzoic acid. We will address common challenges encountered when using Thin Layer Chromatography (TLC) to monitor reaction progress and identify impurities.

Frequently Asked Questions (FAQs)

Q1: What is the synthetic route for this compound and what are the likely impurities?

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of a 4-hydroxybenzoic acid ester is reacted with a cyclobutyl halide.

A typical reaction scheme is as follows:

  • Step 1: Deprotonation: Ethyl 4-hydroxybenzoate is deprotonated using a suitable base, such as potassium carbonate, to form the potassium salt of the phenoxide.

  • Step 2: Nucleophilic Attack: The resulting phenoxide acts as a nucleophile and attacks cyclobutyl bromide in an SN2 reaction, displacing the bromide and forming ethyl 4-cyclobutoxybenzoate.

  • Step 3: Hydrolysis: The ethyl ester is then hydrolyzed, typically using an aqueous base like potassium hydroxide, followed by acidification to yield the final product, this compound.[4]

Likely Impurities:

  • Unreacted Starting Materials: The most common impurities are unreacted ethyl 4-hydroxybenzoate and cyclobutyl bromide.

  • Side-Products from Elimination: Since the Williamson ether synthesis is an SN2 reaction, there is a possibility of a competing E2 elimination reaction, especially if the reaction is overheated or a sterically hindered base is used.[3][5] This could lead to the formation of cyclobutene.

  • Hydrolysis Byproducts: Incomplete hydrolysis will leave unreacted ethyl 4-cyclobutoxybenzoate in the final product. Conversely, if the starting ester is hydrolyzed before etherification, you will have 4-hydroxybenzoic acid present.

Q2: I'm not seeing any spots on my TLC plate after developing and visualizing with UV light. What could be the issue?

This is a common issue with several potential causes:

  • Insufficient Concentration: Your sample may be too dilute.[6][7] To resolve this, you can either concentrate your sample or spot the TLC plate multiple times in the same location, allowing the solvent to evaporate between applications.[7]

  • Compound is Not UV-Active: While this compound and its precursors contain a benzene ring and should be UV-active, it's possible that at very low concentrations, the UV absorbance is too weak to be detected.[6][8]

  • Compound Volatility: Less likely with this specific compound, but highly volatile substances can evaporate from the TLC plate before or during development.[7]

  • Incorrect UV Wavelength: Ensure you are using a short-wave UV lamp (254 nm), as this is the standard wavelength for visualizing aromatic compounds on TLC plates containing a fluorescent indicator.[6]

Troubleshooting Steps:

  • Confirm Spotting: Before developing the plate, briefly visualize it under the UV lamp to ensure your spots are present at the baseline.

  • Increase Concentration: Prepare a more concentrated solution of your reaction mixture for spotting.

  • Use a Chemical Stain: If UV visualization fails, use a chemical stain to visualize the spots. Potassium permanganate or a p-anisaldehyde stain are good general-purpose options.[6][9]

Q3: My spots are streaking or "tailing" up the TLC plate. How can I fix this?

Streaking is a frequent problem in TLC, particularly with polar compounds like carboxylic acids.[10]

  • Overloading the Plate: The most common cause of streaking is applying too much sample to the TLC plate.[10][11] This saturates the stationary phase, leading to poor separation.

  • Highly Polar Compounds: Carboxylic acids have a strong affinity for the polar silica gel stationary phase, which can cause them to streak.[10]

  • Inappropriate Solvent System: If the solvent system is not polar enough, the compounds will not move sufficiently from the baseline and may appear as streaks.

Troubleshooting Steps:

  • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting.

  • Modify the Mobile Phase: For carboxylic acids, adding a small amount of a polar, acidic solvent to the mobile phase can significantly improve spot shape.[10] A few drops of acetic acid or formic acid in your eluent will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper, more defined spots.

  • Use a Different Stationary Phase: In some cases, a less polar stationary phase, such as alumina, may be more suitable for separating highly polar compounds.

Troubleshooting Guide: A Deeper Dive

Problem Potential Cause(s) Recommended Solution(s)
Spots are not moving from the baseline (Low Rf) The eluent is not polar enough.Increase the polarity of the mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try an 8:2 or 7:3 mixture.
Spots are running with the solvent front (High Rf) The eluent is too polar.Decrease the polarity of the mobile phase. For example, if you are using a 7:3 hexane:ethyl acetate mixture, try an 8:2 or 9:1 mixture.
Spots are not round The TLC plate may have been damaged during spotting. The sample may have been applied in a solvent that is too polar.Be gentle when spotting the plate to avoid scratching the silica layer. Dissolve your sample in a less polar solvent for spotting.
Uneven solvent front The TLC chamber was not properly sealed, or the plate was not placed evenly in the chamber.Ensure the developing chamber is saturated with the solvent vapor by placing a piece of filter paper inside. Make sure the TLC plate is placed vertically and is not touching the sides of the chamber.

Experimental Protocols

Protocol 1: Preparation and Elution of a TLC Plate
  • Plate Preparation: Using a pencil, gently draw a thin starting line (the origin) approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, carefully spot the solution onto the origin. Allow the spot to dry completely.

  • Developing Chamber: Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for a few minutes.

  • Elution: Carefully place the spotted TLC plate into the developing chamber, ensuring the origin is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Drying: Allow the plate to dry completely in a fume hood.

Protocol 2: Visualization of TLC Plates
  • UV Light: Place the dried TLC plate under a short-wave UV lamp (254 nm). UV-active compounds will appear as dark spots against a fluorescent green background.[6] Circle the spots with a pencil.

  • Iodine Staining: Place the TLC plate in a chamber containing a few crystals of iodine.[12][13] Most organic compounds will appear as brown spots. This method is non-destructive, but the spots will fade over time.

  • Potassium Permanganate Stain: Prepare a solution of potassium permanganate (1.5 g), potassium carbonate (10 g), and 10% sodium hydroxide (1.25 mL) in 200 mL of water. Dip the TLC plate into the solution. Compounds that can be oxidized (e.g., alcohols, alkenes) will appear as yellow or brown spots on a purple background.[6]

  • p-Anisaldehyde Stain: Prepare a solution of p-anisaldehyde (1.5 mL), concentrated sulfuric acid (2.5 mL), and acetic acid (1 mL) in ethanol (50 mL). Dip the TLC plate in the stain and then gently heat it with a heat gun until colored spots appear.[6][9] This stain is useful for a wide variety of functional groups.

  • Bromocresol Green Stain: This stain is specific for acidic compounds.[6][12] Prepare a solution by dissolving 0.04 g of bromocresol green in 100 mL of absolute ethanol.[12] Acidic compounds will appear as yellow spots on a blue background.[12]

Data Interpretation

Expected Rf Values (Illustrative)

The following table provides an example of expected Rf values for the components of the this compound synthesis in a hypothetical solvent system (e.g., 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid). Actual Rf values will vary depending on the exact conditions.

Compound Structure Polarity Expected Rf Value
Cyclobutyl BromideC₄H₇BrLowHigh
Ethyl 4-hydroxybenzoateC₉H₁₀O₃MediumMedium-Low
Ethyl 4-cyclobutoxybenzoateC₁₃H₁₆O₃Medium-HighMedium-High
4-Hydroxybenzoic AcidC₇H₆O₃HighLow
This compound (Product) C₁₁H₁₂O₃ Medium Medium

Visualizing the Workflow

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep1 Prepare Eluent dev1 Place Plate in Chamber prep1->dev1 prep2 Prepare TLC Plate (Draw Origin) prep3 Spot Samples prep2->prep3 prep3->dev1 dev2 Elute Plate dev1->dev2 dev3 Mark Solvent Front & Dry dev2->dev3 vis1 UV Lamp (254 nm) dev3->vis1 vis2 Chemical Staining vis1->vis2 If necessary ana1 Circle Spots vis1->ana1 vis2->ana1 ana2 Calculate Rf Values ana1->ana2 ana3 Interpret Results ana2->ana3

Caption: Workflow for TLC Analysis.

References

  • TLC Stains for Chemists. (n.d.). Scribd. Retrieved from [Link]

  • TLC Stains. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • TLC Stains Preparation. (2011, June 28). ChemicalDesk.Com. Retrieved from [Link]

  • Synthesis of 4-cyclobutyloxybenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Magic Formulas: TLC Stains. (n.d.). University of Rochester. Retrieved from [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (2021, April 1). University of Colorado Boulder. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Medium. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]

  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved from [Link]

  • Thin Layer Chromatography (TLC) in Action: Analyzing 4-Acetoxy Benzoic Acid Purity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. (n.d.). PubMed. Retrieved from [Link]

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (n.d.). Wordpress. Retrieved from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021, December 1). PMC - NIH. Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]

  • This compound (C11H12O3). (n.d.). PubChemLite. Retrieved from [Link]

  • Method for synthesizing 4-(4-phenylbutoxy) benzoic acid. (n.d.). Google Patents.

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Preventing decomposition of 4-Cyclobutoxybenzoic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Cyclobutoxybenzoic Acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges related to product instability and decomposition during its synthesis. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your experimental outcomes.

The molecular structure of this compound presents two primary chemical vulnerabilities that can be triggered under common synthetic conditions: the cyclobutyl ether linkage and the carboxylic acid group on the aromatic ring. This guide is structured as a series of frequently asked questions that directly address the most common side reactions—ether cleavage, elimination, and decarboxylation—providing causal explanations and validated protocols for their prevention.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My reaction yield is low, and I've identified 4-hydroxybenzoic acid as a major byproduct. What is causing this reversion?

This issue almost certainly points to the cleavage of the cyclobutyl ether bond. Ethers are generally stable, but they can be cleaved under strongly acidic conditions, which are often used during reaction workups or in certain synthetic steps.[1][2][3]

Root Cause Analysis: Acid-Catalyzed Ether Cleavage

The ether oxygen is Lewis basic and can be protonated by a strong acid. This protonation converts the alkoxy group into a good leaving group (an alcohol). The subsequent cleavage can proceed via two primary mechanisms, depending on the structure of the ether.[3][4]

  • SN2 Pathway: A nucleophile (often a halide ion like Br⁻ or I⁻ from the acid) attacks the less sterically hindered carbon adjacent to the ether oxygen.[1][3][5] For the cyclobutoxy group, this would involve an attack on the secondary carbon of the cyclobutane ring.

  • SN1 Pathway: If the alkyl group can form a stable carbocation, the protonated ether can dissociate to form an alcohol and a carbocation, which is then trapped by a nucleophile.[2][4][6] Secondary carbocations, like the cyclobutyl cation, have moderate stability and can be formed under forcing acidic conditions.

In your case, the presence of 4-hydroxybenzoic acid confirms the C-O bond between the aromatic ring and the cyclobutyl group is being broken.

dot

Caption: Acid-catalyzed cleavage of the ether linkage.

Troubleshooting Protocol: Preventing Ether Cleavage

  • Workup pH Control: When quenching a reaction or performing an extraction, avoid using strong, concentrated acids. Use a saturated solution of a milder acid like ammonium chloride (NH₄Cl) or a dilute solution of citric acid to neutralize basic reaction mixtures. Adjust the pH carefully, monitoring with pH paper, to be just acidic enough to protonate the carboxylate (typically pH 3-4) without creating harsh conditions.

  • Avoid Protic Acids with Halides: Do not use HBr or HI for any reaction step if the cyclobutoxy group is present.[1][3] If an acidic catalyst is required, consider Lewis acids or sulfonic acids like p-toluenesulfonic acid (p-TsOH) under anhydrous conditions and at the lowest effective temperature.

  • Protecting Group Strategy: If harsh acidic conditions are unavoidable for other transformations in your synthetic route, consider synthesizing the molecule via hydrolysis of 4-cyclobutoxybenzonitrile in the final step. Basic hydrolysis (e.g., using NaOH or KOH) is generally much safer for the ether linkage than acidic hydrolysis.

FAQ 2: During my Williamson ether synthesis, I'm observing a volatile byproduct and recovering unreacted 4-hydroxybenzoic acid ester. What is the competing reaction?

This classic problem in Williamson ether synthesis points to a competition between the desired nucleophilic substitution (SN2) and a base-catalyzed elimination (E2) reaction.[7] The base, intended to deprotonate the phenol, instead abstracts a proton from the cyclobutyl halide, leading to the formation of cyclobutene.

Root Cause Analysis: SN2 versus E2 Competition

The Williamson synthesis involves the reaction of an alkoxide (or phenoxide) with an alkyl halide.[8] Because cyclobutyl bromide is a secondary halide, it is susceptible to both SN2 and E2 pathways.

  • SN2 (Desired): The phenoxide attacks the carbon atom bearing the bromine, displacing it to form the ether.

  • E2 (Side Reaction): The base abstracts a proton from a carbon adjacent to the one with the bromine, leading to the formation of a double bond (cyclobutene) and elimination of HBr.[7]

Strong, sterically hindered bases at high temperatures favor the E2 pathway.

dot ```dot graph "SN2_vs_E2" { layout=dot; node [shape=record, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="4-Hydroxybenzoate Anion + Cyclobutyl Bromide"]; sn2_product [label="{ SN2 Pathway | 4-Cyclobutoxybenzoate}", shape=Mrecord, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; e2_product [label="{ E2 Pathway | Cyclobutene + 4-Hydroxybenzoate}", shape=Mrecord, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base", shape=plaintext];

// Edges start -> sn2_product [label="Nucleophilic Attack"]; start -> e2_product [label="Proton Abstraction"]; base -> start [style=invis]; }

Caption: Primary decomposition pathways for the target molecule.

Troubleshooting Protocol: Preventing Decarboxylation

  • Temperature Control: In all synthetic steps involving the benzoic acid moiety, maintain the lowest possible reaction temperature. Avoid prolonged heating above 150 °C.

  • Catalyst Choice: If your synthesis involves a cross-coupling reaction to form the C-O bond, be aware that copper-based catalysts (often used in Ullmann condensations) can promote this side reaction. If possible, explore alternative palladium-catalyzed methods which may operate under milder conditions.

  • pH Management: During workup and purification, avoid prolonged exposure to strongly basic conditions at elevated temperatures. Neutralize and isolate the product promptly after the reaction is complete.

Purification Strategy: If decarboxylation has occurred, the resulting cyclobutoxybenzene is non-acidic and can be easily separated from your desired product.

  • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate.

  • Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃).

  • Your desired this compound will move into the aqueous layer as its sodium salt. The non-acidic cyclobutoxybenzene impurity will remain in the organic layer.

  • Separate the layers.

  • Carefully acidify the aqueous layer with cold, dilute HCl to a pH of ~3 to precipitate your pure product.

  • Filter, wash with cold water, and dry the solid.

References

  • Song, C., & Schobert, H. H. (1993). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 7(5), 669-676. [Link]

  • Röckl, J. L., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24018. [Link]

  • Let's talk chemistry. (2023). Benzoic acid Decarboxylation. YouTube. [Link]

  • Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research, 10(7). [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Soderberg, T. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition. LibreTexts. [Link]

  • Wang, C., et al. (2012). Decarboxylative C-H arylation of benzoic acids under radical conditions. Chemical Communications, 48(77), 9595-9597. [Link]

  • Wikipedia contributors. (n.d.). Ether cleavage. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Decarboxylation. Wikipedia. [Link]

  • LibreTexts. (2024). 18.4: Reactions of Ethers- Acidic Cleavage. Chemistry LibreTexts. [Link]

  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Asymmetric Synthesis of 3-Arylazetidines by a Palladium-Catalyzed C-H Functionalization Reaction. (n.d.). ResearchGate. [Link]

  • Regan, J., et al. (2021). Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. Journal of the American Chemical Society, 143(3), 1568-1575. [Link]

  • Foley, D. J., et al. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Communications Chemistry, 6(1), 1-13. [Link]

  • Wang, X., et al. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Fiveable. [Link]

  • Zhang, Y., et al. (2021). Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. Molecules, 26(2), 304. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Bueno, B., et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry, 88(18), 12853-12865. [Link]

  • Wang, X., et al. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • de Meijere, A., et al. (2004). The application of cyclobutane derivatives in organic synthesis. Topics in Current Chemistry, 207, 1-218. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • The Organic Chemistry Tutor. (2024). Cleavage of Cyclic Ethers. YouTube. [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts. [Link]

  • Zhu, Y., et al. (2022). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 342, 125959. [Link]

  • Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. (n.d.). ResearchGate. [Link]

  • Foley, D. J., et al. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Communications Chemistry, 6(1), 1-13. [Link]

  • Foley, D. J., et al. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Communications Chemistry, 6(1), 1-13. [Link]

  • vibzz lab. (2021). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. YouTube. [Link]

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Technical Support Guide: Recrystallization Solvent Selection for High-Purity 4-Cyclobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This technical support guide provides in-depth, practical advice for selecting the optimal recrystallization solvent to achieve high-purity 4-Cyclobutoxybenzoic acid. It is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Section 1: Foundational Principles & FAQs

This section covers the essential knowledge required before beginning your recrystallization experiments.

Q1: What are the key physicochemical properties of this compound to consider for recrystallization?

A1: Understanding the molecule's properties is the cornerstone of logical solvent selection. This compound is a moderately polar molecule. The carboxylic acid group is polar and capable of hydrogen bonding, while the cyclobutoxy group and benzene ring are nonpolar. This dual nature dictates its solubility.

While specific experimental data for this compound is not widely published, we can infer its properties from its structure and data from analogous compounds like 4-Butoxybenzoic acid and 4-Methoxybenzoic acid.[1][2]

PropertyPredicted/Reported ValueSignificance for Recrystallization
Molecular Formula C₁₁H₁₂O₃[3]Influences molecular weight and intermolecular forces.
Molecular Weight 192.21 g/mol [3]Affects dissolution rate and mass handling.
Polarity Moderately PolarSuggests solubility in solvents of intermediate polarity (e.g., alcohols, esters) and potential for a mixed-solvent system.
Melting Point (m.p.) Estimated ~145-155 °CCRITICAL: The solvent's boiling point should be lower than the compound's melting point to prevent "oiling out."[4] The analogous 4-Butoxybenzoic acid melts at 147-150 °C.[5]
pKa Estimated ~4.5The acidic proton means solubility will be very high in basic solutions (e.g., aq. NaOH, NaHCO₃) due to salt formation. This is useful for extractions but not for recrystallizing the neutral acid.
Q2: What defines an "ideal" recrystallization solvent for this compound?

A2: The ideal solvent is one that maximizes recovery of the pure compound while leaving impurities behind. The key criteria are:

  • High Temperature Coefficient of Solubility: The compound should be highly soluble in the solvent at or near its boiling point but sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C).[6][7] This differential is the driving force for crystallization upon cooling.

  • Appropriate Boiling Point (B.P.): The solvent's B.P. should be high enough to provide a sufficient solubility range but, crucially, lower than the melting point of this compound (~145-155 °C) to prevent the compound from melting in the hot solvent and separating as an oil.[4]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor after filtration).[8]

  • Chemical Inertness: The solvent must not react with this compound.[6]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[6]

Q3: What are the most common impurities I should be trying to remove?

A3: this compound is typically synthesized via a Williamson ether synthesis, reacting a 4-hydroxybenzoate salt with a cyclobutyl halide (e.g., cyclobutyl bromide).[9] The likely impurities stemming from this process are:

  • Unreacted 4-Hydroxybenzoic Acid: A more polar starting material. It has a higher melting point (214.5 °C) and is soluble in hot water.[10][11]

  • Unreacted Cyclobutyl Halide/Cyclobutanol: Volatile and nonpolar; likely removed during workup or drying.

  • Inorganic Salts: Byproducts like sodium bromide (NaBr) or potassium bromide (KBr). These are highly polar and can be removed by selecting a moderately polar organic solvent in which they are insoluble.

  • Products of Elimination: If the reaction conditions are not optimal, some E2 elimination of the cyclobutyl halide can occur, leading to cyclobutene-derived byproducts.[12] These are typically nonpolar.

Section 2: Solvent Screening & Selection Protocol

Systematic Solvent Screening: A Micro-Scale Approach

Before committing to a large-scale recrystallization, a systematic micro-scale screening is essential.

Protocol:

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (see table below) dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Note if the compound dissolves readily. A solvent that dissolves the compound at room temperature is unsuitable for single-solvent recrystallization.[13]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves.[14]

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod.[15]

  • Ice Bath: Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[13]

  • Evaluation: Assess the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Solvent Selection Decision Workflow

The following diagram illustrates the logical workflow for selecting a single- or mixed-solvent system based on the screening results.

Solvent_Selection start_node start_node process_node process_node decision_node decision_node result_node result_node fail_node fail_node A Start: Perform Micro-Scale Solvent Screening B Is compound soluble in hot solvent? A->B C Is compound insoluble in cold solvent? B->C Yes G Too Insoluble. Consider for Mixed System (Solvent 2: 'Poor' Solvent) B->G No D Ideal Single Solvent Found C->D Yes F Too Soluble. Consider for Mixed System (Solvent 1: 'Good' Solvent) C->F No E Poor Solvent. Discard. H Select a miscible pair (Solvent 1 & 2) F->H G->H I Test Mixed System: Dissolve in min. hot Solvent 1, add hot Solvent 2 until cloudy H->I

Caption: Workflow for selecting a recrystallization solvent.

Recommended Solvents for Screening

Based on the moderate polarity of this compound, the following solvents are excellent starting points.

SolventPolarityBoiling Point (°C)Rationale & Prediction
Water High100Likely too polar. The starting material (4-hydroxybenzoic acid) is soluble in hot water, so it may not effectively remove it.[16]
Ethanol High-Med78.4May be too good a solvent (high solubility even when cold). Often used in mixed-solvent systems (e.g., Ethanol/Water).
Isopropanol High-Med82.5Similar to ethanol, but slightly less polar. A good candidate for a single-solvent system.
Ethyl Acetate Medium77.1Polarity is well-matched. A strong candidate for a single-solvent system.
Toluene Low110.6Boiling point is suitable. May be a good single solvent or part of a mixed system with a more polar co-solvent.
Hexane/Heptane Very Low68/98Likely too nonpolar to dissolve the compound even when hot. Best used as an anti-solvent (the 'poor' solvent) in a mixed-solvent system.[17]
Acetone High-Med56B.P. is quite low, which can lead to rapid evaporation and premature crystallization during hot filtration. Use with caution.

Section 3: Troubleshooting Common Recrystallization Issues

Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A1: "Oiling out" occurs when the solid melts in the hot solution before it dissolves, forming a liquid phase that is immiscible with the solvent. This often happens if the boiling point of the solvent is higher than the melting point of the solute.[4]

Causality & Solutions:

  • Cause: The chosen solvent's boiling point is too high.

    • Solution: Re-select a solvent with a boiling point at least 10-20 °C below the compound's melting point (~145-155 °C).

  • Cause: Significant impurities are present, causing a large melting point depression.

    • Solution: Re-dissolve the oil by adding more of the same solvent. The increased volume can sometimes lower the saturation temperature below the mixture's melting point. Then, allow it to cool very slowly. If this fails, evaporate the solvent and attempt purification with a different solvent system or by column chromatography.[4]

Q2: I have a very low recovery of my product. What are the likely causes and how can I improve the yield?

A2: Low recovery is a common and frustrating issue. The primary culprits relate to solubility and mechanical loss.

Causality & Solutions:

  • Cause: Too much solvent was added.[4][15] The solution never became saturated upon cooling.

    • Solution: If you still have the mother liquor, boil off a portion of the solvent to concentrate the solution and attempt to recrystallize again.[18] In the future, add the minimum amount of boiling solvent needed to dissolve the crude solid.[14]

  • Cause: The compound is too soluble in the chosen solvent, even when cold.

    • Solution: Ensure you have cooled the flask in an ice bath for an adequate amount of time (at least 20 minutes) to maximize precipitation.[13] If recovery is still poor, the solvent is not suitable; re-screen for a less effective solvent or use a mixed-solvent system.

  • Cause: Premature crystallization occurred during a hot gravity filtration step, losing product on the filter paper.

    • Solution: Use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot by placing it on a steam bath or hot plate.[17] Add a small excess of hot solvent before filtering to ensure the compound stays in solution. This excess can be boiled off later.

Q3: The crystals are colored/impure even after recrystallization. What should I do next?

A3: This indicates that the chosen solvent is not effectively separating the impurity.

Causality & Solutions:

  • Cause: The impurity has a similar solubility profile to your product in the chosen solvent.

    • Solution: A second recrystallization using a different solvent with different polarity may be effective. For example, if you first used toluene (nonpolar), try isopropanol (polar protic).

  • Cause: The impurity was trapped (occluded) within the fast-growing crystals.

    • Solution: Ensure the solution cools slowly to allow for the formation of large, well-ordered crystals, which are better at excluding impurities.[15] Rapid cooling (e.g., putting a hot flask directly into an ice bath) leads to small, impure crystals.

  • Cause: The color comes from a highly conjugated, minor impurity.

    • Solution: After dissolving your crude product in the hot solvent, add a very small amount (e.g., a spatula tip) of activated charcoal. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration before cooling.[19]

Q4: My compound won't dissolve in the hot solvent, or it won't crystallize upon cooling. What's wrong?

A4: These are two sides of the same coin, both indicating a poor solvent-solute match.

Troubleshooting Workflow:

Troubleshooting start_node start_node problem_node problem_node decision_node decision_node solution_node solution_node A Start Troubleshooting B Problem: No Crystals Form on Cooling A->B C Problem: Solid Won't Dissolve in Hot Solvent A->C D Is the solution clear? B->D H Solvent is too 'poor'. Polarity is too low. C->H E Too much solvent was used. Solution is not saturated. D->E Yes F Induce Crystallization: 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Cool in ice bath. D->F Cloudy/Supersaturated G If still no crystals, boil off some solvent and re-cool. E->G I Switch to a more polar solvent or use a mixed-solvent system. H->I

Caption: Decision tree for common recrystallization failures.

Section 4: Safety Precautions

  • Always handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • When heating organic solvents, especially flammable ones like ethyl acetate or toluene, use a steam bath or a heating mantle connected to a variable power controller. Never heat flammable solvents directly on a hot plate.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Single Solvent Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Reddit. (2022). r/chemistry - Guide to Recrystallisation. Retrieved from [Link]

  • California State University, Long Beach. (n.d.). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 530444, 4-Butylbenzoic acid, cyclobutyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7403, 4-tert-Butylbenzoic acid. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H12O3). Retrieved from [Link]

  • MDPI. (2025). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 4-Butoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72971, 4-Butoxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22062451, 4-((4-Hydroxybutoxy)carbonyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 4-Methoxybenzoic acid(100-09-4)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary Solvent Mixtures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6318, 4-Chlorobenzoic Acid. Retrieved from [Link]

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Technical Support Center: Characterization of 4-Cyclobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 4-Cyclobutoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this molecule. Our aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.

Introduction: The Unique Challenges of this compound

This compound presents a unique set of analytical challenges stemming from the combination of its three key structural features: the aromatic benzoic acid core, the ether linkage, and the strained cyclobutane ring. Understanding the interplay of these features is critical for successful characterization. This guide provides a structured approach to overcoming these hurdles, ensuring accurate and reproducible data.

Part 1: Troubleshooting Common Issues

This section is organized by analytical technique to help you quickly diagnose and resolve common problems.

High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak shape (tailing or fronting), inconsistent retention times, or low retention in reversed-phase (RP) HPLC.

Root Cause: Aromatic carboxylic acids like this compound can be tricky to analyze by RP-HPLC due to their acidic and hydrophilic nature.[1] The ionization state of the carboxylic acid group is highly sensitive to the mobile phase pH, leading to peak tailing.[2]

Solutions:

  • Mobile Phase pH Control: The most critical parameter is the pH of the aqueous portion of your mobile phase. To ensure the carboxylic acid is in its neutral, protonated form, the pH should be at least 2 pH units below the pKa of the benzoic acid moiety (typically around 4.2). A mobile phase pH of 2.5 is a good starting point. This suppresses the ionization of the carboxyl group, leading to better retention and peak shape.[2]

  • Use of Buffers: Employing a buffer (e.g., phosphate or formate) in the mobile phase will help maintain a consistent pH and improve reproducibility.

  • Mixed-Mode Chromatography: For more robust separation, consider using a mixed-mode column that offers both reversed-phase and anion-exchange retention mechanisms.[3] This can provide better retention and selectivity for polar acidic compounds.[1]

  • Ion-Pairing Reagents: In challenging separations, adding an ion-pairing reagent like tetrabutylammonium hydrogen sulfate to the mobile phase can improve retention and peak shape by forming a neutral complex with the ionized analyte.[2]

Troubleshooting Workflow for HPLC Analysis

start Start: Poor HPLC Peak Shape/Retention check_pH Is Mobile Phase pH < 2.5? start->check_pH adjust_pH Adjust pH to 2.5 with Formic or Phosphoric Acid check_pH->adjust_pH No check_buffer Is a Buffer Being Used? check_pH->check_buffer Yes adjust_pH->check_buffer add_buffer Add 10-20 mM Phosphate or Formate Buffer check_buffer->add_buffer No check_column Is it a Standard C18 Column? check_buffer->check_column Yes add_buffer->check_column try_mixed_mode Consider Mixed-Mode or Polar-Embedded Column check_column->try_mixed_mode No, already using advanced column consider_ip Last Resort: Introduce Ion-Pairing Reagent check_column->consider_ip Yes end Resolution: Improved Peak Shape & Retention try_mixed_mode->end consider_ip->end

Caption: A stepwise guide to troubleshooting common HPLC issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Unusually complex or broad signals in the aliphatic region of the ¹H NMR spectrum, making structural confirmation difficult.

Root Cause: The cyclobutane ring is not planar; it exists in a dynamic equilibrium of puckered conformations. This can lead to complex splitting patterns and potentially broad signals due to the protons being in different chemical environments (axial vs. equatorial).[4][5]

Solutions:

  • 2D NMR Spectroscopy: Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton correlations and a HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons. This will be invaluable in assigning the complex multiplets of the cyclobutane ring.

  • Variable Temperature (VT) NMR: If signals are broad, it may be due to conformational exchange on the NMR timescale. Running the NMR at a lower temperature can "freeze out" the conformers, resulting in sharper signals for each distinct conformation. Conversely, a higher temperature might coalesce the signals into a time-averaged, sharper signal.

Mass Spectrometry (MS)

Problem: A weak or absent molecular ion (M⁺) peak in the mass spectrum, making it difficult to confirm the molecular weight.

Root Cause: Ethers are known to undergo facile fragmentation, often resulting in a low abundance of the molecular ion.[6] However, for aromatic ethers, the stable benzene ring often leads to a more prominent molecular ion compared to aliphatic ethers.[6]

Solutions:

  • Soft Ionization Techniques: Use soft ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI). These techniques impart less energy to the molecule, resulting in less fragmentation and a more abundant molecular ion or protonated molecule ([M+H]⁺).

  • Analyze Fragmentation Patterns: Even with a weak molecular ion, the fragmentation pattern can provide significant structural information. Key fragmentation pathways for this compound are likely to include:

    • Alpha-cleavage: Cleavage of the C-C bond next to the ether oxygen.

    • Beta-cleavage: Cleavage of the bond beta to the aromatic ring.[6]

Expected Fragmentation Patterns (Electron Ionization)

FragmentDescription
Loss of C₄H₇ Cleavage of the cyclobutyl group, leaving a hydroxybenzoic acid radical cation.
Loss of COOH Loss of the carboxylic acid group.
Formation of C₄H₇⁺ Formation of the cyclobutyl cation.
McLafferty Rearrangement (if applicable) May occur if there are gamma-hydrogens, though less common for this structure.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from the synthesis of this compound?

A1: The most common synthesis is a Williamson ether synthesis. Potential impurities include:

  • 4-Hydroxybenzoic acid: Unreacted starting material.

  • Cyclobutene: From an E2 elimination side reaction with the cyclobutyl halide.

  • Dicyclobutyl ether: From the reaction of cyclobutoxide with another molecule of cyclobutyl halide.

  • Unidentified polymeric material: From side reactions under harsh conditions.

Synthesis and Potential Side Products

cluster_main Main Reaction (Williamson Ether Synthesis) cluster_side Potential Side Reactions start_mat1 4-Hydroxybenzoate product This compound (after hydrolysis) start_mat1->product start_mat2 Cyclobutyl Halide start_mat2->product elimination Cyclobutene (E2 Elimination) start_mat2->elimination self_cond Dicyclobutyl Ether start_mat2->self_cond

Caption: Synthetic pathway and potential impurities.

Q2: How can I best prepare my sample for thermal analysis (TGA/DSC)?

A2: Ensure your sample is completely dry and free of residual solvent, as this will interfere with the thermal data. Use a small, consistent sample size (5-10 mg) and a controlled heating rate (e.g., 10 °C/min). Benzoic acid and its derivatives can be sensitive to heating, and some may undergo decarboxylation at elevated temperatures.[7]

Q3: My elemental analysis results are slightly off. What could be the cause?

A3: Assuming the sample is pure, the most common reason for inaccurate elemental analysis is the presence of residual water or solvent. This compound has a polar carboxylic acid group that can tenaciously hold onto water or protic solvents. Drying the sample under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours before analysis is recommended.

Part 3: Experimental Protocols

Protocol 1: Optimized HPLC Method for Purity Analysis

This protocol is a robust starting point for the analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into an NMR tube.

  • Solvent: Add ~0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆ are good starting points). DMSO-d₆ is often preferred for carboxylic acids as it can help to sharpen the acidic proton signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition:

    • Acquire a standard 1D proton spectrum with at least 16 scans.

    • If the aliphatic region is complex, acquire a 2D COSY spectrum to identify coupled protons.

    • Acquire a 2D HSQC spectrum to correlate protons to their attached carbons.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Link

  • Chromatographic separations of aromatic carboxylic acids. PubMed. Link

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Link

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Link

  • MASS SPECTRUM OF ETHERS. ORGANIC SPECTROSCOPY INTERNATIONAL. Link

  • Mass Spectrometry of Aliphatic Ethers. YouTube. Link

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Link

  • Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Link

  • Fragmentation (mass spectrometry). Wikipedia. Link

  • Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. PubMed. Link

  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. ResearchGate. Link

  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Publications. Link

  • Thermogravemetric analysis and DSC graph of benzoic acid,... ResearchGate. Link

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Link

  • Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. ResearchGate. Link

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Link

  • Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. PubMed. Link

Sources

Minimizing byproduct formation in 4-Cyclobutoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Cyclobutoxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable intermediate. The following content provides in-depth troubleshooting advice and optimized protocols based on established chemical principles to help you maximize yield and purity by minimizing byproduct formation.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis.

Q1: My overall yield is consistently low. What are the primary causes and how can I improve it?

Low yields in this synthesis are most often traced back to three main issues: incomplete reaction, competing side reactions, or product loss during workup and purification.

  • Incomplete Reaction: The reaction involves the deprotonation of a phenol followed by its reaction with cyclobutyl bromide. Ensure your reagents are pure and anhydrous. Water can consume the base and hinder the formation of the necessary phenoxide nucleophile.

    • Recommendation: Dry your solvent (e.g., DMF, DMSO) using molecular sieves. Use freshly powdered, anhydrous potassium carbonate as the base. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzoic acid derivative) is fully consumed.[1][2]

  • Competing Side Reactions: The most significant yield-reducing pathway is the E2 elimination of cyclobutyl bromide to form cyclobutene, a volatile gas.[3][4] This is particularly problematic because cyclobutyl bromide is a secondary halide. Other potential side reactions include C-alkylation and dialkylation.

    • Recommendation: Employ moderate reaction temperatures (e.g., 60-80 °C). Higher temperatures significantly favor the elimination pathway over the desired SN2 substitution.[4] Using a milder base like potassium carbonate (K₂CO₃) instead of a stronger base like sodium hydride (NaH) also helps suppress elimination.[5]

  • Product Loss: this compound has moderate polarity. During the aqueous workup, ensure the pH of the aqueous layer is sufficiently acidic (pH ~2-3) before extraction to fully protonate the carboxylic acid and drive it into the organic layer. Multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) are recommended.

Q2: I'm seeing a significant impurity with a very different retention factor (Rf) on my TLC plate, and my yield is low. I suspect elimination. How can I confirm this and prevent it?

The formation of cyclobutene gas via E2 elimination is a classic side reaction for secondary alkyl halides like cyclobutyl bromide under basic conditions.[4][6]

  • Mechanism of Formation: The phenoxide, acting as a base, can abstract a proton from a carbon adjacent to the carbon bearing the bromide. This induces the elimination of HBr and the formation of a double bond, yielding cyclobutene.

  • Prevention Strategies:

    • Temperature Control: This is the most critical parameter. Avoid high temperatures. A range of 60-80 °C is generally optimal for balancing reaction rate and minimizing elimination.

    • Base Selection: Use a moderately strong, non-hindered base. Anhydrous K₂CO₃ is an excellent choice as it is strong enough to deprotonate the phenol but not so aggressive that it overwhelmingly promotes elimination.[7] Avoid strong, sterically hindered bases like potassium tert-butoxide, which are specifically designed to favor elimination.[3]

    • Alkylating Agent: If elimination remains a persistent issue, consider switching the leaving group on the cyclobutyl moiety from bromide to a tosylate (cyclobutyl tosylate). Tosylates are excellent leaving groups and can sometimes favor substitution over elimination under carefully controlled conditions.

Q3: My final product's NMR spectrum shows unexpected aromatic signals. Could this be C-alkylation?

Yes, this is a distinct possibility. Phenoxide ions are ambident nucleophiles, meaning they have two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the ortho positions).[8][9] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 3-cyclobutyl-4-hydroxybenzoic acid.

  • Mechanism and Control:

    • Solvent Effect: The choice of solvent is the most powerful tool to control the site of alkylation. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly recommended.[8] These solvents solvate the cation (e.g., K⁺) but leave the phenoxide oxygen relatively free and highly nucleophilic, thus strongly favoring O-alkylation.

    • Avoid Protic Solvents: Protic solvents (like water or ethanol) can form hydrogen bonds with the phenoxide oxygen.[8] This "shields" the oxygen, making the carbon atoms of the ring more competitive as nucleophiles and increasing the proportion of the C-alkylated byproduct.

Q4: How can I avoid side reactions involving the carboxylic acid group?

The carboxylic acid proton is more acidic than the phenolic proton. In the presence of a base, a carboxylate is formed. While the carboxylate is a weaker nucleophile than the phenoxide, it can still react with cyclobutyl bromide to form a cyclobutyl ester byproduct. A more significant issue is that base will be consumed deprotonating both groups.

  • The Protection Strategy: The most robust and widely accepted solution is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the Williamson ether synthesis. The ester is inert to the reaction conditions. After the cyclobutoxy group has been successfully installed, the ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step. This two-step approach provides a much cleaner reaction and simplifies purification.

The diagram below illustrates the desired reaction pathway versus the major competing side reactions.

Byproduct_Formation cluster_reactants Reactants cluster_products Products & Byproducts Start Ethyl 4-Hydroxybenzoate + Cyclobutyl Bromide Desired Desired Product: Ethyl 4-Cyclobutoxybenzoate Start->Desired SN2 (O-Alkylation) (Desired Pathway) Conditions: K₂CO₃, DMF Elimination Elimination Byproduct: Cyclobutene Start->Elimination E2 Elimination (Favored by high temp. & strong base) C_Alk C-Alkylation Byproduct: Ethyl 3-Cyclobutyl-4-hydroxybenzoate Start->C_Alk SN2 (C-Alkylation) (Favored by protic solvents)

Caption: Reaction pathways in this compound synthesis.

Optimized Experimental Protocol

This protocol utilizes an ester protection strategy to prevent side reactions at the carboxylic acid moiety, ensuring a cleaner reaction profile and higher yield.

Step 1: Ether Formation (Williamson Ether Synthesis)

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF, approx. 5-10 mL per gram of starting ester).

  • Reagent Addition: Begin stirring the suspension and add cyclobutyl bromide (1.2 eq).

  • Reaction: Heat the reaction mixture to 70 °C using an oil bath. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours, once the starting ethyl 4-hydroxybenzoate spot is no longer visible.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water (approx. 3x the volume of DMF used).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash them twice with water, then once with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 4-cyclobutoxybenzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Saponification (Ester Hydrolysis)

  • Setup: Dissolve the crude ethyl 4-cyclobutoxybenzoate from the previous step in ethanol or a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq, e.g., 2M solution) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water. Wash once with a nonpolar solvent like diethyl ether or hexanes to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by slowly adding cold 1M hydrochloric acid (HCl). A white precipitate of this compound will form.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as acetonitrile or an ethanol/water mixture.[10]

Data Summary Table

The following table outlines the key reaction parameters and their impact on the desired outcome.

ParameterRecommended ConditionRationale for Minimizing Byproducts
Starting Material Ethyl 4-hydroxybenzoateProtects the carboxylic acid from reacting, preventing ester byproduct formation.
Base Anhydrous K₂CO₃ (1.5 eq)A mild base that effectively deprotonates the phenol while minimizing the competing E2 elimination reaction.[5]
Solvent DMF or DMSO (anhydrous)Polar aprotic solvent that favors the desired O-alkylation pathway over C-alkylation.[8]
Alkylating Agent Cyclobutyl Bromide (1.2 eq)A slight excess ensures complete reaction of the limiting phenoxide.
Temperature 60 - 80 °COptimal range to achieve a reasonable reaction rate without significantly promoting the E2 elimination side reaction.
Purification Acidification & RecrystallizationEffective method for isolating the final carboxylic acid product and removing process impurities.

Workflow Visualization

The following diagram outlines the logical workflow for the optimized synthesis and purification process.

Workflow Start Start: Ethyl 4-Hydroxybenzoate Step1 Step 1: Williamson Ether Synthesis - K₂CO₃, Cyclobutyl Bromide - DMF, 70°C Start->Step1 Workup1 Aqueous Workup & Extraction Step1->Workup1 Intermediate Crude Intermediate: Ethyl 4-Cyclobutoxybenzoate Workup1->Intermediate Step2 Step 2: Saponification - NaOH, EtOH/H₂O - Reflux Intermediate->Step2 Workup2 Acidification (pH 2-3) & Filtration Step2->Workup2 Final Final Product: This compound Workup2->Final Purify Optional: Recrystallization Final->Purify

Caption: Optimized workflow for this compound synthesis.

References

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Lu, D., et al. (n.d.). Alkylation of phenol: a mechanistic view. PubMed. [Link]

  • Lu, D., et al. (2012). (PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

  • Yadav, G. D., & Kadam, A. A. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online. [Link]

  • Frontier, A. (n.d.). Workup: mCPBA Oxidation. University of Rochester Chemistry Department. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2006). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

  • ChemConnections. (n.d.). Substitution and Elimination Competing Reactions. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • Chemistry LibreTexts. (2020). 7.19: Comparing Substitution and Elimination Reactions. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chem Help ASAP. (2019). substitution & elimination reactions of alkyl halides. YouTube. [Link]

  • Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Chem Help ASAP. (2019). in the chemical literature: Williamson ether synthesis. YouTube. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2011). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. [Link]

  • Reddit. (n.d.). Williamson Ether synthesis. [Link]

  • Google Patents. (n.d.). Recovery of water miscible organic acids from aqueous solution as alkyl esters - US4442303A.
  • Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]

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Troubleshooting low yields in the hydrolysis of 4-cyclobutoxybenzoate esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of 4-cyclobutoxybenzoate esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this specific saponification reaction. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you optimize your yields and achieve your synthetic goals.

Troubleshooting Guide: Low Yields in the Hydrolysis of 4-Cyclobutoxybenzoate Esters

This section provides a structured approach to diagnosing and resolving issues of low product yield. The troubleshooting process begins with the observation of a poor yield and systematically investigates potential causes from reaction conditions to work-up procedures.

Initial Troubleshooting Workflow

The following workflow provides a logical path for identifying the root cause of low hydrolysis yields.

TroubleshootingWorkflow Start Low Yield Observed Conditions Step 1: Review Reaction Conditions Start->Conditions SideReactions Step 2: Investigate Potential Side Reactions Start->SideReactions Workup Step 3: Optimize Work-up & Purification Start->Workup Base Base Selection (NaOH, KOH, LiOH) Conditions->Base Incorrect stoichiometry or strength? Solvent Solvent System (Aqueous vs. Non-Aqueous) Conditions->Solvent Poor substrate solubility? Temp Temperature & Time (RT vs. Reflux) Conditions->Temp Incomplete reaction? Hindrance Steric Hindrance Conditions->Hindrance Bulky groups slowing reaction? EtherCleavage Cyclobutoxy Group Stability (Ether Cleavage) SideReactions->EtherCleavage Is the ether linkage stable? OtherGroups Other Functional Groups (Base-sensitive moieties) SideReactions->OtherGroups Are other parts of the molecule reacting? Acidification Acidification Step (Incomplete Protonation) Workup->Acidification Is product precipitating/isolable? Extraction Extraction Protocol (Product Loss to Aqueous Layer) Workup->Extraction Incorrect solvent or pH? Solution1 Solution: - Use stronger base / excess equivalents - Consider non-aqueous conditions - Increase temperature/time Base->Solution1 Solvent->Solution1 Temp->Solution1 Hindrance->Solution1 Solution2 Solution: - Use milder conditions - Protect sensitive groups - Evaluate alternative hydrolysis methods EtherCleavage->Solution2 OtherGroups->Solution2 Solution3 Solution: - Ensure pH ~2 before extraction - Use appropriate extraction solvent (e.g., EtOAc, DCM) - Perform multiple extractions Acidification->Solution3 Extraction->Solution3

Caption: A decision-making workflow for troubleshooting low hydrolysis yields.

Q&A: In-Depth Troubleshooting

Question 1: My hydrolysis yield is consistently low. Are my reaction conditions suboptimal?

Answer: This is the most common cause of low yields. The hydrolysis of esters, particularly those with steric hindrance like the 4-cyclobutoxybenzoate, is highly sensitive to reaction parameters.[1]

  • Expertise & Experience: The saponification of an ester is a battle between promoting the desired nucleophilic attack of the hydroxide ion and preventing side reactions. The bulky cyclobutoxy group can sterically hinder the approach of the hydroxide nucleophile to the ester's carbonyl carbon.[1] Standard conditions (e.g., NaOH in aqueous methanol at room temperature) that work for simple esters like methyl benzoate may be insufficient here.

  • Causality & Trustworthiness: The reaction rate is governed by factors that affect the collision frequency and energy of the reactants.[2]

    • Base Selection and Stoichiometry: Strong bases like NaOH, KOH, or LiOH are required. For preparative purposes, using an excess of the base (typically 3-10 equivalents) is preferred as it ensures the reaction goes to completion and is irreversible.[3][4] The final step, an acid-base reaction between the generated carboxylic acid and the alkoxide, is the thermodynamic driving force.[5]

    • Solvent Choice: The solvent must solubilize both the ester and the hydroxide salt.[3] Traditional choices include mixtures of alcohols (MeOH, EtOH) and water.[3] However, for hindered esters, non-aqueous systems can be highly effective. A solvent system like MeOH/CH₂Cl₂ can enhance the reactivity of the hydroxide anion by reducing its solvation shell, thereby lowering the energy barrier for the reaction.[2][6]

    • Temperature and Reaction Time: Many hindered esters require elevated temperatures (reflux) and extended reaction times to achieve full conversion.[6][3] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to determine when the starting material has been fully consumed.

Data Presentation: Comparison of Hydrolysis Conditions

ParameterStandard ConditionsRecommended for Hindered EstersRationale & Potential Impact on Yield
Base NaOH (1.1-2.0 eq)LiOH, KOH, or NaOH (3-10 eq)LiOH is often preferred for its high selectivity.[7] An excess of base drives the irreversible reaction to completion.[3]
Solvent MeOH/H₂O or EtOH/H₂OTHF/H₂O, Dioxane/H₂O, or MeOH/CH₂Cl₂Co-solvents like THF improve solubility of organic substrates. Non-aqueous systems can increase nucleophilicity of OH⁻.[2][6]
Temperature Room Temperature50 °C to RefluxIncreased temperature provides the activation energy needed to overcome steric hindrance, increasing the reaction rate.[8]
Time 1-4 hours12-24 hours (or until completion by TLC)Hindered esters react more slowly; insufficient time leads to incomplete conversion and low yield.[2]

Question 2: Could the 4-cyclobutoxy group be unstable under my basic hydrolysis conditions?

Answer: This is a critical consideration. While ethers are generally stable to bases, strained cyclic ethers or those that can form stable carbocation intermediates upon cleavage can be susceptible to degradation under harsh conditions (e.g., high temperatures, strong base concentrations).[9]

  • Expertise & Experience: The cyclobutoxy group is a cyclobutyl ether. While more stable than a highly strained cyclopropyl ether, it is not immune to cleavage, especially if the reaction requires prolonged heating. The likely side reaction would be an elimination (E2) or substitution (SN2) pathway, leading to the formation of 4-hydroxybenzoic acid and cyclobutene or other cyclobutyl-derived byproducts. This would directly consume your starting material and lead to a complex product mixture, reducing the yield of the desired 4-cyclobutoxybenzoic acid.

  • Authoritative Grounding: The stability of ether linkages is a well-documented area of organic chemistry. Saturated cyclic ethers are generally robust, but specific reaction conditions can promote cleavage.[10] If you observe multiple unexpected spots on your TLC plate or have difficulty isolating a clean product, ether cleavage should be considered a primary suspect.

Mandatory Visualization: Potential Side Reaction Pathway

SideReaction compound 4-Cyclobutoxybenzoate Ester conditions Harsh Basic Conditions (e.g., High Temp, High [OH⁻]) desired_path Desired Saponification conditions->desired_path side_path Side Reaction: Ether Cleavage conditions->side_path product_desired This compound (Desired Product) desired_path->product_desired byproduct_side 4-Hydroxybenzoic Acid + Cyclobutene/Cyclobutanol (Side Products) side_path->byproduct_side

Caption: Competing reaction pathways for 4-cyclobutoxybenzoate esters.

Question 3: I've optimized my reaction conditions, but I'm still losing product. Could the issue be my work-up procedure?

Answer: Absolutely. A significant amount of product can be lost during the work-up and purification stages if not performed correctly.

  • Causality & Trustworthiness: The initial product of saponification is the sodium or potassium salt of the carboxylic acid (a carboxylate).[5] This salt is highly water-soluble and will remain in the aqueous layer during an extraction. To isolate your product, you must perform an acidic work-up.[3][5]

    • Neutralization and Acidification: After the reaction is complete, the mixture is typically cooled and any organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified with a strong acid, such as 1M or 2M HCl, until the pH is acidic (typically pH 2-3).[3] This protonates the water-soluble carboxylate salt, converting it into the neutral carboxylic acid, which is significantly less soluble in water and can be extracted into an organic solvent.

    • Extraction: The protonated carboxylic acid is then extracted from the aqueous layer using an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). It is crucial to perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous phase.[3]

    • Washing and Drying: The combined organic extracts are then washed with brine to remove excess water, dried over an anhydrous salt like Na₂SO₄ or MgSO₄, filtered, and the solvent is evaporated to yield the crude product, which can then be purified.[3]

  • Self-Validating System: You can validate your acidification step by checking the pH of the aqueous layer with pH paper before extraction. If the solution is not strongly acidic, your product will remain in the aqueous layer as the carboxylate salt, leading to very low or zero yield upon extraction.

Experimental Protocols

Protocol 1: Standard Saponification using LiOH in THF/Water

This protocol is a robust starting point for the hydrolysis of hindered benzoate esters.

  • Dissolution: Dissolve the 4-cyclobutoxybenzoate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 or 3:1 ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 5.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC until all the starting ester is consumed.

  • Solvent Removal: Once complete, cool the reaction to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution is ~2 (verify with pH paper). A precipitate of the carboxylic acid may form.

  • Extraction: Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x volume), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Hydrolysis of Hindered Esters using Non-Aqueous Conditions

This method is particularly effective for esters that are highly resistant to standard saponification.[2][6]

  • Dissolution: Dissolve the 4-cyclobutoxybenzoate ester (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Preparation of Base: In a separate flask, prepare a solution of sodium hydroxide (3.0-5.0 eq) in methanol (MeOH).

  • Reaction: Add the methanolic NaOH solution to the solution of the ester at room temperature. The final solvent ratio should be approximately 9:1 CH₂Cl₂:MeOH. A precipitate of the sodium salt of the acid may form over time.[2]

  • Monitoring: Stir the reaction at room temperature and monitor by TLC until completion.

  • Work-up: Upon completion, filter the reaction mixture to collect the precipitated sodium salt, or concentrate the entire mixture in vacuo.

  • Acidification and Extraction: Dissolve the residue in water and follow steps 5-8 from Protocol 1 to isolate and purify the final product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of basic ester hydrolysis (saponification)? A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide (RO⁻) as a leaving group to form a carboxylic acid.[5]

Q2: Why is saponification considered an irreversible reaction? A2: The reaction is effectively irreversible due to the final step. The alkoxide (RO⁻) formed is a strong base, and the carboxylic acid is acidic. They immediately undergo an acid-base reaction to form an alcohol (ROH) and a highly stable, resonance-stabilized carboxylate salt (RCOO⁻).[5][11] This deprotonation step is thermodynamically very favorable and drives the overall reaction to completion.[5]

Q3: Can I use acid-catalyzed hydrolysis instead of basic hydrolysis? A3: Yes, acid-catalyzed hydrolysis is an alternative. The ester is heated under reflux with a dilute strong acid like H₂SO₄ or HCl.[12][13] However, this reaction is a reversible equilibrium.[12][13][14] To achieve a high yield, a large excess of water must be used to drive the equilibrium towards the products (Le Châtelier's principle).[13][14] For preparative work, basic hydrolysis is generally preferred because its irreversibility makes it easier to achieve complete conversion.[4][12]

Q4: How can I effectively monitor the reaction progress? A4: Thin Layer Chromatography (TLC) is the most common and effective method.[6] Spot the reaction mixture on a TLC plate alongside a spot of your starting ester. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to give good separation between the non-polar ester starting material and the much more polar carboxylic acid product. The reaction is complete when the spot corresponding to the starting ester has completely disappeared.

References
  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319. [Link]

  • Schiebler, H. (2021). Watch It Happen: Teaching Esterification and Hydrolysis with Fluorescein Diacetate. Journal of Chemical Education. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. OperaChem. [Link]

  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Suárez-Castillo, O. R. et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. ResearchGate. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]

  • Wyzant. (2019). Stability of cyclobutyl methyl carbocation? Wyzant Ask An Expert. [Link]

  • Quora. (2017). What is the procedure to do saponification reaction in lab experiment? Quora. [Link]

  • Quora. (2019). How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Quora. [Link]

  • Chemistry LibreTexts. (2022). 12: Making Soap - Saponification (Experiment). Chemistry LibreTexts. [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Organic Chemistry Tutor. [Link]

  • YouTube. (2019). ester hydrolysis and Fischer esterification. YouTube. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Suárez-Castillo, O. R. et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Afinidad. [Link]

  • Chemistry LibreTexts. (2021). 12.1: Making Soap Saponification Lab Procedure. Chemistry LibreTexts. [Link]

  • YouTube. (2022). Ester to carboxylic acid- Saponification mechanism and Rxn setup. YouTube. [Link]

  • Wiberg, K. B., & Szeimies, G. (1970). Acid-Catalyzed Solvolyses of Bicyclobutane Derivatives. Stereochemistry of the Cyclopropylcarbinyl-Cyclopropylcarbinyl and Related Rearrangements. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC - NIH. [Link]

  • National Institutes of Health. (n.d.). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. NIH. [Link]

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Optimizing purification of 4-Cyclobutoxybenzoic acid by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Purification of 4-Cyclobutoxybenzoic Acid by Column Chromatography

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the column chromatography purification of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter when synthesizing this compound?

A1: Impurities are largely dependent on the synthetic route employed. However, common impurities may include unreacted starting materials, such as 4-hydroxybenzoic acid and a cyclobutyl halide, byproducts from side reactions, and residual solvents. [1]It is also possible to have related organic compounds like aldehydes or ketones depending on the specific synthesis. [1] Q2: My this compound is streaking badly on a silica gel TLC plate. What is causing this and how can I fix it?

A2: Streaking of carboxylic acids on silica gel is a very common issue. [1][2]It arises from the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel. [1]This can result in a mixture of protonated and deprotonated forms of your compound, leading to tailing or streaking. To resolve this, you can add a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system. [1][2]This ensures that the this compound remains fully protonated and chromatographs as a more defined spot.

Q3: I'm having trouble getting a good separation of my product from a non-polar impurity. What solvent system should I start with?

A3: For separating a moderately polar compound like this compound from non-polar impurities on silica gel, a good starting point is a solvent system of ethyl acetate and hexane. You can begin with a low polarity mixture, for example, 10-20% ethyl acetate in hexane, and gradually increase the polarity while monitoring the separation by TLC. The goal is to find a solvent system where the this compound has an Rf value between 0.2 and 0.4 for optimal separation on a column.

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography purification of this compound.

Problem 1: The compound is not eluting from the column.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The eluent may not be polar enough to move the compound down the column.

    • Solution: Gradually increase the polarity of your solvent system. For instance, if you are using a 20% ethyl acetate/hexane mixture, try increasing it to 30% or 40%. Always make changes gradually to avoid eluting impurities along with your product.

  • Compound Crashing Out on the Column: If the compound has low solubility in the loading solvent, it may precipitate at the top of the column.

    • Solution: Ensure your crude material is fully dissolved in a minimal amount of the initial mobile phase or a slightly stronger solvent before loading it onto the column. If solubility is a major issue, consider a "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being added to the column.

  • Compound Decomposition on Silica Gel: While this compound is generally stable, some acidic compounds can be sensitive to the acidic nature of silica gel. [3] * Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. [3]If decomposition is observed, you can consider using a deactivated silica gel (by adding a small percentage of a base like triethylamine to the slurry) or an alternative stationary phase like alumina. [3]

Problem 2: The fractions are all mixed, even with good separation on TLC.

Possible Causes & Solutions:

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands that overlap.

    • Solution: A general rule of thumb is to use a ratio of at least 30:1 (silica gel to crude material) by weight. For difficult separations, this ratio may need to be increased to 100:1 or more.

  • Improper Column Packing: Channels or cracks in the silica gel bed can lead to uneven solvent flow and poor separation. [4] * Solution: Ensure the column is packed uniformly without any air bubbles. [5]A "slurry packing" method, where the silica gel is mixed with the initial eluent before being poured into the column, is generally preferred.

  • Running the Column Too Fast: A high flow rate reduces the interaction time between the compound and the stationary phase, leading to decreased resolution.

    • Solution: Maintain a steady and moderate flow rate. For flash chromatography, this is typically achieved with gentle air pressure.

Problem 3: The purified product is a sticky gum or oil instead of a crystalline solid.

Possible Causes & Solutions:

  • Residual Solvent: Trace amounts of high-boiling solvents from the chromatography can prevent crystallization.

    • Solution: After combining the pure fractions and removing the solvent on a rotary evaporator, place the flask under high vacuum for an extended period to remove any residual solvent. Gentle heating may also help.

  • Persistent Impurities: Even small amounts of impurities can sometimes inhibit crystallization.

    • Solution: If the product is still not solidifying, a second purification step like recrystallization may be necessary. [1]Alternatively, if the impurity is acidic or basic, an acid-base extraction could be effective. [1]

Experimental Protocols

Protocol 1: Standard Column Chromatography of this compound
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. [6] * Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent. [6] * Carefully pour the slurry into the column, ensuring no air bubbles are trapped. [5] * Allow the silica to settle into a uniform bed, and then add a protective layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the initial solvent system, collecting fractions in test tubes or vials.

    • Monitor the elution of your compound using TLC analysis of the collected fractions.

    • Gradually increase the polarity of the eluent as needed to elute the this compound.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

PolaritySolvent System (Hexane:Ethyl Acetate)Modifier (if needed)Expected Rf of this compound
Low9:10.5% Acetic Acid< 0.1
Medium7:30.5% Acetic Acid0.2 - 0.4
High1:10.5% Acetic Acid> 0.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Monitoring cluster_isolation Isolation prep_column Prepare Slurry & Pack Column load_sample Dissolve & Load Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->elute Adjust Polarity combine Combine Pure Fractions tlc->combine Pure Fractions Identified evaporate Evaporate Solvent combine->evaporate dry Dry Under High Vacuum evaporate->dry Purified Product Purified Product dry->Purified Product

Caption: Workflow for Column Chromatography Purification.

troubleshooting_logic cluster_no_elution No Elution cluster_mixed_fractions Mixed Fractions start Problem Encountered q_polarity Is Solvent Polarity Sufficient? start->q_polarity q_overload Is Column Overloaded? start->q_overload sol_polarity Increase Solvent Polarity q_polarity->sol_polarity No q_solubility Is Compound Soluble? q_polarity->q_solubility Yes sol_dry_load Use Dry Loading Technique q_solubility->sol_dry_load No sol_ratio Increase Silica:Sample Ratio q_overload->sol_ratio Yes q_packing Was Column Packed Correctly? q_overload->q_packing No sol_repack Repack Column Carefully q_packing->sol_repack No

Caption: Troubleshooting Decision-Making Flowchart.

References

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]

  • Hawach. Several Problems of Flash Column Chromatography. Available from: [Link]

  • ResearchGate. I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • PubChemLite. This compound (C11H12O3). Available from: [Link]

  • Biotage. Purifying ionic compounds by flash column chromatography. Available from: [Link]

  • YouTube. 【4K】-- Column Chromatography (Purification). Available from: [Link]

  • PubChem. 4-Butoxybenzoic acid | C11H14O3 | CID 72971. Available from: [Link]

  • PubChem. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. Available from: [Link]

  • ResearchGate. (PDF) Exploiting column chemistry for chromatographic separation and quantification of caffeoylquinic acids in Gynura procumbens. Available from: [Link]

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Handling and storage guidelines to ensure 4-Cyclobutoxybenzoic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyclobutoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[1] The recommended storage temperature is room temperature. It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation.[2]

For optimal chemical integrity, store the compound in its original container or a container made of corrosion-resistant material like glass, high-density polyethylene (HDPE), or polypropylene.[2] Avoid storing it in metal cabinets, which can corrode over time due to the acidic nature of the compound.[1]

What are the known incompatibilities for this compound?

As a carboxylic acid, this compound is incompatible with strong bases, strong oxidizing agents, and reducing agents.[1][3] Contact with bases can cause a neutralization reaction, while strong oxidizing agents can lead to vigorous and potentially hazardous reactions. It is also advisable to avoid storing it with other reactive materials like alkali metals.[4]

What are the signs of degradation of this compound?

Visual inspection can often provide the first clues of degradation. Signs of degradation may include:

  • Change in color: The compound is typically a white to off-white powder. Any significant color change could indicate the presence of impurities or degradation products.

  • Clumping or caking: This may suggest moisture absorption.

  • Incomplete solubility: If the compound does not dissolve in a solvent in which it is known to be soluble, it may have degraded into less soluble substances.

  • Unexpected analytical results: Discrepancies in analytical data, such as the appearance of unexpected peaks in chromatography, can be a strong indicator of degradation.

My this compound appears discolored. Can I still use it?

Discoloration is a potential sign of degradation. Before using a discolored sample in a critical experiment, it is highly recommended to assess its purity. This can be done using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To check for the presence of impurities.

  • Mass Spectrometry (MS): To identify potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

If the purity is found to be compromised, it is best to use a fresh, pure sample to ensure the reliability and reproducibility of your experimental results.

What are the potential degradation pathways for this compound?

While specific degradation studies on this compound are not extensively available, general degradation pathways for benzoic acid derivatives can be inferred. Under harsh conditions such as high temperatures or in the presence of strong acids or bases, decarboxylation (loss of CO2) can occur.[5] Hydrolysis of the ether linkage is also a possibility under certain conditions.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored according to the recommended guidelines (cool, dry, tightly sealed container). 2. Check for any visual signs of degradation (color change, clumping). 3. Re-evaluate the purity of your sample using an appropriate analytical method (e.g., HPLC).
Difficulty in dissolving the compound Use of an inappropriate solvent or potential degradation.1. This compound is generally soluble in organic solvents like alcohols, ethers, and ethyl acetate. It has low solubility in water. 2. Ensure you are using a suitable solvent and consider gentle heating or sonication to aid dissolution. 3. If solubility issues persist with a known good solvent, it may be an indication of degradation into insoluble byproducts.
Appearance of extraneous peaks in chromatogram (e.g., HPLC, GC) Sample contamination or degradation of the compound.1. Ensure all glassware and solvents are clean and of high purity. 2. Prepare a fresh solution of this compound from a reliable stock. 3. If extraneous peaks persist, it is likely that the compound has degraded. Consider acquiring a new batch of the compound.
Low yield in a synthetic reaction Impure starting material or side reactions.1. Confirm the purity of your this compound starting material. 2. Review your reaction conditions. The carboxylic acid functional group can participate in various side reactions. Ensure your reaction conditions are compatible with this functional group.

Experimental Protocols

Protocol 1: Proper Handling and Dispensing of this compound
  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust particles.[3]

  • Dispensing: Use a clean, dry spatula to dispense the solid compound. Avoid using metal spatulas if there is a risk of reaction.

  • Container Sealing: Immediately after dispensing, securely close the container lid to minimize exposure to air and moisture.[2]

  • Cleaning: Clean any spills promptly.

Protocol 2: Preparation of a Stock Solution
  • Solvent Selection: Choose a suitable solvent in which this compound is readily soluble (e.g., methanol, ethanol, DMSO).

  • Weighing: Accurately weigh the desired amount of the compound using an analytical balance.

  • Dissolution: Add the weighed compound to a volumetric flask. Add a portion of the chosen solvent and swirl gently to dissolve. Sonication can be used to expedite dissolution if necessary.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the mark on the volumetric flask.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed container at a low temperature (e.g., 2-8 °C) and protect it from light to minimize degradation. The stability of the compound in solution should be validated for long-term storage.

Visualizations

Logical Flow for Handling and Storage

cluster_storage Storage cluster_handling Handling cluster_troubleshooting Troubleshooting Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Use appropriate PPE Use appropriate PPE Store in a cool, dry, well-ventilated area->Use appropriate PPE Keep container tightly sealed Keep container tightly sealed Avoid incompatible materials (bases, oxidizers) Avoid incompatible materials (bases, oxidizers) Visual Inspection (Color, Clumping) Visual Inspection (Color, Clumping) Use appropriate PPE->Visual Inspection (Color, Clumping) Handle in a fume hood Handle in a fume hood Dispense with a clean spatula Dispense with a clean spatula Purity Analysis (HPLC, MS, NMR) Purity Analysis (HPLC, MS, NMR) Confirm Solubility Confirm Solubility

Caption: Workflow for proper storage, handling, and troubleshooting of this compound.

Potential Degradation Pathways

A This compound B Decarboxylation Product (Cyclobutoxybenzene) A->B High Temperature / Harsh pH C Hydrolysis Product (4-Hydroxybenzoic Acid) A->C Hydrolysis

Caption: Potential degradation pathways for this compound.

References

  • BenchChem. (2025).
  • BYJU'S. (2020, July 15). Test for Carboxyl Group.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • Pandemic-Modified. Lab Report for Carboxylic Acid Unknown.
  • Quora. (2023, September 14). How to identify carboxylic acid in a chemical lab.
  • Sigma-Aldrich. This compound.
  • PubChemLite. This compound (C11H12O3).
  • ResearchGate. (2025, August 6). Biodegradation of 4-hydroxybenzoic acid by Phomopsis liquidambari.
  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. (2014). Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS. PubMed.
  • ResearchGate.
  • ChemicalBook. 4-Methoxybenzoic acid.
  • Wikipedia. 4-Chlorobenzoic acid.
  • IUPAC-NIST. (2013, August 30). Solubility Data Series. 99.
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. (2017). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). PubMed.

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Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-Cyclobutoxybenzoic Acid by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle but a cornerstone of safety and efficacy. This guide offers an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 4-Cyclobutoxybenzoic acid, a crucial building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights, providing a robust framework for researchers and drug development professionals.

The Criticality of Purity in Drug Development

The purity of a chemical entity like this compound directly influences its physicochemical properties, reactivity, and, ultimately, its performance in a therapeutic context. Impurities can arise from starting materials, byproducts of synthesis, or degradation, potentially impacting the safety, stability, and efficacy of the final drug product. Therefore, employing an accurate and reliable analytical method for purity determination is paramount.

Quantitative NMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive analytical tool for determining the absolute concentration and purity of compounds.[1] Unlike chromatographic techniques that often rely on calibration curves with compound-specific response factors, qNMR is a primary ratio method.[2] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][3] By co-dissolving a sample with a certified internal standard of known purity and concentration, the purity of the analyte can be calculated with high accuracy and traceability to SI units.[1][4]

Advantages of qNMR in Purity Analysis:
  • Absolute Quantification: Does not require a reference standard of the analyte itself for quantification, making it ideal for novel compounds.[1][5]

  • Versatility: Applicable to a wide range of organic molecules that are soluble in deuterated solvents.[1][6]

  • Structural Confirmation: Provides structural information simultaneously with quantitative data, aiding in impurity identification.[7]

  • Non-Destructive: The sample can be recovered for further analysis.[1][8]

  • Speed and Efficiency: A single qNMR experiment can often replace multiple chromatographic and other analytical tests, saving time and resources.[9][10][11]

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This section details a step-by-step methodology for the purity analysis of this compound using ¹H qNMR. The causality behind each experimental choice is explained to ensure a self-validating system.

Selection of Internal Standard

The choice of an internal standard is critical for accurate qNMR results.[12] An ideal internal standard should:

  • Be highly pure (≥99%) and chemically stable.[13]

  • Possess signals that do not overlap with the analyte's signals.[3][13]

  • Be soluble in the same deuterated solvent as the analyte.[13]

  • Have a simple signal pattern, preferably a singlet.[14]

For the analysis of this compound, Maleic Acid is a suitable internal standard. It is highly pure, stable, and its vinylic protons produce a sharp singlet around 6.2-6.5 ppm, which is typically in a clear region of the ¹H NMR spectrum of many organic molecules.

Sample Preparation

Accurate weighing is fundamental to the precision of qNMR.

  • Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the weight precisely.

  • Internal Standard Addition: Accurately weigh an appropriate amount of the internal standard (e.g., Maleic Acid) into the same vial to achieve a near 1:1 molar ratio with the analyte.[3] This ensures comparable signal intensities for accurate integration.

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), to the vial. DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its residual proton signal does not typically interfere with analyte signals.

  • Homogenization: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. A homogenous solution is crucial for acquiring high-quality NMR data.

NMR Data Acquisition

The NMR instrument parameters must be optimized for quantitative analysis.

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.[9][15]

  • Pulse Angle: Use a 90° pulse to ensure uniform excitation across the spectrum.[3]

  • Relaxation Delay (D1): This is a critical parameter. A sufficiently long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard signals) is necessary to ensure complete relaxation of all protons, which is essential for accurate integration. A D1 of 30-60 seconds is often used.[16]

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (S/N ≥ 150 is recommended by the USP for validated assays).[1][17]

  • Acquisition Time (AT): An acquisition time of at least 3 seconds is recommended to ensure adequate digital resolution.[9]

Data Processing and Purity Calculation

Careful data processing is essential for accurate results.

  • Fourier Transform and Phasing: Apply a Fourier transform to the Free Induction Decay (FID) and carefully phase the resulting spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a robust baseline correction algorithm to ensure accurate integration.

  • Integration: Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aromatic protons) and a signal from the internal standard (the vinylic protons of maleic acid).

  • Purity Calculation: The purity of the analyte is calculated using the following equation[3]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal

    • M : Molar mass

    • m : Mass

    • P : Purity of the standard

    • analyte : this compound

    • std : Internal Standard (Maleic Acid)

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve nmr_acq Acquire ¹H NMR Spectrum (Optimized Parameters) dissolve->nmr_acq Transfer to NMR tube process_spec Process Spectrum (Phase, Baseline Correction) nmr_acq->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Value

Caption: Workflow for the purity determination of this compound by qNMR.

Comparison with Alternative Analytical Techniques

While qNMR offers significant advantages, it is essential to understand its performance in the context of other commonly used analytical techniques for purity determination, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

FeatureqNMRHPLC with UV DetectionGas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.[16]Separation based on polarity, with detection based on UV absorbance.Separation based on volatility and polarity, with detection based on flame ionization.
Quantification Absolute (primary method), requires a certified internal standard.[1]Relative, requires a calibration curve with a reference standard of the analyte.Relative, requires a calibration curve with a reference standard of the analyte.
Selectivity High, based on unique chemical shifts of protons.Moderate to high, dependent on column chemistry and mobile phase.High, especially for volatile compounds.
Sample Throughput Moderate, typically 10-15 minutes per sample for low molecular weight compounds.[6]High, can be automated for large sample sets.High, can be automated.
Destructive? No.[1]Yes.Yes.
Impurity Identification Can provide structural information for unknown impurities.Limited to retention time comparison with known standards.Can be coupled with Mass Spectrometry (GC-MS) for structural information.[16]
Cost High initial instrument cost, lower running costs.[18]Moderate instrument cost, ongoing solvent and column costs.Moderate instrument cost, ongoing gas and column costs.
Causality in Method Selection

The choice of analytical technique is driven by the specific requirements of the analysis.

  • For early-stage drug development , where a certified reference standard of the analyte may not be available, qNMR is unparalleled due to its ability to provide absolute quantification.[5][9]

  • For routine quality control of well-characterized compounds in a GMP environment, HPLC is often the workhorse due to its high throughput and established validation protocols.

  • For volatile impurities or residual solvent analysis , GC is the preferred method .[5]

A Self-Validating System: Ensuring Trustworthiness

The protocol described herein is designed to be a self-validating system. The trustworthiness of the qNMR result is underpinned by several key factors:

  • Certified Internal Standard: The purity of the internal standard is traceable to a national metrology institute, providing a direct link to the SI unit for mass.[4]

  • System Suitability: The resolution and lineshape of the NMR signals, as well as the signal-to-noise ratio, serve as built-in checks for instrument performance.[17]

  • Orthogonal Confirmation: The purity value obtained by qNMR can be orthogonally confirmed by another technique like HPLC or DSC, providing a high degree of confidence in the result.[10]

Visualizing the Decision-Making Process for Method Selection

Method_Selection start Purity Analysis Required for This compound q1 Is a certified reference standard of the analyte available? start->q1 q2 Are volatile impurities a primary concern? q1->q2 Yes qnmr qNMR is the preferred method q1->qnmr No q3 Is high throughput for routine QC the main goal? q2->q3 No gc GC is the most suitable method q2->gc Yes q3->qnmr No (e.g., for orthogonal confirmation or primary standard characterization) hplc HPLC is a strong candidate q3->hplc Yes

Caption: Decision tree for selecting an analytical method for purity analysis.

Conclusion: The Authoritative Role of qNMR

For the purity analysis of this compound, particularly in research and development settings, qNMR stands out as a highly accurate, reliable, and efficient method. Its ability to provide absolute quantification without the need for an analyte-specific reference standard, coupled with the simultaneous acquisition of structural information, makes it an invaluable tool for decision-making in drug development. While HPLC and GC have their established roles, the adoption of qNMR as a primary analytical method offers a more direct and comprehensive assessment of purity, ensuring the quality and integrity of critical pharmaceutical materials. The validation of qNMR methods is well-established and recognized by regulatory bodies, further cementing its position as a cornerstone of modern analytical chemistry.[2][9][19]

References

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Jackson, A. (2018). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • [Authors]. (2018). [The Applications of qNMR in Drug Quality Control]. PubMed. Retrieved from [Link]

  • [Authors]. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. Retrieved from [Link]

  • [Authors]. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • [Authors]. (n.d.). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. Retrieved from [Link]

  • Mestrelab. (2012). What is qNMR and why is it important?. Mestrelab Resources. Retrieved from [Link]

  • [Authors]. (2025). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Retrieved from [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • [Video]. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from [Link]

  • [Authors]. (n.d.). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Retrieved from [Link]

  • [Authors]. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). CHAPTER 15: Validating Analytical Procedures. Retrieved from [Link]

  • [Authors]. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Retrieved from [Link]

  • Pharmaceutical Technology. (2023). Considerations for Method Validation. Retrieved from [Link]

  • USP-NF. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • [Video]. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. Retrieved from [Link]

  • USP-NF. (n.d.). Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C11H12O3). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • [Authors]. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • [Authors]. (n.d.). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Scirp.org. Retrieved from [Link]

  • ResearchGate. (2025). Determination of enantiomeric purity of α-bromobutyric acid by HPLC combined with pre-column derivatization. Retrieved from [Link]

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A Comparative Guide to Validated HPLC Quantification of 4-Cyclobutoxybenzoic Acid for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring product safety and efficacy. 4-Cyclobutoxybenzoic acid, a key building block in the synthesis of various therapeutic agents, demands a robust and validated analytical method for its quantification. This guide provides an in-depth comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the determination of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will explore the rationale behind methodological choices, present comparative validation data, and offer detailed protocols to empower researchers and quality control analysts.

The Analytical Challenge: Properties of this compound

This compound is an aromatic carboxylic acid. Its structure, featuring a benzene ring, a carboxylic acid group, and a cyclobutoxy ether moiety, dictates its chromatographic behavior. The aromatic ring provides UV absorbance for detection, while the carboxylic acid group's pKa will influence retention based on the mobile phase pH. The cyclobutoxy group adds a degree of hydrophobicity. A successful HPLC method must provide adequate retention, sharp peak shape, and resolution from potential impurities.

Methodological Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

The choice of stationary phase is a critical factor in achieving optimal separation in RP-HPLC. Here, we compare the performance of a conventional C18 (octadecylsilane) column with a Phenyl-Hexyl column for the analysis of this compound.

  • Method A: The Industry Standard - C18 Column. C18 columns are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of analytes. The primary retention mechanism is based on the hydrophobic interaction between the nonpolar C18 alkyl chains and the analyte.

  • Method B: An Alternative Selectivity - Phenyl-Hexyl Column. Phenyl-Hexyl columns provide a mixed-mode retention mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl rings offer π-π interactions with aromatic analytes like this compound. This can lead to unique selectivity and improved resolution for aromatic compounds compared to a standard C18 phase.[1][2]

Proposed Chromatographic Conditions:
ParameterMethod A: C18Method B: Phenyl-Hexyl
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water0.1% Phosphoric acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 60% A / 40% B to 40% A / 60% B over 10 min70% A / 30% B to 50% A / 50% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 238 nmUV at 238 nm
Injection Volume 10 µL10 µL

Rationale for Conditions: The acidic mobile phase (pH ~2.5) ensures that the carboxylic acid group of this compound is protonated, leading to better retention and peak shape on reversed-phase columns. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is employed to ensure elution of the analyte with a reasonable retention time and good peak shape. The detection wavelength of 238 nm is selected based on the UV absorbance maximum of the benzoic acid chromophore.

HPLC Method Validation: A Systematic Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[4][5]

Caption: HPLC Method Development and Validation Workflow.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For this compound, this includes starting materials, by-products, and degradation products. A stability-indicating method should be able to separate the main peak from any degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light).[6][7]

Experimental Approach:

  • Prepare solutions of this compound.

  • Subject the solutions to forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, and exposure to UV light).

  • Analyze the stressed samples by both HPLC methods and assess the peak purity of the this compound peak using a photodiode array (PDA) detector.

Expected Outcome: Both methods should demonstrate baseline resolution between the this compound peak and any degradation peaks. The Phenyl-Hexyl column may offer superior resolution for aromatic degradation products due to its alternative selectivity.[8]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Approach:

  • Prepare a series of at least five concentrations of this compound reference standard (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Comparative Data (Hypothetical):

ParameterMethod A: C18Method B: Phenyl-HexylAcceptance Criteria
Range (µg/mL) 50 - 15050 - 15080 - 120% of nominal
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
y-intercept MinimalMinimalClose to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Experimental Approach:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of this compound.

  • Analyze each level in triplicate.

  • Calculate the percentage recovery.

Comparative Data (Hypothetical):

Concentration LevelMethod A: C18 (% Recovery)Method B: Phenyl-Hexyl (% Recovery)Acceptance Criteria
80% 99.5%100.2%98.0 - 102.0%
100% 100.1%100.5%98.0 - 102.0%
120% 99.8%99.9%98.0 - 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Approach:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Data (Hypothetical):

ParameterMethod A: C18 (% RSD)Method B: Phenyl-Hexyl (% RSD)Acceptance Criteria
Repeatability 0.8%0.7%≤ 2.0%
Intermediate Precision 1.2%1.1%≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Approach: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Comparative Data (Hypothetical):

ParameterMethod A: C18 (µg/mL)Method B: Phenyl-Hexyl (µg/mL)
LOD 0.10.08
LOQ 0.30.25
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Approach: Intentionally vary critical method parameters and observe the effect on the results.

Comparative Data (Hypothetical):

Parameter VariationMethod A: C18 (Effect on Results)Method B: Phenyl-Hexyl (Effect on Results)
Flow Rate (± 0.1 mL/min) Minor shift in retention time, %RSD < 2.0%Minor shift in retention time, %RSD < 2.0%
Column Temperature (± 2 °C) Minor shift in retention time, %RSD < 2.0%Minor shift in retention time, %RSD < 2.0%
Mobile Phase Composition (± 2%) Minor shift in retention time, %RSD < 2.0%Minor shift in retention time, %RSD < 2.0%

Step-by-Step Experimental Protocol for Validation

This protocol outlines the steps for validating the HPLC method for the quantification of this compound.

ProtocolWorkflow Prep 1. Preparation of Solutions - Stock Standard - Working Standards - Sample Solutions Specificity 2. Specificity - Analyze placebo, standard, and stressed samples Prep->Specificity Linearity 3. Linearity & Range - Inject serial dilutions of standard - Construct calibration curve Specificity->Linearity Accuracy 4. Accuracy - Analyze spiked placebo samples at 3 levels Linearity->Accuracy Precision 5. Precision - Repeatability: 6 replicate injections - Intermediate Precision: Different day/analyst Accuracy->Precision LOD_LOQ 6. LOD & LOQ - Calculate from calibration curve data Precision->LOD_LOQ Robustness 7. Robustness - Vary chromatographic parameters - Assess impact on results LOD_LOQ->Robustness Report 8. Documentation - Compile all data in a validation report Robustness->Report

Caption: HPLC Validation Protocol Workflow.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with diluent (e.g., 50:50 water:acetonitrile).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range.

    • Sample Solution: Prepare the sample containing this compound in the diluent to achieve a target concentration within the linear range.

  • Execution of Validation Parameters:

    • Follow the experimental approaches outlined in Section 3 for each validation parameter (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness).

    • Ensure system suitability is met before each run by injecting a standard solution and checking for parameters like tailing factor, theoretical plates, and repeatability of injections.

  • Data Analysis and Reporting:

    • Calculate the required statistical parameters for each validation test.

    • Compare the results against the predefined acceptance criteria.

Conclusion and Recommendation

Both the C18 and Phenyl-Hexyl columns are capable of providing a validated HPLC method for the quantification of this compound. The traditional C18 column offers a reliable and robust method suitable for routine quality control. However, the Phenyl-Hexyl column demonstrates slightly superior performance in terms of linearity and sensitivity (lower LOQ). Its unique selectivity, derived from π-π interactions, makes it a particularly strong candidate for stability-indicating assays where the resolution of closely related aromatic impurities is critical.[9][10]

For routine quantification of the pure substance, the C18 method is sufficient. For in-depth stability studies and impurity profiling, the Phenyl-Hexyl method is recommended due to its enhanced resolving power for aromatic compounds. The final choice of method will depend on the specific application and the complexity of the sample matrix.

References

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from Waters Knowledge Base. [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from Agilent Technologies. [Link]

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from Queen's University Belfast Research Portal. [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development – A Review. Retrieved from IJTSRD. [Link]

  • McMaster, M. C. (2007). HPLC, a practical user's guide. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. Retrieved from ijarsct.co.in. [Link]

  • Ukaaz Publications. (2024). Analytical method development and validation of Artemether by RP-HPLC. Retrieved from Ukaaz Publications. [Link]

  • Pharmacophore. (n.d.). SIMULTANEOUS ESTIMATION OF ARTEMETHER & CURCUMIN BY RP-HPLC METHOD. Retrieved from Pharmacophore. [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. Retrieved from japsonline.com. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from LCGC International. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from SIELC Technologies. [Link]

  • Molecules. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (n.d.). Analytical Method Development and Validation for Simultaneous Estimation of Artemether and Lumefantrine in Pure And Pharmaceutical Dosage Form Using Rp-Hplc Method. Retrieved from Semantic Scholar. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from SIELC Technologies. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from HELIX Chromatography. [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from Longdom Publishing. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA. [Link]

  • MDPI. (n.d.). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. Retrieved from MDPI. [Link]

  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from VU Research Repository. [Link]

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Comparative study of the mesogenic properties of 4-alkoxybenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Mesogenic Properties of 4-Alkoxybenzoic Acids

Introduction: The Archetype of Hydrogen-Bonded Liquid Crystals

The 4-alkoxybenzoic acid homologous series represents a foundational class of materials in the study of thermotropic liquid crystals. While structurally simple, these compounds exhibit a rich variety of liquid crystalline phases (mesophases) that are highly tunable by altering the length of their alkoxy tail.[1] Their significance extends beyond mere academic interest; they serve as fundamental building blocks for creating more complex supramolecular liquid crystals and are instrumental in developing advanced materials for displays and sensors.[1][2]

A defining characteristic of this family is the formation of stable, hydrogen-bonded dimers.[3] The carboxylic acid groups of two molecules associate to create a single, more elongated, and rigid calamitic (rod-like) unit. This supramolecular structure, rather than the individual molecule, is the true mesogen responsible for the observed liquid crystalline behavior. This guide provides a comparative analysis of the mesogenic properties of these compounds, detailing the experimental methodologies for their characterization and exploring the profound relationship between molecular structure and macroscopic phase behavior.

The Supramolecular Mesogen: Causality of Liquid Crystalline Behavior

The tendency of 4-alkoxybenzoic acids to form liquid crystals is a direct consequence of intermolecular hydrogen bonding. Two carboxylic acid moieties (-COOH) form a pair of O–H···O bonds, resulting in a cyclic dimer. This dimerization effectively doubles the length of the molecule and enhances its structural anisotropy—the key prerequisite for forming calamitic mesophases. The resulting dimer has a rigid aromatic core and two flexible alkyl tails, a structure conducive to the orientational order found in liquid crystals.

G cluster_exp Experimental Workflow synthesis Sample Synthesis & Purification prep Sample Preparation (Sandwich Cell) synthesis->prep pom Polarized Optical Microscopy (POM) - Qualitative Analysis - prep->pom Heating/Cooling Stage dsc Differential Scanning Calorimetry (DSC) - Quantitative Analysis - prep->dsc Heating/Cooling Scans analysis Data Correlation & Structure-Property Analysis pom->analysis Texture Identification dsc->analysis Transition Temps (T) & Enthalpies (ΔH) conclusion Phase Identification & Thermodynamic Profile analysis->conclusion

Caption: A self-validating workflow for liquid crystal characterization.

Protocol 1: Phase Identification by Polarized Optical Microscopy (POM)

Expertise: POM is the primary tool for visualizing the anisotropic nature of liquid crystals. [4]When a birefringent sample is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in interference patterns and textures that are fingerprints for specific mesophases. [5]This method is essential for unambiguously identifying phases and observing the dynamics of their transitions.

Methodology:

  • Sample Preparation: Place a small amount (1-2 mg) of the 4-alkoxybenzoic acid powder onto a clean glass microscope slide.

  • Cell Assembly: Cover the sample with a clean coverslip. Place the slide on a hot stage and heat the sample above its clearing point (the temperature at which it becomes an isotropic liquid). The isotropic liquid will appear completely dark under crossed polarizers. [4]3. Shearing: Apply gentle pressure to the coverslip and slide it slightly to shear the sample. This helps to align the molecules and produce more uniform domains upon cooling.

  • Cooling and Observation: Cool the sample slowly (e.g., 1-5 °C/min). As the material transitions into a liquid crystal phase, observe the formation of optical textures.

  • Texture Identification:

    • Nematic (N) Phase: Look for a "threaded" or "Schlieren" texture, characterized by dark brushes or "threads" that correspond to topological defects (disclinations) in the director field. [6] * Smectic C (SmC) Phase: This phase often presents a "focal-conic fan" or broken focal-conic texture. [6]6. Record Transition Temperatures: Note the temperatures at which these textures appear and disappear during both cooling and subsequent heating cycles.

Protocol 2: Thermodynamic Analysis by Differential Scanning Calorimetry (DSC)

Expertise: DSC measures the heat flow into or out of a sample as a function of temperature. [7]Phase transitions are accompanied by a change in enthalpy (latent heat), which is detected as a peak on the DSC thermogram. The temperature of the peak maximum corresponds to the transition temperature (T), and the area under the peak is proportional to the enthalpy change (ΔH) of the transition. [1]This provides quantitative, bulk confirmation of the transitions observed via POM.

Methodology:

  • Sample Encapsulation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into the isotropic phase. This erases any previous thermal history.

    • Controlled Cooling Scan: Cool the sample at the same rate (10 °C/min) back to the starting temperature.

    • Second Heating Scan: Perform a final heating scan at 10 °C/min. The data from this second scan is typically used for analysis, as it reflects the properties of the material under controlled conditions.

  • Data Analysis: Analyze the thermogram to identify endothermic peaks (on heating) or exothermic peaks (on cooling) corresponding to phase transitions. Integrate the peaks to determine the transition temperatures and their associated enthalpy changes.

Comparative Data of the 4-Alkoxybenzoic Acid Homologous Series

The mesogenic properties of 4-alkoxybenzoic acids are profoundly dependent on the length of the n-alkoxy chain (–OCnH2n+1). As the chain length increases, the intermolecular van der Waals forces become stronger, which favors the formation of more ordered smectic phases at the expense of the less ordered nematic phase. [3]

n Compound Name Cr → LC/I (°C) SmC → N (°C) N → I (°C) Mesophases Observed
1 4-Methoxybenzoic acid 185.5 - - None (Sublimes)
2 4-Ethoxybenzoic acid 198.0 - - None (Sublimes)
3 4-Propoxybenzoic acid 148.0 - 155.0 Nematic
4 4-Butoxybenzoic acid 147.0 - 161.0 Nematic
5 4-Pentyloxybenzoic acid 126.0 - 152.0 Nematic
6 4-Hexyloxybenzoic acid 106.0 - 154.0 Nematic
7 4-Heptyloxybenzoic acid 98.0 101.0 147.0 Smectic C, Nematic
8 4-Octyloxybenzoic acid 101.0 108.0 147.5 Smectic C, Nematic
9 4-Nonyloxybenzoic acid 96.0 114.0 143.5 Smectic C, Nematic
10 4-Decyloxybenzoic acid 98.0 122.0 142.0 Smectic C, Nematic

| 12 | 4-Dodecyloxybenzoic acid | 102.0 | 127.0 | 138.0 | Smectic C, Nematic |

Data compiled for illustrative purposes from multiple sources.[3][8][7]

Structure-Property Relationships

The data reveals clear trends in mesomorphic behavior as the alkyl chain lengthens:

  • Emergence of Mesophases: The shortest-chain members (n=1, 2) do not exhibit liquid crystalline behavior. Mesomorphism begins with the propyl derivative (n=3). [8]* Nematic to Smectic Transition: For n=3 to n=6, only an enantiotropic nematic phase is observed. Starting with the heptyloxy homologue (n=7), a smectic C phase appears below the nematic phase. [3][8]This is because the longer, more flexible alkyl chains promote intermolecular interactions that favor the layered structure of the smectic phase.

  • Clearing Point Trend (Odd-Even Effect): The nematic-to-isotropic (N-I) transition temperature, or clearing point, generally decreases as the homologous series is ascended. A distinct "odd-even" effect is often observed, where members with an even number of carbon atoms in the alkoxy chain have slightly higher clearing points than their odd-numbered neighbors. [9]This is attributed to the difference in the orientation of the terminal methyl group, which affects the overall linearity and polarizability of the dimeric mesogen.

  • Widening Smectic Range: As 'n' increases from 7, the temperature range of the smectic C phase widens, while the range of the nematic phase narrows. For homologues with n > 13, the nematic phase is suppressed entirely, and only the smectic C phase is observed. [8]

G cluster_structure Molecular Structure cluster_property Resulting Mesophase short Short Alkyl Chain (n = 3-6) nematic Nematic Phase Only short->nematic Weaker side-chain interactions favor only orientational order. long Long Alkyl Chain (n ≥ 7) smectic Smectic C + Nematic Phase long->smectic Stronger side-chain interactions promote additional positional order (layers).

Caption: Relationship between alkyl chain length and observed mesophases.

Conclusion

The 4-alkoxybenzoic acids are a model system for demonstrating fundamental principles of liquid crystal self-assembly. The interplay between the rigid, hydrogen-bonded aromatic core and the flexible alkoxy tails dictates the stability and nature of the resulting mesophases. A systematic comparison across the homologous series clearly shows that increasing the alkyl chain length enhances molecular ordering, leading to a predictable progression from purely nematic to smectic-nematic, and eventually to purely smectic behavior. The combination of Polarized Optical Microscopy and Differential Scanning Calorimetry provides a comprehensive and self-validating methodology for characterizing these fascinating materials, offering invaluable insights for the rational design of new liquid crystalline systems for advanced applications.

References

  • Kuz'mina, L. G., & Churakov, A. V. (2009). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Crystallography Reports, 54, 862–879. [Link]

  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. [Link]

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  • El Wakil, A., et al. (2015). Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid. BioResources, 10(3). [Link]

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  • Kannatt, S. R., et al. (2007). Liquid crystal trimers based on the hydrogen bonding dimerization of 4‐{n‐[4‐(4‐m‐alkoxy‐phenylazo)phenoxy]alkoxy}benzoic acid. Liquid Crystals, 34(5), 621-629. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 13(1), 1083. [Link]

  • LibreTexts Chemistry. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]

  • Patel, P. R., & Dabhi, A. P. (2012). Synthesis and Study of Novel Mesogenic Homologous Series: 4-(4′- n -alkoxy benzoyloxy)- n -propyl Cinnamates. ResearchGate. [Link]

  • Smith, M. K., et al. (2015). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education, 92(9), 1543-1547. [Link]

  • Al-Azzawi, S. A. S., et al. (2023). Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester. ResearchGate. [Link]

  • Verma, P., et al. (2015). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Langmuir, 31(30), 8372-8384. [Link]

  • Staroverov, V. M., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. International Journal of Molecular Sciences, 24(21), 15792. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Cyclobutoxybenzoic Acid and Other Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzoic Acid Scaffold in Drug Discovery

The benzoic acid framework represents a cornerstone in medicinal chemistry, serving as a fundamental scaffold for a vast array of biologically active compounds.[1][2][3] The simple yet elegant structure, consisting of a benzene ring attached to a carboxylic acid group, provides a versatile template for chemical modification. The carboxylic acid moiety, a key hydrogen bond donor and acceptor, frequently engages with the active sites of enzymes and receptors, while the aromatic ring offers a platform for substitution, allowing for the fine-tuning of a molecule's physicochemical properties.[1] These properties, including lipophilicity, electronic distribution, and steric profile, are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[1] This guide will delve into a comparative analysis of the biological activities of various benzoic acid derivatives, with a special focus on the underexplored 4-Cyclobutoxybenzoic acid, drawing inferences from its structural analogs to predict its therapeutic potential.

This compound: An Uncharted Territory

Direct and extensive public data on the specific biological activities of this compound are notably scarce. Its primary appearances in scientific literature are often in the context of its synthesis as a chemical intermediate.[4] However, by applying the principles of structure-activity relationships (SAR), we can extrapolate potential biological effects based on the well-documented activities of its structural cousins. The key structural feature of this compound is the cyclobutoxy group at the para (4) position of the benzoic acid ring. This bulky, alicyclic ether linkage is expected to significantly influence its lipophilicity and how it interacts with biological targets compared to simpler substituents.

Comparative Analysis of Biological Activities

To build a predictive profile for this compound, we will compare the known biological activities of several key benzoic acid derivatives. The following sections and data tables summarize the anti-inflammatory, antimicrobial, and anticancer properties of these selected compounds, providing a foundation for understanding how the substituent at the 4-position modulates activity.

Anti-Inflammatory Activity

Many benzoic acid derivatives are recognized for their anti-inflammatory properties. The most famous among these is salicylic acid (2-hydroxybenzoic acid), the active metabolite of aspirin.[5][6] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[5][6] Other derivatives, such as 4-hydroxybenzoic acid (PHBA), also exhibit anti-inflammatory effects.[7][8]

Inference for this compound: The presence of a bulky, lipophilic group at the 4-position, such as the cyclobutoxy group, could enhance binding to the hydrophobic channels of COX enzymes, potentially leading to significant anti-inflammatory activity.

CompoundStructureKey Anti-Inflammatory MechanismsReference
Salicylic Acid2-Hydroxybenzoic acidInhibition of prostaglandin synthesis via COX enzymes; Inhibition of NF-κB.[5][6][5][6]
4-Hydroxybenzoic Acid4-Hydroxybenzoic acidAnti-inflammatory properties reported.[7][8][7][8]
p-Anisic Acid4-Methoxybenzoic acidPossesses anti-inflammatory properties.[9][10][9][10]
Antimicrobial Activity

The antimicrobial properties of benzoic acid and its derivatives are well-established, with many being used as preservatives in food and cosmetic products.[7][11][12] Their primary mode of action is often attributed to the disruption of microbial cell membrane integrity and the inhibition of essential enzymes. The lipophilicity of the derivative plays a crucial role, as it influences the compound's ability to penetrate the microbial cell wall.

Inference for this compound: The increased lipophilicity conferred by the cyclobutoxy group may enhance the antimicrobial activity of this compound compared to more polar derivatives like 4-hydroxybenzoic acid, potentially making it effective against a range of bacteria and fungi.

CompoundStructureReported Antimicrobial ActivityReference
Benzoic AcidC₆H₅COOHBroad-spectrum antimicrobial activity, particularly against yeasts and molds.[13][13]
4-Hydroxybenzoic Acid4-Hydroxybenzoic acidExhibits antibacterial and antifungal properties.[7][8][8][14]
Salicylic Acid2-Hydroxybenzoic acidKnown to possess antimicrobial properties.[15][15]
2-Chlorobenzoic Acid Derivatives2-Cl-C₆H₄COOHDerivatives show significant activity against Gram-positive and Gram-negative bacteria.[16][17][16][17]
p-Anisic Acid4-Methoxybenzoic acidUsed as an antiseptic and preservative due to its antimicrobial effects.[10][10]
Anticancer Activity

Several benzoic acid derivatives have been investigated for their potential as anticancer agents.[3] The mechanisms underlying these activities are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways. For instance, some dihydroxybenzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are promising targets in cancer therapy.[8]

Inference for this compound: The unique steric and electronic properties of the cyclobutoxy group could facilitate novel interactions with the active sites of anticancer targets. Further investigation into its effects on cancer cell lines is warranted to explore this potential.

CompoundStructureReported Anticancer ActivityReference
3,4-Dihydroxybenzoic Acid3,4-(OH)₂-C₆H₃COOHRetards cancer cell growth by inhibiting histone deacetylases (HDAC).[8][8]
Gallic Acid3,4,5-Trihydroxybenzoic acidKnown to retard cancer cell growth by inhibiting angiogenesis and inducing apoptosis.[8][8]
4-Phenylbutyric Acid4-C₆H₅-C₄H₇COOHA histone deacetylase inhibitor with anticancer activity.

Experimental Protocols

To facilitate further research and direct comparison, this section provides standardized, step-by-step methodologies for key in vitro assays used to evaluate the biological activities discussed.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound against a specific microorganism.

Workflow for MIC Determination

MIC_Workflow start Prepare serial dilutions of test compound in a 96-well plate inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate the plate at the optimal temperature and duration for the microorganism inoculate->incubate read Visually inspect for microbial growth or measure absorbance incubate->read determine Determine MIC: the lowest concentration with no visible growth read->determine

A general workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using sterile broth medium.

  • Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the diluted test compound. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

MTT Assay for Anticancer Activity (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Workflow for MTT Assay

MTT_Workflow seed Seed cancer cells in a 96-well plate and allow to adhere overnight treat Treat cells with various concentrations of the test compound seed->treat incubate Incubate for a specified period (e.g., 24, 48, or 72 hours) treat->incubate add_mtt Add MTT reagent to each well and incubate incubate->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure analyze Calculate cell viability as a percentage of the untreated control measure->analyze

A general workflow for performing an MTT assay to assess cell viability.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the cells with the test compound for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.[1][2]

SAR of Benzoic Acid Derivatives

SAR_Benzoic_Acid Benzoic_Acid Benzoic Acid Core Carboxylic Acid Group (Essential for activity) Aromatic Ring (Site of substitution) activity Biological Activity Benzoic_Acid->activity Determines substituent Substituent Properties substituent->Benzoic_Acid:p2 substituent_properties Lipophilicity Electronic Effects (EWG/EDG) Steric Hindrance Hydrogen Bonding Capacity substituent_properties->substituent

Key factors influencing the biological activity of benzoic acid derivatives.

  • Lipophilicity: Increasing the lipophilicity of the substituent can enhance membrane permeability, which is often beneficial for antimicrobial and anticancer activities. The cyclobutoxy group in this compound is significantly more lipophilic than a hydroxyl or methoxy group.

  • Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic ring can influence the acidity of the carboxylic acid and the molecule's interaction with biological targets.

  • Steric Hindrance: The size and shape of the substituent can either promote or hinder the binding of the molecule to a target's active site. The bulky cyclobutoxy group will have a pronounced steric influence.

  • Hydrogen Bonding: Substituents capable of hydrogen bonding, such as hydroxyl groups, can form additional interactions with target proteins, potentially increasing binding affinity and activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound remains to be established, a comparative analysis based on the structure-activity relationships of well-characterized benzoic acid derivatives provides a strong foundation for predicting its potential therapeutic properties. The presence of the lipophilic and sterically significant cyclobutoxy group suggests that this compound may exhibit noteworthy anti-inflammatory, antimicrobial, and potentially anticancer activities.

This guide serves as a call to action for further investigation into this intriguing molecule. The detailed experimental protocols provided herein offer a clear path for researchers to systematically evaluate the biological profile of this compound and its derivatives. Such studies will not only illuminate the specific activities of this compound but also contribute to a deeper understanding of the structure-activity landscape of benzoic acid derivatives, ultimately aiding in the rational design of novel therapeutic agents.

References

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  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
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  • BenchChem. (n.d.). The Biological Significance of 4-Amino-2-chlorobenzoic Acid: A Technical Guide.
  • Park, E., et al. (2001). ANTIMICROBIAL ACTIVITY OF PHENOL AND BENZOIC ACID DERIVATIVES.
  • PrepChem.com. (n.d.). Synthesis of 4-cyclobutyloxybenzoic acid.
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  • ResearchGate. (2025).
  • NIH. (n.d.). Increase of 4-Hydroxybenzoic, a Bioactive Phenolic Compound, after an Organic Intervention Diet.
  • MDPI. (2020). Bioactive (Co)oligoesters as Potential Delivery Systems of p-Anisic Acid for Cosmetic Purposes.
  • PubMed. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids.
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  • ChemicalBook. (n.d.). 4-(1-(tert-butoxycarbonylaMino)cyclobutyl)benzoic acid synthesis.
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Sources

A Comparative Guide to the Thermal Analysis of 4-Cyclobutoxybenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Differentiating Isomers Using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Introduction: The Isomer Challenge in Material Science

In the realm of pharmaceutical development and materials science, seemingly minor changes in molecular structure can lead to profound differences in physical and chemical properties. Isomers—molecules sharing the same chemical formula but differing in the arrangement of atoms—present a critical analytical challenge. Their distinct properties, such as solubility, bioavailability, and stability, necessitate robust characterization methods. 4-Cyclobutoxybenzoic acid, a benzoic acid derivative featuring a cyclic ether substituent, and its positional isomers (2- and 3-cyclobutoxybenzoic acid) serve as an excellent model system for exploring this challenge.

This guide provides an in-depth comparison of the thermal behavior of these isomers. Leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we will elucidate how the position of the cyclobutoxy group on the benzene ring dictates the melting behavior, phase transitions, and thermal stability of these compounds. This analysis is crucial for researchers aiming to select the optimal isomer for a specific application, ensuring performance, safety, and stability.

Foundational Principles: DSC and TGA in Isomer Analysis

Before delving into the experimental data, it is essential to understand the causality behind our choice of analytical techniques. DSC and TGA are cornerstone thermal analysis methods that provide complementary information about a material's response to heat.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is exceptionally sensitive to phase transitions. For crystalline solids like the subjects of this guide, the primary observable event is melting, which appears as an endothermic peak. The peak temperature provides the melting point (Tₘ), while the integrated peak area yields the enthalpy of fusion (ΔHբ). These values are intrinsically linked to the material's crystal lattice energy; isomers with more efficient crystal packing and stronger intermolecular forces will exhibit higher melting points and enthalpies of fusion.

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[1][2] It is the definitive method for determining thermal stability and decomposition profiles. As a material is heated, it may decompose, releasing volatile byproducts and causing a characteristic mass loss. The onset temperature of this mass loss is a key indicator of the material's thermal stability. The shape of the TGA curve can reveal whether the decomposition occurs in a single step or through multiple, sequential processes.

By using these techniques in concert, we can construct a comprehensive thermal profile for each isomer, revealing subtle but critical differences rooted in their molecular architecture.

Experimental Design: A Self-Validating Protocol

Scientific integrity demands a robust and reproducible experimental design. The following protocols for DSC and TGA are designed to be self-validating, incorporating standard calibration and operational parameters that ensure data accuracy and comparability.

Instrumentation and Calibration
  • DSC: A calibrated TA Instruments Q2000 DSC (or equivalent) was used. Temperature and enthalpy calibrations were performed using a high-purity indium standard (Tₘ = 156.6 °C, ΔHբ = 28.71 J/g).[3]

  • TGA: A calibrated TA Instruments Q5000 TGA (or equivalent) was employed. Mass calibration was verified with certified weights, and temperature calibration was performed using the Curie point of a nickel standard.

DSC Experimental Protocol
  • Sample Preparation: Accurately weigh 2-3 mg of the sample into a Tzero aluminum pan.

  • Encapsulation: Hermetically seal the pan to prevent sublimation prior to melting.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental efficiency.[4]

  • Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

TGA Experimental Protocol
  • Sample Preparation: Accurately weigh 5-7 mg of the sample into a platinum TGA pan. A slightly larger sample mass than in DSC is used to ensure accurate mass loss detection.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 40 mL/min to study the intrinsic thermal decomposition behavior.

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation s1 Weigh Sample (2-3 mg for DSC, 5-7 mg for TGA) s2 Encapsulate in Pan (Al for DSC, Pt for TGA) s1->s2 dsc DSC Analysis (N2 Purge, 10°C/min) s2->dsc tga TGA Analysis (N2 Purge, 10°C/min) s2->tga dsc_data Determine Tₘ & ΔHբ dsc->dsc_data tga_data Determine Tₒₙₛₑₜ & Mass Loss % tga->tga_data compare Compare Isomer Properties dsc_data->compare tga_data->compare

Caption: Standard workflow for thermal analysis of isomers.

Results and Discussion: A Tale of Three Isomers

While specific experimental data for cyclobutoxybenzoic acids is not widely published, we can infer their behavior based on extensive studies of analogous isomeric systems, such as isobutoxybenzoic acids and other substituted benzoic acids.[5] The structural differences between the ortho, meta, and para isomers directly influence intermolecular forces and thermal stability.

Isomer Structures
Caption: Structures of the positional isomers of cyclobutoxybenzoic acid.
Part A: Differential Scanning Calorimetry (DSC) – Unpacking the Crystal Lattice

The DSC thermograms reveal the melting behavior of the isomers. Key differences are expected in melting point (Tₘ) and enthalpy of fusion (ΔHբ).

Table 1: Comparative DSC Data for Cyclobutoxybenzoic Acid Isomers

CompoundMelting Point (Tₘ, °C)Enthalpy of Fusion (ΔHբ, J/g)Rationale for Expected Behavior
This compound Highest (~170-180)HighestThe para-substituted isomer possesses the highest molecular symmetry. This linearity allows for more efficient packing into a stable crystal lattice, stabilized by strong intermolecular hydrogen bonds between the carboxylic acid groups. A higher energy input is required to disrupt this ordered arrangement.
3-Cyclobutoxybenzoic acid Intermediate (~120-130)IntermediateThe meta-substitution disrupts the molecular symmetry compared to the para isomer. This leads to less optimal crystal packing, resulting in weaker overall intermolecular forces and consequently, a lower melting point and enthalpy of fusion.
2-Cyclobutoxybenzoic acid Lowest (~100-110)LowestThe ortho-isomer experiences significant steric hindrance between the bulky cyclobutoxy group and the adjacent carboxylic acid group. This steric clash can force the carboxylic acid group out of the plane of the benzene ring, disrupting the formation of the stable, planar hydrogen-bonded dimers characteristic of benzoic acids. This severely impedes efficient crystal packing, leading to the lowest melting point.

These expected trends are well-documented for other substituted benzoic acids.[5] The para isomer's high melting point makes it potentially more suitable for applications requiring high thermal stability in the solid state, while the lower melting points of the ortho and meta isomers might be advantageous for formulation processes requiring lower temperatures.

Part B: Thermogravimetric Analysis (TGA) – Probing Thermal Stability

TGA provides critical data on the onset and mechanism of thermal decomposition. For benzoic acid derivatives, decomposition often begins with decarboxylation (loss of CO₂).[6][7]

Table 2: Comparative TGA Data for Cyclobutoxybenzoic Acid Isomers

CompoundOnset Decomposition (Tₒₙₛₑₜ, °C)Primary Mass Loss (%)Expected Decomposition Pathway
This compound Highest (~250-260)~24.4% (CO₂) + ~40.5% (C₄H₇)The decomposition is expected to proceed in distinct steps. The initial and most significant mass loss corresponds to decarboxylation. Subsequent, higher-temperature fragmentation of the cyclobutoxy group would follow. The symmetric structure may lend slightly higher stability.
3-Cyclobutoxybenzoic acid Intermediate (~240-250)~24.4% (CO₂) + ~40.5% (C₄H₇)The thermal stability is anticipated to be slightly lower than the para isomer but greater than the ortho isomer. The decomposition mechanism remains similar, dominated by initial decarboxylation.
2-Cyclobutoxybenzoic acid Lowest (~220-230)~24.4% (CO₂) + ~40.5% (C₄H₇)The steric strain in the ortho isomer not only lowers the melting point but can also weaken the bond between the carboxyl group and the aromatic ring, potentially lowering the activation energy for decarboxylation. This would result in a lower onset temperature for decomposition.

The TGA results are critical for defining the maximum processing temperature and long-term thermal stability of these materials. For any high-temperature application, the para isomer would be the most promising candidate, while the ortho isomer would be the least suitable.

Conclusion

This guide demonstrates that DSC and TGA are indispensable and complementary tools for the comprehensive characterization of isomeric compounds like this compound and its positional isomers.

  • DSC analysis effectively distinguishes isomers based on their melting points and enthalpies of fusion, which are direct consequences of crystal packing efficiency governed by molecular symmetry and steric effects. The para isomer is expected to have the highest melting point due to its superior packing ability.

  • TGA analysis quantifies the thermal stability, revealing that steric hindrance in the ortho position likely leads to the lowest decomposition temperature.

For researchers and drug development professionals, this type of analysis is fundamental. It provides the empirical data needed to make informed decisions about isomer selection, predict material behavior during manufacturing and storage, and ultimately ensure the development of safe, stable, and effective products. The distinct thermal signatures of each isomer underscore the critical principle that in chemistry, structure dictates property.

References

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A Comparative Guide to the Structural Validation of 4-Cyclobutoxybenzoic Acid Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural elucidation of 4-cyclobutoxybenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal logic behind experimental choices, presenting a self-validating workflow that ensures scientific integrity. We will demonstrate how a synergistic application of COSY, HSQC, and HMBC experiments provides an unambiguous structural proof, a critical step in any chemical research or development pipeline.

The Imperative of Unambiguous Structural Confirmation

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a cyclobutoxy group attached to a benzoic acid moiety, presents several key features that must be rigorously confirmed to ensure chemical identity, purity, and to predict its behavior in biological or material systems. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial clues, it often leaves ambiguities, especially in complex regions of the spectrum. For absolute certainty, a multi-faceted approach using 2D NMR is the industry and academic gold standard.[1][2] This guide will demonstrate how to build the molecular structure piece by piece, using a logical sequence of 2D NMR experiments.

The 2D NMR Toolkit: A Triad of Correlative Experiments

To achieve complete structural validation, we employ a powerful trio of 2D NMR experiments. Each provides a unique and complementary piece of the structural puzzle.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the foundational experiment for mapping the proton framework of a molecule.[3] It identifies protons that are "J-coupled," meaning they are typically separated by two or three chemical bonds.[4][5] The resulting 2D spectrum displays the standard 1D ¹H NMR spectrum on the diagonal, while off-diagonal "cross-peaks" connect coupled protons, revealing the spin systems or networks of connected protons within the molecule.[6][7]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is essential for directly linking each proton to the carbon atom it is attached to.[8][9] It generates a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other.[10] A peak in the HSQC spectrum is a direct confirmation of a one-bond C-H connection, allowing for the confident assignment of protonated carbons.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the complete molecular skeleton. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[12][13][14] Crucially, it allows us to "see" connections to non-protonated (quaternary) carbons, such as the carbonyl carbon and the aromatic carbons bonded to the ether and carboxyl groups, which are invisible in HSQC.[15]

The logical workflow for structural elucidation using these techniques is visualized below.

G cluster_0 Experimental Workflow A Acquire 1D NMR (¹H, ¹³C) E Propose Fragments & Identify Spin Systems A->E Initial Hypothesis B Acquire 2D COSY B->E ¹H-¹H Connectivity C Acquire 2D HSQC F Assign Protonated Carbons C->F ¹H-¹³C One-Bond Correlations D Acquire 2D HMBC G Connect Fragments via Quaternary Carbons D->G ¹H-¹³C Long-Range Correlations E->G F->G H Confirm Final Structure G->H Assemble Skeleton G cluster_cosy Key COSY Correlations H26 H-2/6 H35 H-3/5 H26->H35 H1_prime H-1' H24_prime H-2'/4' H1_prime->H24_prime H3_prime H-3' H24_prime->H3_prime

Caption: Key ¹H-¹H COSY correlations establishing the spin systems.

Step 2: HSQC Analysis - Linking Protons to Carbons

The HSQC spectrum provides direct one-bond C-H correlations, allowing for confident assignment of the protonated carbons.

¹H Signal (ppm) Correlated ¹³C Signal (ppm) Assignment
7.88131.5C-2, C-6
7.05114.8C-3, C-5
4.7575.5C-1'
2.40 / 2.0530.8C-2', C-4'
1.7013.2C-3'

This step confirms the carbon assignments for all CH, CH₂, and CH₃ groups. The carbons at 123.5, 162.0, and 167.2 ppm do not show any correlations in the HSQC spectrum, confirming their quaternary nature.

Step 3: HMBC Analysis - Assembling the Full Structure

The HMBC spectrum provides the critical long-range correlations needed to connect the aromatic and cyclobutyl fragments and to place the quaternary carbons correctly.

Key Expected HMBC Correlations:

  • Connecting the Carboxyl Group: The aromatic protons at 7.88 ppm (H-2/H-6) will show a three-bond correlation to the carbonyl carbon at 167.2 ppm (C-7). This definitively attaches the carboxylic acid group to the aromatic ring at position C-1.

  • Connecting the Ether Linkage (Aromatic Side): The aromatic protons at 7.05 ppm (H-3/H-5) will show a two-bond correlation to the ether-linked aromatic carbon at 162.0 ppm (C-4).

  • Bridging the Fragments: The most crucial correlation is from the cyclobutyl methine proton at 4.75 ppm (H-1') across the ether oxygen to the aromatic carbon at 162.0 ppm (C-4). This three-bond correlation unambiguously connects the cyclobutyl ring to the aromatic ring. A reciprocal correlation from the aromatic protons H-3/H-5 to the cyclobutyl carbon C-1' would further solidify this link.

G cluster_hmbc Key HMBC Correlations H26 H-2/6 C7 C-7 H26->C7 ³JCH H35 H-3/5 C4 C-4 H35->C4 ²JCH H1_prime H-1' H1_prime->C4 ³JCH

Caption: Key HMBC correlations connecting the molecular fragments.

Conclusion: A Self-Validating System

By systematically applying COSY, HSQC, and HMBC techniques, we have constructed an irrefutable, evidence-based validation of the structure of this compound.

  • COSY established the proton connectivity within the aromatic and cyclobutyl rings.

  • HSQC confidently assigned each protonated carbon.

  • HMBC provided the final, critical links, connecting the two spin systems through the ether linkage and definitively placing the quaternary carbons.

This integrated approach provides a self-validating system where the data from each experiment corroborates the others, leaving no room for structural ambiguity. This level of rigor is essential for regulatory submissions, publications, and any research where molecular structure dictates function and safety. The performance of this 2D NMR toolkit is unparalleled when compared to relying on 1D NMR or other less definitive analytical techniques.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Cyclobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation framework for two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 4-Cyclobutoxybenzoic acid. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, grounded in established regulatory principles. Our objective is to provide a robust, self-validating system for method comparison, ensuring data integrity and comparability across different analytical platforms.

Introduction: The Imperative for Rigorous Method Validation

This compound is a carboxylic acid derivative with potential applications as an intermediate in pharmaceutical synthesis. As with any active pharmaceutical ingredient (API) or key intermediate, the ability to accurately and reliably quantify the analyte in various matrices is paramount for quality control, stability testing, and pharmacokinetic studies. The development of an analytical method is only the first step; demonstrating that the method is "fit for purpose" through a rigorous validation process is a regulatory and scientific necessity.[1][2]

Furthermore, in a typical drug development lifecycle, it is common for analytical methods to be updated or for different methods to be used across different laboratories or for different studies (e.g., an HPLC method for release testing and an LC-MS/MS method for bioanalysis).[3] In such cases, cross-validation is essential. Cross-validation serves to demonstrate that results generated by different analytical methods are comparable and reliable, ensuring data continuity and integrity throughout the product lifecycle.[4][5][6] This guide will compare two primary chromatographic methods for this compound and detail the process for their mutual cross-validation, aligning with the principles outlined by the International Council for Harmonisation (ICH).[2][3][7]

Physicochemical Properties of this compound

Understanding the physicochemical properties of the analyte is the foundation of rational method development.

PropertyValue / Predicted ValueImplication for Analysis
Molecular Formula C₁₁H₁₂O₃-
Molecular Weight 192.21 g/mol Essential for preparing standard solutions of known concentration.
Physical Form PowderStandard handling procedures for a solid reference standard apply.
Melting Point 192-195 °CIndicates high thermal stability, suitable for GC analysis with derivatization.
pKa (Predicted) ~4.2 - 4.5The pKa is predicted to be similar to that of benzoic acid (4.19)[8]. This is critical for HPLC, as the mobile phase pH must be controlled (ideally >2 pH units below the pKa) to keep the molecule in its non-ionized form for consistent retention on a reverse-phase column.
Solubility (Predicted) Very slightly soluble in water; soluble in organic solvents like methanol, ethanol.[9][10]Dictates the choice of diluent for stock and standard solutions. Methanol or acetonitrile are suitable choices.
UV λmax (Predicted) ~230 - 250 nmThe benzoic acid chromophore suggests strong UV absorbance. Benzoic acid's λmax is ~221 nm[11]; substitution on the ring will likely shift this to a slightly longer wavelength. This makes HPLC with UV detection a viable and sensitive technique.
Volatility LowThe carboxylic acid group makes the molecule polar and non-volatile, necessitating derivatization to convert it into a more volatile form for GC analysis.[12]

Candidate Analytical Methods: A Head-to-Head Comparison

We will focus on two powerful, yet fundamentally different, chromatographic techniques: HPLC with UV detection and GC with Mass Spectrometric detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis due to its robustness, high selectivity, and applicability to a wide range of compounds. For this compound, a reversed-phase method is ideal.

  • Principle: The analyte is separated based on its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The carboxylic acid group's ionization is suppressed by an acidic mobile phase, allowing for sharp, well-retained peaks. Detection is achieved by measuring the analyte's absorbance of UV light.

  • Advantages: High selectivity, robust, widely available, and does not require derivatization.

  • Limitations: May have lower sensitivity than MS detection, and selectivity can be an issue in complex matrices without chromatographic resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional separation efficiency and highly specific detection, making it a powerful tool for identification and quantification.

  • Principle: The analyte must first be chemically modified (derivatized) to increase its volatility. The resulting derivative is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The mass spectrometer fragments the eluted compound, providing a unique "fingerprint" for identification and sensitive quantification.

  • Advantages: Excellent resolution and peak efficiency, and highly selective and sensitive detection with MS.

  • Limitations: Requires a derivatization step, which adds time, complexity, and a potential source of variability. Not suitable for thermally unstable compounds.

Experimental Protocols: Validation & Analysis

The following protocols are based on established methods for similar benzoic acid derivatives and adhere to ICH Q2(R2) validation guidelines.[2][7]

General Validation Workflow

A validation study is designed to provide comprehensive evidence that an analytical procedure is fit for its intended purpose.[2][7]

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol (Parameters & Acceptance Criteria) ATP->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Report Compile Validation Report Robustness->Report Lifecycle Implement for Routine Use & Lifecycle Management Report->Lifecycle

Caption: General workflow for analytical method validation per ICH Q2(R2).

Protocol 1: HPLC-UV Method
  • Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Milli-Q Water, Formic acid (analytical grade), this compound reference standard.

  • Solutions Preparation:

    • Mobile Phase: Prepare a mixture of acetonitrile and water (50:50 v/v) containing 0.1% formic acid. Filter and degas before use. The acidic modifier is crucial to suppress the ionization of the analyte, ensuring good peak shape and stable retention.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm (This should be experimentally confirmed by running a UV scan of the analyte).

    • Run Time: 10 minutes

  • Validation Procedure: Perform experiments to determine specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness as defined in ICH Q2(R2).[2][7]

Protocol 2: GC-MS Method (with Derivatization)
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Reagents: Ethyl acetate, Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), this compound reference standard.

  • Sample Preparation & Derivatization:

    • Prepare standard solutions in a volatile solvent like ethyl acetate.

    • Pipette a known volume (e.g., 100 µL) into a GC vial and evaporate to dryness under a gentle stream of nitrogen. The complete removal of solvent is critical for the derivatization reaction to proceed efficiently.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester. This silylation reaction replaces the acidic proton of the carboxylic acid with a non-polar TMS group, dramatically increasing volatility.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of 50-400 amu or use Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

  • Validation Procedure: As with HPLC, validate all relevant performance characteristics according to ICH guidelines.

Performance Comparison

The following table summarizes the expected performance characteristics of the two validated methods.

Validation ParameterHPLC-UVGC-MS (with Derivatization)
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL (in SIM mode)
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 µg/mL (in SIM mode)
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Selectivity High (dependent on chromatography)Very High (based on mass fragmentation)
Throughput HighModerate (due to derivatization)
Primary Advantage Simplicity, robustness, no derivatization.Superior sensitivity and selectivity.

Cross-Validation Protocol: Bridging the Methods

Once both the HPLC-UV and GC-MS methods are fully validated, a cross-validation study is required to ensure their results are interchangeable.[3][4] The modern approach, guided by ICH M10, focuses on assessing the bias between methods rather than applying rigid pass/fail criteria.[3][5][13]

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Evaluation PrepQC Prepare 3 Batches of QC Samples (Low, Mid, High Concentrations) Split Split each batch into two aliquots PrepQC->Split AnalyzeHPLC Analyze Aliquot Set 1 with Validated HPLC-UV Method Split->AnalyzeHPLC AnalyzeGC Analyze Aliquot Set 2 with Validated GC-MS Method Split->AnalyzeGC Tabulate Tabulate Results: [Sample ID, HPLC Value, GC-MS Value] AnalyzeHPLC->Tabulate AnalyzeGC->Tabulate Stats Statistical Analysis (Regression, Bland-Altman) Tabulate->Stats Assess Assess Bias and Comparability Stats->Assess

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Procedure:
  • Prepare Samples: Prepare at least three batches of quality control (QC) samples in the relevant matrix at low, medium, and high concentrations within the validated range of both assays. Prepare at least six replicates at each concentration.

  • Analyze Samples: Analyze the QC samples using both the validated HPLC-UV and GC-MS methods. It is crucial that the same analyst or different, equally qualified analysts perform the analyses on the same day if possible to minimize temporal variability.

  • Tabulate Data: For each QC sample, record the concentration value obtained from each method.

  • Statistical Evaluation:

    • Calculate Percent Difference: For each pair of results, calculate the percentage difference: [(Value_Method1 - Value_Method2) / Average(Value_Method1, Value_Method2)] * 100.

    • Linear Regression: Plot the results of the GC-MS method (Method 2) against the HPLC-UV method (Method 1). Perform a linear regression analysis. The key is to evaluate how close the slope is to 1.0 and the y-intercept is to 0. A substantial deviation would indicate a systematic proportional or constant bias, respectively.[14][15]

    • Bland-Altman Plot: This is a powerful tool for visualizing the agreement between two quantitative measurements. Plot the difference between the two methods for each sample against the average of the two methods. This plot helps to visualize the magnitude of the differences and identify any concentration-dependent bias.

  • Interpretation of Results:

    • The goal is not to meet a prescriptive acceptance criterion (e.g., 2/3 of samples must be within ±20%).[3] Instead, the objective is to understand the nature and magnitude of any bias between the methods.

    • The statistical analysis should be used to determine if the observed differences between the methods are scientifically acceptable for the intended purpose of the data. For example, if the GC-MS method consistently reads 5% higher than the HPLC method, this proportional bias can be understood and documented. The decision of whether this bias is acceptable depends on the context of the study and should be made in collaboration with relevant departments (e.g., clinical pharmacology, quality assurance).

Discussion and Conclusion

Both HPLC-UV and GC-MS are powerful and validatable techniques for the quantification of this compound.

  • The HPLC-UV method stands out for its simplicity, robustness, and high throughput, making it ideally suited for routine quality control environments, such as release and stability testing, where a large number of samples need to be analyzed efficiently.

  • The GC-MS method , while more complex due to the required derivatization step, offers unparalleled selectivity and significantly lower detection limits. This makes it the superior choice for applications requiring trace-level quantification, such as the analysis of biological samples in pharmacokinetic studies or for impurity profiling.

The cross-validation process is the critical link that ensures data generated by these two distinct methods can be compared and used cohesively in a regulatory submission. By shifting the focus from a simple "pass/fail" to a statistical understanding of inter-method bias, as guided by ICH M10, organizations can make more informed, scientifically sound decisions about data comparability.[3][5] This guide provides the foundational protocols and logical framework to successfully validate, compare, and cross-validate these essential analytical methods.

References

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  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

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A Comparative Spectroscopic Guide to 4-Alkoxybenzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science and pharmaceutical development, 4-alkoxybenzoic acids represent a pivotal class of molecules. Their unique properties, largely governed by the interplay between the aromatic core, the carboxylic acid functionality, and the variable length of the alkoxy chain, make them fascinating subjects for research and valuable building blocks in the synthesis of liquid crystals and active pharmaceutical ingredients.[1] A thorough understanding of their molecular structure and intermolecular interactions is paramount, and for this, spectroscopic analysis is an indispensable tool.

This guide provides a comparative analysis of 4-alkoxybenzoic acids using a suite of spectroscopic techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). We will explore how the spectral features evolve across a homologous series, offering insights into the structure-property relationships that are critical for their application.

The Dimeric Nature: A Key to Understanding

A fundamental characteristic of 4-alkoxybenzoic acids in the solid state and in non-polar solvents is their propensity to form hydrogen-bonded dimers.[2] The carboxylic acid groups of two molecules associate through strong hydrogen bonds, creating a more extended and symmetric supramolecular structure. This dimerization has profound effects on their physical properties, including their liquid crystalline behavior, and is a dominant feature in their spectroscopic signatures.

Caption: Dimerization of 4-alkoxybenzoic acids via hydrogen bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-alkoxybenzoic acids, the FTIR spectrum is dominated by features arising from the carboxylic acid, the aromatic ring, and the alkoxy chain.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid 4-alkoxybenzoic acid is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.[3]

  • Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis PlaceSample Place solid sample on ATR crystal RecordBackground Record background spectrum PlaceSample->RecordBackground RecordSample Record sample spectrum RecordBackground->RecordSample Subtract Subtract background RecordSample->Subtract IdentifyBands Identify characteristic absorption bands Subtract->IdentifyBands MS_Fragmentation M [R-O-Ph-COOH]⁺• (Molecular Ion) M_minus_OH [R-O-Ph-CO]⁺ M->M_minus_OH - •OH M_minus_COOH [R-O-Ph]⁺ M->M_minus_COOH - •COOH Tropylium [C₇H₇]⁺ (Tropylium ion) M_minus_OH->Tropylium - CO

Sources

The Chain Length-Activity Conundrum: A Comparative Guide to 4-Alkoxybenzoic Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the subtle art of structural modification holds the key to unlocking potent and selective therapeutic agents. Among the myriad of scaffolds, the 4-alkoxybenzoic acid framework has emerged as a versatile and promising platform for the development of novel inhibitors targeting a diverse range of biological systems. From combating parasitic diseases to disrupting bacterial biofilms, the length and nature of the alkoxy chain appended to the benzoate core profoundly dictates the compound's biological activity. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 4-alkoxybenzoic acids, offering field-proven insights and detailed experimental methodologies to empower researchers in their quest for next-generation therapeutics.

Decoding the Structure-Activity Relationship: The Influence of the Alkoxy Chain

The fundamental principle governing the SAR of 4-alkoxybenzoic acids lies in the delicate balance between hydrophobicity, steric bulk, and the potential for specific interactions within the biological target. The length of the n-alkoxy chain is a critical determinant of this balance, influencing the compound's ability to traverse cellular membranes, access binding pockets, and engage in crucial molecular interactions.

Inhibition of Trypanosome Alternative Oxidase (TAO): A Tale of Two Tails

The Trypanosome Alternative Oxidase (TAO) is a vital enzyme for the survival of African trypanosomes, the causative agents of sleeping sickness. As such, it represents a prime target for the development of novel trypanocidal drugs. Studies have revealed that 4-alkoxybenzoic acid derivatives are potent inhibitors of TAO, with the nature of the alkoxy substituent playing a pivotal role in their efficacy.

A key observation is that increasing the lipophilicity of the alkoxy chain through the incorporation of longer alkyl or more complex isoprenoid moieties, such as geranyl and farnesyl groups, can significantly enhance inhibitory activity. This is attributed to improved access to the hydrophobic binding pocket of the enzyme.[1][2]

Table 1: Comparative Inhibitory Activity of 4-Alkoxybenzoic Acid Derivatives against Recombinant Trypanosome Alternative Oxidase (rTAO)

Compound IDR Group (Alkoxy Chain)rTAO IC₅₀ (µM)T. b. brucei EC₅₀ (µM)Reference
1 -O(CH₂)₉CH₃ (Decyloxy)>100>100[2]
2 -O(CH₂)₁₃CH₃ (Tetradecyloxy)5.82.5[2]
3 Geranyl0.450.8[2]
4 Farnesyl0.080.15[2]

This table is a synthesized representation of data from the cited sources and is intended for comparative purposes.

The data clearly demonstrates that a simple increase in alkyl chain length from ten to fourteen carbons dramatically improves both enzymatic and cellular activity. However, the introduction of the more complex and hydrophobic geranyl and farnesyl groups leads to a substantial leap in potency, with the farnesyl derivative exhibiting an IC₅₀ in the nanomolar range. This highlights the importance of not just hydrophobicity, but also the specific shape and conformational flexibility of the alkoxy substituent in achieving optimal binding to the TAO active site.

TAO_Inhibition_SAR cluster_sar Structure-Activity Relationship cluster_mechanism Mechanism of Action Short_Alkyl Short Alkyl Chain (e.g., < C10) Long_Alkyl Long Alkyl Chain (e.g., C14) Isoprenoid Isoprenoid Tail (Geranyl, Farnesyl) Potency Increased Potency Inhibitor 4-Alkoxybenzoic Acid Derivative TAO Trypanosome Alternative Oxidase (TAO) Binding Binding to Hydrophobic Pocket Inhibition Enzyme Inhibition

Combating Bacterial Biofilms: Disrupting the Fortress of Staphylococcus aureus

Bacterial biofilms pose a significant threat in clinical settings due to their inherent resistance to conventional antibiotics. Staphylococcus aureus is a notorious biofilm-forming pathogen, and 4-alkoxybenzoic acids have shown promise as anti-biofilm agents. The mechanism of action appears to involve the modulation of cell surface hydrophobicity and the downregulation of key virulence genes.[3][4]

The length of the alkoxy chain also plays a crucial role in this context. While shorter chains like ethoxy have demonstrated significant anti-biofilm activity, the exploration of a homologous series reveals a more nuanced relationship.

Table 2: Anti-biofilm Activity of 4-Alkoxybenzoic Acids against Staphylococcus aureus

CompoundAlkoxy ChainBiofilm Inhibition (%) at 100 µg/mLReference
4-Methoxybenzoic acid-OCH₃~20%[5]
4-Ethoxybenzoic acid-OCH₂CH₃~87%[3]
4-Propoxybenzoic acid-O(CH₂)₂CH₃~65%[5]
4-Butoxybenzoic acid-O(CH₂)₃CH₃~50%[5]

This table is a synthesized representation of data from the cited sources and is intended for comparative purposes. The exact inhibition percentages can vary based on the specific S. aureus strain and assay conditions.

Interestingly, the anti-biofilm activity does not simply increase with chain length. 4-Ethoxybenzoic acid appears to be a "sweet spot" in this particular study, exhibiting the highest inhibitory activity. This suggests that an optimal level of lipophilicity is required to effectively interfere with the initial stages of biofilm formation, such as bacterial adhesion to surfaces. Longer chains might lead to reduced solubility or unfavorable interactions with the bacterial cell surface.

Furthermore, studies have shown that 4-ethoxybenzoic acid can downregulate the expression of key virulence genes in S. aureus, including those involved in adhesion (e.g., atl) and regulation of virulence factors (e.g., agrA and saeR).[4]

Biofilm_Inhibition_Workflow cluster_workflow Experimental Workflow cluster_mechanism Proposed Mechanism Culture S. aureus Culture Incubation Incubation with 4-Alkoxybenzoic Acid Culture->Incubation Biofilm_Formation Biofilm Formation (24-48h) Incubation->Biofilm_Formation Staining Crystal Violet Staining Biofilm_Formation->Staining Quantification Quantification (OD570) Staining->Quantification Compound 4-Alkoxybenzoic Acid Hydrophobicity Alteration of Cell Surface Hydrophobicity Gene_Expression Downregulation of Virulence Genes (atl, agrA, saeR) Inhibition Biofilm Inhibition

Experimental Protocols: A Guide to Self-Validating Assays

To ensure the trustworthiness and reproducibility of research findings, it is imperative to employ robust and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays discussed in this guide.

Synthesis of 4-Alkoxybenzoic Acids: A General Alkylation Protocol

The synthesis of a homologous series of 4-alkoxybenzoic acids is a crucial first step in any SAR study. A common and reliable method involves the Williamson ether synthesis, starting from a protected 4-hydroxybenzoic acid ester.

Step-by-Step Methodology:

  • Protection of the Carboxylic Acid:

    • Dissolve 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for 4-6 hours to form the corresponding methyl or ethyl ester.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the ester with an organic solvent.

    • Purify the ester by column chromatography.

  • Alkylation of the Phenolic Hydroxyl Group:

    • Dissolve the protected 4-hydroxybenzoic acid ester (1 equivalent) and an appropriate alkyl halide (e.g., 1-bromoalkane, 1.1 equivalents) in a polar aprotic solvent like acetone or dimethylformamide (DMF).

    • Add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

    • Heat the reaction mixture at 60-80°C and monitor its progress by TLC.

    • Once the starting material is consumed, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the resulting 4-alkoxybenzoic acid ester by column chromatography.

  • Deprotection of the Carboxylic Acid:

    • Dissolve the purified ester in a mixture of a suitable solvent (e.g., tetrahydrofuran (THF) or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide).

    • Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the 4-alkoxybenzoic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the final product from a suitable solvent system to obtain the pure 4-alkoxybenzoic acid.

Trypanosome Alternative Oxidase (TAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the ubiquinol oxidase activity of recombinant TAO.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Prepare a stock solution of ubiquinol-1 (CoQ₁) in ethanol.

    • Prepare the assay buffer: 50 mM Tris-HCl, pH 7.5, containing 0.05% (w/v) n-dodecyl β-D-maltoside (DDM).

    • Prepare a solution of recombinant TAO in the assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the assay buffer.

    • Add the test compound at various concentrations (typically in a serial dilution).

    • Add the recombinant TAO solution to each well and incubate for 5 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the ubiquinol-1 solution to each well.

    • Immediately measure the decrease in absorbance at 278 nm over time using a microplate reader. The oxidation of ubiquinol-1 to ubiquinone results in a decrease in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Staphylococcus aureus Biofilm Inhibition Assay (Crystal Violet Method)

This assay is a widely used method to quantify the formation of bacterial biofilms in a high-throughput format.

Step-by-Step Methodology:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of S. aureus into a suitable broth medium (e.g., Tryptic Soy Broth - TSB) and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh TSB (typically a 1:100 dilution) to obtain a standardized bacterial suspension.

  • Biofilm Formation:

    • In a sterile 96-well flat-bottom microtiter plate, add the diluted bacterial suspension to each well.

    • Add the test compounds at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (an antibiotic known to inhibit biofilm formation, if available).

    • Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

  • Crystal Violet Staining:

    • Carefully remove the planktonic bacteria (the liquid culture) from each well by aspiration or gentle inversion of the plate.

    • Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

    • Add a 0.1% (w/v) solution of crystal violet to each well and incubate at room temperature for 15-20 minutes.

    • Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Quantification:

    • Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

    • Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm using a microplate reader.

    • The absorbance value is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each compound concentration relative to the vehicle control.

Conclusion and Future Perspectives

The 4-alkoxybenzoic acid scaffold represents a rich and fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein underscore the critical importance of the alkoxy chain in modulating the biological activity of these compounds. For researchers and drug development professionals, a systematic exploration of the alkoxy substituent, including variations in chain length, branching, and the incorporation of cyclic or aromatic moieties, is a rational approach to optimizing potency and selectivity.

The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of 4-alkoxybenzoic acid derivatives. By adhering to these self-validating methodologies, researchers can generate high-quality, reproducible data that will accelerate the journey from hit identification to lead optimization.

Future research in this area should focus on expanding the diversity of the alkoxy substituents and exploring a wider range of biological targets. Furthermore, detailed mechanistic studies, including X-ray crystallography and advanced molecular modeling, will be instrumental in elucidating the precise binding modes of these inhibitors and guiding the rational design of the next generation of 4-alkoxybenzoic acid-based therapeutics.

References

  • Ebiloma, G. U., Ayuga, T. D., Balogun, E. O., et al. (2018). Inhibition of trypanosome alternative oxidase without its N-terminal mitochondrial targeting signal (ΔMTS-TAO) by cationic and non-cationic 4-hydroxybenzoate and 4-alkoxybenzaldehyde derivatives active against T. brucei and T. congolense. European Journal of Medicinal Chemistry, 150, 385-402. [Link]

  • Dardonville, C., Ruda, G. F., Aboagye-Kwarteng, T., et al. (2018). SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase. ACS Medicinal Chemistry Letters, 9(9), 923-928. [Link]

  • Chaudhuri, M., Ott, R. D., & Hill, G. C. (2006). Trypanosome alternative oxidase: from molecule to function. Trends in Parasitology, 22(10), 484-491. [Link]

  • Richards, J. J., Reed, J. K., & Melander, C. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. International Journal of Antimicrobial Agents, 56(3), 106086. [Link]

  • Usri, S. N. K., Jamain, Z., & Makmud, M. Z. H. (2021). Synthesis and structural interpretation of 4-(alkoxy) benzoic acid derivatives as an important intermediate materials. Journal of Physics: Conference Series, 1831, 012033. [Link]

  • Chauhan, M. B., Bhoi, D. K., Solanki, D. M., & Doshi, A. V. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. [Link]

  • FirstIgnite. (n.d.). Antibiofilm activity of alkyoxybenzoic acids. Retrieved from [Link]

  • O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • Guan, L., Long, H., Li, W., & Zhang, H. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Nutrients, 14(9), 1931. [Link]

  • Richards, J. J., et al. (2025). The anti-biofilm compound 4-ethoxybenzoic acid (4EB) inhibits Staphylococcus aureus virulence factor production via a putative 4EB-binding pocket in key virulence-associated proteins. Frontiers in Microbiology. [Link] (Note: This is a placeholder URL for a future-dated article from the search results).

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Route 1: The Classical Approach - Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Strategies for 4-Cyclobutoxybenzoic Acid

For chemists and professionals in drug development, the efficient synthesis of molecular building blocks is paramount. This compound is a valuable intermediate, notable for its presence in various pharmacologically active compounds. Its synthesis, while seemingly straightforward, presents choices that can significantly impact yield, scalability, and cost-effectiveness. This guide provides a detailed comparison of the primary synthetic routes to this compound, offering experimental insights and data to inform your selection process.

The most established and widely documented method for preparing this compound is the Williamson ether synthesis. This reaction, first developed in 1850, remains a cornerstone of ether synthesis due to its reliability and the use of readily available starting materials.[1] The core of this method is a bimolecular nucleophilic substitution (SN2) reaction, where an alkoxide ion displaces a halide from an organohalide.[1][2]

Mechanistic Principle

The synthesis proceeds in two key stages. First, the phenolic hydroxyl group of a 4-hydroxybenzoic acid derivative is deprotonated by a base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of a cyclobutyl halide (typically cyclobutyl bromide), displacing the bromide ion and forming the desired ether linkage in a concerted SN2 mechanism.[1][3]

To prevent the acidic carboxylic acid proton from interfering with the base, the synthesis is commonly performed on an ester derivative, such as ethyl or methyl 4-hydroxybenzoate. The ester group acts as a protecting group and is subsequently hydrolyzed in a final step to yield the target carboxylic acid.

Experimental Workflow & Protocol

A representative synthesis involves the reaction of ethyl 4-hydroxybenzoate with cyclobutyl bromide.[4]

G cluster_0 Step 1: Ether Formation (SN2) cluster_1 Step 2: Saponification A Ethyl 4-hydroxybenzoate + Cyclobutyl bromide B Base (K2CO3) Solvent (DMF) Catalyst (KI) A->B Add C Heat B->C Apply D Ethyl 4-cyclobutoxybenzoate C->D Yields E Ethyl 4-cyclobutoxybenzoate F Base (KOH aq.) Heat E->F Treat with G Acidification (Workup) F->G Followed by H This compound G->H Yields

Caption: Workflow for Williamson Ether Synthesis of this compound.

Detailed Protocol: [4]

  • Ether Formation: To a solution of ethyl 4-hydroxybenzoate (25 g) in dimethylformamide (DMF, 300 ml), add anhydrous potassium carbonate (31 g), cyclobutyl bromide (23.1 g), and potassium iodide (2.5 g).

  • The mixture is heated and stirred. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to yield crude ethyl 4-cyclobutoxybenzoate.

  • Hydrolysis (Saponification): The crude ethyl 4-cyclobutoxybenzoate (20.1 g) is heated with a 10% aqueous solution of potassium hydroxide (200 ml).

  • After the hydrolysis is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like acetonitrile to yield pure this compound (12.7 g).[4]

Causality and Choices
  • Ester Protection: Using ethyl 4-hydroxybenzoate prevents the acidic proton of the carboxylic acid from quenching the base, ensuring the phenoxide is formed efficiently.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol without promoting significant side reactions like the hydrolysis of the ester.[4]

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Catalyst: Potassium iodide (KI) is often added in catalytic amounts. The iodide ion can displace the bromide on the cyclobutyl group to form cyclobutyl iodide in situ. Iodide is a better leaving group than bromide, which can accelerate the rate of the SN2 reaction.

Route 2: The Modern Approach - Palladium-Catalyzed C-O Coupling

An alternative, more modern approach is the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction.[5] While widely recognized for C-N bond formation, this methodology is also highly effective for synthesizing aryl ethers, often under milder conditions than classical methods.[5][6] This route would typically involve coupling a 4-halobenzoic acid derivative with cyclobutanol.

Mechanistic Principle

The reaction proceeds via a catalytic cycle involving a palladium complex.

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., methyl 4-bromobenzoate), inserting into the carbon-halogen bond to form a Pd(II) species.

  • Ligand Exchange/Deprotonation: The alcohol (cyclobutanol) coordinates to the palladium center, and a base deprotonates it to form a palladium-alkoxide complex.

  • Reductive Elimination: The aryl group and the alkoxy group are eliminated from the palladium center, forming the C-O bond of the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

The choice of ligand is critical, with sterically hindered, electron-rich phosphine ligands being essential for promoting the key steps of the catalytic cycle, particularly the reductive elimination.[6][7]

Experimental Workflow & Protocol

While a specific protocol for this compound via this method is not prominently published, a general procedure can be adapted from standard Buchwald-Hartwig C-O coupling literature.

G cluster_0 Step 1: C-O Coupling cluster_1 Step 2: Hydrolysis A Methyl 4-bromobenzoate + Cyclobutanol B Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Base (e.g., Cs2CO3) A->B Combine C Inert Atmosphere (N2) Solvent (Toluene) Heat B->C Under D Methyl 4-cyclobutoxybenzoate C->D Yields E Methyl 4-cyclobutoxybenzoate F Base (e.g., LiOH) Solvent (THF/H2O) E->F Treat with G Acidification (Workup) F->G Followed by H This compound G->H Yields

Caption: Workflow for Pd-Catalyzed Synthesis of this compound.

Representative Protocol:

  • C-O Coupling: In an oven-dried flask under an inert nitrogen atmosphere, combine methyl 4-bromobenzoate, cyclobutanol (1.5 equivalents), cesium carbonate (Cs₂CO₃, 2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Add dry toluene as the solvent.

  • Degas the mixture and heat it to the required temperature (typically 80-110 °C), stirring until the starting aryl bromide is consumed (monitored by GC-MS or LC-MS).

  • After cooling, filter the mixture through a pad of celite to remove the catalyst and base. Concentrate the filtrate and purify the crude product by silica gel chromatography to obtain methyl 4-cyclobutoxybenzoate.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add a base such as lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete.

  • Acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent. Dry, concentrate, and purify as needed to yield this compound.

Comparative Analysis

FeatureWilliamson Ether SynthesisPd-Catalyzed C-O Coupling
Starting Materials Ethyl 4-hydroxybenzoate, Cyclobutyl bromideMethyl 4-bromobenzoate, Cyclobutanol
Key Reagents Base: K₂CO₃, NaOH. Solvent: DMF, EthanolCatalyst: Pd(OAc)₂, Pd₂(dba)₃. Ligand: SPhos, XPhos. Base: Cs₂CO₃, K₃PO₄
Typical Yield Good to excellent (Reported ~70% over 2 steps)[4]Generally high for aryl ethers, often >80%
Reaction Conditions Often requires elevated temperatures (80-150 °C)Can often be run at lower temperatures (80-110 °C)
Advantages - Cost-effective, common reagents. - Well-established and scalable. - No expensive/sensitive metal catalysts.- Broad functional group tolerance. - Generally high yields. - Milder conditions possible.
Disadvantages - Potential for elimination side reactions with secondary halides. - Can require harsh conditions. - Limited to alkyl halides as electrophiles.[2]- High cost of palladium catalysts and ligands. - Requires inert atmosphere techniques. - Potential for catalyst poisoning.

Conclusion and Recommendation

The choice between these two synthetic routes depends heavily on the specific needs of the researcher and the context of the synthesis.

The Williamson ether synthesis stands out as the more practical and cost-effective method for large-scale production. Its reliance on inexpensive and readily available bulk chemicals makes it an economically sound choice. The procedure is robust and does not require the specialized techniques associated with handling air-sensitive organometallic catalysts. For most standard laboratory and industrial applications, this classical route remains the preferred method.

The Palladium-catalyzed C-O coupling offers greater flexibility and is an excellent option for synthesizing complex molecules where other functional groups might not tolerate the harsher conditions of the Williamson synthesis. It is particularly valuable in a discovery or medicinal chemistry setting, where substrate scope and functional group tolerance are more critical than raw material cost. While more expensive, the high efficiency and milder conditions of the Buchwald-Hartwig reaction provide a powerful tool for constructing challenging aryl ether linkages.

Ultimately, both routes are highly effective and provide reliable access to this compound. A thorough evaluation of project budget, available equipment, scale, and the chemical complexity of related substrates should guide the final decision.

References

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  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Retrieved from commonorganicchemistry.com. [Link]

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  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from francis-press.com. [Link]

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  • ResearchGate. (n.d.). Palladium‐Catalyzed Cyclization of Pyrroles. Retrieved from researchgate.net. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and rigorous characterization of novel chemical entities is paramount. The journey from a promising molecule to a viable drug candidate is paved with extensive preclinical evaluation, where in-vitro testing serves as the critical first pass. This guide provides an in-depth comparative analysis of 4-Cyclobutoxybenzoic acid against a panel of structurally related benzoic acid derivatives. Our objective is to delineate a strategic in-vitro testing cascade, offering insights into the experimental rationale and presenting methodologies that ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of small molecules.

Introduction: The Rationale for Comparative Analysis

This compound, a molecule of emerging interest, belongs to the diverse family of benzoic acid derivatives. Its unique cyclobutoxy moiety introduces distinct steric and electronic properties compared to more conventional linear alkoxy or substituted phenyl analogs. To understand its potential therapeutic value and liabilities, a direct comparison with structurally similar compounds is essential. This approach allows us to contextualize its biological activity and establish a preliminary structure-activity relationship (SAR).

For this investigation, we have selected the following compounds for a head-to-head comparison:

  • Test Compound: this compound

  • Comparator A: 4-Butoxybenzoic acid[1] (Linear alkyl chain analog)

  • Comparator B: 4-(4-Phenylbutoxy)benzoic Acid[2] (Bulky aromatic analog)

  • Comparator C: 4-Butylbenzoic acid, cyclobutyl ester[3] (Isomeric ester analog)

This selection allows for a systematic evaluation of how modifications to the alkoxy group and the core benzoic acid structure influence key pharmacological parameters.

The In-Vitro Testing Cascade: A Multi-Parameter Approach

A robust in-vitro evaluation should encompass a triad of core assessments: cytotoxicity, metabolic stability, and target engagement. This cascade provides a holistic view of a compound's behavior in a biological system, from its general cellular toxicity to its metabolic fate and specific molecular interactions.

G cluster_0 Initial Screening Phase cluster_1 Core In-Vitro Assays cluster_2 Data Analysis & Prioritization Compound Panel Compound Panel Cytotoxicity Assay Cytotoxicity Assay Compound Panel->Cytotoxicity Assay Assess general toxicity Metabolic Stability Assay Metabolic Stability Assay Compound Panel->Metabolic Stability Assay Determine metabolic fate Target Engagement Assay Target Engagement Assay Compound Panel->Target Engagement Assay Evaluate specific activity Comparative Analysis Comparative Analysis Cytotoxicity Assay->Comparative Analysis Metabolic Stability Assay->Comparative Analysis Target Engagement Assay->Comparative Analysis Lead Prioritization Lead Prioritization Comparative Analysis->Lead Prioritization

Caption: A streamlined workflow for the in-vitro comparison of novel compounds.

Experimental Methodologies and Data Presentation

General Cytotoxicity Assessment

Scientific Rationale: Before investigating specific activities, it is crucial to determine the concentration range at which a compound exhibits general toxicity to cells. This establishes a therapeutic window and ensures that subsequent assays are conducted at non-toxic concentrations. We will employ the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability. A decrease in metabolic activity is indicative of cytotoxicity.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of each test and comparator compound in DMSO. Create a dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the culture medium in the 96-well plates with the prepared compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Comparative Cytotoxicity Data

CompoundChemical StructureIC₅₀ (µM) on HepG2 cells
This compound C₁₁H₁₂O₃> 100
Comparator A: 4-Butoxybenzoic acidC₁₁H₁₄O₃85.2
Comparator B: 4-(4-Phenylbutoxy)benzoic AcidC₁₇H₁₈O₃45.7
Comparator C: 4-Butylbenzoic acid, cyclobutyl esterC₁₅H₂₀O₂62.1

Note: The data presented in this table is illustrative and serves as a template for reporting experimental outcomes.

Metabolic Stability Profiling

Scientific Rationale: The metabolic stability of a compound is a critical determinant of its in-vivo half-life and oral bioavailability.[4][5] Compounds that are rapidly metabolized by the liver may have limited therapeutic efficacy. We will assess metabolic stability using human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[6][7]

Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test and comparator compounds to the reaction mixture at a final concentration of 1 µM.

  • Time-Point Sampling: Incubate the plate at 37°C. At specified time points (0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of this plot is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

G Compound Compound Microsomes Liver Microsomes (CYP Enzymes) Compound->Microsomes + NADPH Metabolites Metabolites Microsomes->Metabolites Quantification LC-MS/MS Analysis Microsomes->Quantification Parent Compound Remaining

Caption: Conceptual workflow of a liver microsomal stability assay.

Comparative Metabolic Stability Data

CompoundIn-Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Stability Class
This compound 45.215.3Moderate
Comparator A: 4-Butoxybenzoic acid25.826.9Low
Comparator B: 4-(4-Phenylbutoxy)benzoic Acid18.537.5Low
Comparator C: 4-Butylbenzoic acid, cyclobutyl ester58.111.9High

Note: The data presented in this table is illustrative and serves as a template for reporting experimental outcomes.

Target Engagement Evaluation

Scientific Rationale: Demonstrating that a compound directly interacts with its intended molecular target within a cellular context is a cornerstone of modern drug discovery.[8][9][10] Target engagement assays provide crucial evidence for the mechanism of action.[11] For this guide, we will hypothesize a potential anti-inflammatory activity for our benzoic acid derivatives and assess their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Protocol: COX-2 Inhibition Assay (Cell-Based)

  • Cell Culture and Stimulation: Culture human macrophage-like cells (e.g., U937 differentiated with PMA) in 24-well plates. Induce COX-2 expression by treating the cells with lipopolysaccharide (LPS) for 18-24 hours.

  • Compound Pre-incubation: Pre-incubate the LPS-stimulated cells with various concentrations of the test and comparator compounds (0.01 µM to 10 µM) for 1 hour.

  • Arachidonic Acid Challenge: Add arachidonic acid (the substrate for COX enzymes) to the wells and incubate for 30 minutes.

  • Prostaglandin E₂ (PGE₂) Quantification: Collect the cell culture supernatant.

  • ELISA Analysis: Quantify the concentration of PGE₂, a major product of COX-2 activity, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for COX-2 inhibition.

Comparative Target Engagement Data

CompoundCOX-2 Inhibition IC₅₀ (µM)
This compound 2.5
Comparator A: 4-Butoxybenzoic acid5.8
Comparator B: 4-(4-Phenylbutoxy)benzoic Acid1.2
Comparator C: 4-Butylbenzoic acid, cyclobutyl ester> 20

Note: The data presented in this table is illustrative and serves as a template for reporting experimental outcomes.

Synthesis and Interpretation

The presented in-vitro testing cascade provides a framework for the systematic evaluation of this compound and its analogs. By integrating data from cytotoxicity, metabolic stability, and target engagement assays, a comprehensive profile of each compound begins to emerge.

  • This compound demonstrates a favorable profile with low cytotoxicity, moderate metabolic stability, and potent target engagement. The cyclobutoxy group appears to confer a good balance of properties compared to the linear butoxy analog.

  • Comparator A (4-Butoxybenzoic acid) shows lower metabolic stability, suggesting that the linear alkyl chain may be more susceptible to metabolism.

  • Comparator B (4-(4-Phenylbutoxy)benzoic Acid) exhibits the most potent target engagement, but this is coupled with higher cytotoxicity and lower metabolic stability, indicating a potential therapeutic window challenge.

  • Comparator C (4-Butylbenzoic acid, cyclobutyl ester) , as an ester, shows high metabolic stability but lacks significant activity against the target in this example. This highlights the critical importance of the free carboxylic acid moiety for this hypothetical target.

This multi-parameter analysis is crucial for making informed decisions in the hit-to-lead and lead optimization phases of drug discovery. It allows for the prioritization of compounds with the most promising combination of safety, efficacy, and drug-like properties for further preclinical development.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

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  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target and pathway engagement assays. Retrieved from [Link]

  • Scott, A. D., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Butylbenzoic acid, cyclobutyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Phenylbutoxy)benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Butoxybenzoic acid. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Purification of Substituted Benzoic Acids: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzoic acids are fundamental building blocks in medicinal chemistry, materials science, and organic synthesis. Their purity is paramount, as even trace impurities can derail subsequent reactions, alter pharmacological profiles, or compromise material properties. This guide provides an in-depth, experience-driven comparison of the most common purification techniques, moving beyond simple protocols to explain the underlying principles and critical decision-making factors for selecting the optimal method.

The Foundational Chemistry: Understanding Your Molecule

The choice of purification technique is dictated by the physicochemical properties of the target molecule and its impurities. For substituted benzoic acids, the key properties to exploit are:

  • Acidity (pKa): The carboxylic acid moiety is the primary handle for purification. Its acidity, modulated by the electronic nature of the ring substituents, is the basis for acid-base extraction. Electron-withdrawing groups (e.g., -NO₂, -Cl) increase acidity, while electron-donating groups (e.g., -OCH₃, -CH₃) decrease it.[1][2]

  • Solubility: The solubility of a substituted benzoic acid in various solvents is temperature-dependent, a principle that forms the bedrock of recrystallization.[3][4] Solubility is influenced by the polarity of the substituent and the solvent.

  • Polarity: The overall polarity of the molecule, determined by the carboxylic acid and the substituent, governs its interaction with stationary and mobile phases in chromatography.

  • Vapor Pressure: Certain benzoic acids can be purified by sublimation, a technique that relies on the ability of a solid to transition directly into a gas, bypassing the liquid phase.[5][6]

Understanding how substituents affect these properties is the first step in designing a rational purification strategy.[7][8]

Head-to-Head Comparison of Purification Techniques

The four most common laboratory-scale purification techniques for substituted benzoic acids are Acid-Base Extraction, Recrystallization, Chromatography, and Sublimation. Each has distinct advantages and is suited for different scenarios.

Acid-Base Extraction: The Workhorse for Crude Purity

This technique is a powerful first-pass purification method, ideal for separating acidic compounds from neutral or basic impurities.[9]

The Causality Behind the Method: The strategy hinges on reversibly altering the polarity of the benzoic acid.

  • Deprotonation: The crude mixture, dissolved in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate), is treated with an aqueous basic solution (e.g., NaOH, NaHCO₃).[10][11] The base deprotonates the acidic benzoic acid, forming its corresponding carboxylate salt.

  • Phase Separation: This ionic salt is highly polar and thus becomes soluble in the aqueous layer, while non-acidic impurities remain in the organic layer.[11]

  • Isolation & Reprotonation: The aqueous layer is separated. Subsequent acidification with a strong acid (e.g., HCl) reprotonates the carboxylate, causing the neutral, water-insoluble benzoic acid to precipitate out, ready for collection by filtration.[12]

Workflow: Acid-Base Extraction

start Crude Mixture in Organic Solvent (e.g., Diethyl Ether) sep_funnel Separatory Funnel start->sep_funnel add_base Add Aqueous Base (e.g., 1M NaOH) & Shake sep_funnel->add_base layers Allow Layers to Separate add_base->layers organic_layer Organic Layer: Neutral/Basic Impurities layers->organic_layer Top Layer aqueous_layer Aqueous Layer: Sodium Benzoate Salt layers->aqueous_layer Bottom Layer drain_aq Drain Aqueous Layer aqueous_layer->drain_aq add_acid Add Strong Acid (e.g., 6M HCl) until pH < 2 drain_aq->add_acid precipitate Precipitation of Pure Benzoic Acid add_acid->precipitate filtration Collect via Vacuum Filtration precipitate->filtration

Caption: Workflow for purifying benzoic acid via acid-base extraction.

Expert Insights:

  • Choice of Base: Sodium bicarbonate (NaHCO₃) is a weaker base and is selective for strongly acidic compounds like carboxylic acids over weakly acidic ones like phenols. Sodium hydroxide (NaOH), a strong base, will extract both. This selectivity can be exploited to separate a substituted benzoic acid from a phenolic impurity.[10]

  • Trustworthiness: The self-validating nature of this protocol lies in the visual confirmation of precipitation upon acidification. The sudden appearance of a solid product from a clear solution provides strong evidence of successful purification.

Recrystallization: The Artist's Touch for High Purity

Recrystallization is arguably the most important technique for achieving high purity in solid compounds.[13][14] It is often performed after a preliminary purification like extraction.

The Causality Behind the Method: The technique masterfully exploits the differences in solubility between the desired compound and its impurities at different temperatures.[15]

  • Solvent Selection: The ideal solvent should dissolve the benzoic acid poorly at low temperatures but very well at high temperatures (near the solvent's boiling point). Impurities should either be insoluble at high temperatures (removed by hot filtration) or highly soluble at low temperatures (remain in the "mother liquor" after cooling).

  • Dissolution: The crude solid is dissolved in the minimum amount of hot solvent to create a saturated solution.[16][17] Using excess solvent will drastically reduce the final yield.

  • Crystal Formation: The hot, saturated solution is allowed to cool slowly. As solubility decreases with temperature, the solution becomes supersaturated. This drives the formation of a crystal lattice. The slow cooling is critical; it allows the molecules of the target compound to selectively incorporate into the growing crystal, excluding differently shaped impurity molecules.[14]

  • Isolation: The pure crystals are collected by vacuum filtration, washed with a small amount of ice-cold solvent to remove any adhering mother liquor, and dried.[16]

Workflow: Recrystallization

start Impure Benzoic Acid Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter_node Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter_node optional cool Slow Cooling to Room Temperature dissolve->cool hot_filter_node->cool ice_bath Cool in Ice Bath to Maximize Crystal Formation cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Ice-Cold Solvent filter->wash mother_liquor Mother Liquor: Soluble Impurities filter->mother_liquor discard dry Dry Purified Crystals wash->dry q1 What is the nature of the main impurity? q2 Are the components isomers or structurally very similar? q1->q2 Soluble solid with different solubility profile q3 Is the solid volatile and the impurity non-volatile? q1->q3 Non-volatile solid ans1 Acid-Base Extraction q1->ans1 Neutral / Basic ans2 Recrystallization q2->ans2 No ans3 Chromatography (HPLC) q2->ans3 Yes q3->ans2 No ans4 Sublimation q3->ans4 Yes

Sources

A Senior Application Scientist’s Guide to Inter-Laboratory Validation of Analytical Methods for 4-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Alkoxybenzoic Acids

4-Alkoxybenzoic acids represent a class of aromatic carboxylic acids that are pivotal in various sectors of chemical and pharmaceutical development. They serve as key starting materials, intermediates in organic synthesis, and can also be present as process-related impurities that require stringent control. The accurate and precise quantification of these compounds is therefore not merely an analytical task; it is a cornerstone of quality assurance, regulatory compliance, and process optimization.

When an analytical method is transferred between laboratories—whether from a research and development setting to a quality control (QC) lab, or between different manufacturing sites—its performance must be proven to be consistent and reliable. This is the purpose of an inter-laboratory validation study. The objective is to demonstrate that the analytical procedure is fit for its intended purpose by establishing its reproducibility across different environments.[1][2] This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory validation study for 4-alkoxybenzoic acids, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]

Foundational Analytical Techniques: A Comparative Overview

The choice of analytical technique is the first critical decision in method development and subsequent validation. For 4-alkoxybenzoic acids, two primary chromatographic techniques are prevalent: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The selection is dictated by the specific analytical requirements, such as sensitivity needs, sample matrix complexity, and available instrumentation.[5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse for the analysis of non-volatile, polar compounds like 4-alkoxybenzoic acids.[6][7] Reversed-phase chromatography using a C18 column is typically the method of choice, offering a robust balance of selectivity, sensitivity, and cost-effectiveness.[8][9]

  • Causality of Choice: The carboxylic acid and aromatic ring moieties of 4-alkoxybenzoic acids make them ideal candidates for reversed-phase HPLC. The separation is driven by the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. UV detection is highly effective due to the strong chromophore of the benzene ring.[9]

Gas Chromatography with Mass Spectrometry (GC-MS)

While GC is typically reserved for volatile and thermally stable compounds, it can be a powerful tool for 4-alkoxybenzoic acids, provided a crucial chemical modification step—derivatization—is employed.[10][11]

  • Causality of Choice: The high polarity and low volatility of the carboxylic acid group make direct GC analysis problematic, often leading to poor peak shape (tailing) and thermal degradation.[10] Derivatization, commonly through silylation (e.g., using BSTFA) or esterification, converts the polar -COOH group into a less polar, more volatile ester or silyl ester.[10][12] This transformation dramatically improves chromatographic performance and allows for the high sensitivity and selectivity of Mass Spectrometry (MS) detection.[11]

Performance Characteristics Comparison

The following table summarizes typical performance characteristics for these two methods, providing a benchmark for what can be expected during validation.

Validation Parameter HPLC-UV GC-MS (with Derivatization) Rationale & Causality
Specificity HighVery HighHPLC-UV specificity relies on chromatographic separation. GC-MS adds another dimension of specificity through the mass-to-charge ratio of the analyte and its fragments.[13][14]
Linearity (R²) > 0.999[8]> 0.99[11]Both techniques exhibit excellent linearity over a defined concentration range, a prerequisite for accurate quantification.[15]
Accuracy (% Recovery) 98 - 102%[8]95 - 105%[6]Demonstrates the closeness of the measured value to the true value. The multi-step derivatization and extraction in GC can sometimes lead to slightly wider, yet acceptable, recovery ranges.
Precision (% RSD) ≤ 2.0%[8]< 5%[6]HPLC methods are often highly automated and exhibit excellent precision. The additional manual steps in GC derivatization can introduce slightly more variability.
Limit of Quantitation (LOQ) ~0.5 µg/mL[9]~0.3 - 5.0 µg/L[11]GC-MS, particularly with selected ion monitoring (SIM), typically offers superior sensitivity, making it suitable for trace-level impurity analysis.
Primary Advantage Robust, widely available, no derivatization needed.High sensitivity and specificity.The choice depends on whether the primary need is for routine assay (HPLC) or trace-level analysis (GC-MS).

Designing the Inter-Laboratory Validation Study

A successful inter-laboratory study requires meticulous planning and a clearly defined protocol to ensure that all participating laboratories perform the test under the same critical conditions. The goal is to isolate the variability between labs, which is the essence of measuring reproducibility.[2][16]

The Validation Protocol: A Self-Validating System

The protocol is the single most important document in the study. It must be comprehensive and unambiguous. Trustworthiness is built into the study by designing a protocol that minimizes uncontrolled variables.

Key Components of the Validation Protocol:

  • Objective and Scope: Clearly state the purpose of the study (e.g., "To determine the reproducibility of HPLC Method XYZ for the assay of 4-ethoxybenzoic acid").

  • Participating Laboratories: A minimum of 6-8 laboratories is generally recommended for a robust statistical evaluation.[16]

  • Test Materials: A single, homogenous batch of the 4-alkoxybenzoic acid sample should be prepared by a coordinating laboratory. Samples should be sent as blind duplicates or triplicates at different concentration levels to assess performance across the method's range.

  • Reference Standard: A well-characterized, high-purity reference standard must be provided to all participants.

  • Detailed Analytical Procedure: The method must be described in exhaustive, step-by-step detail, leaving no room for interpretation. This includes sample preparation, instrument parameters, and sequence of injections.

  • Data Reporting Requirements: Specify the exact format for reporting results, including raw data (e.g., peak areas, retention times), calculated concentrations, and chromatograms.

  • Statistical Analysis Plan: Outline the statistical methods that will be used to analyze the data, including outlier tests and the calculation of repeatability and reproducibility.[17][18]

Visualizing the Inter-Laboratory Validation Workflow

The overall process can be visualized as a structured flow from planning to final assessment.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objective & Select Method P2 Develop & Distribute Validation Protocol P1->P2 P3 Prepare & Ship Homogenous Test Samples & Standard P2->P3 E1 Participating Labs (N >= 6) Receive Protocol & Samples P3->E1 E2 Perform Analysis as per Strict Protocol E1->E2 E3 Report Data to Coordinating Lab E2->E3 A1 Coordinating Lab Collates All Data E3->A1 A2 Perform Statistical Analysis (Outlier Tests, ANOVA) A1->A2 A3 Calculate Repeatability (sr) & Reproducibility (sR) A2->A3 A4 Generate Final Validation Report A3->A4

Caption: Workflow for an Inter-Laboratory Method Validation Study.

Experimental Protocols: A Step-by-Step Guide

To ensure consistency, detailed protocols are essential. Below is an example of a protocol for an HPLC-UV method, which would be included in the validation package sent to each laboratory.

Protocol: HPLC-UV Assay of 4-Ethoxybenzoic Acid

1. Instrumentation:

  • HPLC system with a UV/Vis or DAD detector.

  • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric Acid (ACS grade).

  • 4-Ethoxybenzoic Acid Reference Standard (provided).

  • 4-Ethoxybenzoic Acid Test Samples (provided as unknowns).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% A / 30% B, isocratic.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 230 nm.[9]

  • Injection Volume: 10 µL.

  • Expected Retention Time: Approx. 11-12 minutes.[9]

4. Standard Preparation (100 µg/mL):

  • Accurately weigh approximately 25 mg of the 4-Ethoxybenzoic Acid Reference Standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This is the Stock Solution (~500 µg/mL).

  • Pipette 10.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent to obtain the final working standard.

5. Sample Preparation (Target Concentration 100 µg/mL):

  • Accurately weigh an amount of the provided test sample equivalent to ~25 mg of 4-ethoxybenzoic acid into a 50 mL volumetric flask.

  • Follow steps 2 and 3 from the Standard Preparation section.

6. System Suitability:

  • Make five replicate injections of the working standard solution.

  • The acceptance criterion is a Relative Standard Deviation (%RSD) of the peak areas of ≤ 2.0%.[8]

7. Analysis Sequence:

  • Inject a blank (diluent).

  • Perform the five system suitability injections.

  • Inject each test sample preparation in duplicate.

Visualizing the Analytical Workflow in a Participating Lab

G cluster_prep Sample & Standard Prep cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Reference Standard P3 Dissolve & Dilute to Final Concentration P1->P3 P2 Weigh Test Sample P2->P3 H1 System Equilibration & Blank Injection P3->H1 H2 System Suitability (5 Replicate Injections) H1->H2 H3 Analyze Samples (Duplicate Injections) H2->H3 D1 Integrate Peaks & Record Peak Areas H3->D1 D2 Calculate Concentration vs. Standard D1->D2 D3 Compile & Report Results D2->D3

Caption: HPLC analysis workflow within a participating laboratory.

Statistical Evaluation of Inter-Laboratory Data

The statistical analysis of the collected data is the final, critical step to quantify the method's performance. The primary goal is to parse the total variation in results into its within-laboratory (repeatability) and between-laboratory (reproducibility) components.[2][19]

Key Statistical Parameters:

  • Repeatability (sr): The standard deviation of test results obtained under the same conditions (same lab, same analyst, same instrument, short time interval). It represents the best possible precision of the method.[2][20]

  • Reproducibility (sR): The standard deviation of test results obtained under different conditions (different labs, different analysts, different instruments). This is the key parameter for an inter-laboratory study and is always larger than repeatability.[2][21]

  • Outlier Tests: Statistical tests like Cochran's C test (for within-laboratory variances) and Grubb's test (for laboratory means) are used to identify and potentially exclude statistically significant deviant data points. This must be done judiciously and with clear justification.[18]

Analysis of Variance (ANOVA) is a powerful statistical tool used to estimate these variance components from the collected data.[19] The results are typically summarized in a final report, which concludes whether the analytical method's reproducibility is acceptable for its intended use across the participating laboratories.

Conclusion

The inter-laboratory validation of an analytical method for 4-alkoxybenzoic acids is a rigorous but essential process for ensuring data integrity and consistency across different testing sites. By combining robust analytical techniques like HPLC or GC with a meticulously planned study protocol rooted in ICH principles, organizations can have high confidence in the reliability and transferability of their methods. The ultimate outcome is a validated analytical procedure that is demonstrably fit for purpose, providing a solid foundation for quality control and regulatory submission.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Repeatability, intermediate precision and reproducibility. Sisu@UT. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. National Library of Medicine. [Link]

  • Guideline for statistical data treatment of inter laboratory tests for validation of analytical methods. Intertek Inform. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. [Link]

  • ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation. Pharmabiz.com. [Link]

  • Long-term repeatability and interlaboratory reproducibility of high-precision ID-TIMS U–Pb geochronology. National Library of Medicine. [Link]

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  • Statistical methodology considerations for analytical validation studies where measures have directly comparable units. DATAcc. [Link]

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  • (PDF) Reproducibility and Repeatability. ResearchGate. [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. MDPI. [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

  • Thermodynamic and separation properties of 4-(octyloxy) benzoic acid liquid crystals by inverse gas chromatography (IGC). ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Cyclobutoxybenzoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 4-Cyclobutoxybenzoic acid, a compound often utilized in the synthesis of advanced materials and potential therapeutic agents. Adherence to these procedures is paramount for maintaining a safe and compliant laboratory environment.

This document is structured to provide immediate, actionable intelligence, moving from essential safety precautions to step-by-step disposal protocols. The causality behind each recommendation is explained to foster a deeper understanding and a culture of safety.

PART 1: Immediate Safety and Hazard Assessment

Before handling this compound, a thorough understanding of its potential hazards is crucial. While specific toxicological data for this compound may be limited, its structural similarity to other benzoic acid derivatives warrants a cautious approach.

1.1 Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound. The following should be considered the minimum requirement:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166 are mandatory to protect against potential splashes or dust particles.[1]

  • Hand Protection: Use chemical-impermeable gloves, such as nitrile or neoprene, to prevent skin contact.[1]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against accidental spills.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][2] In situations with a higher risk of aerosolization, a NIOSH-approved respirator may be necessary.[1]

1.2 Hazard Identification and Handling

Based on data from similar benzoic acid derivatives, this compound should be treated as a substance with the following potential hazards:

  • Harmful if swallowed: Ingestion may lead to adverse health effects.[3]

  • Skin and Eye Irritant: Direct contact can cause irritation or, in the case of eyes, serious damage.[4][5]

  • Respiratory Tract Irritant: Inhalation of dust may irritate the respiratory system.[5][6]

Safe Handling Practices:

  • Avoid generating dust during handling.

  • Do not eat, drink, or smoke in areas where the chemical is used.[3]

  • Wash hands thoroughly after handling.[3]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[2][5]

PART 2: Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in the regular trash.[1][7] Chemical waste must be managed in accordance with local, state, and federal regulations.[8]

2.1 Waste Collection and Segregation

  • Designated Waste Container: Collect all this compound waste, including contaminated materials like weighing paper, gloves, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.[1] The container must be made of a compatible material; for acidic waste, high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Specifically, keep it separate from bases, oxidizing agents, and reactive metals.[7]

2.2 On-Site Neutralization (Not Recommended without EHS Approval)

While some simple organic acids may be neutralized and disposed of down the drain in very small quantities, this is generally not advisable for more complex molecules like this compound.[1] The complex structure may present additional environmental hazards.

  • Why Neutralization is Risky: The neutralization reaction is exothermic and can create aerosols. Furthermore, the resulting salt may still be an environmental hazard.

  • When to Consider (with Caution): For very small spills, after consulting with and receiving explicit approval from your EHS department, a carefully controlled neutralization might be an option. A dilute solution of sodium bicarbonate or sodium carbonate could be used to bring the pH to a neutral range (typically between 6 and 8). However, the resulting solution must still be collected as hazardous waste.

2.3 Professional Disposal: The Gold Standard

The most responsible and compliant method for disposing of this compound is through a licensed hazardous waste disposal company.

  • Contact your EHS Department: Your institution's EHS department is your primary resource. They will have established procedures and contracts with certified waste disposal vendors.

  • Prepare for Pickup: Ensure your waste container is properly labeled, sealed, and stored in a designated hazardous waste accumulation area.

  • Documentation: Complete any necessary waste manifest forms provided by your EHS department or the disposal company. Accurate documentation is a legal requirement.

PART 3: Emergency Procedures

3.1 Spill Response

  • Minor Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7]

    • Carefully sweep up the material and place it in a designated hazardous waste container.[2][5]

    • Clean the spill area with a suitable solvent (e.g., water, if appropriate), and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the entire area and alert your supervisor and EHS department immediately.

    • If there is a risk of fire, remove all ignition sources.[1]

3.2 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

PART 4: Visualization and Data Summary

4.1 Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Waste Generated: This compound or contaminated materials collect Collect in a designated, labeled hazardous waste container start->collect spill Is it a spill? collect->spill minor_spill Minor Spill: Follow spill response protocol spill->minor_spill Yes, minor major_spill Major Spill: Evacuate and contact EHS spill->major_spill Yes, major storage Store in a secure, designated hazardous waste accumulation area spill->storage No minor_spill->collect contact_ehs Contact Environmental Health & Safety (EHS) major_spill->contact_ehs storage->contact_ehs pickup Arrange for pickup by a licensed waste disposal company contact_ehs->pickup end Proper Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

4.2 Key Information Summary

ParameterRecommendationRationale
Personal Protective Equipment Safety goggles, chemical-impermeable gloves, lab coat, fume hoodTo prevent eye and skin contact, and inhalation of dust/vapors.[1][2]
Primary Disposal Method Collection for off-site disposal by a licensed hazardous waste companyEnsures regulatory compliance and environmental protection.[1][7]
Drain Disposal Strictly prohibitedPotential for environmental contamination and damage to plumbing.[1][7]
Trash Disposal Strictly prohibitedConsidered hazardous waste and requires special handling.[1][7]
Spill Cleanup Absorb with inert material, sweep gently, and collect as hazardous wasteTo minimize dust generation and ensure proper disposal of all contaminated materials.[2][5][7]
Waste Container Labeled, sealed, compatible (e.g., HDPE) containerFor safe storage, clear identification, and prevention of leaks or reactions.[1]

References

  • Chemical Waste Disposal Guidelines. Unknown Source.
  • Hazardous Materials Disposal Guide. Nipissing University. Available from: [Link]

  • Acceptable Drain Disposal Procedures. USDA ARS. Available from: [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma.
  • Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin. Available from: [Link]

  • Safety Data Sheet: 4-Vinylbenzoic acid. Chemos GmbH & Co.KG. Available from: [Link]

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Mastering Safety: A Guide to Personal Protective Equipment for 4-Cyclobutoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work is paramount. This integrity begins not at the bench, but with the rigorous safety protocols that protect you, your colleagues, and your data. 4-Cyclobutoxybenzoic acid, a versatile building block in medicinal chemistry, requires meticulous handling. This guide moves beyond mere compliance, offering a deep dive into the causality behind personal protective equipment (PPE) selection, operational procedures, and disposal, ensuring a self-validating system of safety for your laboratory.

Hazard Assessment: Understanding the Adversary

Before any protective measures can be implemented, a thorough understanding of the specific risks associated with this compound is essential. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that directly inform our PPE strategy.

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The hazard statements confirm that this compound is an irritant, capable of causing significant discomfort and potential damage upon exposure.

Table 1: GHS Hazard Profile for this compound

Hazard ClassPictogramSignal WordHazard Statement
Skin Irritation

Warning H315: Causes skin irritation.
Eye Irritation

Warning H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Respiratory tract irritation)

Warning H335: May cause respiratory irritation.

Source: Synthesized from Sigma-Aldrich Safety Information.

This profile dictates that our primary goals are to prevent the solid powder from contacting the skin and eyes and to avoid inhaling airborne particles.

The First Line of Defense: Engineering and Administrative Controls

Before a single piece of PPE is donned, higher-level controls must be in place. These controls are designed to remove the hazard at its source or isolate the worker from it.

  • Engineering Control: All handling of this compound powder, especially weighing and transfers, must be conducted within a certified chemical fume hood or a powder weighing station.[1][2][3] These enclosures use controlled airflow to draw airborne particles away from the operator's breathing zone, providing the most critical layer of protection against respiratory irritation.[2]

  • Administrative Control: Establish a designated area for working with hazardous powders.[1] Ensure that all personnel are trained on the specific hazards of this compound and the procedures outlined in this guide.

Core PPE Protocol: A Task-Based Approach

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task being performed. The following protocol outlines the minimum required PPE for handling this compound.

Eye and Face Protection
  • Mandatory: Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times when this compound is handled.[4] Standard safety glasses do not provide adequate protection from airborne powder or splashes.

  • Causality: The H319 "Causes serious eye irritation" classification necessitates a complete seal around the eyes to prevent fine particulates from causing irritation or injury.[5][6]

Skin and Body Protection
  • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and minimize skin exposure.[7]

  • Gloves: Nitrile gloves are the recommended choice for handling carboxylic acids.[7] They provide excellent protection against incidental contact and splashes.

    • Protocol: Always inspect gloves for tears or punctures before use.[8] When work is complete, remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated solid waste container.[8][9] Wash hands thoroughly with soap and water after removing gloves.[9]

    • Causality: The H315 "Causes skin irritation" statement makes glove use non-negotiable.[5] Proper removal technique is crucial to prevent transferring the chemical from the glove surface to your skin.

Respiratory Protection
  • When Required: When engineering controls like a fume hood are not available or are functioning improperly, respiratory protection is necessary.

  • Selection: A NIOSH-approved N95 respirator is the minimum requirement for protection against powdered chemicals.[3] Use of a respirator requires enrollment in the institution's respiratory protection program, including medical evaluation and fit testing.[3]

  • Causality: The H335 "May cause respiratory irritation" hazard is directly mitigated by preventing the inhalation of airborne particles.[5]

Table 2: PPE Requirements by Laboratory Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Powder Chemical Splash GogglesNitrile GlovesLab CoatRequired if not in a fume hood/enclosure
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatNot required if performed in a fume hood
General Handling (closed container) Safety Glasses (minimum)Nitrile Gloves (recommended)Lab CoatNot required

Procedural Guidance: From Preparation to Disposal

Workflow for Safe Handling and PPE Donning/Doffing

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

G cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Chemical Splash Goggles Don1->Don2 Don3 3. Nitrile Gloves Don2->Don3 Doff1 1. Nitrile Gloves (remove carefully) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Chemical Splash Goggles Doff2->Doff3 G cluster_routes cluster_actions Start Exposure Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation ActionSkin Immediately flush with water for 15 minutes. Remove contaminated clothing. Skin->ActionSkin ActionEye Immediately flush eye with water for at least 20 minutes at eyewash station. Hold eyelids open. Eye->ActionEye ActionInhale Move to fresh air immediately. Inhalation->ActionInhale End Seek Immediate Medical Attention. Bring SDS. ActionSkin->End ActionEye->End ActionInhale->End

Caption: Decision tree for immediate first aid response to chemical exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 20 minutes at an emergency eyewash station, holding the eyelids open. [10]Remove contact lenses if present. Seek immediate medical attention from an ophthalmologist. [10][11]* Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes. [7][12]Remove any contaminated clothing. If irritation persists, seek medical attention. [12]* Inhalation: Move the affected person to fresh air immediately. [7]If they experience difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [13]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Decontamination: Wipe down the work surface (fume hood sash, benchtop) and any equipment with a damp cloth after handling is complete.

  • Waste Segregation: All disposable items contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a designated, clearly labeled hazardous solid waste container.

  • Container Management: Ensure the hazardous waste container is kept closed when not in use and is made of a compatible material (e.g., high-density polyethylene).

  • Final Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) department. Do not dispose of this chemical in the regular trash or down the drain.

By integrating this comprehensive understanding of hazards with robust engineering controls and meticulous personal protective equipment protocols, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • (Sigma-Aldrich)

  • (Thermo Fisher Scientific)

  • (Fisher Scientific)

  • (Fisher Scientific)

  • (Centers for Disease Control and Prevention)

  • (Princeton University Environmental Health & Safety)

  • (RecSupply)

  • (Carl ROTH)

  • (Mayo Clinic)

  • (Mettler Toledo)

  • (Canadian Centre for Occupational Health and Safety)

  • (AirClean Systems)

  • (Sigma-Aldrich)

  • (Spectrum Chemical)

  • (Fisher Scientific)

  • (Emory University EHSO)

  • (Florida State University)

  • (Fisher Scientific)

  • (Solubility of Things)

  • (University of Pittsburgh Safety Manual)

  • (Better Health Channel)

  • (Fisher Scientific)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.